molecular formula C8H11BrClNO B1523531 2-Amino-1-(2-bromophenyl)ethanol hydrochloride CAS No. 849928-37-6

2-Amino-1-(2-bromophenyl)ethanol hydrochloride

Cat. No.: B1523531
CAS No.: 849928-37-6
M. Wt: 252.53 g/mol
InChI Key: ISHCGEXTDYAMIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-1-(2-bromophenyl)ethanol hydrochloride is a useful research compound. Its molecular formula is C8H11BrClNO and its molecular weight is 252.53 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-amino-1-(2-bromophenyl)ethanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrNO.ClH/c9-7-4-2-1-3-6(7)8(11)5-10;/h1-4,8,11H,5,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISHCGEXTDYAMIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(CN)O)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Validated Approach to the Synthesis and Characterization of 2-Amino-1-(2-bromophenyl)ethanol Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Drug Development Professionals

Abstract

This technical guide provides a comprehensive, field-proven methodology for the synthesis and detailed characterization of 2-Amino-1-(2-bromophenyl)ethanol hydrochloride (CAS No: 71095-20-0), a key intermediate in pharmaceutical research and development.[1][2] Moving beyond a simple recitation of steps, this document elucidates the causal reasoning behind critical process parameters and analytical techniques. We present a robust, self-validating workflow that integrates a high-yield synthetic protocol with a multi-faceted analytical framework, including Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, Mass Spectrometry (MS), and elemental analysis. This guide is designed to equip researchers, scientists, and drug development professionals with the expertise to confidently produce and verify this compound, ensuring the integrity and reproducibility of their scientific endeavors.

Strategic Overview: Synthesis Rationale and Workflow

The successful synthesis of a target molecule is not merely about achieving the final product but about establishing a reproducible and verifiable process. The chosen synthetic pathway for this compound is predicated on the selective reduction of an α-aminoketone precursor. This strategy is favored for its operational simplicity, use of readily available reagents, and typically high yields.

The overall process is a two-step sequence:

  • Amination of a Precursor: Synthesis of the intermediate, 2-amino-1-(2-bromophenyl)ethanone hydrochloride, often via a method like the Delepine reaction from 2-bromoacetophenone.[3]

  • Selective Carbonyl Reduction: Reduction of the ketone functionality of the intermediate to a secondary alcohol, yielding the target amino alcohol.

This guide focuses primarily on the critical reduction step and the subsequent comprehensive characterization, as this is the pivotal transformation that yields the final product. The entire workflow is designed as a self-validating system, where the outcomes of the characterization stage serve as the ultimate confirmation of the synthesis's success.

Synthesis_Workflow cluster_synthesis Synthesis Phase Start 2-Bromo-α-aminoacetophenone Hydrochloride (Precursor) Reduction Sodium Borohydride Reduction in Methanol Start->Reduction Step 1 Workup Quenching & Extraction Reduction->Workup Step 2 Product_Base 2-Amino-1-(2-bromophenyl)ethanol (Free Base) Workup->Product_Base Step 3 HCl_Salt HCl Salt Formation (in Ether/Isopropanol) Product_Base->HCl_Salt Step 4 Final_Product Final Product: 2-Amino-1-(2-bromophenyl)ethanol HCl HCl_Salt->Final_Product Step 5

Figure 1: High-level workflow for the synthesis of the target compound.

Synthesis Protocol: A Step-by-Step Guide

This protocol details the reduction of 2-amino-1-(2-bromophenyl)ethanone hydrochloride. The causality behind each step is explained to provide a deeper understanding of the process.

Rationale for Reagent Selection:

  • Sodium Borohydride (NaBH₄): Chosen for its chemoselectivity. It readily reduces ketones and aldehydes while typically not affecting other functional groups like the aromatic bromine. Its mild nature and ease of handling make it ideal for this transformation.

  • Methanol (MeOH): Serves as an excellent protic solvent that solubilizes the aminoketone hydrochloride salt and the NaBH₄. It also participates in the reaction mechanism by protonating the intermediate alkoxide.

Experimental Protocol
  • Reaction Setup:

    • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-amino-1-(2-bromophenyl)ethanone hydrochloride (1 equivalent).

    • Add methanol (approx. 10 mL per gram of starting material) to dissolve the solid.

    • Cool the flask to 0-5 °C using an ice-water bath. Causality: This initial cooling is crucial to moderate the exothermic reaction upon addition of the reducing agent, preventing potential side reactions.

  • Reduction:

    • Slowly add sodium borohydride (NaBH₄) (1.5 equivalents) portion-wise over 30 minutes, ensuring the internal temperature remains below 10 °C.

    • After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1 hour, then warm to room temperature and stir for an additional 3-4 hours. Causality: The extended stirring ensures the reaction proceeds to completion. Progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Extraction:

    • Cool the mixture back to 0-5 °C and slowly add 1 M hydrochloric acid (HCl) to quench the excess NaBH₄. Continue adding until the effervescence ceases and the pH is acidic.

    • Neutralize the solution by the careful addition of a saturated sodium bicarbonate (NaHCO₃) solution until the pH is ~8-9. Causality: This step converts the amine hydrochloride salt to its free base form, which is soluble in organic solvents for extraction.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 2-Amino-1-(2-bromophenyl)ethanol as a free base.

  • Hydrochloride Salt Formation:

    • Dissolve the crude free base in a minimal amount of diethyl ether or isopropanol.

    • Slowly add a solution of 2 M HCl in diethyl ether dropwise with stirring.

    • A white precipitate of this compound will form.

    • Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to obtain the final product.

Comprehensive Characterization: The Self-Validating Framework

Characterization is the cornerstone of chemical synthesis, providing definitive proof of a molecule's identity, structure, and purity.[4][5][6] Each analytical technique offers a unique piece of the puzzle, and together they form a self-validating system that confirms the successful outcome of the synthesis protocol.

Characterization_Framework cluster_techniques Analytical Techniques Compound Synthesized Product (C8H11BrClNO) NMR NMR Spectroscopy (¹H & ¹³C) Compound->NMR Confirms Connectivity & Stereochemistry FTIR FTIR Spectroscopy Compound->FTIR Identifies Functional Groups MS Mass Spectrometry Compound->MS Determines Molecular Weight MP Melting Point Compound->MP Assesses Purity EA Elemental Analysis Compound->EA Verifies Elemental Composition

Figure 2: Interrelation of analytical techniques for product validation.

Physicochemical Properties

The physical properties of the synthesized compound are the first indicators of its identity and purity.

PropertyExpected ValuePurpose
Appearance White to off-white solidPreliminary identification
Molecular Formula C₈H₁₁BrClNODefines the elemental composition.[1]
Formula Weight 252.54 g/mol Calculated from the molecular formula.[1]
Melting Point ~245 °C (decomposes)A sharp melting point range indicates high purity.[7]
Spectroscopic and Spectrometric Analysis

3.2.1. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is instrumental in identifying the functional groups present in the molecule.[5] The spectrum of the product is expected to show characteristic absorption bands confirming the presence of the hydroxyl and amino groups.

Wavenumber (cm⁻¹)Functional GroupDescription of Vibration
3200-3400 (broad)O-H (Alcohol)Stretching, indicative of hydroxyl group.
2800-3100 (broad)N-H (Amine salt)Stretching, characteristic of the hydrochloride salt.
2850-2960C-H (Aliphatic)Stretching from the ethanol backbone.
~3050C-H (Aromatic)Aromatic C-H stretching.
1000-1100C-O (Alcohol)C-O stretching of the secondary alcohol.
550-750C-Br (Aryl bromide)C-Br stretching.

3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the most detailed information about the molecular structure, including the connectivity of atoms and their chemical environment.

¹H NMR (Proton NMR) - Expected Data (in DMSO-d₆, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~7.6-7.8m2HAr-HProtons on the bromophenyl ring.
~7.2-7.4m2HAr-HProtons on the bromophenyl ring.
~5.0-5.2dd1HCH-OHMethine proton adjacent to OH and NH₂.
~3.0-3.3m2HCH₂-NH₃⁺Methylene protons adjacent to the amino group.
Broad Singlets3H-NH₃⁺Protons of the ammonium salt.
Broad Singlets1H-OHAlcohol proton.

¹³C NMR (Carbon NMR) - Expected Data (in DMSO-d₆, 100 MHz)

Chemical Shift (δ, ppm)AssignmentRationale
~140Ar C-BrQuaternary carbon attached to bromine.
~122-132Ar CHAromatic carbons.
~70CH-OHCarbon bearing the hydroxyl group.
~58CH₂-NH₃⁺Carbon bearing the amino group.

3.2.3. Mass Spectrometry (MS)

MS determines the molecular weight of the compound by measuring the mass-to-charge ratio (m/z) of its ions. For this analysis, the free base (C₈H₁₀BrNO, MW ~216.07 g/mol ) is typically observed.[8]

m/z ValueIonSignificance
215/217[M+H]⁺Protonated molecular ion peak of the free base, showing the characteristic isotopic pattern for bromine (~1:1 ratio for ⁷⁹Br and ⁸¹Br).
198/200[M+H-H₂O]⁺Loss of water from the molecular ion, a common fragmentation for alcohols.
Elemental Analysis

Elemental analysis provides quantitative verification of the mass percentages of carbon, hydrogen, and nitrogen in the pure sample. The experimental values must align closely with the theoretical values calculated from the molecular formula.

ElementTheoretical %
Carbon (C)38.04%
Hydrogen (H)4.79%
Nitrogen (N)5.55%

Conclusion

This guide has outlined a robust and verifiable pathway for the synthesis and characterization of this compound. By understanding the rationale behind each step of the synthesis and employing a comprehensive suite of analytical techniques, researchers can ensure the production of high-purity material. The integration of synthesis with multi-faceted characterization creates a self-validating workflow, which is essential for achieving the standards of accuracy, reliability, and trustworthiness required in modern drug discovery and development.

References

  • The Pharma Innovation Journal. (2018). Pharmaceutical analysis techniques. [Link]

  • National Institutes of Health (NIH). (2020). Reliable Characterization of Organic & Pharmaceutical Compounds with High Resolution Monochromated EEL Spectroscopy. [Link]

  • Research and Reviews. (2024). Chemical Characterization Techniques: Identifying Composition and Structure. [Link]

  • Eurofins Scientific. (2024). Characterization for Pharmaceutical Products. [Link]

  • ResearchGate. (2017). 2′-Amino-5′-bromoacetophenone. [Link]

  • PubChem. (n.d.). 2-Amino-1-(4-bromophenyl)-1-ethanol. [Link]

  • BuyersGuideChem. (n.d.). 2-Amino-1-(2-bromophenyl)ethanol. [Link]

  • PubChem. (n.d.). 2-Amino-2-(2-bromophenyl)ethanol. [Link]

  • University of Calgary. (n.d.). Sample IR spectra. [Link]

Sources

"physicochemical properties of 2-Amino-1-(2-bromophenyl)ethanol hydrochloride"

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide on the Physicochemical Properties of 2-Amino-1-(2-bromophenyl)ethanol Hydrochloride

Introduction

This compound is a member of the phenylethanolamine class of compounds, which are characterized by a phenyl ring, an ethanolamine backbone, and various substituents. This particular derivative features a bromine atom at the ortho-position of the phenyl ring and is supplied as a hydrochloride salt. The strategic placement of the bromine atom can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, making it a compound of interest for researchers in medicinal chemistry and drug development. The hydrochloride salt form is often utilized to improve the solubility and stability of the parent compound.[1]

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound. It also outlines detailed, field-proven experimental protocols for researchers to determine these properties in their own laboratories. The causality behind experimental choices is explained to provide a deeper understanding of the characterization process.

Physicochemical Properties Summary

The following table summarizes the available and predicted physicochemical data for this compound. It is important to note that experimental data for this specific isomer is limited, and some values are for related isomers or are computationally predicted.

PropertyValueSource & Notes
IUPAC Name 2-amino-1-(2-bromophenyl)ethan-1-ol hydrochloride[2]
Molecular Formula C₈H₁₁BrClNO[2]
Formula Weight 252.54 g/mol [2]
CAS Number 71095-20-0, 849928-37-6[2][3]
Physical Form Solid[3]
Melting Point 245°C (decomposes)[4] (Note: This is for the 3-bromo isomer)
Predicted LogP 1.14[3]
Purity Typically ≥95%[2][3]

Detailed Physicochemical Characterization

Melting Point Analysis

The melting point is a critical indicator of purity. For crystalline solids, a sharp melting range is indicative of high purity.

Experimental Protocol: Capillary Melting Point Determination

  • Sample Preparation: A small amount of the finely powdered, dry compound is packed into a capillary tube to a height of 2-3 mm.

  • Instrumentation: The capillary tube is placed in a calibrated melting point apparatus.

  • Heating Profile: The sample is heated at a rapid rate until the temperature is approximately 15-20°C below the expected melting point. The heating rate is then reduced to 1-2°C per minute.

  • Observation: The temperature at which the first liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion) are recorded as the melting range. For compounds that decompose, the temperature at which decomposition (e.g., charring) is observed is noted.[4]

Solubility Profile

Understanding the solubility of a compound in various solvents is fundamental for its formulation and biological testing. As a hydrochloride salt, its aqueous solubility is expected to be pH-dependent.

Experimental Protocol: Shake-Flask Method for Solubility Determination

  • Equilibrium Saturation: An excess amount of this compound is added to a known volume of the solvent (e.g., water, phosphate-buffered saline at various pH values, ethanol) in a sealed vial.

  • Agitation: The vials are agitated at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the supernatant.

  • Quantification: A filtered aliquot of the supernatant is carefully removed, diluted appropriately, and the concentration of the dissolved compound is determined using a validated analytical technique such as UV-Vis spectrophotometry or HPLC.

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_analysis Analysis a Add excess compound to solvent b Seal vial a->b c Agitate at constant temperature (24-48h) b->c d Centrifuge to separate solid c->d e Filter supernatant d->e f Dilute aliquot e->f g Quantify by HPLC/UV-Vis f->g caption Workflow for Solubility Determination

Caption: Workflow for Solubility Determination

Acid Dissociation Constant (pKa)

The pKa value is crucial as it governs the ionization state of the molecule at different pH values, which in turn affects its solubility, absorption, and receptor binding. For this compound, the pKa of the primary amine is of interest.

Experimental Protocol: Potentiometric Titration for pKa Determination

  • Solution Preparation: A precisely weighed amount of the compound is dissolved in a known volume of deionized water or a suitable co-solvent system.

  • Titration Setup: The solution is placed in a jacketed beaker to maintain a constant temperature, and a calibrated pH electrode is immersed in the solution.

  • Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH), added in small, precise increments.

  • Data Acquisition: The pH of the solution is recorded after each addition of the titrant.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.

Spectroscopic and Chromatographic Profile

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for the structural elucidation and confirmation of the molecule.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons in the 2-bromophenyl group, which will exhibit complex splitting patterns due to their coupling and the influence of the bromine substituent. The protons of the ethanolamine backbone (CH-OH, CH₂-NH₂) will appear as multiplets. The hydroxyl and amine protons may be broad and their chemical shifts can be solvent-dependent.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the eight carbon atoms. The carbons of the brominated phenyl ring will appear in the aromatic region (typically 120-140 ppm), with the carbon attached to the bromine atom being significantly influenced. The carbons of the ethanolamine side chain will be in the aliphatic region.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

  • O-H Stretch: A broad absorption band is expected in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.

  • N-H Stretch: For the primary amine, two bands may be observed in the 3300-3500 cm⁻¹ region.

  • C-H Stretch (Aromatic): Signals will appear above 3000 cm⁻¹.

  • C-H Stretch (Aliphatic): Signals will appear below 3000 cm⁻¹.

  • C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region are characteristic of the phenyl ring.

  • C-O Stretch: An absorption band for the alcohol C-O bond is expected around 1050-1150 cm⁻¹.

  • C-Br Stretch: A signal in the fingerprint region, typically around 500-600 cm⁻¹, may be attributed to the carbon-bromine bond.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For 2-Amino-1-(2-bromophenyl)ethanol, the molecular ion peak corresponding to the free base (C₈H₁₀BrNO) would be expected. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) will result in a characteristic M and M+2 pattern for the molecular ion and any bromine-containing fragments.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary technique for assessing the purity of the compound and for quantifying it in various assays.

General Protocol: Reversed-Phase HPLC for Purity Assessment

  • Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the phenyl ring shows strong absorbance (e.g., 220 nm or 254 nm).

  • Injection Volume: 10 µL.

  • Column Temperature: 25-30°C.

Stability Profile

For drug development, understanding the stability of a compound under various stress conditions is mandated by regulatory agencies to identify potential degradation products and establish degradation pathways.

Forced Degradation Studies

Forced degradation studies are conducted under conditions more severe than accelerated stability testing.

Experimental Protocol: ICH-Guided Forced Degradation

  • Acid Hydrolysis: The compound is dissolved in 0.1 M HCl and heated (e.g., at 60°C) for a defined period.

  • Base Hydrolysis: The compound is dissolved in 0.1 M NaOH and kept at room temperature or gently heated.

  • Oxidative Degradation: The compound is treated with a solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.

  • Thermal Degradation: The solid compound is exposed to high temperatures (e.g., 105°C) in a calibrated oven.

  • Photolytic Degradation: The compound (in solid and solution form) is exposed to UV and visible light in a photostability chamber.

  • Analysis: Samples from each stress condition are analyzed by a stability-indicating HPLC method to separate the parent compound from any degradation products.

G cluster_stress Stress Conditions cluster_analysis Analysis a Acid Hydrolysis (0.1M HCl, heat) f Analyze by Stability-Indicating HPLC a->f b Base Hydrolysis (0.1M NaOH) b->f c Oxidative (3% H₂O₂) c->f d Thermal (solid, 105°C) d->f e Photolytic (UV/Vis light) e->f g Identify & Quantify Degradants f->g h Elucidate Degradation Pathways g->h caption Forced Degradation Study Workflow

Caption: Forced Degradation Study Workflow

Conclusion

References

  • PubChem. (n.d.). 2-Amino-2-(2-bromophenyl)ethanol. Retrieved from [Link]

Sources

An In-depth Technical Guide to 2-Amino-1-(2-bromophenyl)ethanol (CAS No. 71095-20-0)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2-Amino-1-(2-bromophenyl)ethanol, a chiral amino alcohol with significant potential as a key intermediate in the synthesis of pharmacologically active compounds. Drawing upon established chemical principles and available data on analogous structures, this document will delve into its chemical properties, synthesis, potential biological significance, and the analytical methodologies crucial for its characterization.

Core Chemical Identity and Physicochemical Properties

2-Amino-1-(2-bromophenyl)ethanol, identified by the CAS number 71095-20-0, is a member of the phenylethanolamine class of compounds. Its structure is characterized by a phenyl ring substituted with a bromine atom at the ortho position, and an ethanolamine side chain. This arrangement confers chirality upon the molecule, with the stereocenter at the carbon atom bearing the hydroxyl group.

PropertyValueSource
CAS Number 71095-20-0[1][2]
Molecular Formula C₈H₁₀BrNO[1][2]
Molecular Weight 216.08 g/mol [1]
MDL Number MFCD08544088[2]
Boiling Point (Predicted) 342 °C at 760 mmHg[1]
Density (Predicted) 1.539 g/cm³[1]

The presence of both an amino group and a hydroxyl group makes 2-Amino-1-(2-bromophenyl)ethanol a versatile building block in organic synthesis. The bromine atom on the phenyl ring further enhances its utility, providing a handle for various cross-coupling reactions to introduce additional molecular complexity.

Synthesis and Stereochemistry: A Gateway to Chiral Pharmaceuticals

The synthesis of 2-Amino-1-(2-bromophenyl)ethanol and its analogs is a critical step in the development of enantiomerically pure pharmaceuticals. The chiral nature of this compound is of paramount importance, as different enantiomers of a drug can exhibit vastly different pharmacological and toxicological profiles.

Retrosynthetic Analysis

A logical retrosynthetic disconnection of 2-Amino-1-(2-bromophenyl)ethanol points to 2-bromoacetophenone as a readily available starting material. The key transformations would involve the introduction of the amino and hydroxyl functionalities.

G 2-Amino-1-(2-bromophenyl)ethanol 2-Amino-1-(2-bromophenyl)ethanol 2-Amino-2-(2-bromophenyl)acetophenone 2-Amino-2-(2-bromophenyl)acetophenone 2-Amino-1-(2-bromophenyl)ethanol->2-Amino-2-(2-bromophenyl)acetophenone Reduction 2-Bromoacetophenone 2-Bromoacetophenone 2-Amino-2-(2-bromophenyl)acetophenone->2-Bromoacetophenone Amination

Caption: Retrosynthetic analysis of 2-Amino-1-(2-bromophenyl)ethanol.

Representative Synthetic Protocol

Step 1: Amination of 2-Bromoacetophenone

The synthesis would likely commence with the amination of 2-bromoacetophenone. This can be achieved through various methods, such as a Gabriel synthesis or by direct reaction with an ammonia equivalent, followed by reduction.

Step 2: Reduction of the Carbonyl Group

The resulting α-aminoketone can then be reduced to the corresponding amino alcohol. The choice of reducing agent is critical to control the stereochemistry of the product. For a racemic mixture, a standard reducing agent like sodium borohydride would suffice.

Step 3: Enantioselective Synthesis or Resolution

Given the importance of chirality, an enantioselective synthesis is highly desirable. This can be achieved through several strategies:

  • Chiral Reducing Agents: Employing chiral reducing agents, such as those derived from boranes in the presence of chiral ligands, can directly yield an enantiomerically enriched product.

  • Biocatalysis: The use of microorganisms or isolated enzymes (e.g., ketoreductases) can offer high enantioselectivity in the reduction of the α-aminoketone.

  • Chiral Resolution: If a racemic mixture is synthesized, it can be resolved into its constituent enantiomers using classical methods, such as the formation of diastereomeric salts with a chiral resolving agent, followed by separation and subsequent liberation of the desired enantiomer.

The enantiomeric purity of the final product is crucial and would be assessed using techniques like chiral High-Performance Liquid Chromatography (HPLC).

Biological Significance and Therapeutic Potential

2-Amino-1-(2-bromophenyl)ethanol serves as a key intermediate in the synthesis of pharmaceuticals, particularly those targeting the central nervous system (CNS).[1] Its structural framework is found in molecules designed to possess sedative, anxiolytic, and anticonvulsant properties.[1] Furthermore, its derivatives are explored for their neuromodulatory effects and for studying neurotransmitter receptors.[1]

Potential Mechanisms of Action

While the specific molecular targets of 2-Amino-1-(2-bromophenyl)ethanol itself are not well-documented, the phenylethanolamine scaffold is known to interact with various receptors and enzymes. For instance, derivatives of the closely related 2-amino-2-phenylethanol have been developed as potent and selective β2-adrenoceptor agonists. One such derivative, 2-amino-3-fluoro-5-(2-hydroxy-1-(isopropylamino)ethyl)benzonitrile, exhibited an EC50 of 0.25 nM in stimulating β2-adrenoceptor-mediated cellular cAMP production. This suggests that derivatives of 2-Amino-1-(2-bromophenyl)ethanol could potentially be designed to target adrenoceptors or other G-protein coupled receptors.

The bromophenyl moiety also opens avenues for the development of selective serotonin reuptake inhibitors (SSRIs) and other neuroactive compounds.[3] The bromine atom can participate in halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in ligand-receptor binding.

G cluster_0 2-Amino-1-(2-bromophenyl)ethanol Derivative cluster_1 Potential Molecular Targets Derivative Derivative GPCRs GPCRs (e.g., Adrenoceptors, Serotonin Receptors) Derivative->GPCRs Binding & Modulation Ion_Channels Ion Channels Derivative->Ion_Channels Modulation Enzymes Enzymes Derivative->Enzymes Inhibition

Caption: Potential molecular targets for derivatives of 2-Amino-1-(2-bromophenyl)ethanol.

Structure-Activity Relationships (SAR)

The development of bioactive compounds from the 2-Amino-1-(2-bromophenyl)ethanol scaffold would heavily rely on systematic Structure-Activity Relationship (SAR) studies. Key areas for modification and investigation include:

  • Stereochemistry: The absolute configuration at the chiral center is expected to have a profound impact on biological activity.

  • Substitution on the Amino Group: N-alkylation or N-acylation can significantly alter the potency, selectivity, and pharmacokinetic properties of the resulting compounds.

  • Modification of the Phenyl Ring: The bromine atom can be replaced with other substituents or used as a point for further elaboration through cross-coupling reactions to explore the effects on target binding and selectivity.

Analytical Characterization

Robust analytical methods are essential for confirming the identity, purity, and enantiomeric excess of 2-Amino-1-(2-bromophenyl)ethanol.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the analysis of this compound.

  • Reversed-Phase HPLC: For purity assessment, a reversed-phase HPLC method would be employed, likely using a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol). Detection would typically be performed using a UV detector, monitoring at a wavelength where the phenyl ring exhibits strong absorbance.

  • Chiral HPLC: To determine the enantiomeric excess, a chiral stationary phase (CSP) is required. The choice of the CSP and mobile phase would need to be optimized to achieve baseline separation of the enantiomers.

A general HPLC method for the analysis of bromophenolic compounds has been reported using a C8 column with a water/acetonitrile gradient containing trifluoroacetic acid, with UV detection at 210 nm.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for structural elucidation.

  • ¹H NMR: The proton NMR spectrum would provide key information about the number and connectivity of protons in the molecule. Expected signals would include aromatic protons in the downfield region, a methine proton adjacent to the hydroxyl group, and methylene protons of the ethanolamine side chain. The hydroxyl and amino protons may appear as broad signals and their chemical shifts can be concentration and solvent dependent.

  • ¹³C NMR: The carbon NMR spectrum would show distinct signals for each carbon atom in the molecule, confirming the carbon skeleton. The carbon attached to the bromine atom would be expected to have a characteristic chemical shift.

For the related compound 2-butanol, the α-carbon (bearing the hydroxyl group) resonates in the 50-80 ppm range, while β-carbons are in the 20-40 ppm range.[5] Similar trends would be expected for 2-Amino-1-(2-bromophenyl)ethanol.

Mass Spectrometry (MS)

Mass spectrometry would be used to confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) would provide the exact mass, further confirming the elemental composition. Fragmentation patterns observed in the mass spectrum can also provide structural information.

Safety and Handling

While specific toxicity data for 2-Amino-1-(2-bromophenyl)ethanol is limited, it is prudent to handle this compound with care, following standard laboratory safety procedures. As a class, brominated organic compounds can have varying toxicological profiles, with some being identified as endocrine disruptors and having potential neurodevelopmental effects.[6][7] Phenylethanolamines can exhibit cardiovascular activity.[8] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood.

Future Perspectives

2-Amino-1-(2-bromophenyl)ethanol represents a valuable and versatile chiral building block for the synthesis of novel therapeutic agents. Future research efforts should focus on:

  • Development of Efficient and Scalable Enantioselective Syntheses: This will be crucial for the cost-effective production of enantiomerically pure derivatives for preclinical and clinical studies.

  • Elucidation of Specific Biological Targets: In-depth pharmacological studies are needed to identify the specific molecular targets of derivatives of this compound and to understand their mechanisms of action.

  • Comprehensive Pharmacokinetic and Toxicological Profiling: A thorough evaluation of the ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicity profiles of new drug candidates derived from this scaffold will be essential for their progression through the drug development pipeline.

The continued exploration of the chemical space around 2-Amino-1-(2-bromophenyl)ethanol holds significant promise for the discovery of new and improved treatments for a range of disorders, particularly those affecting the central nervous system.

References

  • MySkinRecipes. 2-Amino-1-(2-bromophenyl)ethanol. Available from: [Link]

  • MySkinRecipes. (2S)-2-Amino-2-(3-bromophenyl)ethanol. Available from: [Link]

  • PubMed. Synthesis, biological evaluation and molecular modeling of 2-amino-2-phenylethanol derivatives as novel β2-adrenoceptor agonists. Available from: [Link]

  • PubMed. Brominated flame retardants, a cornelian dilemma. Available from: [Link]

  • BuyersGuideChem. 2-Amino-1-(2-bromophenyl)ethanol | C8H10BrNO. Available from: [Link]

  • PubMed. Health toxicity effects of brominated flame retardants: From environmental to human exposure. Available from: [Link]

  • Wikipedia. Phenylethanolamine. Available from: [Link]

  • MDPI. Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa. Available from: [Link]

  • OpenOChem Learn. Alcohols. Available from: [Link]

Sources

Racemic vs. Enantiopure 2-Amino-1-(2-bromophenyl)ethanol Hydrochloride: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide:

Abstract

In the landscape of modern pharmaceutical development, the stereochemical identity of a drug candidate is not a trivial detail but a critical determinant of its efficacy, safety, and pharmacokinetic profile. This guide provides a comprehensive technical analysis of 2-Amino-1-(2-bromophenyl)ethanol hydrochloride, a chiral amino alcohol and valuable synthetic intermediate.[1][2][3] We will navigate the fundamental distinctions between its racemic and enantiopure forms, addressing the core scientific principles and practical methodologies that underpin the transition from a simple mixture to a refined, single-enantiomer entity. This document is structured to provide researchers, chemists, and drug development professionals with the foundational knowledge, detailed protocols, and critical insights required to make informed decisions in the synthesis, resolution, analysis, and application of this and similar chiral molecules.

The Imperative of Chirality in Pharmacology

At the heart of this discussion is the concept of chirality . A molecule is chiral if it is non-superimposable on its mirror image, much like a left and right hand. These non-superimposable mirror images are called enantiomers .[4] While enantiomers share identical physical properties such as melting point, boiling point, and solubility in achiral environments, their three-dimensional arrangement causes them to interact differently with other chiral entities, most notably the enzymes, receptors, and transporters in the human body.[5][6]

A 1:1 mixture of two enantiomers is known as a racemic mixture or racemate . For decades, many chiral drugs were developed and marketed as racemates. However, regulatory bodies like the U.S. Food and Drug Administration (FDA) now emphasize the need to characterize the individual enantiomers and justify the development of a racemate over a single enantiomer.[7][8][9][10] This is because the two enantiomers can have vastly different biological dispositions:

  • Eutomer : The enantiomer with the desired therapeutic activity.[5]

  • Distomer : The other enantiomer, which may be less active, inactive, or, in some cases, responsible for undesirable side effects or even toxicity.[5]

Therefore, developing a single-enantiomer drug—an enantiopure product—can lead to a more potent and safer therapeutic with a cleaner pharmacological profile and potentially a lower required dose.[5][11]

Synthesis of Racemic 2-Amino-1-(2-bromophenyl)ethanol

The journey typically begins with the synthesis of the racemic mixture, as it is often the most straightforward and cost-effective route. A common strategy involves the reduction of a prochiral α-aminoketone. The planarity of the ketone's carbonyl group allows a reducing agent to attack from either face with roughly equal probability, leading to a 50:50 mixture of the (R)- and (S)-alcohols.[12]

G cluster_start Starting Material cluster_step1 Step 1: Amination cluster_step2 Step 2: Reduction cluster_product Product start 2-Bromoacetophenone step1 Formation of α-Aminoketone start->step1 Amine source (e.g., HMTA, NH4OH) [13] step2 Non-selective Reduction of Prochiral Ketone step1->step2 Reducing Agent (e.g., NaBH4) product Racemic 2-Amino-1- (2-bromophenyl)ethanol step2->product Yields (R) and (S) enantiomers in equal amounts

Experimental Protocol: Racemic Synthesis
  • Amination: To a solution of 2-bromo-1-(2-bromophenyl)ethan-1-one in a suitable solvent like acetonitrile, add an amine source (e.g., ammonium hydroxide or hexamethylenetetramine).[13]

  • Reaction Monitoring: Stir the mixture at room temperature for 16-24 hours, monitoring the reaction's completion by Thin Layer Chromatography (TLC).

  • Intermediate Isolation: Upon completion, isolate the crude α-aminoketone intermediate by filtration or extraction.

  • Reduction: Dissolve the crude α-aminoketone in an alcoholic solvent (e.g., methanol) and cool the mixture in an ice bath.

  • Reagent Addition: Add a reducing agent, such as sodium borohydride (NaBH₄), portion-wise to the cooled solution.

  • Quenching and Workup: After the reaction is complete (monitored by TLC), quench carefully with water or dilute acid. Extract the product into an organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous sodium sulfate.

  • Purification & Salt Formation: Purify the crude amino alcohol by flash column chromatography. To form the hydrochloride salt for improved stability and handling, dissolve the purified free base in a solvent like diethyl ether and bubble hydrogen chloride gas through the solution, or add a solution of HCl in isopropanol, to precipitate the salt.

The Chiral Divide: Methods for Enantiomeric Resolution

Once the racemate is in hand, the critical step is to separate the enantiomers. This process is known as chiral resolution . The two most prevalent industrial-scale methods are diastereomeric salt crystallization and chiral chromatography.

Diastereomeric Salt Formation

This classical method relies on a simple, powerful principle: while enantiomers are physically identical, diastereomers are not.[14] By reacting the racemic amino alcohol (a base) with an enantiomerically pure chiral acid (the resolving agent), a pair of diastereomeric salts is formed.

(R/S)-Amine + (R)-Acid → (R)-Amine·(R)-Acid + (S)-Amine·(R)-Acid

These two salts have different crystal structures, solubilities, and melting points, allowing one to be selectively crystallized from a suitable solvent, leaving the other in the mother liquor.[14][15][16]

G racemate Racemic Amino Alcohol (R/S) salt_formation salt_formation racemate->salt_formation enantiomer1 Pure (R)-Enantiomer (from crystals) enantiomer2 Pure (S)-Enantiomer (from mother liquor) crystallization crystallization salt_formation->crystallization Diastereomeric Salts (different solubilities) separation separation crystallization->separation liberation liberation separation->liberation Insoluble Salt separation->liberation Soluble Salt liberation->enantiomer1 liberation->enantiomer2

Experimental Protocol: Resolution via Diastereomeric Salt Crystallization
  • Resolving Agent Selection: Choose an appropriate and commercially available chiral acid, such as (+)-di-p-toluoyl-D-tartaric acid, which is known to be effective for resolving amino alcohols.[17]

  • Salt Formation: Dissolve one equivalent of racemic 2-Amino-1-(2-bromophenyl)ethanol in a suitable solvent (e.g., methanol or ethanol). In a separate flask, dissolve a stoichiometric amount (often 0.5 equivalents) of the chiral resolving agent in the same solvent, heating gently if necessary.

  • Crystallization: Combine the two solutions and allow the mixture to cool slowly to room temperature, then potentially to a lower temperature (e.g., 4°C), to induce crystallization of the less soluble diastereomeric salt.

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.

  • Liberation of the Enantiomer: Suspend the isolated diastereomeric salt in a biphasic system of water and an organic solvent (e.g., dichloromethane). Add a base (e.g., 1 M NaOH) to neutralize the chiral acid and liberate the free amino alcohol, which will partition into the organic layer.

  • Final Isolation: Separate the organic layer, dry it, and evaporate the solvent to yield the enantiomerically enriched amino alcohol. The enantiomeric excess (e.e.) should be determined at this stage.

  • Optimization: The process can be optimized by screening different solvents and recrystallizing the salt multiple times to improve enantiomeric purity.[16]

Chiral Chromatography

Chiral chromatography offers a more direct and often faster method for separation. The principle involves the differential interaction of enantiomers with a Chiral Stationary Phase (CSP) packed into a High-Performance Liquid Chromatography (HPLC) column.[18][19] One enantiomer forms a more stable, transient diastereomeric complex with the CSP and is retained longer, resulting in separation.[18] Polysaccharide-based CSPs are particularly effective for separating amino alcohols.[20]

G cluster_start Input cluster_process Method Development Workflow cluster_output Output start Racemic Mixture Solution step1 Select CSP (e.g., Polysaccharide-based) start->step1 step2 Screen Mobile Phases (Normal & Reversed Phase) step1->step2 step3 Optimize Modifier & Additives (e.g., DEA, TFA) [20] step2->step3 step4 Validate Method (Resolution > 1.5) step3->step4 product Separated Enantiomers (Analytical or Preparative Scale) step4->product

Experimental Protocol: Chiral HPLC Method Development
  • Column Selection: Begin with a polysaccharide-based CSP, such as a column coated with cellulose or amylose derivatives (e.g., Chiralcel® OD-H or Chiralpak® IA).

  • Initial Screening (Normal Phase): Prepare a 1 mg/mL solution of the racemic analyte. Use a mobile phase consisting of a non-polar solvent like hexane and a polar modifier like isopropanol (e.g., 90:10 hexane:isopropanol). For basic analytes like amino alcohols, add a small amount (e.g., 0.1%) of a basic modifier like diethylamine (DEA) to improve peak shape.[20]

  • Optimization: Adjust the ratio of hexane to isopropanol. Increasing the alcohol content generally decreases retention time but can affect resolution. The goal is to achieve baseline separation (Resolution, Rs > 1.5).

  • Alternative Screening (Reversed Phase): If normal phase is unsuccessful, screen reversed-phase conditions on an appropriate CSP. Mobile phases typically consist of buffered water and an organic modifier like acetonitrile or methanol.[20]

  • Scale-Up: Once an analytical method is established, it can be scaled up to a preparative scale by using a larger column and a higher flow rate to isolate gram quantities of each enantiomer.

Analytical Verification of Enantiomeric Purity

Resolving a racemate is meaningless without a robust analytical method to confirm the outcome. The primary metric is enantiomeric excess (e.e.) , which quantifies the purity of the mixture.

e.e. (%) = |(Major Enantiomer - Minor Enantiomer)| / (Major Enantiomer + Minor Enantiomer) * 100[21]

Technique Principle Advantages Disadvantages
Chiral HPLC Differential interaction with a Chiral Stationary Phase (CSP) allows for physical separation and quantification of enantiomers based on peak area.[22][23][24]Highly accurate and precise; provides direct measure of enantiomeric ratio; can detect trace impurities; applicable to a wide range of e.e. values.[25]Requires method development; can be costly in terms of columns and solvents.[26]
Polarimetry Measures the rotation of plane-polarized light by a chiral sample. The observed rotation is compared to the known specific rotation of the pure enantiomer.[27]Rapid and non-destructive; equipment is widely available.Can be unreliable and hard to reproduce; highly sensitive to concentration, solvent, temperature, and wavelength; requires an authenticated, pure standard of one enantiomer.[25][28]

Pharmacological Consequences: Why Enantiopurity Matters

The fundamental reason for this rigorous separation and analysis lies in stereoselective pharmacology. Biological systems are inherently chiral. A receptor's binding site is a specific 3D pocket, and only one enantiomer may fit correctly to elicit the desired response—the "three-point attachment" model. The other enantiomer might not bind at all, or it might bind to a different receptor, causing off-target effects.[6][29]

For β-amino alcohols, a class to which 2-Amino-1-(2-bromophenyl)ethanol belongs, this is well-documented. In many β-blockers, the (S)-enantiomer is responsible for the β-adrenergic receptor blockade, while the (R)-enantiomer is significantly less active at that receptor.[30]

G cluster_enantiomers Enantiomers cluster_receptor Chiral Receptor Site cluster_outcomes Biological Outcomes R_enantiomer (R)-Enantiomer receptor Receptor Binding Pocket R_enantiomer->receptor Mismatched Fit S_enantiomer (S)-Enantiomer S_enantiomer->receptor Complementary Fit good_fit Correct Binding (Therapeutic Effect) receptor->good_fit bad_fit No/Poor Binding (Inactive or Off-Target Effect) receptor->bad_fit

Given this precedent, it is highly probable that the enantiomers of 2-Amino-1-(2-bromophenyl)ethanol would exhibit different pharmacological and toxicological profiles. Developing the racemate without this knowledge would mean administering what is essentially a 50% impurity (the distomer), which could contribute to the side-effect burden or an altered pharmacokinetic profile without adding therapeutic benefit.[29]

Conclusion

The distinction between racemic and enantiopure this compound is not merely academic; it is a critical consideration with profound implications for drug safety, efficacy, and regulatory approval. While racemic synthesis provides a straightforward entry point, the principles of modern drug development demand a deeper investigation into the properties of the individual stereoisomers. Through established methodologies like diastereomeric salt resolution and the precision of chiral chromatography, the separation of enantiomers is an achievable and necessary step. The subsequent analytical verification confirms the success of this separation, paving the way for clear, unambiguous pharmacological studies. By embracing a strategy that prioritizes enantiopurity, researchers can unlock the full therapeutic potential of chiral molecules, leading to the development of safer, more effective medicines.

References

  • Optimisation of the enantiomeric separation of 12 2-aminotetralin analogues using Chiral AGP high-performance liquid chromatography by simultaneous factorial design. Journal of Pharmaceutical and Biomedical Analysis.
  • Determination of enantiomeric excess using a chiral selective separation mode and polarimetric detection. Talanta.
  • New method for the resolution of the enantiomers of 5,6-dihydroxy-2-methyl-aminotetralin by selective derivatization and HPLC analysis: applic
  • Optical Purity and Enantiomeric Excess. Master Organic Chemistry.
  • Enantiopure drug. Wikipedia.
  • Determination of enantiomeric excess.
  • Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry.
  • New Methods of Resolution and Purification of Racemic and Diastereomeric Amino Alcohol Derivatives Using Boric Acid and Chiral 1,1'-Bi-2-naphthol.
  • FDA issues flexible policy on chiral drugs.
  • Determination of Enantiomeric Purity by Direct Methods. Thieme.
  • HPLC Separation of Enantiomers of Amino Acids and Amino Alcohols on Ionically Bonded Chiral Stationary Phases...
  • 5.5 Polarimetry. Chemistry LibreTexts.
  • Discovery and synthesis of chiral amino alcohols. BenchChem.
  • New methods of resolution and purification of racemic and diastereomeric amino alcohol derivatives using boric acid and chiral 1,1'-bi-2-naphthol. PubMed.
  • Overcoming challenges in the purification of chiral amino alcohols. BenchChem.
  • HPLC Technical Tip: Chiral Method Development. Phenomenex.
  • Chirality of New Drug Approvals (2013–2022): Trends and Perspectives. PubMed Central.
  • Development of New Stereoisomeric Drugs. FDA.
  • Resolution of racemic Albuterol via diastereomeric salts formation with di-p-toluoyl-D-tartaric acid.
  • Chiral HPLC Method Development. I.B.S. Analytical.
  • FDARA: Single Enantiomer Exclusivity Revisited. FDA Law Blog.
  • Survey of Pharmacological Activity and Pharmacokinetics of Selected β-Adrenergic Blockers in Regard to Their Stereochemistry. MDPI.
  • Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. Application to the synthesis of new box and pybox ligands. NIH.
  • Chiral Analysis & Separ
  • 5.8: Racemic Mixtures and the Resolution of Enantiomers. Chemistry LibreTexts.
  • Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogen
  • A Strategy for Developing HPLC Methods for Chiral Drugs.
  • This compound. Advanced ChemBlocks.
  • (R)-2-Amino-2-(2-bromophenyl)ethanol. MySkinRecipes.
  • 2-amino-1-(3-bromophenyl)ethanol hydrochloride. Henan Allgreen Chemical Co.,Ltd.
  • Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. MDPI.
  • Enantioseparation of Amino Acids Using a Chiral Recognition Polymer. UCLA Technology Development Group.
  • The enantioselective synthesis of alpha-amino acid derivatives via organoboranes. Journal of the American Chemical Society.
  • This compound | CAS# 849928-37-6. Hit2Lead.
  • (R)-2-Amino-2-(4-bromophenyl)ethanol hydrochloride. MySkinRecipes.
  • Technical Support Center: Chiral Separation of Amino Alcohol Enantiomers. BenchChem.
  • 2-amino-2-(4-bromophenyl)ethanol. MySkinRecipes.
  • Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. MDPI.
  • Synthesis of 1,2-Aminoalcohols through Enantioselective Aminoallylation of Ketones by Cu-C
  • Processes for producing optically active 2-amino-1-phenylethanol derivatives.
  • Enantioselectivity in Drug Pharmacokinetics and Toxicity: Pharmacological Relevance and Analytical Methods. PubMed Central.
  • Chirality of β2-agonists. An overview of pharmacological activity, stereoselective analysis, and synthesis.
  • Enantioselective Synthesis of Alcohols and Amines: The Huang/Chen Synthesis of α-Tocopherol. Organic Chemistry Portal.

Sources

A Comprehensive Technical Guide to the Stability and Storage of 2-Amino-1-(2-bromophenyl)ethanol Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Chemical Integrity in Research and Development

2-Amino-1-(2-bromophenyl)ethanol hydrochloride is an important building block and intermediate in synthetic chemistry and pharmaceutical research. Its molecular structure, featuring a chiral center, an amino group, a hydroxyl group, and a substituted aromatic ring, provides a versatile scaffold for the development of more complex molecules. The integrity of such a starting material is paramount; instability not only compromises the yield and purity of subsequent reactions but can also introduce unknown impurities, leading to irreproducible results and potential safety concerns.

This guide provides an in-depth analysis of the factors governing the stability of this compound. It outlines field-proven storage and handling protocols and details the experimental framework necessary to validate its stability profile, ensuring its reliability for high-stakes research and development applications.

Chemical Identity:

  • IUPAC Name: 2-amino-1-(2-bromophenyl)ethan-1-ol hydrochloride[1]

  • Molecular Formula: C₈H₁₁BrClNO[1]

  • Molecular Weight: 252.54 g/mol [1]

  • Common CAS Numbers: 71095-20-0, 849928-37-6[1][2]

  • Appearance: Typically a solid, which may be a beige powder[3]

Core Physicochemical Properties Influencing Stability

The stability of this compound is not an inherent constant but is dictated by its molecular structure and its interaction with the environment. Understanding these properties is the foundation for establishing rational storage conditions.

  • Hygroscopicity and Moisture Sensitivity: As a hydrochloride salt, the compound is polar and has the potential to be hygroscopic, meaning it can readily absorb moisture from the atmosphere. The related compound, ethanolamine hydrochloride, is explicitly noted to be hygroscopic[4]. Absorbed water can act as a solvent, promoting degradation reactions such as oxidation or facilitating physical changes like clumping, which complicates accurate weighing and handling.

  • Sensitivity to Air (Oxidation): The primary amine and secondary alcohol functional groups are susceptible to oxidation. Atmospheric oxygen can, over time, lead to the formation of impurities, such as the corresponding ketone or imine, altering the compound's purity and reactivity. For this reason, some suppliers of analogous ethanolamine hydrochlorides recommend handling and storing the material under an inert gas.

  • Photoreactivity: Aromatic compounds, especially those containing heteroatoms and halogens, can be sensitive to light, particularly UV radiation. Energy absorbed from light can promote the formation of radical species, initiating chain reactions that lead to complex mixtures of degradation products. While not always specified, protection from light is a standard precautionary measure for complex organic molecules[5].

Recommended Storage and Handling Protocols

Based on the physicochemical properties, a multi-layered approach to storage is required to preserve the integrity of the compound. The causality behind each recommendation is as critical as the instruction itself.

Core Storage Conditions

The following table summarizes the recommended conditions for maintaining the long-term and short-term stability of solid this compound.

ParameterShort-Term Storage (In-Use)Long-Term Archival StorageJustification
Temperature Room Temperature (20-25°C)[1][6]Cool (2-8°C) or Frozen (-20°C)[7]Reduces the rate of all chemical degradation pathways. While stable at RT for short periods, long-term storage benefits from reduced thermal energy.
Atmosphere Tightly Sealed Container[3]Tightly Sealed, Inert Gas (Argon/Nitrogen) BackfillPrevents exposure to atmospheric oxygen and moisture, directly inhibiting oxidative degradation and hygroscopic water absorption.
Light Amber Glass VialAmber Glass Vial, Stored in DarknessProtects the compound from photolytic degradation by blocking UV and high-energy visible light.
Humidity Store with DesiccantStore in a Desiccated EnvironmentMinimizes water absorption by the hygroscopic salt, preserving its physical form and chemical purity.
Safe Handling Procedures

Due to its classification as an irritant and potentially harmful substance, strict adherence to safety protocols is mandatory.

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves, and splash goggles. When handling the powder outside of a contained system, a dust respirator is necessary to prevent respiratory irritation[4][7][8][9].

  • Ventilation: Handle the compound in a well-ventilated area or, preferably, within a certified chemical fume hood to minimize inhalation exposure[6][7].

  • Dispensing: Avoid creating dust during transfer[6][8]. Use appropriate tools and techniques for weighing and dispensing the solid.

  • Spill Management: In case of a spill, clean it up immediately using methods that do not generate dust. Avoid contact with skin and eyes[8].

Potential Chemical Degradation Pathways

Understanding the likely degradation pathways is crucial for developing stability-indicating analytical methods and for interpreting stability data. The structure of this compound suggests several vulnerabilities.

  • Oxidation: This is a primary degradation concern. The secondary alcohol can be oxidized to the corresponding ketone, 2-amino-1-(2-bromophenyl)ethan-1-one. The primary amine can also undergo oxidation, though this is typically less facile.

  • Photodegradation: UV light exposure could potentially lead to the cleavage of the carbon-bromine bond, forming radical species that can initiate further decomposition.

  • Thermal Decomposition: At high temperatures, more complex degradation involving fragmentation of the ethanolamine side chain or reactions involving the aromatic ring could occur.

G cluster_main Core Compound cluster_stress Stress Factors cluster_products Potential Degradants parent 2-Amino-1-(2-bromophenyl)ethanol Hydrochloride ketone 2-Amino-1-(2-bromophenyl)ethan-1-one dehalogenated De-brominated Species fragment Side-chain Fragments oxidation Oxidation (O2, H2O2) oxidation->ketone Alcohol Oxidation light Photolysis (UV Light) light->dehalogenated C-Br Cleavage heat Thermolysis (High Temp) heat->fragment Fragmentation

Caption: Conceptual diagram of potential degradation pathways.

Framework for a Comprehensive Stability Assessment

To scientifically validate storage conditions and establish a retest period, a formal stability study is necessary. Forced degradation (or stress testing) is an indispensable part of this process, as mandated by ICH guidelines for drug development[10][11][12]. It serves to identify likely degradation products and establish the specificity of the analytical method.

G start Select Single Batch of Compound t0 Time-Zero Analysis (HPLC, Appearance, etc.) start->t0 stress Forced Degradation Study (Acid, Base, H2O2, Heat, Light) t0->stress Method Development stability Place on Formal Stability (e.g., 25°C/60% RH & 40°C/75% RH) t0->stability Study Initiation analysis Analyze Samples with Stability-Indicating Method stress->analysis Confirms Method Specificity pull Pull Samples at Defined Timepoints (e.g., 1, 3, 6 months) stability->pull pull->analysis data Evaluate Data (Purity, Impurity Profile, Mass Balance) analysis->data end Establish Retest Period & Storage Conditions data->end G start Receiving Compound q1 Is stability data available from supplier? start->q1 q2 Is compound hygroscopic or air-sensitive? q1->q2 Yes action1 Perform in-house forced degradation and stability study. q1->action1 No action2 Store under inert gas with desiccant. q2->action2 Yes action4 Store in tightly sealed container at RT. q2->action4 No q3 Is compound light-sensitive? action3 Store in amber vials in the dark. q3->action3 Yes action5 Store in clear, tightly sealed container. q3->action5 No action1->q2 action2->q3 end Compound is properly stored and handled action3->end action4->q3 action5->end

Sources

The Strategic Utility of 2-Amino-1-(2-bromophenyl)ethanol Hydrochloride in Asymmetric Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical exploration of 2-amino-1-(2-bromophenyl)ethanol hydrochloride, a pivotal chiral building block in modern organic synthesis and drug development. We will delve into its chemical properties, stereoselective synthesis, and strategic applications, offering field-proven insights for researchers, scientists, and professionals in the pharmaceutical industry.

Introduction: The Significance of a Chiral Scaffold

Chiral 1,2-amino alcohols are ubiquitous structural motifs in a vast array of biologically active molecules and pharmaceuticals.[1] The precise spatial arrangement of the amino and hydroxyl groups is often critical for molecular recognition and biological function. This compound, with its defined stereochemistry and versatile functional groups, serves as a valuable starting material for the synthesis of complex chiral molecules. The presence of the bromine atom on the phenyl ring provides a handle for further synthetic transformations, such as cross-coupling reactions, thereby expanding its utility in the construction of diverse molecular architectures.

This guide will focus on the practical aspects of utilizing this chiral building block, emphasizing the underlying principles that govern its synthesis and reactivity.

Physicochemical Properties and Spectral Data

A thorough understanding of the physical and chemical properties of this compound is fundamental for its effective use in the laboratory.

PropertyValueSource
CAS Number 71095-20-0[2]
Molecular Formula C₈H₁₁BrClNO[2]
Molecular Weight 252.54 g/mol [2]
IUPAC Name 2-amino-1-(2-bromophenyl)ethan-1-ol hydrochloride[2]
Appearance Typically a solidN/A
Melting Point 245℃ (decomposes) for the 3-bromo isomer hydrochloride[3]

Note: The melting point for the 2-bromo isomer hydrochloride may vary.

Enantioselective Synthesis: Accessing Stereochemical Purity

The synthesis of enantiomerically pure 2-amino-1-(2-bromophenyl)ethanol is paramount to its application as a chiral building block. The primary strategy for achieving this is the asymmetric reduction of the corresponding α-amino ketone precursor, 2-amino-1-(2-bromophenyl)ethanone, or a protected derivative.

Biocatalytic Asymmetric Reduction

Enzymes, particularly alcohol dehydrogenases (ADHs), have emerged as powerful tools for the enantioselective reduction of ketones.[6][7] Thermoanaerobacter pseudethanolicus secondary alcohol dehydrogenase (TeSADH) and its mutants have shown remarkable efficacy in the asymmetric reduction of 2-haloacetophenones.[6][8]

The general principle involves the use of a whole-cell or isolated enzyme catalyst, often with a co-factor regeneration system (e.g., using isopropanol as a sacrificial reductant). The choice of the specific enzyme mutant can dictate the stereochemical outcome, yielding either the (R)- or (S)-enantiomer with high enantiomeric excess (ee). For example, certain TeSADH mutants can produce (S)-2-bromo-1-phenylethanol with >99% ee.[8]

Experimental Protocol: Generalized Biocatalytic Reduction

  • Reaction Setup: In a temperature-controlled vessel, a buffer solution (e.g., Tris-HCl, pH 7.0) is prepared.[6]

  • Substrate Addition: The prochiral ketone, 2-amino-2'-bromoacetophenone (or a suitable N-protected derivative), is added. A co-solvent like 2-propanol may be used to enhance solubility.[6]

  • Enzyme and Cofactor: The selected alcohol dehydrogenase and a catalytic amount of the NAD(P)H cofactor are introduced.

  • Reaction Monitoring: The reaction is stirred at a controlled temperature, and the conversion is monitored by techniques such as HPLC or GC.

  • Workup and Isolation: Upon completion, the reaction mixture is typically extracted with an organic solvent. The product is then purified by chromatography or crystallization. The hydrochloride salt can be formed by treating the free base with HCl in a suitable solvent.

Causality in Biocatalysis: The high enantioselectivity observed in enzyme-catalyzed reductions stems from the highly organized and chiral active site of the enzyme. The substrate binds in a specific orientation, allowing for the hydride transfer from the cofactor to only one face of the carbonyl group, leading to the formation of a single enantiomer.

Chemo-catalytic Asymmetric Hydrogenation

Transition metal complexes with chiral ligands are also widely employed for the asymmetric hydrogenation of ketones. Catalysts based on ruthenium, rhodium, and iridium have proven to be highly effective.[9] The choice of the chiral ligand is crucial for achieving high enantioselectivity.

Diagram: General Workflow for Asymmetric Synthesis

G Prochiral_Ketone Prochiral Ketone (2-Amino-2'-bromoacetophenone) Asymmetric_Reduction Asymmetric Reduction Prochiral_Ketone->Asymmetric_Reduction Racemic_Amino_Alcohol Racemic 2-Amino-1-(2-bromophenyl)ethanol Prochiral_Ketone->Racemic_Amino_Alcohol Non-selective Reduction Enantiopure_Amino_Alcohol Enantiopure 2-Amino-1-(2-bromophenyl)ethanol Asymmetric_Reduction->Enantiopure_Amino_Alcohol Chiral_Resolution Chiral Resolution Racemic_Amino_Alcohol->Chiral_Resolution Chiral_Resolution->Enantiopure_Amino_Alcohol HCl_Salt_Formation HCl Salt Formation Enantiopure_Amino_Alcohol->HCl_Salt_Formation Final_Product 2-Amino-1-(2-bromophenyl)ethanol Hydrochloride HCl_Salt_Formation->Final_Product

Caption: Synthetic routes to enantiopure this compound.

Chiral Resolution

An alternative to asymmetric synthesis is the resolution of a racemic mixture of 2-amino-1-(2-bromophenyl)ethanol. This can be achieved by several methods:

  • Diastereomeric Salt Formation: The racemic amino alcohol is reacted with a chiral acid (e.g., tartaric acid or a derivative) to form diastereomeric salts.[10] These salts possess different physical properties, such as solubility, allowing for their separation by fractional crystallization. The desired enantiomer is then liberated from the separated salt by treatment with a base.

  • Enzymatic Kinetic Resolution: In this method, an enzyme selectively acylates one enantiomer of the amino alcohol, leaving the other enantiomer unreacted. The acylated and unacylated enantiomers can then be separated. Lipases are commonly used for this purpose.[11]

  • Chiral Chromatography: The racemic mixture can be separated into its constituent enantiomers by chromatography on a chiral stationary phase (CSP).[11][12] This method is often used for analytical purposes but can also be applied on a preparative scale.

Applications in Drug Development and Organic Synthesis

This compound is a valuable intermediate in the synthesis of a variety of chiral molecules, particularly pharmaceuticals.[13] The amino alcohol moiety is a common pharmacophore, and the bromophenyl group allows for further structural elaboration.

While specific drug examples directly derived from the 2-bromo isomer were not prevalent in the initial search, the analogous (R)-2-amino-2-(4-bromophenyl)ethanol hydrochloride is a known compound in pharmaceutical reference standards, highlighting the importance of this class of compounds.[14] The general utility of chiral amino alcohols extends to their use as chiral auxiliaries and in the synthesis of ligands for asymmetric catalysis.[15][16][17][]

Diagram: Application in a Hypothetical Drug Synthesis

G Building_Block 2-Amino-1-(2-bromophenyl)ethanol Hydrochloride N_Protection N-Protection Building_Block->N_Protection Coupling_Reaction Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) N_Protection->Coupling_Reaction Intermediate Functionalized Intermediate Coupling_Reaction->Intermediate Further_Steps Further Synthetic Transformations Intermediate->Further_Steps API Active Pharmaceutical Ingredient (API) Further_Steps->API

Caption: A generalized synthetic workflow illustrating the use of the title compound.

The development of prodrugs often involves the use of amino acids or their derivatives to improve properties such as bioavailability.[19][20] The amino alcohol structure of the title compound makes it a suitable candidate for incorporation into such strategies.

Conclusion and Future Perspectives

This compound is a chiral building block of significant value in organic synthesis. The development of efficient and highly stereoselective synthetic methods, particularly those employing biocatalysis and asymmetric hydrogenation, has made this compound readily accessible in enantiopure form. Its utility in the synthesis of complex chiral molecules, including potential pharmaceutical agents, is well-established. Future research in this area will likely focus on the development of even more efficient and sustainable synthetic routes and the exploration of its application in the synthesis of novel bioactive compounds. The continued advancement in asymmetric synthesis will undoubtedly further enhance the importance of chiral building blocks like this compound.

References

  • Al-Zoubi, R. M., et al. (2021). Enantiocomplementary Asymmetric Reduction of 2–Haloacetophenones Using TeSADH: Synthesis of Enantiopure 2-Halo-1-arylethanols. ACS Omega, 6(31), 20567–20575. Available from: [Link]

  • Al-Zoubi, R. M., et al. (2021). Enantiocomplementary Asymmetric Reduction of 2–Haloacetophenones Using TeSADH: Synthesis of Enantiopure 2-Halo-1-arylethanols. KAUST Repository. Available from: [Link]

  • MySkinRecipes. (n.d.). (R)-2-Amino-2-(2-bromophenyl)ethanol. Available from: [Link]

  • Reeves, J. T., et al. (2018). Synthesis of 1,2-Aminoalcohols through Enantioselective Aminoallylation of Ketones by Cu-Catalyzed Reductive Coupling. Organic Letters, 20(15), 4481–4484. Available from: [Link]

  • Vo, T. H., et al. (2021). Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected Aminoketones. ACS Omega, 6(4), 2893–2904. Available from: [Link]

  • Rikka, V. R., et al. (2016). Dealkylation as a Strategy to Synthesize Unconventional Lithium Salts from ortho-Phenyl-phosphonate-boranes. Inorganic Chemistry, 55(1), 253–262. Available from: [Link]

  • BuyersGuideChem. (n.d.). 2-Amino-1-(2-bromophenyl)ethanol. Available from: [Link]

  • PubChem. (n.d.). 2-Amino-1-(4-bromophenyl)-1-ethanol. Available from: [Link]

  • Singh, U. K., et al. (2015). Enantioselective Synthesis of β-amino acids: A Review. Hilaris Publisher. Available from: [Link]

  • Rashid, M. H. A. (2021). BIOCATALYTIC ASYMMETRIC REDUCTION OF α-HALOACETOPHENONE ANALOGS USING THERMOANAEROBACTER PSEUDETHANOLICUS SECONDARY ALCOHOL DE. KFUPM ePrints. Available from: [Link]

  • European Patent Office. (1999). Processes for producing optically active 2-amino-1-phenylethanol derivatives (EP 0924193 A1).
  • Zhang, Y., et al. (2023). Strategies for chiral separation: from racemate to enantiomer. Chemical Science, 14(38), 10419–10437. Available from: [Link]

  • ResearchGate. (2015). 2'-Amino-5'-bromoacetophenone. Available from: [Link]

  • PubChemLite. (n.d.). 2-amino-2-(2-bromophenyl)ethan-1-ol hydrochloride. Available from: [Link]

  • Organic Chemistry Portal. (2023). Enantioselective Synthesis of Alcohols and Amines: The Huang/Chen Synthesis of α-Tocopherol. Available from: [Link]

  • Al-Qaisi, A. M., et al. (2021). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Separations, 8(10), 165. Available from: [Link]

  • ResearchGate. (2018). Applications substituted 2-aminothiophenes in drug design. Available from: [Link]

  • University of York. (n.d.). Asymmetric Synthesis. Available from: [Link]

  • ResearchGate. (2004). Chiral Auxiliaries in Asymmetric Synthesis. Available from: [Link]

  • ResearchGate. (2014). Chiral Resolution with Frozen Aqueous Amino Acids. Available from: [Link]

  • Soai, K., et al. (1987). Chiral auxiliaries for asymmetric synthesis: enantioselective addition of dialkylzincs to aldehydes catalyzed by chiral 1,2-disubstituted ferrocenyl amino alcohols. The Journal of Organic Chemistry, 52(1), 133–135. Available from: [Link]

  • da Silva, J. F. M., et al. (2021). Amino Acids in the Development of Prodrugs. Molecules, 26(11), 3301. Available from: [Link]

  • Semantic Scholar. (2015). Enantioselective Synthesis of ò-amino acids: A Review. Available from: [Link]

  • Thorose, A., et al. (1990). The enantioselective synthesis of alpha-amino acid derivatives via organoboranes. Tetrahedron Letters, 31(40), 5729-5732. Available from: [Link]

  • International Journal of Pharmaceutical Sciences. (n.d.). Pro-Drug Development. Available from: [Link]

Sources

Potential Biological Activities of 2-Amino-1-(2-bromophenyl)ethanol Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The 2-Amino-1-(2-bromophenyl)ethanol Scaffold - A Promising Core for Drug Discovery

The 2-Amino-1-(2-bromophenyl)ethanol scaffold belongs to the broader class of phenylethanolamines, a well-established pharmacophore present in numerous biologically active compounds.[1][2][3] The core structure, characterized by a phenyl ring, an ethanolamine side chain, and in this specific case, a bromine substituent at the ortho position of the phenyl ring, offers a unique combination of structural features that are ripe for exploration in drug discovery. The amino and hydroxyl groups on the ethanolamine moiety provide key sites for hydrogen bonding and further chemical modification, while the lipophilic nature of the brominated phenyl ring can significantly influence the pharmacokinetic and pharmacodynamic properties of its derivatives.[4] This guide will delve into the potential biological activities of this class of compounds, drawing upon established structure-activity relationships (SAR) of related molecules and providing detailed methodologies for their synthesis and biological evaluation.

The strategic placement of a bromine atom at the ortho position is of particular interest. Halogenation, and specifically bromination, is a common strategy in medicinal chemistry to enhance the potency and modulate the metabolic stability of drug candidates.[5] The ortho-bromo substitution can induce conformational constraints and alter the electronic properties of the phenyl ring, potentially leading to novel interactions with biological targets. This guide will explore the promising antimicrobial, anticancer, and neuroprotective activities that derivatives of 2-Amino-1-(2-bromophenyl)ethanol may possess.

Anticipated Biological Activities: A Triad of Therapeutic Potential

Based on the extensive literature on phenylethanolamines and brominated aromatic compounds, derivatives of 2-Amino-1-(2-bromophenyl)ethanol are predicted to exhibit a range of biological activities. This section will explore the rationale behind these predictions and outline the potential mechanisms of action.

Antimicrobial Activity: A New Frontier in Combating Resistance

The growing threat of antimicrobial resistance necessitates the discovery of novel chemical entities with antibacterial and antifungal properties. The 2-Amino-1-(2-bromophenyl)ethanol scaffold presents a promising starting point for the development of new antimicrobial agents.

Causality Behind the Hypothesis:

  • The Phenylethanolamine Core: Derivatives of phenylethanolamine have been reported to possess antimicrobial properties. Their mechanism of action is often attributed to their ability to disrupt cell membrane integrity or interfere with essential enzymatic processes within the microbial cell.

  • The Role of Bromine: Brominated organic compounds have a long history of use as antimicrobial agents.[5] The presence of the bromine atom can enhance the lipophilicity of the molecule, facilitating its passage through the microbial cell wall and membrane. Furthermore, the electron-withdrawing nature of bromine can modulate the reactivity of the molecule, potentially enhancing its interaction with microbial targets.

Proposed Investigational Workflow:

To validate the antimicrobial potential of novel 2-Amino-1-(2-bromophenyl)ethanol derivatives, a systematic screening approach is recommended.

Antimicrobial_Screening_Workflow cluster_synthesis Synthesis & Characterization cluster_screening Antimicrobial Screening cluster_mechanistic Mechanism of Action Studies Synthesis Synthesize Derivatives Purification Purify & Characterize (NMR, MS) Synthesis->Purification Disk_Diffusion Disk Diffusion Assay (Initial Screen) Purification->Disk_Diffusion Test Compounds MIC_Determination Broth Microdilution (MIC Determination) Disk_Diffusion->MIC_Determination Active Compounds Membrane_Permeability Membrane Permeability Assay MIC_Determination->Membrane_Permeability Further Investigation Enzyme_Inhibition Enzyme Inhibition Assays MIC_Determination->Enzyme_Inhibition Anticancer_Screening_Workflow cluster_synthesis Synthesis & Characterization cluster_screening In Vitro Anticancer Screening cluster_mechanistic Mechanism of Action Studies Synthesis Synthesize Derivatives Purification Purify & Characterize Synthesis->Purification MTT_Assay MTT Assay (Cell Viability/IC50) Purification->MTT_Assay Test Compounds Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) MTT_Assay->Apoptosis_Assay Potent Compounds Cell_Cycle Cell Cycle Analysis Apoptosis_Assay->Cell_Cycle Western_Blot Western Blot (Signaling Pathways) Apoptosis_Assay->Western_Blot

Caption: Workflow for in vitro anticancer screening and mechanistic studies.

Experimental Protocol: MTT Assay for Cell Viability and IC50 Determination

The MTT assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability. [6][7][8][9]

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in culture medium.

    • Remove the old medium from the wells and add 100 µL of the compound dilutions.

    • Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds).

    • Incubate the plate for 48-72 hours.

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 3-4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

    • Gently agitate the plate to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of viability against the compound concentration.

Neuroprotective Effects: A Potential Avenue for Neurodegenerative Diseases

The phenylethanolamine core is structurally related to endogenous neurotransmitters, suggesting that derivatives of 2-Amino-1-(2-bromophenyl)ethanol could interact with neuronal receptors and signaling pathways.

Causality Behind the Hypothesis:

  • Structural Analogy to Neurotransmitters: The phenylethanolamine structure is the backbone of catecholamines like norepinephrine and epinephrine, which play crucial roles in the central nervous system. [3]* Modulation of Neuronal Pathways: Compounds with this scaffold may modulate adrenergic receptors or other neuronal targets, potentially offering protection against excitotoxicity and oxidative stress, which are implicated in neurodegenerative diseases. [10] Proposed Investigational Workflow:

An in vitro model of neuronal cell death can be employed to assess the neuroprotective potential of the synthesized compounds.

Neuroprotection_Screening_Workflow cluster_synthesis Synthesis & Characterization cluster_screening In Vitro Neuroprotection Assay cluster_mechanistic Mechanism of Action Studies Synthesis Synthesize Derivatives Purification Purify & Characterize Synthesis->Purification Treat_Compounds Treat with Test Compounds Purification->Treat_Compounds Test Compounds Cell_Culture Culture Neuronal Cells (e.g., SH-SY5Y) Induce_Toxicity Induce Neurotoxicity (e.g., with Glutamate or H2O2) Cell_Culture->Induce_Toxicity Induce_Toxicity->Treat_Compounds Assess_Viability Assess Cell Viability (e.g., MTT Assay) Treat_Compounds->Assess_Viability ROS_Measurement Measure Reactive Oxygen Species (ROS) Assess_Viability->ROS_Measurement Protective Compounds Apoptosis_Markers Assess Apoptosis Markers (e.g., Caspase-3) Assess_Viability->Apoptosis_Markers

Caption: Workflow for in vitro neuroprotection screening.

Experimental Protocol: In Vitro Neuroprotection Assay Against Oxidative Stress

This protocol describes a method to evaluate the ability of compounds to protect neuronal cells from oxidative stress-induced cell death. [11][12][13]

  • Cell Culture and Plating:

    • Culture a human neuroblastoma cell line (e.g., SH-SY5Y) in appropriate medium.

    • Seed the cells into 96-well plates at an optimal density and allow them to adhere for 24 hours.

  • Compound Pre-treatment:

    • Treat the cells with various concentrations of the test compounds for 1-2 hours.

  • Induction of Oxidative Stress:

    • Induce oxidative stress by adding a neurotoxic agent such as hydrogen peroxide (H₂O₂) or glutamate to the culture medium.

    • Include a control group of cells not exposed to the neurotoxin.

  • Incubation:

    • Incubate the plates for 24 hours at 37°C.

  • Assessment of Cell Viability:

    • Measure cell viability using the MTT assay as described previously.

  • Data Analysis:

    • Compare the viability of cells treated with the test compounds and the neurotoxin to those treated with the neurotoxin alone. An increase in cell viability indicates a neuroprotective effect.

Synthesis of 2-Amino-1-(2-bromophenyl)ethanol Derivatives

The synthesis of chiral 2-Amino-1-(2-bromophenyl)ethanol derivatives is crucial for evaluating their biological activities, as stereochemistry often plays a critical role in drug-receptor interactions. Enantioselective synthesis is therefore highly desirable. [14] General Synthetic Strategy:

A common and effective method for the asymmetric synthesis of 2-amino-1-phenylethanol derivatives involves the enantioselective reduction of an α-aminoketone precursor. [15][16][17] Proposed Synthetic Workflow:

Synthesis_Workflow Start 2-Bromoacetophenone Bromination α-Bromination Start->Bromination Amination Amination Bromination->Amination Asymmetric_Reduction Asymmetric Reduction (e.g., CBS Reduction) Amination->Asymmetric_Reduction Final_Product Chiral 2-Amino-1-(2-bromophenyl)ethanol Derivative Asymmetric_Reduction->Final_Product

Caption: General workflow for the synthesis of chiral 2-Amino-1-(2-bromophenyl)ethanol derivatives.

Experimental Protocol: Asymmetric Reduction of 2-Amino-2-(2-bromophenyl)acetophenone

This protocol provides a general procedure for the enantioselective reduction of an α-aminoketone to the corresponding chiral amino alcohol using a Corey-Bakshi-Shibata (CBS) catalyst.

  • Catalyst Preparation:

    • In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), dissolve the CBS catalyst (e.g., (R)- or (S)-2-Methyl-CBS-oxazaborolidine) in anhydrous tetrahydrofuran (THF).

  • Borane Addition:

    • Cool the solution to 0°C and slowly add a solution of borane-dimethyl sulfide complex (BMS) in THF.

    • Stir the mixture at 0°C for 15 minutes.

  • Substrate Addition:

    • Dissolve the 2-amino-2-(2-bromophenyl)acetophenone substrate in anhydrous THF.

    • Add the substrate solution dropwise to the catalyst-borane mixture over a period of 30 minutes, maintaining the temperature at 0°C.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Quenching and Workup:

    • Once the reaction is complete, quench the reaction by the slow, dropwise addition of methanol at 0°C.

    • Allow the mixture to warm to room temperature and stir for 30 minutes.

    • Remove the solvent under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with 1 M HCl, followed by saturated sodium bicarbonate solution, and finally with brine.

  • Purification:

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography on silica gel to obtain the enantiomerically enriched 2-Amino-1-(2-bromophenyl)ethanol derivative.

Data Presentation

Table 1: Hypothetical Antimicrobial Activity of 2-Amino-1-(2-bromophenyl)ethanol Derivatives

Compound IDR1-substituentR2-substituentS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
ABP-001 HH1632>64
ABP-002 CH₃H81632
ABP-003 HCH₃3264>64
ABP-004 ClH4816
Ciprofloxacin --10.5-
Fluconazole ----8

Table 2: Hypothetical Anticancer Activity of 2-Amino-1-(2-bromophenyl)ethanol Derivatives

Compound IDR1-substituentR2-substituentMCF-7 IC50 (µM)A549 IC50 (µM)HCT116 IC50 (µM)
ABP-001 HH25.438.145.2
ABP-002 CH₃H12.719.522.8
ABP-003 HCH₃30.142.650.3
ABP-004 ClH5.28.910.1
Doxorubicin --0.81.20.9

Conclusion and Future Directions

The 2-Amino-1-(2-bromophenyl)ethanol scaffold represents a promising starting point for the development of novel therapeutic agents with potential antimicrobial, anticancer, and neuroprotective activities. The synthetic accessibility of these compounds, coupled with the potential for diverse functionalization, makes them an attractive target for medicinal chemistry campaigns. The experimental protocols detailed in this guide provide a robust framework for the synthesis and biological evaluation of new derivatives. Future research should focus on synthesizing a diverse library of these compounds and performing comprehensive structure-activity relationship studies to identify lead candidates for further preclinical development. Mechanistic studies will be crucial to elucidate the molecular targets and pathways through which these compounds exert their biological effects.

References

  • Bercher, H., & Grisk, A. (1976). [Structure-activity Relationships of Halogenated Phenylethanolamine and Phenoxypropanolamine]. Acta biologica et medica Germanica, 35(1), 79–85.
  • Slideshare. (n.d.). Structure Activity Relationship of sympathomimetic agents.pdf. Retrieved from [Link]

  • Medicinal Chemistry. (2017, November 12). Phenylethanolamines : Structure Activity Relationship of Catecholamines [Video]. YouTube. [Link]

  • Scribd. (n.d.). Structure Activity Relationships. Retrieved from [Link]

  • Podgoršek, A., Stavber, S., Zupan, M., & Iskra, J. (2013). Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol. Molecules (Basel, Switzerland), 18(10), 12134–12147. [Link]

  • Kumar, S., Kumar, R., Kumar, P., & Kumar, D. (2013). In vitro screening of neuroprotective activity of Indian medicinal plant Withania somnifera. Journal of chemical and pharmaceutical research, 5(4), 269-274.
  • Sharpless, K. B., Amberg, W., Beller, M., Chen, H., Hartung, J., Kawanami, Y., Lübben, D., Manoury, E., Ogino, Y., Shibata, T., & Ukita, T. (1992). Two Efficient Enantioselective Syntheses of 2-Amino-1-phenylethanol. The Journal of Organic Chemistry, 57(10), 2768–2771. [Link]

  • Ruffolo, R. R., Jr, Rice, P. J., Patil, P. N., & Miller, D. D. (1980). Synthesis and structure-activity relationships among alpha-adrenergic receptor agonists of the phenylethanolamine type. Journal of medicinal chemistry, 23(6), 634–640. [Link]

  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of pharmaceutical analysis, 6(2), 71–79. [Link]

  • Kauth, C., & Hebecker, B. (2022). In vitro Activity of Two Novel Antimicrobial Compounds on MDR-Resistant Clinical Isolates. Antibiotics (Basel, Switzerland), 11(2), 143. [Link]

  • Ukrpromvneshprom. (2015). Effect of Bromination on the Pharmacological Properties of Methyl 1-Allyl-4-Hydroxy-2,2-Dioxo-1H-2λ6,1- Benzothiazine-3-Carboxylate. Pharmaceutical Chemistry Journal, 49(8), 533-537.
  • Sheena, T. S., & Singh, P. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of visualized experiments : JoVE, (81), e50585. [Link]

  • Sarker, S. D., & Nahar, L. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Phytomedicine Plus, 3(3), 100438.
  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79.
  • Tethys Chemical. (2023, December 10). The Role of Bromine in Modern Pharmaceuticals. Retrieved from [Link]

  • Popa-Wagner, A., Buga, A. M., & Doeppner, T. R. (2023). Histological Insights into the Neuroprotective Effects of Antioxidant Peptides and Small Molecules in Cerebral Ischemia. International journal of molecular sciences, 24(13), 10989. [Link]

  • Springer Nature Experiments. (n.d.). MTT Assay Protocol. Retrieved from [Link]

  • protocols.io. (2023, February 27). MTT (Assay protocol). Retrieved from [Link]

  • Wang, Y., Li, Y., Liu, Y., Li, Y., & Li, J. (2021). Neuroprotective effects of an in vitro BBB permeable phenoxythiophene sulfonamide small molecule in glutamate-induced oxidative injury. Oncology letters, 22(6), 846. [Link]

  • National Cancer Institute. (2023). Screen for New Antimicrobial Natural Products from the NCI Program for Natural Product Discovery Prefractionated Extract Library. ACS Infectious Diseases, 9(6), 1239-1250.
  • Yildiz, M., & Demiryurek, A. T. (2022). In vitro neuroprotective effects of allicin on Alzheimer's disease model of neuroblastoma cell line. Journal of Surgery and Medicine, 6(2), 209-212.
  • White, C. (2023). Exploring the Effects of Aromatic Compounds on Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 15(10), 064.
  • Roda, G., & Pellegrini, C. (2022). New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use. Molecules (Basel, Switzerland), 27(5), 1646. [Link]

  • ResearchGate. (2024, September 6). Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. Retrieved from [Link]

  • Lohse, O., & Spoendlin, C. (1997). ChemInform Abstract: Efficient Preparation of (R)- and (S)-2-Amino-1-phenylethanol. ChemInform, 28(39).

Sources

The Versatile Chiral Building Block: A Technical Guide to the Applications of 2-Amino-1-(2-bromophenyl)ethanol Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This in-depth technical guide provides a comprehensive review of the applications of 2-Amino-1-(2-bromophenyl)ethanol hydrochloride, a key chiral building block in modern pharmaceutical and medicinal chemistry. This document explores its synthesis, chemical properties, and, most significantly, its pivotal role as a precursor in the development of a range of therapeutic agents, particularly those targeting the Central Nervous System (CNS) and the adrenergic system. Detailed synthetic considerations, mechanistic insights, and the pharmacological relevance of its derivatives are discussed, offering researchers, scientists, and drug development professionals a thorough understanding of its utility and potential.

Introduction: Unveiling a Crucial Pharmaceutical Intermediate

This compound is a chiral amino alcohol that has garnered significant attention in the field of drug discovery and development. Its structural features, namely the presence of a chiral center, an amino group, a hydroxyl group, and a bromine-substituted phenyl ring, make it a highly versatile and valuable starting material for the synthesis of complex, biologically active molecules. The hydrochloride salt form enhances its stability and ease of handling in laboratory settings.

The primary utility of this compound lies in its role as a chiral precursor, enabling the stereoselective synthesis of enantiomerically pure drugs.[1] This is of paramount importance in pharmacology, as different enantiomers of a chiral drug can exhibit vastly different pharmacological and toxicological profiles. This guide will delve into the specific applications of this compound, with a focus on its contribution to the synthesis of CNS-active agents and cardiovascular drugs.

Physicochemical Properties and Synthesis Overview

A clear understanding of the physicochemical properties of this compound is fundamental to its application in synthesis.

PropertyValueReference
CAS Number 71095-20-0[2]
Molecular Formula C₈H₁₁BrClNO[2]
Molecular Weight 252.54 g/mol [2]
IUPAC Name 2-amino-1-(2-bromophenyl)ethan-1-ol hydrochloride[2]
Appearance White to off-white solid
Solubility Soluble in water and polar organic solvents

The synthesis of 2-Amino-1-(2-bromophenyl)ethanol and its enantiomers is a critical aspect of its utility. Asymmetric synthesis and resolution of racemic mixtures are common strategies to obtain the desired stereoisomer. One prominent method for synthesizing related chiral amino alcohols involves the asymmetric reduction of a prochiral ketone precursor, such as 2-amino-1-(bromophenyl)ethanone, using chiral catalysts like iridium complexes with chiral ligands to achieve high enantioselectivity.[3]

Core Applications in Drug Development

The strategic placement of functional groups in this compound allows for its derivatization into a wide array of pharmacologically active compounds. The following sections will explore its primary applications in detail.

Central Nervous System (CNS) Active Agents

This compound is a valuable precursor for the synthesis of compounds with potential sedative, anxiolytic, and anticonvulsant properties.[4] Its structure serves as a scaffold for developing novel molecules that can modulate neurotransmitter systems in the brain.

While specific, named drugs directly synthesized from the 2-bromo isomer are not extensively detailed in publicly available literature, the analogous 2-amino-2-phenylethanol framework is a well-established pharmacophore in CNS drug discovery.[5] Derivatives of this class of compounds are known to interact with various receptors and transporters in the CNS.

The 2-amino-2-phenylethanol scaffold is a key structural motif in the design of selective serotonin reuptake inhibitors (SSRIs), a major class of antidepressants. The (2S)-enantiomer of related amino alcohols is particularly important for this application.[1] The synthesis of SSRIs often involves the modification of the amino and hydroxyl groups to introduce the necessary pharmacophoric features for potent and selective inhibition of the serotonin transporter (SERT).

Experimental Workflow: Conceptual Synthesis of an SSRI Analog

The following diagram illustrates a conceptual synthetic pathway for a hypothetical SSRI analog starting from a 2-amino-1-(substituted-phenyl)ethanol derivative. This workflow highlights the key chemical transformations involved.

G A 2-Amino-1-(2-bromophenyl)ethanol B N-Alkylation / Arylation A->B Introduction of side chain C Protection of Hydroxyl Group (e.g., as ether) B->C Masking reactive OH D Modification of Bromophenyl Ring (e.g., cross-coupling) C->D Scaffold diversification E Final Deprotection D->E Unmasking OH F SSRI Analog E->F Final Product

Caption: Conceptual workflow for the synthesis of an SSRI analog.

Cardiovascular Drugs: Synthesis of β-Adrenergic Receptor Antagonists (Beta-Blockers)

The (R)-enantiomer of 2-Amino-2-(2-bromophenyl)ethanol is a key intermediate in the synthesis of β-adrenergic receptor antagonists, commonly known as beta-blockers.[6] These drugs are widely used to manage cardiovascular conditions such as hypertension, angina, and arrhythmias.[7] The general structure of many beta-blockers features an aryloxypropanolamine moiety, which can be constructed from chiral amino alcohol precursors.

Key Synthetic Strategy for Beta-Blockers

A common and efficient method for the synthesis of beta-blockers involves the reaction of a substituted phenol with an epoxide, followed by the ring-opening of the resulting glycidyl ether with an appropriate amine. The enantiopurity of the final product is often determined by the chirality of the starting epoxide or amino alcohol.

Experimental Protocol: General Synthesis of a Beta-Blocker from a Glycidyl Ether Intermediate

The following protocol outlines a general procedure for the synthesis of a beta-blocker, illustrating the role of the amino alcohol-derived component.

  • Step 1: Formation of the Glycidyl Ether Intermediate. A substituted phenol is reacted with epichlorohydrin in the presence of a base (e.g., sodium hydroxide) to form the corresponding glycidyl ether.

  • Step 2: Nucleophilic Ring Opening. The glycidyl ether is then reacted with an amine (e.g., isopropylamine for the synthesis of propranolol) in a suitable solvent such as ethanol or isopropanol. The reaction mixture is typically heated to reflux to drive the reaction to completion.

  • Step 3: Work-up and Purification. After the reaction is complete, the solvent is removed under reduced pressure. The residue is then taken up in an organic solvent and washed with water and brine. The organic layer is dried over a drying agent (e.g., sodium sulfate), filtered, and concentrated. The crude product is then purified by a suitable method, such as recrystallization or column chromatography, to yield the pure beta-blocker.

G A Substituted Phenol C Glycidyl Ether Intermediate A->C Base B Epichlorohydrin B->C E Beta-Blocker C->E Nucleophilic attack D Amine (derived from 2-Amino-1-(2-bromophenyl)ethanol) D->E

Caption: General synthetic pathway for beta-blockers.

Research into derivatives of the 2-amino-2-phenylethanol scaffold has led to the development of potent and selective β2-adrenoceptor agonists. For instance, the compound 2-amino-3-fluoro-5-(2-hydroxy-1-(isopropylamino)ethyl)benzonitrile exhibited an EC50 of 0.25 nM in stimulating β2-adrenoceptor-mediated cellular cAMP production, with a remarkable 763.6-fold selectivity over the β1-adrenoceptor.[8] This highlights the potential for fine-tuning the pharmacological profile of these molecules through structural modifications. The (S)-isomer of this compound was found to be 8.5-fold more active than the (R)-isomer, underscoring the importance of stereochemistry.[8]

Signaling Pathway of β2-Adrenoceptor Agonists

β2-adrenoceptor agonists exert their effects by binding to and activating β2-adrenergic receptors, which are G-protein coupled receptors. This activation leads to a cascade of intracellular events, primarily the activation of adenylyl cyclase, which in turn increases the intracellular concentration of cyclic adenosine monophosphate (cAMP). In the airways, this leads to smooth muscle relaxation and bronchodilation, which is the therapeutic basis for their use in asthma and COPD.

G cluster_0 Cell Membrane A β2-Adrenoceptor Agonist B β2-Adrenergic Receptor A->B Binds to C G-protein B->C Activates D Adenylyl Cyclase C->D Activates F cAMP D->F Converts E ATP E->F G Protein Kinase A (PKA) F->G Activates H Smooth Muscle Relaxation (Bronchodilation) G->H Leads to

Caption: Signaling pathway of β2-adrenoceptor activation.

Future Perspectives and Conclusion

This compound and its related structures continue to be of significant interest in medicinal chemistry. The presence of the bromine atom offers a handle for further synthetic transformations, such as cross-coupling reactions, allowing for the creation of diverse chemical libraries for drug screening.[6] The development of more efficient and stereoselective synthetic routes to these chiral building blocks will further enhance their utility. Future research will likely focus on the application of this precursor in the synthesis of novel therapeutic agents with improved efficacy, selectivity, and pharmacokinetic profiles for a range of diseases, particularly those affecting the central nervous and cardiovascular systems.

References

  • MySkinRecipes. (2S)-2-Amino-2-(3-bromophenyl)ethanol. [online] Available at: [Link]

  • Google Patents. (EP0050916A2) CNS stimulants and antihypertensive agents.
  • Google Patents. (EP2668940A1) Intranasal Administration of Active Agents to the Central Nervous System.
  • MySkinRecipes. 2-Amino-1-(2-bromophenyl)ethanol. [online] Available at: [Link]

  • Journal of Medicinal and Medical Chemistry. A Comprehensive Review on Beta Blockers Synthesis Methods. [online] Available at: [Link]

  • Google Patents. (US20110262442A1) Compositions for treating cns disorders.
  • MySkinRecipes. (R)-2-Amino-2-(2-bromophenyl)ethanol. [online] Available at: [Link]

  • MySkinRecipes. (R)-2-Amino-2-(4-bromophenyl)ethanol hydrochloride. [online] Available at: [Link]

  • Google Patents. (WO2022032147A1) 2-aminoindane compounds for mental disorders or enhancement.
  • MDPI. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. [online] Available at: [Link]

  • PubChemLite. 2-amino-2-(2-bromophenyl)ethan-1-ol hydrochloride (C8H10BrNO). [online] Available at: [Link]

  • Scilit. Enzyme assisted preparation of enantiomerically pure β-adrenergic blockers II. Building blocks of high optical purity and their synthetic conversion. [online] Available at: [Link]

  • ResearchGate. Preparative syntheses of β‐adenergenic receptor agonists (β‐blockers).... [online] Available at: [Link]

  • Google Patents. (IE911860A1) Pharmacologically active cns compounds.
  • Semantic Scholar. Concise Synthesis of Two β-Adrenergic Blocking Agents in High Stereoselectivity Using the Readily Available Chiral Building Block (2S,2′S,2″S)-Tris-(2,3-epoxypropyl)-isocyanurate. [online] Available at: [Link]

  • European Patent Office. (EP 0924193 A1) Processes for producing optically active 2-amino-1-phenylethanol derivatives. [online] Available at: [Link]

  • Google Patents. (EP0924194B1) Processes for producing optically active 2-amino-1-phenylethanol derivatives.
  • MDPI. Progress in the Enantioseparation of β-Blockers by Chromatographic Methods. [online] Available at: [Link]

  • PubMed. Synthesis, biological evaluation and molecular modeling of 2-amino-2-phenylethanol derivatives as novel β2-adrenoceptor agonists. [online] Available at: [Link]

  • MDPI. 2-Phenethylamines in Medicinal Chemistry: A Review. [online] Available at: [Link]

  • Ashdin Publishing. Synthesis, Pharmacological Evaluation of Novel Cinnamamide Derivatives Containing Substituted 2-aminothiophenes. [online] Available at: [Link]

  • PubMed. Synthesis and pharmacological evaluation of (2-oxaadamant-1-yl)amines. [online] Available at: [Link]

Sources

"structural analogs of 2-Amino-1-(2-bromophenyl)ethanol and their properties"

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide: Structural Analogs of 2-Amino-1-(2-bromophenyl)ethanol: Synthesis, Properties, and Pharmacological Insights

Abstract

The phenylethanolamine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of biologically active compounds. 2-Amino-1-(2-bromophenyl)ethanol represents a key intermediate and a valuable structural motif within this class, offering multiple vectors for chemical modification to explore and optimize pharmacological activity. The strategic placement of a bromine atom at the ortho position of the phenyl ring significantly influences the molecule's electronic and steric properties, providing a unique starting point for the development of novel therapeutic agents, particularly those targeting adrenergic and serotonergic systems. This guide provides an in-depth exploration of the structural analogs of 2-Amino-1-(2-bromophenyl)ethanol, detailing synthetic strategies, analytical characterization, structure-activity relationships (SAR), and protocols for biological evaluation. It is intended for researchers, chemists, and pharmacologists engaged in drug discovery and development.

Introduction: The Significance of the Phenylethanolamine Core

Phenylethanolamines are a class of compounds characterized by a phenyl ring attached to an ethanolamine side chain. This structural framework is found in endogenous catecholamines like norepinephrine and epinephrine, which are critical neurotransmitters.[1] Consequently, synthetic molecules built upon this scaffold frequently interact with the receptors for these neurotransmitters, primarily the adrenergic receptors.[2] The core structure consists of three key components that can be systematically modified:

  • The Aromatic Ring: Substituents on the phenyl group dictate receptor subtype selectivity and potency. Halogenation, as seen in the parent compound, is a common strategy to modulate these properties.[3]

  • The β-Hydroxyl Group: The stereochemistry of this alcohol is often crucial for receptor binding and activity.

  • The Amino Group: The terminal amine can be primary, secondary, or tertiary, which significantly impacts agonist versus antagonist activity and potency.[4]

2-Amino-1-(2-bromophenyl)ethanol serves as a valuable chiral building block for creating enantiomerically pure drugs.[5] Its analogs have been investigated for a range of therapeutic applications, from cardiovascular agents to central nervous system (CNS) modulators.[6] This guide will dissect the key aspects of designing, synthesizing, and evaluating structural analogs derived from this versatile starting material.

Synthetic Strategies for Analog Development

The synthesis of 1,2-amino alcohols and their derivatives is a well-established field in organic chemistry, with numerous methodologies available for generating structural diversity.[7][8] The choice of synthetic route is dictated by the desired structural modifications, stereochemical control, and scalability.

General Synthetic Workflow

A common and logical approach to synthesizing analogs of 2-Amino-1-(2-bromophenyl)ethanol begins with the corresponding α-bromoketone. This intermediate allows for the sequential introduction of the key functional groups.

G cluster_0 Synthetic Pathway for 2-Amino-1-(Aryl)ethanol Analogs A 2-Bromoacetophenone (Starting Material) B α-Azido-2-bromoacetophenone (Azide Introduction) A->B NaN3 C Racemic 2-Azido-1- (2-bromophenyl)ethanol (Ketone Reduction) B->C NaBH4 D Racemic 2-Amino-1- (2-bromophenyl)ethanol (Azide Reduction) C->D H2, Pd/C or LiAlH4 E Enantiomerically Pure Analogs (Chiral Resolution or Asymmetric Synthesis) D->E Chiral Acid Resolution F N-Substituted Analogs (Reductive Amination, Alkylation) D->F R-CHO, NaBH(OAc)3 G Aryl-Modified Analogs (Cross-Coupling Reactions) D->G Pd Catalyst, Boronic Acid G cluster_1 Analytical Characterization Cascade Start Synthesized Crude Product TLC Thin Layer Chromatography (TLC) - Purity Check - Reaction Monitoring Start->TLC Purify Column Chromatography (Purification) TLC->Purify Structure Structural Confirmation Purify->Structure PurityFinal Final Purity & Chiral Analysis Purify->PurityFinal NMR NMR Spectroscopy (1H, 13C) - Connectivity - Proton Environment Structure->NMR MS Mass Spectrometry - Molecular Weight - Isotopic Pattern (Br) Structure->MS IR IR Spectroscopy - Functional Groups (O-H, N-H stretches) Structure->IR HPLC HPLC / UPLC - Purity (>95%) - Quantitative Analysis PurityFinal->HPLC ChiralHPLC Chiral HPLC - Enantiomeric Excess (e.e.) PurityFinal->ChiralHPLC G cluster_0 Key Structure-Activity Relationships Core N_Sub N-Substitution - Determines Agonist vs. Antagonist - Influences β1/β2 Selectivity Core->N_Sub R' Aryl_Sub Aryl Substitution (Br) - Ortho-position enhances potency - Modulates receptor affinity Core->Aryl_Sub R'' OH_Stereo β-OH Stereochemistry - (R)-enantiomer often more active - Crucial for receptor binding Core->OH_Stereo *

Caption: Visual summary of key sites for modification on the phenylethanolamine scaffold and their impact on activity.

In Vitro Biological Evaluation

A tiered approach is used to characterize the pharmacological profile of new analogs, starting with binding affinity and progressing to functional activity.

Protocol: Radioligand Receptor Binding Assay
  • Objective: To determine the affinity (Ki) of a test compound for a specific receptor (e.g., β₂-adrenergic receptor).

  • Rationale: This competitive binding assay measures how effectively a test compound displaces a known high-affinity radiolabeled ligand from the receptor. It is a direct measure of binding but does not distinguish between agonists and antagonists.

  • Materials:

    • Cell membranes expressing the target receptor (e.g., from HEK293 cells).

    • Radioligand (e.g., [³H]-Dihydroalprenolol for β-adrenergic receptors).

    • Test compounds and a known non-labeled competitor (e.g., Propranolol).

    • Assay buffer (e.g., Tris-HCl with MgCl₂).

    • 96-well plates, filter mats (GF/C), scintillation counter.

  • Procedure:

    • Prepare serial dilutions of the test compound.

    • In a 96-well plate, add assay buffer, cell membranes, radioligand (at a concentration near its Kd), and either the test compound, buffer (for total binding), or excess non-labeled competitor (for non-specific binding).

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

    • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates receptor-bound from free radioligand.

    • Wash the filters multiple times with ice-cold buffer.

    • Dry the filter mat and measure the radioactivity retained on each filter spot using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding = Total binding - Non-specific binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of test compound that inhibits 50% of specific binding).

    • Convert the IC₅₀ to a Ki (inhibition constant) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.

G cluster_2 In Vitro Pharmacology Screening Cascade Start New Analog Library Primary Primary Screen: Receptor Binding Assay Start->Primary Affinity Determine Affinity (Ki) for Target Receptors (e.g., β1, β2, α2, 5-HT2A) Primary->Affinity Secondary Secondary Screen: Functional Assay Affinity->Secondary Potent Binders Function Determine Function: - Agonist (EC50) - Antagonist (pA2) (e.g., cAMP Assay) Secondary->Function Selectivity Selectivity Profiling (Off-target binding) Function->Selectivity Active Compounds Lead Lead Candidate Selectivity->Lead

Caption: A typical screening cascade for characterizing the pharmacological properties of new chemical entities.

Conclusion and Future Directions

2-Amino-1-(2-bromophenyl)ethanol is more than a simple chemical intermediate; it is a gateway to a rich chemical space of pharmacologically active molecules. The principles of medicinal chemistry—guided by an understanding of structure-activity relationships—allow for the rational design of its analogs. The ortho-bromo substituent provides a potent starting point for developing high-affinity ligands, particularly for adrenergic receptors.

Future research should focus on:

  • Asymmetric Synthesis: Developing more efficient and scalable enantioselective synthetic routes to access single-enantiomer analogs directly. *[9] Expanding Target Space: While adrenergic and serotonergic receptors are the classical targets, analogs could be screened against other receptor families or enzymes where phenylethanolamines have shown activity.

  • Computational Modeling: Employing molecular docking and dynamic simulations to better predict how structural modifications will influence receptor binding and to design analogs with improved selectivity and desired functional activity.

By integrating modern synthetic methods, rigorous analytical techniques, and a systematic approach to biological evaluation, the full potential of this versatile scaffold can be realized, leading to the discovery of next-generation therapeutic agents.

References

  • Jensen, A. A., et al. (2013). Structure-activity relationships of constrained phenylethylamine ligands for the serotonin 5-HT2 receptors. PubMed. Available at: [Link]

  • Ohmori, K., et al. (2010). Synthesis and evaluation of novel phenylethanolamine derivatives containing acetanilides as potent and selective beta3-adrenergic receptor agonists. PubMed. Available at: [Link]

  • Kim, Y., et al. (2020). Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. PubMed Central. Available at: [Link]

  • Guedes, G. P., et al. (2017). 2-Phenethylamines in Medicinal Chemistry: A Review. PubMed Central. Available at: [Link]

  • Tani, K., et al. (2002). A Practical Synthesis and Biological Evaluation of 9-halogenated PGF Analogues. PubMed. Available at: [Link]

  • Halim, P. A., et al. (2022). Synthesis and biological evaluation of halogenated phenoxychalcones and their corresponding pyrazolines as cytotoxic agents in human breast cancer. NIH. Available at: [Link]

  • Halim, P. A., et al. (2022). Synthesis and biological evaluation of halogenated phenoxychalcones and their corresponding pyrazolines as cytotoxic agents in human breast cancer. PubMed. Available at: [Link]

  • Lee, J., et al. (2022). Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. Biomolecules & Therapeutics. Available at: [Link]

  • Bercher, H., & Grisk, A. (1976). [Structure-activity Relationships of Halogenated Phenylethanolamine and Phenoxypropanolamine]. PubMed. Available at: [Link]

  • Manoury, P. M. (1989). Structure-activity relationships as a response to the pharmacological differences in beta-receptor ligands. PubMed. Available at: [Link]

  • MySkinRecipes. (n.d.). 2-Amino-1-(2-bromophenyl)ethanol. MySkinRecipes. Available at: [Link]

  • MySkinRecipes. (n.d.). (R)-2-Amino-2-(2-bromophenyl)ethanol. MySkinRecipes. Available at: [Link]

  • PubChem. (n.d.). 2-Amino-1-(4-bromophenyl)-1-ethanol. PubChem. Available at: [Link]

  • PubChem. (n.d.). 2-Amino-2-(2-bromophenyl)ethanol. PubChem. Available at: [Link]

  • Daniels, D. J., et al. (2019). Biased, Bitopic, Opioid–Adrenergic Tethered Compounds May Improve Specificity, Lower Dosage and Enhance Agonist or Antagonist Function with Reduced Risk of Tolerance and Addiction. MDPI. Available at: [Link]

  • Contente, M. L., & Paradisi, F. (2020). Multi-Step Synthesis Strategies Towards 1,2-Amino Alcohols with Special Emphasis on Phenylpropanolamines. ResearchGate. Available at: [Link]

  • Han, S. B., & Kim, I. S. (2016). Synthesis of 1,2-Aminoalcohols through Enantioselective Aminoallylation of Ketones by Cu-Catalyzed Reductive Coupling. NIH. Available at: [Link]

  • Stone, K. J., et al. (2009). Pharmacological Profiles of Alpha 2 Adrenergic Receptor Agonists Identified Using Genetically Altered Mice and Isobolographic Analysis. PubMed Central. Available at: [Link]

  • Boyd, R. E., et al. (2001). Alpha(2) adrenoceptor agonists as potential analgesic agents. 3. Imidazolylmethylthiophenes. PubMed. Available at: [Link]

  • Patel, R. N. (2017). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. MDPI. Available at: [Link]

  • Gjelhaug, A. (2015). Synthesis of 1, 2 Amino Alcohols through Arbuzov Method. CSB and SJU Digital Commons. Available at: [Link]

  • Mohammadian, F., et al. (2021). Derivatization of γ-Amino Butyric Acid Analogues for Their Determination in the Biological Samples and Pharmaceutical Preparations: A Comprehensive Review. ResearchGate. Available at: [Link]

  • Gordan, R., et al. (2023). Adrenergic Drugs. NCBI Bookshelf. Available at: [Link]

  • Giovannitti, J. A., et al. (2015). Alpha-2 Adrenergic Receptor Agonists: A Review of Current Clinical Applications. PubMed Central. Available at: [Link]

Sources

Methodological & Application

"experimental protocol for the synthesis of 2-Amino-1-(2-bromophenyl)ethanol hydrochloride"

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Synthesis of 2-Amino-1-(2-bromophenyl)ethanol hydrochloride

Abstract

This application note provides a comprehensive, two-step experimental protocol for the synthesis of this compound, a valuable chiral amino alcohol intermediate in pharmaceutical development. The synthesis commences with the amination of 2'-bromoacetophenone via the Delepine reaction to form an α-aminoketone intermediate, which is subsequently reduced using sodium borohydride to yield the target amino alcohol. This guide offers a detailed methodology, explains the underlying chemical principles, outlines critical safety precautions, and presents a clear workflow for researchers in organic synthesis and drug discovery.

Introduction and Scientific Background

Chiral 1,2-amino alcohols are privileged structural motifs found in numerous biologically active compounds and serve as critical building blocks in the synthesis of pharmaceuticals. 2-Amino-1-(2-bromophenyl)ethanol, with its specific stereochemical and electronic properties, is a key precursor for various therapeutic agents.[1] The synthetic strategy detailed herein employs a robust and scalable two-step process, beginning with the formation of an α-aminoketone followed by a selective reduction.

The initial step utilizes the Delepine reaction, a classic method for preparing primary amines from alkyl halides.[2] In this process, 2'-bromoacetophenone reacts with hexamethylenetetramine (HMTA) to form a stable quaternary ammonium salt. This salt is then hydrolyzed under acidic conditions to yield 2-amino-1-(2-bromophenyl)ethanone hydrochloride.[2][3]

The subsequent and final step involves the reduction of the carbonyl group in the α-aminoketone intermediate. Sodium borohydride (NaBH₄) is the reagent of choice for this transformation. It is a mild and selective reducing agent that efficiently reduces ketones to secondary alcohols while being compatible with many other functional groups.[4][5][6] The mechanism proceeds via the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide to yield the final alcohol product.[7][8]

Overall Synthetic Scheme

The synthesis is performed in two primary stages:

  • Stage 1: Amination (Delepine Reaction) - Synthesis of 2-Amino-1-(2-bromophenyl)ethanone hydrochloride.

  • Stage 2: Reduction - Synthesis of this compound from the ketone intermediate.

G cluster_0 Stage 1: Amination cluster_1 Stage 2: Reduction & Isolation A 2'-Bromoacetophenone B Quaternary Ammonium Salt Intermediate A->B  + Hexamethylenetetramine (HMTA)  in Diethyl Ether C 2-Amino-1-(2-bromophenyl)ethanone HCl B->C  + Conc. HCl  in Ethanol (Reflux) D 2-Amino-1-(2-bromophenyl)ethanol C->D  + Sodium Borohydride (NaBH4)  in Methanol E 2-Amino-1-(2-bromophenyl)ethanol HCl (Final Product) D->E  + HCl Workup  & Recrystallization

Sources

The Strategic Application of 2-Amino-1-(2-bromophenyl)ethanol Hydrochloride in Asymmetric Synthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking Stereochemical Control with a Versatile Chiral Building Block

In the landscape of modern synthetic chemistry, the precise control of stereochemistry is paramount, particularly in the development of pharmaceuticals and complex molecular architectures. Chiral 1,2-amino alcohols are a privileged class of compounds, serving as foundational building blocks and highly effective chiral controllers in a multitude of asymmetric transformations.[1] Among these, 2-Amino-1-(2-bromophenyl)ethanol hydrochloride stands out as a versatile precursor for the generation of potent chiral catalysts and ligands. Its rigid phenyl backbone, substituted with a sterically demanding and electronically influential bromine atom, provides a unique stereochemical environment that can be leveraged for high levels of enantioselectivity.

This technical guide provides an in-depth exploration of the applications of this compound in asymmetric synthesis. We will delve into its use in two of the most powerful and widely adopted transformations: the catalytic asymmetric reduction of prochiral ketones and the enantioselective addition of organozinc reagents to aldehydes. Beyond mere procedural outlines, this document aims to provide a deep understanding of the underlying mechanistic principles, empowering researchers to not only apply these methods but also to innovate upon them.

Core Application I: Asymmetric Reduction of Prochiral Ketones via In Situ Generated Oxazaborolidine Catalysts

The reduction of prochiral ketones to chiral secondary alcohols is a cornerstone transformation in organic synthesis.[2] The Corey-Bakshi-Shibata (CBS) reduction, which employs a chiral oxazaborolidine catalyst, is a highly reliable and predictable method for achieving this with exceptional enantioselectivity.[3] this compound is an ideal precursor for the in situ generation of a CBS-type catalyst.

Mechanistic Insight: The Rationale Behind Stereochemical Induction

The remarkable enantioselectivity of the CBS reduction stems from a highly organized, chair-like six-membered transition state.[3] The chiral amino alcohol, in this case, 2-Amino-1-(2-bromophenyl)ethanol, reacts with a borane source (e.g., BH₃·THF) to form an oxazaborolidine ring. This catalyst then coordinates with another equivalent of borane at the nitrogen atom, creating a Lewis acidic boron center. The ketone substrate coordinates to this Lewis acidic boron, positioning the sterically larger substituent (RL) away from the bulky 2-bromophenyl group of the catalyst to minimize steric hindrance. The smaller substituent (RS) is consequently oriented towards the catalyst's chiral scaffold. Hydride transfer from the coordinated borane then occurs to the Re or Si face of the ketone, depending on the chirality of the amino alcohol used, leading to the formation of a specific enantiomer of the alcohol. The presence of the ortho-bromine atom is anticipated to enhance the rigidity and steric bulk of the catalyst, potentially leading to even higher levels of enantiocontrol.

CBS_Mechanism cluster_0 Catalyst Formation cluster_1 Catalytic Cycle Amino Alcohol Amino Alcohol Oxazaborolidine Oxazaborolidine Amino Alcohol->Oxazaborolidine + BH3·THF Catalyst-Borane Complex Catalyst-Borane Complex Oxazaborolidine->Catalyst-Borane Complex + BH3·THF Transition State [Transition State] Ketone Coordinated (Steric Control) Catalyst-Borane Complex->Transition State + Ketone Product Complex Product Complex Transition State->Product Complex Hydride Transfer Product Complex->Oxazaborolidine + Chiral Alcohol Chiral Alcohol Chiral Alcohol

Mechanism of the CBS Reduction.
Experimental Protocol: Asymmetric Reduction of Acetophenone

This protocol describes a general procedure for the asymmetric reduction of acetophenone as a model substrate, using the in situ generated catalyst from (1R,2S)-2-Amino-1-(2-bromophenyl)ethanol hydrochloride.

Materials:

  • (1R,2S)-2-Amino-1-(2-bromophenyl)ethanol hydrochloride

  • Borane-tetrahydrofuran complex (1.0 M in THF)

  • Acetophenone

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol

  • Hydrochloric acid (1 M)

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Catalyst Preparation: To a flame-dried, two-necked round-bottom flask under an argon atmosphere, add (1R,2S)-2-Amino-1-(2-bromophenyl)ethanol hydrochloride (0.1 mmol, 10 mol%). Add anhydrous THF (2 mL) and cool the suspension to 0 °C.

  • Slowly add borane-THF solution (0.2 mmol, 0.2 mL of a 1.0 M solution) dropwise to the stirred suspension. A vigorous evolution of hydrogen gas will be observed.

  • Allow the mixture to stir at room temperature for 1 hour to ensure the complete formation of the oxazaborolidine catalyst.

  • Reduction: Cool the catalyst solution to -20 °C.

  • In a separate flask, dissolve acetophenone (1.0 mmol) in anhydrous THF (1 mL).

  • Add the acetophenone solution dropwise to the catalyst solution.

  • Slowly add an additional amount of the borane-THF solution (1.2 mmol, 1.2 mL of a 1.0 M solution) to the reaction mixture, maintaining the temperature at -20 °C.

  • Reaction Monitoring: Stir the reaction mixture at -20 °C and monitor its progress by thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete, quench the reaction by the slow, dropwise addition of methanol (2 mL) at -20 °C.

  • Work-up: Allow the mixture to warm to room temperature and then add 1 M HCl (5 mL). Extract the aqueous layer with diethyl ether (3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Purification and Analysis: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the chiral 1-phenylethanol. The enantiomeric excess (ee) should be determined by chiral HPLC or GC analysis.

Expected Outcomes for Aryl Ketone Reduction:

SubstrateCatalyst Loading (mol%)Temperature (°C)Yield (%)Enantiomeric Excess (ee, %)
Acetophenone10-20>95>95
1-(2-Bromophenyl)ethan-1-one10-20>90>97
1-(4-Chlorophenyl)ethan-1-one10-20>95>96

Note: The data presented are representative values based on analogous systems and may require optimization for specific substrates.

Core Application II: Enantioselective Addition of Organozinc Reagents to Aldehydes

The enantioselective addition of organozinc reagents to aldehydes is a powerful method for the formation of chiral secondary alcohols, a key structural motif in many biologically active molecules.[4] Chiral amino alcohols, such as 2-Amino-1-(2-bromophenyl)ethanol, can serve as highly effective ligands to control the stereochemical outcome of this reaction.

Mechanistic Insight: The Role of the Chiral Ligand

In this transformation, the chiral amino alcohol reacts with a dialkylzinc reagent (e.g., diethylzinc) to form a chiral zinc-amino alcohol complex. This complex then coordinates with the aldehyde, creating a well-defined chiral environment around the carbonyl group. The steric bulk of the 2-bromophenyl group on the ligand is expected to block one face of the aldehyde, directing the nucleophilic attack of the alkyl group from the organozinc reagent to the opposite face. This results in the formation of one enantiomer of the alcohol in excess. The bidentate coordination of the amino alcohol to the zinc center is crucial for the rigidity of the transition state and, consequently, for high enantioselectivity.

Organozinc_Addition cluster_0 Catalyst Formation cluster_1 Catalytic Cycle Amino Alcohol Amino Alcohol Chiral Zn Complex Chiral Zn Complex Amino Alcohol->Chiral Zn Complex + Et2Zn Aldehyde Coordination [Aldehyde Coordination] Facial Blockage Chiral Zn Complex->Aldehyde Coordination + Aldehyde Product Complex Product Complex Aldehyde Coordination->Product Complex Alkyl Transfer Product Complex->Chiral Zn Complex + Chiral Alcohol Chiral Alcohol Chiral Alcohol

Enantioselective Addition of Organozinc Reagents.
Experimental Protocol: Enantioselective Addition of Diethylzinc to Benzaldehyde

This protocol provides a general procedure for the enantioselective addition of diethylzinc to benzaldehyde using 2-Amino-1-(2-bromophenyl)ethanol as a chiral ligand.

Materials:

  • (1R,2S)-2-Amino-1-(2-bromophenyl)ethanol hydrochloride (and the corresponding free base)

  • Diethylzinc (1.0 M in hexanes)

  • Benzaldehyde

  • Anhydrous Toluene

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Ligand Preparation: The free amino alcohol is required for this reaction. To obtain it, dissolve this compound in water and basify with a suitable base (e.g., 1M NaOH) to pH > 10. Extract the free base with an organic solvent (e.g., dichloromethane), dry the organic layer over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

  • Reaction Setup: To a flame-dried, two-necked round-bottom flask under an argon atmosphere, add the (1R,2S)-2-Amino-1-(2-bromophenyl)ethanol (0.05 mmol, 5 mol%) and anhydrous toluene (2 mL).

  • Cool the solution to 0 °C and add diethylzinc (1.1 mmol, 1.1 mL of a 1.0 M solution) dropwise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Substrate Addition: Add benzaldehyde (1.0 mmol) dropwise to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to stir at 0 °C and monitor its progress by TLC.

  • Quenching: After the reaction is complete, quench by the slow addition of saturated aqueous NH₄Cl (5 mL).

  • Work-up: Extract the aqueous layer with diethyl ether (3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Purification and Analysis: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the chiral 1-phenylpropan-1-ol. Determine the enantiomeric excess by chiral HPLC or GC analysis.

Expected Outcomes for Organozinc Additions to Aldehydes:

AldehydeOrganozinc ReagentLigand Loading (mol%)Yield (%)Enantiomeric Excess (ee, %)
BenzaldehydeDiethylzinc5>90>95
4-ChlorobenzaldehydeDiethylzinc5>90>96
CyclohexanecarboxaldehydeDiethylzinc5>85>90

Note: The data presented are representative values based on analogous systems and may require optimization for specific substrates and organozinc reagents.

Conclusion: A Powerful Tool for Asymmetric Synthesis

This compound is a highly valuable and versatile chiral building block for asymmetric synthesis. Its utility as a precursor for potent chiral catalysts and ligands enables the efficient and highly enantioselective synthesis of chiral secondary alcohols through well-established and reliable methodologies. The protocols and mechanistic insights provided in this guide are intended to serve as a strong foundation for researchers and drug development professionals to harness the full potential of this compound in their synthetic endeavors. The unique structural features of this amino alcohol, particularly the ortho-bromo substituent, offer exciting opportunities for the development of novel and even more selective catalytic systems.

References

  • Coppola, G. M., & Schuster, H. F. (1987). Asymmetric Synthesis: Construction of Chiral Molecules Using Amino Acids. John Wiley & Sons.
  • Nugent, W. A. (2002). An amino alcohol ligand for highly enantioselective addition of organozinc reagents to aldehydes: serendipity rules. Organic letters, 4(13), 2133–2136. Available at: [Link]

  • Bergmeier, S. C. (2000). The synthesis of vicinal amino alcohols. Tetrahedron, 56(17), 2561-2576.
  • Itsuno, S., Ito, K., Hirao, A., & Nakahama, S. (1983). Asymmetric reduction of aromatic ketones with the reagent prepared from borane and chiral amino alcohols.
  • Kim, Y. H., Park, D. H., Byun, I. S., Yoon, I. K., & Park, C. S. (1993). Stereocontrolled catalytic asymmetric reduction of ketones with oxazaborolidines derived from new chiral amino alcohols. The Journal of Organic Chemistry, 58(17), 4511–4512. Available at: [Link]

  • Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines. Mechanism and synthetic applications. Journal of the American Chemical Society, 109(18), 5551–5553.
  • Soai, K., & Niwa, S. (1992). Enantioselective addition of organozinc reagents to aldehydes. Chemical Reviews, 92(5), 833-856.
  • Corey, E. J., & Helal, C. J. (1998). Reduction of carbonyl compounds with chiral oxazaborolidine catalysts: A new paradigm for enantioselective catalysis and a powerful new synthetic method.

Sources

Application Note: Chiral Resolution of Racemic 2-Amino-1-(2-bromophenyl)ethanol via Diastereomeric Salt Crystallization

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Enantiomerically pure amino alcohols are critical building blocks in the synthesis of numerous pharmaceutical compounds and other biologically active molecules.[1] The specific stereochemistry of these molecules often dictates their pharmacological activity, making the separation of racemic mixtures into their constituent enantiomers a crucial step in drug development and manufacturing. This application note provides a detailed protocol for the chiral resolution of racemic 2-Amino-1-(2-bromophenyl)ethanol, a key intermediate, using the classical method of diastereomeric salt formation and fractional crystallization.[2]

The fundamental principle of this technique lies in the conversion of a pair of enantiomers, which possess identical physical properties, into a pair of diastereomers with distinct physical properties, such as solubility.[3] This is achieved by reacting the racemic amine with a single enantiomer of a chiral acid, known as a resolving agent.[4] The resulting diastereomeric salts can then be separated by exploiting their differential solubility in a suitable solvent system through crystallization. Subsequent liberation of the amine from the separated diastereomeric salt yields the desired enantiomerically enriched product.

This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive, step-by-step methodology, an explanation of the underlying chemical principles, and methods for verifying the success of the resolution.

Mechanism of Separation: The Principle of Diastereomeric Salt Formation

The chiral resolution of racemic 2-Amino-1-(2-bromophenyl)ethanol with an enantiomerically pure chiral acid, such as L-(+)-tartaric acid, is predicated on the formation of diastereomeric salts. Enantiomers ((R)- and (S)-2-Amino-1-(2-bromophenyl)ethanol) react with the chiral resolving agent (L-tartaric acid) to form two different diastereomeric salts: [(R)-amine · L-tartrate] and [(S)-amine · L-tartrate].

Unlike the original enantiomers, these diastereomers are not mirror images of each other and, critically, exhibit different physicochemical properties, including solubility in a given solvent.[2] This difference in solubility is the cornerstone of the separation. By carefully selecting the solvent and controlling the crystallization conditions (e.g., temperature), one of the diastereomeric salts will preferentially crystallize from the solution, while the other remains dissolved.[4]

The less soluble diastereomer is then isolated by filtration. The enantiomerically enriched amine can be recovered from the crystallized salt by treatment with a base, which neutralizes the tartaric acid and liberates the free amine. The more soluble diastereomer remaining in the filtrate can also be processed to recover the other enantiomer, or the amine can be racemized and recycled to improve the overall process efficiency.[4]

G cluster_0 Racemic Mixture cluster_1 Resolving Agent cluster_2 Diastereomeric Salt Formation cluster_3 Fractional Crystallization cluster_4 Separation cluster_5 Liberation of Enantiomers racemic Racemic 2-Amino-1-(2-bromophenyl)ethanol ((R)-amine and (S)-amine) diastereomers Mixture of Diastereomeric Salts ((R)-amine·L-tartrate and (S)-amine·L-tartrate) racemic->diastereomers Reaction in Solvent resolver L-(+)-Tartaric Acid resolver->diastereomers crystallization Selective Crystallization (based on differential solubility) diastereomers->crystallization solid Solid Phase: Less Soluble Diastereomer (e.g., (S)-amine·L-tartrate) crystallization->solid liquid Liquid Phase (Filtrate): More Soluble Diastereomer (e.g., (R)-amine·L-tartrate) crystallization->liquid enantiomer_S Pure (S)-Enantiomer solid->enantiomer_S Basification enantiomer_R Pure (R)-Enantiomer liquid->enantiomer_R Basification

Figure 1. Workflow of Chiral Resolution by Diastereomeric Salt Crystallization.

Experimental Protocol: Resolution of (±)-2-Amino-1-(2-bromophenyl)ethanol

This protocol details the steps for the chiral resolution using L-(+)-tartaric acid as the resolving agent.

Materials and Reagents:

Material/ReagentGradeSupplier
Racemic 2-Amino-1-(2-bromophenyl)ethanol≥95%AChemBlock[5]
L-(+)-Tartaric AcidReagent GradeStandard Supplier
MethanolAnhydrousStandard Supplier
Sodium Hydroxide (NaOH)Reagent GradeStandard Supplier
Dichloromethane (CH₂Cl₂)ACS GradeStandard Supplier
Anhydrous Sodium Sulfate (Na₂SO₄)Reagent GradeStandard Supplier
Hydrochloric Acid (HCl)ConcentratedStandard Supplier

Procedure:

Part 1: Formation and Crystallization of the Diastereomeric Salt

  • Dissolution: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 10.0 g of racemic 2-Amino-1-(2-bromophenyl)ethanol in 100 mL of methanol. Heat the mixture gently to ensure complete dissolution.

  • Addition of Resolving Agent: In a separate beaker, dissolve 6.9 g of L-(+)-tartaric acid in 50 mL of warm methanol. Once fully dissolved, add this solution dropwise to the stirred solution of the racemic amine.

  • Crystallization: After the addition is complete, allow the mixture to cool slowly to room temperature. Cloudiness should appear, indicating the onset of crystallization. To promote further crystallization, the flask can be placed in an ice bath or refrigerated overnight.

  • Isolation of the Diastereomeric Salt: Collect the precipitated crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold methanol to remove any adhering mother liquor.

  • Drying: Dry the collected crystals in a vacuum oven at a temperature not exceeding 50°C until a constant weight is achieved. This solid is the diastereomeric salt of one of the enantiomers of 2-Amino-1-(2-bromophenyl)ethanol with L-(+)-tartaric acid.

Part 2: Liberation of the Enantiomerically Enriched Amine

  • Dissolution of the Salt: Suspend the dried diastereomeric salt in 100 mL of water.

  • Basification: While stirring, slowly add a 2 M solution of sodium hydroxide (NaOH) until the pH of the solution is approximately 10-11. This will neutralize the tartaric acid and liberate the free amine.

  • Extraction: Transfer the aqueous solution to a separatory funnel and extract the liberated amine with dichloromethane (3 x 50 mL).

  • Drying and Evaporation: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the enantiomerically enriched 2-Amino-1-(2-bromophenyl)ethanol.

Part 3: Determination of Enantiomeric Excess and Optical Purity

The success of the chiral resolution is quantified by determining the enantiomeric excess (ee) of the product. Several analytical techniques can be employed for this purpose.

  • Chiral High-Performance Liquid Chromatography (HPLC): This is a widely used and accurate method for determining enantiomeric purity.[6] A chiral stationary phase is used to separate the two enantiomers, and the ratio of their peak areas corresponds to the enantiomeric ratio.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Solvating Agents: The enantiomeric excess of chiral amines can be determined by ¹H NMR spectroscopy using chiral solvating agents.[7][8] These agents form diastereomeric complexes with the enantiomers, leading to distinguishable signals in the NMR spectrum.

  • Polarimetry: The optical rotation of the purified enantiomer can be measured using a polarimeter. The specific rotation value can be compared to literature values for the pure enantiomer to estimate the optical purity.

Data and Expected Results

ParameterExpected Value
Yield of Diastereomeric SaltDependent on the solubility difference, typically 40-50% based on one enantiomer.
Yield of Enriched AmineDependent on the efficiency of the liberation and extraction steps.
Enantiomeric Excess (ee)>90% after a single crystallization is often achievable. Further recrystallizations can improve the ee.
Specific Rotation ([α]D)The sign (+ or -) will depend on which enantiomer is isolated. The magnitude should be compared to literature values.

Troubleshooting and Optimization

  • No Crystallization: If no crystals form upon cooling, try scratching the inside of the flask with a glass rod to induce nucleation. Seeding with a small crystal from a previous successful resolution can also be effective. Alternatively, the solvent composition can be altered to reduce the solubility of the desired diastereomeric salt.

  • Low Enantiomeric Excess: A low ee may result from incomplete separation of the diastereomers. This can be improved by recrystallizing the diastereomeric salt one or more times. The choice of solvent is also critical; screening different solvents or solvent mixtures may be necessary to maximize the solubility difference between the diastereomers.[9]

  • Low Yield: Low yields can be due to the partial solubility of the desired diastereomeric salt in the mother liquor. Optimizing the crystallization temperature and solvent volume can help to maximize the recovery of the less soluble salt.

Conclusion

The chiral resolution of racemic 2-Amino-1-(2-bromophenyl)ethanol by diastereomeric salt crystallization with L-(+)-tartaric acid is a robust and scalable method for obtaining enantiomerically enriched material. The success of this classical resolution technique hinges on the differential solubility of the formed diastereomeric salts. Careful control of the crystallization conditions and the use of appropriate analytical techniques to verify the enantiomeric excess are paramount to achieving high-purity enantiomers. This protocol provides a solid foundation for researchers and professionals engaged in the synthesis of chiral pharmaceuticals and other fine chemicals.

References

  • Wikipedia. Chiral resolution. [Link]

  • Crystal Growth & Design. Population Balance Modeling of Diastereomeric Salt Resolution. [Link]

  • Chemistry LibreTexts. 5.8: Racemic Mixtures and the Resolution of Enantiomers. [Link]

  • Unchained Labs. Identifying a diastereomeric salt for a challenging chiral resolution. [Link]

  • Google Patents. CN104098478B - Aminoalcohol resolution method.
  • RSC Publishing. A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1 H- and 19 F-NMR spectroscopic analysis. [Link]

  • National Institutes of Health. Synthesis of 1,2-Aminoalcohols through Enantioselective Aminoallylation of Ketones by Cu-Catalyzed Reductive Coupling. [Link]

  • National Institutes of Health. A Facile CD Protocol for Rapid Determination of Enantiomeric Excess and Concentration of Chiral Primary Amines. [Link]

  • National Institutes of Health. Strategies for chiral separation: from racemate to enantiomer. [Link]

  • Chemistry LibreTexts. 6.8 Resolution (Separation) of Enantiomers. [Link]

  • ACS Publications. Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy. [Link]

  • University of Birmingham. Rapid determination of enantiomeric excess via NMR spectroscopy. [Link]

  • Organic Chemistry Portal. Enantioselective Synthesis of Alcohols and Amines: The Huang/Chen Synthesis of α-Tocopherol. [Link]

  • Journal of the Brazilian Chemical Society. Supplementary Information. [Link]

  • RSC Publishing. A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1H. [Link]

  • ChemRxiv. Reimagining Enantioselective Aminoalcohol Synthesis via Chemoselective Electrocatalytic Radical Cross Couplings. [Link]

  • MDPI. Enantiomeric Resolution and Absolute Configuration of a Chiral δ-Lactam, Useful Intermediate for the Synthesis of Bioactive Compounds. [Link]

Sources

Application Notes and Protocols: 2-Amino-1-(2-bromophenyl)ethanol Hydrochloride as a Versatile Precursor for Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Heterocyclic scaffolds are fundamental to modern drug discovery, forming the core of a vast array of pharmaceuticals.[1] Among the myriad of building blocks available to medicinal chemists, 2-amino-1-arylethanol derivatives stand out for their utility in constructing valuable five- and six-membered heterocycles. This technical guide focuses on a particularly versatile precursor, 2-Amino-1-(2-bromophenyl)ethanol hydrochloride , and its application in the synthesis of diverse heterocyclic systems. The strategic placement of the amino, hydroxyl, and bromo functionalities on this molecule opens up a rich landscape of chemical transformations, allowing for the construction of oxazolines, morpholines, and potentially more complex, fused heterocyclic systems through intramolecular cyclization strategies.

This document provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthetic potential of this precursor. We will delve into the causality behind experimental choices, provide detailed, step-by-step protocols for key transformations, and explore the mechanistic underpinnings of these reactions.

Precursor Profile: this compound

A thorough understanding of the starting material is paramount for successful and safe synthesis.

PropertyValueReference
CAS Number 71095-20-0[2][3]
Molecular Formula C₈H₁₁BrClNO[2]
Molecular Weight 252.54 g/mol [2]
Appearance Solid[4]
Storage Store at room temperature.[2][3]

Safety Information: this compound is classified with GHS07 pictogram, indicating it can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.[4][5] Avoid breathing dust, fume, gas, mist, vapors, or spray.[2]

Synthetic Applications: Gateway to Privileged Heterocyclic Scaffolds

The unique arrangement of functional groups in this compound makes it an ideal starting point for the synthesis of several important classes of heterocycles. The vicinal amino alcohol moiety is the key to forming oxazoline and morpholine rings, while the 2-bromophenyl group serves as a handle for further, more complex transformations.

I. Synthesis of 4-(2-Bromophenyl)-2-oxazolines

2-Oxazolines are a class of five-membered heterocycles that are prevalent in natural products and are widely used as chiral ligands in asymmetric catalysis.[6] The synthesis of 2-oxazolines from 2-amino alcohols can be achieved through various methods, most commonly via cyclization of an N-acyl intermediate.

Reaction Scheme: The general approach involves the acylation of the amino group of 2-Amino-1-(2-bromophenyl)ethanol followed by a dehydrative cyclization.

G Precursor 2-Amino-1-(2-bromophenyl)ethanol Intermediate N-acyl intermediate Precursor->Intermediate Acylation AcylatingAgent R-COCl or R-COOH Oxazoline 4-(2-Bromophenyl)-2-R-oxazoline Intermediate->Oxazoline Dehydrative Cyclization

Caption: General workflow for the synthesis of 2-oxazolines.

Protocol 1: Two-Step Synthesis of 2-Aryl-4-(2-bromophenyl)oxazoline from a Carboxylic Acid

This protocol details the synthesis of a 2-aryloxazoline derivative using a carboxylic acid as the acylating agent, followed by a triflic acid-promoted cyclization.[7]

Step 1: N-Acylation

  • Preparation: In a round-bottom flask, suspend this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM).

  • Neutralization: Add a base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.1 eq), to neutralize the hydrochloride salt and liberate the free amine. Stir for 10-15 minutes at room temperature.

  • Coupling: Add the desired carboxylic acid (1.0 eq) and a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) (1.1 eq).

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, filter the reaction mixture to remove the urea byproduct (if DCC is used). Wash the filtrate with 1 M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude N-acyl intermediate.

Step 2: Dehydrative Cyclization

  • Dissolution: Dissolve the crude N-acyl intermediate from Step 1 in a suitable solvent like toluene or dichloroethane.

  • Cyclization: Add triflic acid (TfOH) (0.1-0.2 eq) to the solution.

  • Heating: Heat the reaction mixture to reflux (typically 80-110 °C) and stir for 2-6 hours. Monitor the reaction by TLC.

  • Quenching and Extraction: Cool the reaction mixture to room temperature and quench with a saturated NaHCO₃ solution. Extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 2-aryl-4-(2-bromophenyl)oxazoline.

EntryR-Group (Carboxylic Acid)Yield of Oxazoline (%)
1Phenyl (Benzoic Acid)85 (estimated)
24-Methoxyphenyl (Anisic Acid)88 (estimated)
3Thiophen-2-yl (Thiophene-2-carboxylic acid)82 (estimated)

Yields are estimated based on similar transformations reported in the literature.

II. Synthesis of 3-(2-Bromophenyl)morpholines

Morpholines are saturated six-membered heterocycles containing both nitrogen and oxygen atoms. They are prevalent scaffolds in medicinal chemistry, found in numerous approved drugs due to their favorable pharmacokinetic properties.[8] A common route to substituted morpholines involves the reaction of a 2-amino alcohol with a two-carbon electrophile.

Reaction Scheme: A classic approach is the reaction with chloroacetyl chloride to form a morpholinone intermediate, which is then reduced.

G Precursor 2-Amino-1-(2-bromophenyl)ethanol Morpholinone 5-(2-Bromophenyl)morpholin-3-one Precursor->Morpholinone Acylation & Cyclization Chloroacetyl Cl-CO-CH₂-Cl Morpholine 3-(2-Bromophenyl)morpholine Morpholinone->Morpholine Reduction ReducingAgent Reducing Agent (e.g., LiAlH₄)

Caption: Synthesis of morpholines via a morpholinone intermediate.

Protocol 2: Synthesis of 3-(2-Bromophenyl)morpholine via a Morpholinone Intermediate

This protocol outlines a two-step synthesis involving the formation of a morpholinone followed by its reduction.[9]

Step 1: Synthesis of 5-(2-Bromophenyl)morpholin-3-one

  • Preparation: Dissolve this compound (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.

  • Neutralization and Acylation: Cool the solution to 0 °C and add a base, such as sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) (2.5 eq). To this vigorously stirred mixture, add a solution of chloroacetyl chloride (1.1 eq) in THF dropwise, maintaining the temperature below 5 °C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Work-up: Add water to the reaction mixture and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography on silica gel to yield 5-(2-bromophenyl)morpholin-3-one.

Step 2: Reduction to 3-(2-Bromophenyl)morpholine

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), prepare a suspension of a reducing agent like lithium aluminum hydride (LiAlH₄) (2.0-3.0 eq) in anhydrous THF.

  • Addition of Morpholinone: Cool the suspension to 0 °C and add a solution of 5-(2-Bromophenyl)morpholin-3-one (1.0 eq) in anhydrous THF dropwise.

  • Reaction: After the addition, allow the reaction to warm to room temperature and then heat to reflux for 4-8 hours.

  • Quenching: Cool the reaction mixture to 0 °C and carefully quench by the sequential addition of water, 15% aqueous NaOH, and then more water (Fieser workup).

  • Filtration and Extraction: Filter the resulting suspension through a pad of Celite® and wash the filter cake with THF or ethyl acetate. Concentrate the filtrate and extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography to obtain 3-(2-bromophenyl)morpholine.

StepReagents & ConditionsExpected Yield (%)
1Chloroacetyl chloride, Na₂CO₃, THF/H₂O, 0 °C to rt60-75
2LiAlH₄, THF, reflux70-85
III. Advanced Applications: Intramolecular Heck Reaction for Fused Heterocycles

The presence of the 2-bromophenyl group in the precursor is a strategic feature that allows for the synthesis of more complex, fused heterocyclic systems via palladium-catalyzed intramolecular cross-coupling reactions, such as the Heck reaction.[10][11] This powerful transformation enables the formation of a new carbon-carbon bond between the aryl bromide and a suitably positioned alkene.

Conceptual Workflow:

To utilize the intramolecular Heck reaction, the precursor must first be functionalized with an alkene-containing moiety. For example, N-allylation of the amino group would provide a substrate suitable for cyclization.

G Precursor 2-Amino-1-(2-bromophenyl)ethanol NAllyl N-Allyl-2-amino-1-(2-bromophenyl)ethanol Precursor->NAllyl N-Allylation AllylBromide Allyl Bromide FusedHeterocycle Fused Heterocycle NAllyl->FusedHeterocycle Intramolecular Heck Reaction PdCatalyst Pd(0) Catalyst, Base

Caption: Conceptual pathway for fused heterocycle synthesis.

Protocol 3: Synthesis of a Tetrahydrobenzo[f][3][10]oxazepine Derivative (Proposed)

This proposed protocol outlines the N-allylation of the precursor followed by an intramolecular Heck reaction to form a seven-membered fused ring system.

Step 1: N-Allylation

  • Preparation and Neutralization: In a suitable solvent like acetonitrile, suspend this compound (1.0 eq) and add a base such as K₂CO₃ (2.5 eq).

  • Allylation: Add allyl bromide (1.2 eq) and stir the mixture at room temperature for 24-48 hours.

  • Work-up and Purification: Filter the reaction mixture and concentrate the filtrate. Purify the crude product by column chromatography to isolate N-allyl-2-amino-1-(2-bromophenyl)ethanol.

Step 2: Intramolecular Heck Reaction

  • Reaction Setup: In a Schlenk tube, combine the N-allylated substrate (1.0 eq), a palladium catalyst such as Pd(OAc)₂ (0.05 eq), a phosphine ligand like P(o-tol)₃ (0.1 eq), and a base such as triethylamine (2.0 eq) in a polar aprotic solvent like DMF or acetonitrile.

  • Reaction: Degas the mixture and heat it under an inert atmosphere to 80-100 °C for 12-24 hours.

  • Work-up and Purification: Cool the reaction, dilute with water, and extract with an organic solvent. Wash the combined organic layers, dry, and concentrate. Purify the residue by column chromatography to yield the tetrahydrobenzo[f][3][10]oxazepine derivative.

This intramolecular Heck reaction is a powerful strategy for building molecular complexity and accessing novel heterocyclic scaffolds that would be challenging to synthesize through other means. The reaction conditions, including the choice of catalyst, ligand, base, and solvent, may require optimization for this specific substrate.

Conclusion

This compound is a highly valuable and versatile precursor for the synthesis of a range of medicinally relevant heterocyclic compounds. Its utility extends from the straightforward construction of oxazolines and morpholines to providing a platform for more advanced, complexity-generating transformations like the intramolecular Heck reaction. The protocols and insights provided in this guide are intended to empower researchers in the fields of organic synthesis and drug discovery to harness the full potential of this readily available building block. The strategic design of this precursor, combining a reactive amino alcohol with a handle for cross-coupling, exemplifies the principles of modern synthetic chemistry, where starting materials are chosen not just for a single transformation but for their potential to unlock diverse and complex molecular architectures.

References

  • An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. ACS Omega. [Link]

  • Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv. [Link]

  • Intramolecular Heck reaction. Wikipedia. [Link]

  • Synthesis of morpholines. Organic Chemistry Portal. [Link]

  • Oxazoline. Wikipedia. [Link]

  • A Facile Synthesis of 2-Oxazolines via Dehydrative Cyclization Promoted by Triflic Acid. Molecules. [Link]

  • Synthesis of 2-oxazolines. Organic Chemistry Portal. [Link]

  • Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles. Frontiers in Chemistry. [Link]

  • Synthesis and Evaluation of the Biological Activity of New 4-(2- Chloroacetyl) Morpholine Derivatives. Journal of Organic and Pharmaceutical Chemistry. [Link]

  • The Intramolecular Heck Reaction. Organic Reactions. [Link]

  • INTRAMOLECULAR MIZOROKI-HECK REACTION IN THE SYNTHESIS OF HETEROCYCLES: STRATEGIES FOR THE GENERATION OF TERTIARY AND QUATERNARY. Revista de la Sociedad Química de México. [Link]

  • 1-(4-Bromophenyl)ethanol Safety Data Sheet. Alfa Aesar. [Link]

  • Heck reaction. Wikipedia. [Link]

Sources

Synthesis of Chiral 1,2-Amino Alcohols Utilizing 2-Amino-1-(2-bromophenyl)ethanol as a Versatile Building Block

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Abstract

Chiral 1,2-amino alcohols are foundational structural motifs in a vast number of biologically active molecules and serve as indispensable building blocks in the pharmaceutical industry.[1][2][3] Their precise three-dimensional arrangement is often critical for therapeutic efficacy. This guide provides a detailed protocol for the synthesis of enantiomerically enriched 1,2-amino alcohols, leveraging the commercially available and structurally strategic starting material, 2-Amino-1-(2-bromophenyl)ethanol. The protocols herein describe a robust pathway involving the formation of a chiral oxazolidinone auxiliary, which can be further manipulated to generate a diverse library of 1,2-amino alcohol derivatives. This application note is intended for researchers, scientists, and professionals in drug development seeking a practical and versatile method for accessing these high-value chiral synthons.

Introduction: The Significance of Chiral 1,2-Amino Alcohols

The 1,2-amino alcohol framework is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs.[1] The specific stereochemistry of the vicinal amino and hydroxyl groups is paramount for selective interaction with biological targets like enzymes and receptors, which are themselves chiral.[3] Consequently, the development of efficient and highly stereoselective synthetic routes to these compounds is an area of continuous research.[3]

Importance in Medicinal Chemistry and Asymmetric Synthesis

Enantiomerically pure 1,2-amino alcohols are not only key components of active pharmaceutical ingredients (APIs) but also serve as powerful chiral auxiliaries and ligands in asymmetric synthesis.[4][5] As auxiliaries, they can be temporarily incorporated into a molecule to direct the stereochemical outcome of a subsequent reaction, after which they can be removed and often recycled.[6] This strategy is a cornerstone of modern organic synthesis, enabling the construction of complex chiral molecules with high precision.

Advantages of Utilizing 2-Amino-1-(2-bromophenyl)ethanol as a Precursor

2-Amino-1-(2-bromophenyl)ethanol is a particularly advantageous starting material for several reasons:

  • Inherent Chirality: It possesses a pre-defined stereocenter, which can be used to induce chirality in subsequent transformations.

  • Orthogonal Functionality: The presence of an amino group, a hydroxyl group, and a bromo-substituted aromatic ring provides multiple, distinct points for chemical modification. The bromine atom is particularly useful for cross-coupling reactions, allowing for the introduction of a wide range of substituents late in the synthetic sequence.

  • Commercial Availability: The ready availability of this starting material makes the synthetic route described herein both practical and scalable.[7]

Core Synthesis Protocol: From 2-Amino-1-(2-bromophenyl)ethanol to N-Protected Intermediates

The initial step in the synthetic sequence involves the protection of the amino group. This is crucial to prevent side reactions in subsequent steps and to modulate the reactivity of the molecule.

Rationale for N-Protection

The primary amino group of 2-Amino-1-(2-bromophenyl)ethanol is nucleophilic and can interfere with reactions targeting the hydroxyl group. Protection with a suitable group, such as the tert-butoxycarbonyl (Boc) group, renders the nitrogen non-nucleophilic and stable to a wide range of reaction conditions. The Boc group can also be readily removed under mild acidic conditions when desired.

Detailed Experimental Protocol for N-Boc Protection

Materials:

  • (rac)-2-Amino-1-(2-bromophenyl)ethanol

  • Di-tert-butyl dicarbonate (Boc)₂O

  • Triethylamine (NEt₃)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolve 2-Amino-1-(2-bromophenyl)ethanol (1.0 eq) in dichloromethane (DCM) in a round-bottom flask.

  • Add triethylamine (1.2 eq) to the solution and stir at room temperature.

  • Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM to the reaction mixture.

  • Stir the reaction at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel to afford the pure N-Boc protected amino alcohol.

Characterization Data of the N-Boc Protected Intermediate

The structure and purity of the synthesized N-Boc protected intermediate should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Asymmetric Transformation: Synthesis of a Chiral Oxazolidinone

The N-protected 1,2-amino alcohol can be cyclized to form a chiral oxazolidinone. This rigid heterocyclic structure serves as an excellent chiral auxiliary, capable of directing the stereochemistry of subsequent reactions, such as alkylations or aldol additions.

Mechanistic Insight: Cyclization via Carbonyl Diimidazole (CDI)

Carbonyl diimidazole (CDI) is a convenient and mild reagent for the formation of the oxazolidinone ring. The reaction proceeds through the activation of the hydroxyl group by CDI, followed by an intramolecular nucleophilic attack by the deprotonated nitrogen of the Boc-protected amine to close the five-membered ring.

Step-by-Step Protocol for Oxazolidinone Formation

Materials:

  • N-Boc-2-amino-1-(2-bromophenyl)ethanol

  • Carbonyl diimidazole (CDI)

  • Triethylamine (NEt₃)

  • Anhydrous Tetrahydrofuran (THF)

  • Standard laboratory glassware

Procedure:

  • To a solution of N-Boc-2-amino-1-(2-bromophenyl)ethanol (1.0 eq) in anhydrous THF, add triethylamine (1.5 eq).

  • Add carbonyl diimidazole (1.2 eq) portion-wise to the stirred solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 16-24 hours.

  • Monitor the reaction by TLC. Upon completion, quench the reaction with water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous MgSO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the desired chiral oxazolidinone.

Workflow Diagram

Synthesis_Workflow A 2-Amino-1-(2-bromophenyl)ethanol B N-Boc Protection ((Boc)₂O, NEt₃, DCM) A->B Step 1 C N-Boc-2-amino-1- (2-bromophenyl)ethanol B->C D Oxazolidinone Formation (CDI, NEt₃, THF) C->D Step 2 E Chiral Oxazolidinone D->E F Diversification Reactions (e.g., Alkylation, Aldol) E->F Step 3 G Cleavage of Auxiliary F->G Step 4 H Chiral 1,2-Amino Alcohol Derivatives G->H

Caption: Synthetic workflow from the starting material to diverse chiral 1,2-amino alcohol derivatives.

Diversification of the Chiral Scaffold: Opening of the Oxazolidinone Ring

The chiral oxazolidinone serves as a versatile intermediate. The real power of this synthetic strategy lies in the ability to perform stereoselective reactions on the oxazolidinone, followed by the cleavage of the auxiliary to reveal a new, enantiomerically enriched 1,2-amino alcohol.

Strategy for Generating Diverse 1,2-Amino Alcohols

A common strategy involves the acylation of the oxazolidinone nitrogen, followed by a stereoselective reaction at the α-carbon of the acyl group (e.g., alkylation or an aldol reaction).[8] The stereochemical outcome is dictated by the chiral environment of the oxazolidinone.

Protocol for Nucleophilic Ring Opening

After the desired stereoselective transformation, the oxazolidinone auxiliary can be cleaved under various conditions to yield the corresponding chiral 1,2-amino alcohol derivative.

Materials:

  • Acylated Oxazolidinone derivative

  • Lithium hydroxide (LiOH)

  • Hydrogen peroxide (H₂O₂)

  • Tetrahydrofuran (THF)/Water mixture

  • Standard laboratory glassware

Procedure:

  • Dissolve the acylated oxazolidinone derivative in a mixture of THF and water.

  • Cool the solution to 0 °C.

  • Add an aqueous solution of hydrogen peroxide, followed by an aqueous solution of lithium hydroxide.

  • Stir the reaction at 0 °C for 4-6 hours.

  • Quench the reaction with an aqueous solution of sodium sulfite.

  • Extract the product with an appropriate organic solvent.

  • Wash the organic layer, dry it over anhydrous MgSO₄, and concentrate it under reduced pressure.

  • Purify the product by column chromatography to obtain the desired chiral 1,2-amino alcohol derivative.

Analytical Characterization and Data Interpretation

The successful synthesis and stereochemical purity of the final products must be rigorously confirmed.

Key Techniques
  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the synthesized compounds.

  • Chiral High-Performance Liquid Chromatography (HPLC): To determine the enantiomeric excess (ee) of the chiral products.

  • Mass Spectrometry (MS): To confirm the molecular weight of the products.

Tabulated Summary of Expected Yields and Purity
StepProductTypical Yield (%)Expected Enantiomeric Excess (ee %)
1. N-Boc ProtectionN-Boc-2-amino-1-(2-bromophenyl)ethanol85-95N/A (if starting from racemate)
2. Oxazolidinone FormationChiral Oxazolidinone70-85>98 (after chiral separation)
3. Stereoselective Alkylationα-Alkylated Oxazolidinone60-80>98 (diastereomeric excess)
4. Auxiliary CleavageChiral 1,2-Amino Alcohol Derivative75-90>98

Troubleshooting and Optimization

  • Low Yields in N-Boc Protection: Ensure the reaction is anhydrous and that a sufficient excess of triethylamine is used to scavenge the acid produced.

  • Incomplete Oxazolidinone Formation: The reaction may require gentle heating to proceed to completion. Ensure the use of high-purity CDI.

  • Poor Stereoselectivity in Alkylation: The choice of base and solvent can significantly impact the diastereoselectivity. It may be necessary to screen different conditions.

  • Difficult Auxiliary Cleavage: If the standard LiOH/H₂O₂ conditions are not effective, other methods such as reduction with lithium borohydride (LiBH₄) can be employed.

Conclusion

The synthetic pathway detailed in this application note provides a reliable and versatile method for the synthesis of a wide range of chiral 1,2-amino alcohols starting from 2-Amino-1-(2-bromophenyl)ethanol. The use of a chiral oxazolidinone auxiliary allows for excellent stereocontrol in subsequent transformations. The presence of the bromophenyl moiety offers a handle for further diversification through cross-coupling reactions, making this a powerful strategy for the generation of compound libraries for drug discovery and development.

References

Sources

The Versatile Role of 2-Amino-1-(2-bromophenyl)ethanol in Medicinal Chemistry: A Guide to Application and Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern medicinal chemistry, the strategic selection of molecular scaffolds and building blocks is paramount to the successful development of novel therapeutic agents. Among these, 2-Amino-1-(2-bromophenyl)ethanol stands out as a chiral intermediate of significant value, particularly in the synthesis of compounds targeting the central nervous system (CNS). Its unique structural features—a primary amine, a secondary alcohol, a chiral center, and a synthetically versatile brominated phenyl ring—provide a rich platform for the generation of diverse and biologically active molecules. This guide offers an in-depth exploration of the applications of 2-Amino-1-(2-bromophenyl)ethanol, complete with detailed synthetic protocols and an analysis of the structure-activity relationships of its derivatives.

Core Applications in CNS Drug Discovery

The inherent structural motifs within 2-Amino-1-(2-bromophenyl)ethanol predispose it as an ideal precursor for several classes of neurologically active compounds. The presence of the amino alcohol functionality is a common feature in many CNS drugs, contributing to their ability to cross the blood-brain barrier and interact with specific biological targets. The bromophenyl group serves as a handle for a variety of cross-coupling reactions, allowing for the introduction of diverse substituents to probe structure-activity relationships (SAR).

Morpholine Scaffolds: Modulators of Neurological Function

One of the most prominent applications of 2-Amino-1-(2-bromophenyl)ethanol is in the synthesis of 2-phenylmorpholine derivatives. The morpholine ring is a privileged scaffold in CNS drug discovery, known to impart favorable pharmacokinetic properties such as improved solubility and metabolic stability.[1][2][3] Substituted phenylmorpholines are a well-established class of compounds that act as monoamine releasing agents, influencing the levels of key neurotransmitters like norepinephrine and dopamine.[1][4] Derivatives such as phenmetrazine and phendimetrazine are known psychostimulants, and the parent compound, 2-phenylmorpholine, is a potent norepinephrine-dopamine releasing agent (NDRA).[4]

The synthesis of 2-(2-bromophenyl)morpholine-3-one from 2-Amino-1-(2-bromophenyl)ethanol represents a key transformation, providing a versatile intermediate for further elaboration. The general synthetic approach involves the N-alkylation of the amino alcohol with a two-carbon unit bearing a leaving group, followed by intramolecular cyclization. A common and efficient method utilizes chloroacetyl chloride.

Experimental Protocols

Protocol 1: Synthesis of 2-(2-bromophenyl)morpholin-3-one

This protocol details the synthesis of a key morpholinone intermediate from 2-Amino-1-(2-bromophenyl)ethanol. The reaction proceeds via N-acylation with chloroacetyl chloride followed by an intramolecular Williamson ether synthesis.

Materials:

  • 2-Amino-1-(2-bromophenyl)ethanol

  • Chloroacetyl chloride

  • Triethylamine (Et3N) or other suitable non-nucleophilic base

  • Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

  • Sodium hydride (NaH) or other suitable strong base

  • Anhydrous tetrahydrofuran (THF) or other suitable aprotic solvent

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

Step 1: N-acylation

  • Dissolve 2-Amino-1-(2-bromophenyl)ethanol (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of chloroacetyl chloride (1.1 eq) in anhydrous DCM to the reaction mixture.

  • Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature, stirring for an additional 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO3 solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure to yield the crude N-(2-chloroacetyl)-2-amino-1-(2-bromophenyl)ethanol. This intermediate can be used in the next step without further purification.

Step 2: Intramolecular Cyclization

  • Dissolve the crude intermediate from Step 1 in anhydrous THF under an inert atmosphere.

  • Cool the solution to 0 °C.

  • Carefully add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise to the stirred solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cautiously quench the reaction by the slow addition of water at 0 °C.

  • Extract the mixture with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexanes/ethyl acetate gradient to afford the pure 2-(2-bromophenyl)morpholin-3-one.

Causality Behind Experimental Choices:

  • The use of a non-nucleophilic base like triethylamine in the acylation step is crucial to prevent side reactions with chloroacetyl chloride.

  • The reaction is performed at 0 °C initially to control the exothermicity of the acylation reaction.

  • Anhydrous conditions are essential in the cyclization step as sodium hydride reacts violently with water.

  • THF is a suitable solvent for the cyclization as it is aprotic and can dissolve both the substrate and the alkoxide intermediate.

Vesamicol Analogs: Probing the Vesicular Acetylcholine Transporter

2-Amino-1-(2-bromophenyl)ethanol also serves as a valuable starting material for the synthesis of analogs of vesamicol, a potent inhibitor of the vesicular acetylcholine transporter (VAChT).[5] VAChT is responsible for packaging acetylcholine into synaptic vesicles for release, a critical step in cholinergic neurotransmission.[6] Inhibitors of VAChT are important research tools for studying the cholinergic system and have potential therapeutic applications in neurological disorders.[6]

The synthesis of vesamicol analogs from 2-Amino-1-(2-bromophenyl)ethanol allows for the introduction of the bromophenyl moiety, which can be further functionalized to explore the SAR of these inhibitors. The core synthetic strategy involves the N-alkylation of the amino alcohol with a suitable cyclic ketone, followed by reductive amination.

Data Presentation: Structure-Activity Relationship of Phenylmorpholine Derivatives

The biological activity of phenylmorpholine derivatives is highly dependent on the substitution pattern on both the phenyl ring and the morpholine nucleus. The following table summarizes the monoamine releasing activity of 2-phenylmorpholine and some of its well-known derivatives.

CompoundNorepinephrine (NE) Release EC50 (nM)Dopamine (DA) Release EC50 (nM)Serotonin (5-HT) Release EC50 (nM)
2-Phenylmorpholine798620,260
Phenmetrazine29–50.470–1317,765–>10,000
Phendimetrazine>10,000>10,000>100,000
Pseudophenmetrazine514>10,000 (RI)>10,000
Dextroamphetamine6.6–10.25.8–24.8698–1,765
Data sourced from reference[4]. RI = Reuptake Inhibition.

This data highlights the potent and relatively balanced norepinephrine and dopamine releasing activity of the parent 2-phenylmorpholine. Methylation at the 3-position (phenmetrazine) enhances norepinephrine releasing potency. In contrast, dimethylation (phendimetrazine) dramatically reduces activity. These SAR insights are crucial for the rational design of new CNS agents.

Visualization of Key Concepts

Synthetic Pathway to 2-(2-bromophenyl)morpholin-3-one

Synthetic_Pathway cluster_step1 Step 1: N-Acylation cluster_step2 Step 2: Intramolecular Cyclization start 2-Amino-1-(2-bromophenyl)ethanol reagent1 Chloroacetyl chloride, Et3N DCM, 0 °C to rt start->reagent1 intermediate N-(2-chloroacetyl)-2-amino- 1-(2-bromophenyl)ethanol reagent1->intermediate reagent2 NaH THF, 0 °C to rt intermediate->reagent2 product 2-(2-bromophenyl)morpholin-3-one reagent2->product

Caption: Synthetic route to 2-(2-bromophenyl)morpholin-3-one.

Mechanism of Vesicular Acetylcholine Transporter (VAChT) Inhibition by Vesamicol

VAChT_Inhibition cluster_presynaptic Presynaptic Terminal ACh_synth Acetylcholine (ACh) Synthesis ACh_cytoplasm Cytoplasmic ACh ACh_synth->ACh_cytoplasm VAChT Vesicular Acetylcholine Transporter (VAChT) ACh_cytoplasm->VAChT Transport ACh_vesicle Vesicular ACh VAChT->ACh_vesicle Packaging Vesamicol Vesamicol Analog Vesamicol->VAChT Inhibition SynapticVesicle Synaptic Vesicle ACh_vesicle->SynapticVesicle

Caption: Inhibition of VAChT by vesamicol analogs.

Conclusion

2-Amino-1-(2-bromophenyl)ethanol is a cornerstone chiral building block in medicinal chemistry, offering a gateway to a variety of CNS-active compounds. Its utility in the synthesis of substituted phenylmorpholines and vesamicol analogs underscores its importance in the development of novel therapeutics for neurological and psychiatric disorders. The protocols and SAR data presented herein provide a foundation for researchers to further explore the chemical space around this versatile intermediate, paving the way for the discovery of next-generation medicines.

References

  • 2-Phenylmorpholine. In Wikipedia; 2023. [Link]

  • The pharmacology of vesamicol: an inhibitor of the vesicular acetylcholine transporter. General Pharmacology: The Vascular System. 1992;23(5):799-805. [Link]

  • Substituted phenylmorpholine. In Wikipedia; 2023. [Link]

  • Naim MJ, Alam O, Alam MJ, et al. A review on pharmacological profile of Morpholine derivatives. International Journal of Pharmaceutical Sciences and Research. 2016;7(5):1843-1853.
  • Lenci E, Trabocchi A. Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience. 2020;11(22):3732-3753. [Link]

  • A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides. RSC Advances. 2015;5(100):82276-82281. [Link]

  • Palchykov VA, Vashchenko VV, Kryshtal AN. Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry. 2013;49(6):787-818.
  • Method of preparing 3-morpholinone. CN105753804A.
  • Morpholine synthesis. Organic Chemistry Portal. [Link]

  • Ogawa K, Shiba K. In Vivo and In Vitro Characteristics of Radiolabeled Vesamicol Analogs as the Vesicular Acetylcholine Transporter Imaging Agents. Contrast Media & Molecular Imaging. 2018;2018:4535476. [Link]

  • Control of the binding of a vesamicol analog to the vesicular acetylcholine transporter. Journal of Neurochemistry. 1993;61(4):1534-1540. [Link]

  • Synthesis of 2-(2-Bromophenyl)acetaldehyde. PrepChem.com. [Link]

  • Ortiz KG, Brusoe AT, An J, Chong E, Wu L.
  • Palchykov V. Recent progress in the synthesis of morpholines. Chemistry of Heterocyclic Compounds. 2019;55(4-5):324-332.
  • Synthesis and Characterization of Titled Compounds. Asian Journal of Organic & Medicinal Chemistry. 2019;4(3):112-117.
  • Intramolecular cyclization of N-hydroxy-2-phenoxyacetamides and 3-phenoxypropanamides. Journal of Chemical Sciences. 2008;120(5):457-462.
  • Jain A, Sahu SK. Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. 2024;556:01051. [Link]

  • A convenient synthesis of 2-bromo-3-(morpholin-4-yl)propionic acid esters. Tetrahedron Letters. 2006;47(22):3733-3735.
  • What are VAChT inhibitors and how do they work? Patsnap Synapse. [Link]

Sources

Application Notes and Protocols: Synthesis of Novel Pharmaceutical Intermediates from 2-Amino-1-(2-bromophenyl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

2-Amino-1-(2-bromophenyl)ethanol is a versatile chiral building block of significant interest in medicinal chemistry. Its bifunctional nature, possessing both a primary amine and a secondary alcohol, coupled with the presence of a synthetically malleable bromophenyl group, makes it a valuable precursor for a diverse array of pharmaceutical intermediates. These intermediates are pivotal in the development of novel therapeutics, including but not limited to β-adrenergic receptor antagonists, psychoactive agents, and complex heterocyclic systems.[1] This document provides a comprehensive guide to the synthesis of novel pharmaceutical intermediates derived from 2-Amino-1-(2-bromophenyl)ethanol, detailing both established and innovative synthetic strategies. The protocols herein are designed to be robust and reproducible, with an emphasis on explaining the underlying chemical principles to empower researchers in their drug discovery endeavors.

Introduction: The Strategic Importance of 2-Amino-1-(2-bromophenyl)ethanol in Drug Discovery

The synthesis of single enantiomers is of paramount importance in the pharmaceutical industry, as different enantiomers of a chiral drug can exhibit vastly different pharmacological and toxicological profiles.[2] Chiral 1,2-amino alcohols, such as 2-Amino-1-(2-bromophenyl)ethanol, are prevalent structural motifs in a multitude of biologically active molecules and approved drugs.[3][4] The strategic placement of the bromine atom on the phenyl ring opens up a gateway for a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions. This allows for the introduction of diverse substituents and the construction of complex molecular architectures, a crucial aspect of modern drug design and lead optimization.

Furthermore, the amino and hydroxyl groups serve as handles for further functionalization, including N-alkylation, acylation, and cyclization reactions, leading to the formation of various heterocyclic scaffolds that are frequently found in pharmacologically active compounds. The inherent chirality of the starting material, when used in its enantiomerically pure form (e.g., (R)- or (S)-2-Amino-1-(2-bromophenyl)ethanol), allows for the synthesis of stereochemically defined drug candidates, which is a critical consideration for target specificity and reducing off-target effects.

Synthetic Strategies for Intermediate Diversification

The synthetic utility of 2-Amino-1-(2-bromophenyl)ethanol can be broadly categorized into three main strategies:

  • Functionalization of the Amino and Hydroxyl Groups: Direct modification of the existing amine and alcohol functionalities.

  • Cross-Coupling Reactions at the Bromophenyl Moiety: Leveraging the bromine atom as a synthetic handle for elaboration of the aromatic core.

  • Cyclization Reactions: Intramolecular reactions to construct heterocyclic ring systems.

The following sections will delve into detailed protocols and the rationale behind each of these strategies.

Protocol I: N-Alkylation and N-Acylation – Modifying the Amino Group

Modification of the primary amine is a fundamental step in tuning the pharmacokinetic and pharmacodynamic properties of a lead compound. N-alkylation and N-acylation are two of the most common transformations employed for this purpose.

Reductive Amination for N-Alkylation

Reductive amination is a powerful and versatile method for the synthesis of secondary and tertiary amines. This one-pot reaction involves the initial formation of an imine or iminium ion from the reaction of the primary amine with a carbonyl compound (aldehyde or ketone), followed by in-situ reduction.

Workflow for Reductive Amination:

G A 2-Amino-1-(2-bromophenyl)ethanol C Imine/Iminium Ion Intermediate A->C Condensation B Aldehyde or Ketone B->C E N-Alkylated Product C->E Reduction D Reducing Agent (e.g., NaBH(OAc)₃, NaBH₃CN) D->E

Caption: General workflow for N-alkylation via reductive amination.

Detailed Protocol: Synthesis of N-Isopropyl-2-amino-1-(2-bromophenyl)ethanol

  • Dissolution: In a round-bottom flask, dissolve 2-Amino-1-(2-bromophenyl)ethanol (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Carbonyl Addition: Add acetone (1.2 eq) to the solution.

  • Reducing Agent Addition: Slowly add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the reaction mixture. The reaction is typically exothermic and should be cooled in an ice bath if necessary.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Extract the aqueous layer with DCM (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Rationale for Reagent Selection:

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is a mild and selective reducing agent that is particularly effective for reductive aminations. It is less basic and more tolerant of acidic conditions that can favor iminium ion formation compared to other borohydrides like sodium borohydride (NaBH₄).

N-Acylation

N-acylation introduces an amide functionality, which can act as a hydrogen bond donor and acceptor, influencing drug-receptor interactions.

Detailed Protocol: Synthesis of N-(1-(2-bromophenyl)-2-hydroxyethyl)acetamide

  • Dissolution: Dissolve 2-Amino-1-(2-bromophenyl)ethanol (1.0 eq) in DCM.

  • Base Addition: Add a non-nucleophilic base such as triethylamine (TEA) (1.5 eq) or diisopropylethylamine (DIPEA).

  • Acylating Agent Addition: Cool the mixture to 0 °C in an ice bath and slowly add acetyl chloride (1.2 eq) or acetic anhydride.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion as monitored by TLC.

  • Work-up: Quench the reaction with water.

  • Extraction: Separate the organic layer, wash with saturated aqueous NaHCO₃ and brine.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. The product can be purified by recrystallization or column chromatography.

Protocol II: Palladium-Catalyzed Cross-Coupling Reactions

The bromophenyl group is a key feature that allows for significant diversification through well-established cross-coupling methodologies such as Suzuki, Sonogashira, and Buchwald-Hartwig reactions. These reactions enable the introduction of a wide range of substituents, including alkyl, aryl, alkynyl, and amino groups.

General Scheme for Cross-Coupling Reactions:

G A 2-Amino-1-(2-bromophenyl)ethanol (or N-protected derivative) E Coupled Product A->E B Coupling Partner (e.g., Boronic acid, Alkyne, Amine) B->E C Pd Catalyst & Ligand C->E Catalytic Cycle D Base D->E

Caption: A generalized workflow for palladium-catalyzed cross-coupling reactions.

Suzuki Coupling: Synthesis of Aryl-Substituted Derivatives

The Suzuki coupling is a versatile method for the formation of C-C bonds between aryl halides and organoboron compounds.

Detailed Protocol: Synthesis of 2-Amino-1-(2'-methyl-[1,1'-biphenyl]-2-yl)ethanol

  • Reagent Preparation: In a Schlenk flask, combine 2-Amino-1-(2-bromophenyl)ethanol (1.0 eq), o-tolylboronic acid (1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like potassium carbonate (K₂CO₃) (2.0 eq).

  • Solvent Addition: Add a mixture of solvents, typically toluene and water (e.g., 4:1 ratio).

  • Degassing: Degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

  • Reaction: Heat the mixture to reflux (e.g., 90-100 °C) and stir under an inert atmosphere until the starting material is consumed (monitor by TLC or LC-MS).

  • Work-up: Cool the reaction to room temperature and add water.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.

Table 1: Representative Palladium Catalysts and Ligands for Cross-Coupling Reactions

Reaction TypeCatalyst PrecursorLigandTypical Base
Suzuki Pd(OAc)₂ or Pd₂(dba)₃SPhos, XPhos, PPh₃K₂CO₃, K₃PO₄
Sonogashira PdCl₂(PPh₃)₂PPh₃Et₃N, DIPEA
Buchwald-Hartwig Pd₂(dba)₃BINAP, XantphosNaOtBu, K₃PO₄

Protocol III: Intramolecular Cyclization for Heterocycle Synthesis

The vicinal amino alcohol moiety is a precursor for the synthesis of various nitrogen- and oxygen-containing heterocycles.

Synthesis of Indolines

Indolines can be synthesized through a one-pot cyclization process. This often involves the conversion of the alcohol to a leaving group followed by intramolecular nucleophilic substitution by the amine.[5]

Detailed Protocol: Synthesis of 3-(2-Bromophenyl)indoline

Note: This is a conceptual protocol as the direct cyclization to an indoline from the starting material would require a different substitution pattern. A more plausible cyclization would be to form a morpholine or similar heterocycle.

Revised Protocol: Synthesis of a Substituted Morpholine Derivative (Conceptual)

  • N-Alkylation: First, N-alkylate the 2-Amino-1-(2-bromophenyl)ethanol with a suitable electrophile containing a leaving group, for example, 2-chloroethanol.

  • Cyclization: In the presence of a base such as sodium hydride (NaH) in a solvent like tetrahydrofuran (THF), the alkoxide generated from the hydroxyl group can displace the chloride, leading to the formation of a morpholine ring.

Biocatalytic Approaches: A Green Chemistry Perspective

Biocatalysis offers a highly selective and environmentally friendly alternative to traditional chemical synthesis.[2] Enzymes such as ketoreductases (KREDs) and amine dehydrogenases (AmDHs) can be employed for the stereoselective synthesis of chiral amino alcohols.[6][7] While this guide focuses on the derivatization of pre-existing 2-Amino-1-(2-bromophenyl)ethanol, it is noteworthy that biocatalytic methods are increasingly being used for the synthesis of such chiral building blocks from their corresponding prochiral ketones.[6]

Potential Applications in the Synthesis of Novel Psychoactive Substances (NPS)

It is important to acknowledge that the structural motif of 2-Amino-1-phenylethanol and its derivatives is found in various classes of psychoactive substances.[8][9][10][11] The synthetic routes described herein could potentially be adapted for the synthesis of analogs of known stimulants, hallucinogens, and empathogens. For instance, modifications to the aromatic ring and the amine substituent can significantly alter the pharmacological profile of the resulting molecule. Researchers in the field of neuroscience and pharmacology may utilize these methods to synthesize novel probes for studying receptor binding and function. However, it is crucial that all research is conducted in compliance with local and international laws and ethical guidelines regarding the synthesis and handling of controlled substances.

Conclusion

2-Amino-1-(2-bromophenyl)ethanol is a cornerstone for the synthesis of a vast landscape of pharmaceutical intermediates. The strategic combination of functional group manipulation, cross-coupling reactions, and cyclization strategies provides a powerful toolkit for medicinal chemists. The protocols and insights provided in this document are intended to serve as a practical guide for researchers engaged in the design and synthesis of next-generation therapeutics. The versatility of this starting material, coupled with the ever-expanding repertoire of synthetic methodologies, ensures its continued importance in the field of drug discovery.

References

  • MySkinRecipes. (n.d.). (R)-2-Amino-2-(2-bromophenyl)ethanol.
  • Patel, R. N. (2011). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. MDPI.
  • Sigma-Aldrich. (n.d.). Chiral Amines in Asymmetric Synthesis.
  • Ellman Laboratory, Yale University. (n.d.). Asymmetric Synthesis of Amines.
  • Sigma-Aldrich. (n.d.). Novel Psychoactive Substances.
  • SciHorizon. (2025). Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Un.
  • European Patent Office. (n.d.). Processes for producing optically active 2-amino-1-phenylethanol derivatives.
  • Benchchem. (n.d.). (R)-2-Amino-2-(4-bromophenyl)ethanol.
  • Tong, F., et al. (2022). Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. Frontiers in Bioengineering and Biotechnology.
  • Castagnolo, D., et al. (2009). Domino Alkylation-Cyclization Reaction of Propargyl Bromides with Thioureas/Thiopyrimidinones: A New Facile Synthesis of 2-Aminothiazoles and 5H-Thiazolo[3,2-a]pyrimidin-5-ones. Synlett.
  • Frontiers. (2019). Novel Psychoactive Substances—Recent Progress on Neuropharmacological Mechanisms of Action for Selected Drugs.
  • Organic Syntheses. (n.d.). One-Pot Preparation of Cyclic Amines from Amino Alcohols.
  • PubMed. (2024). Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Ketoamines.
  • PubMed Central. (n.d.). Catalytic Enantioselective Methods for Synthesis of 1,2-Amino Tertiary Alcohols and Their Analogues.
  • Encyclopedia.pub. (2021). Novel Psychoactive Substances.
  • PMC. (n.d.). Catalytic Asymmetric Synthesis of Chiral γ-Amino Ketones via Umpolung Reactions of Imines.
  • Irish Prison Service. (n.d.). Novel (New) Psychoactive Substances (NPS).
  • MDPI. (2021). Novel Psychoactive Substances: The Razor's Edge between Therapeutical Potential and Psychoactive Recreational Misuse.

Sources

Application Notes and Protocols for the Stereoselective Reduction of 2-Amino-1-(2-bromophenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by a Senior Application Scientist

Introduction: The Significance of Chiral β-Amino Alcohols

Chiral β-amino alcohols are privileged structural motifs in medicinal chemistry and drug development. They form the core of numerous pharmacologically active agents, including beta-blockers, antiviral compounds, and various central nervous system drugs. The specific stereochemistry of these molecules is paramount, as different enantiomers often exhibit vastly different biological activities and toxicological profiles. The target molecule of this guide, 2-amino-1-(2-bromophenyl)ethanol, is a valuable chiral building block. Its stereoselective synthesis from the prochiral ketone, 2-amino-1-(2-bromophenyl)ethanone, is a critical step in accessing enantiomerically pure downstream compounds. This document provides detailed, field-proven protocols for achieving this transformation with high stereoselectivity, focusing on two powerful catalytic systems: the Corey-Bakshi-Shibata (CBS) reduction and Noyori-type asymmetric transfer hydrogenation.

Challenges and Strategic Considerations

The primary challenge in the reduction of α-amino ketones is achieving high enantioselectivity while managing the reactivity of the amine functionality. The amino group can potentially coordinate with the catalyst or reducing agent, influencing the stereochemical outcome or leading to side reactions. Therefore, the choice of catalyst, protecting groups (if any), and reaction conditions is critical. This guide will present protocols for the direct reduction of the unprotected amine, which is a more atom-economical approach.

The general transformation is depicted below:

General_Reaction start 2-Amino-1-(2-bromophenyl)ethanone (Prochiral Ketone) end_S (S)-2-Amino-1-(2-bromophenyl)ethanol (Chiral Alcohol) start->end_S Stereoselective Reduction end_R (R)-2-Amino-1-(2-bromophenyl)ethanol (Chiral Alcohol) start->end_R Stereoselective Reduction

Caption: General scheme for the stereoselective reduction.

Protocol 1: Corey-Bakshi-Shibata (CBS) Catalytic Reduction

The CBS reduction is a highly reliable method for the enantioselective reduction of a wide range of ketones.[1] It employs a chiral oxazaborolidine catalyst, which coordinates with both the borane reducing agent and the ketone substrate to facilitate a highly organized, face-selective hydride transfer.[2]

Causality of Experimental Choices
  • Catalyst: The (R)- or (S)-2-Methyl-CBS-oxazaborolidine is chosen. The proline-derived backbone of the catalyst creates a rigid chiral environment. The choice of the (R) or (S) enantiomer of the catalyst directly dictates the stereochemistry of the alcohol product.[3] For instance, the (S)-catalyst typically delivers the hydride to the Re face of the ketone, leading to the (R)-alcohol for many acetophenone derivatives.

  • Reducing Agent: Borane-tetrahydrofuran complex (BH₃·THF) is a common and effective stoichiometric reductant for this system. Its interaction with the Lewis basic nitrogen of the CBS catalyst forms the active reducing species.[2]

  • Solvent: Anhydrous tetrahydrofuran (THF) is the solvent of choice as it solubilizes the reactants and is compatible with the borane reagent. The reaction is moisture-sensitive, as water can react with borane and affect the catalyst's efficacy.[2]

  • Temperature: Low temperatures (-20 °C to 0 °C) are generally employed to enhance enantioselectivity by minimizing the uncatalyzed, non-selective background reduction and favoring the more ordered transition state of the catalyzed pathway.

Catalytic Cycle of CBS Reduction

CBS_Mechanism A CBS Catalyst B BH3 Coordination (Catalyst Activation) A->B + BH3 C Ketone Coordination B->C + Ketone D Transition State (Hydride Transfer) C->D Intramolecular Hydride Transfer E Alkoxyborane Product D->E F Catalyst Regeneration E->F + BH3 F->A - Alkoxyborane

Caption: Simplified catalytic cycle of the CBS reduction.

Step-by-Step Protocol
  • Preparation: To a flame-dried, two-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add (R)-2-Methyl-CBS-oxazaborolidine (1.0 M in toluene, 0.1 eq.).

  • Solvent Addition: Add anhydrous tetrahydrofuran (THF) to achieve a final substrate concentration of approximately 0.2 M.

  • Cooling and Reagent Addition: Cool the solution to 0 °C. Add borane-THF complex (1.0 M in THF, 0.6 eq.) dropwise over 10 minutes. Stir the solution for 15 minutes at 0 °C to ensure the formation of the active catalyst-borane complex.

  • Substrate Addition: In a separate flask, dissolve 2-amino-1-(2-bromophenyl)ethanone hydrochloride (1.0 eq.) in a minimal amount of anhydrous THF. If starting from the free base, this step is more straightforward. Note: If using the hydrochloride salt, neutralization prior to or in situ may be necessary, though some reductions proceed directly. For this protocol, we assume the free base is used. Add the substrate solution dropwise to the catalyst solution at 0 °C over 20 minutes.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or HPLC until the starting material is consumed (typically 2-6 hours).

  • Quenching: Carefully quench the reaction by the slow, dropwise addition of methanol at 0 °C until gas evolution ceases.

  • Work-up: Warm the mixture to room temperature and concentrate under reduced pressure. Add 1 M HCl and stir for 30 minutes to hydrolyze the borate esters. Basify the aqueous layer with 2 M NaOH and extract the product with ethyl acetate (3 x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel to afford the desired chiral amino alcohol.

Protocol 2: Noyori Asymmetric Transfer Hydrogenation

Asymmetric transfer hydrogenation (ATH) is a powerful and practical method for the reduction of ketones, often utilizing isopropanol or a formic acid/triethylamine mixture as the hydrogen source.[4] The catalysts are typically Ruthenium(II) complexes with a chiral diamine ligand and an arene ligand.

Causality of Experimental Choices
  • Catalyst: A Ru(II) catalyst such as RuCl is highly effective. The combination of the metal center, the chiral N-tosylated diamine ligand (TsDPEN), and the p-cymene arene ligand creates a well-defined chiral pocket that directs the hydrogenation to one face of the ketone.

  • Hydrogen Source: A 5:2 azeotropic mixture of formic acid and triethylamine (HCO₂H/Et₃N) serves as an excellent source of hydride. It is operationally simpler and often safer than using high-pressure hydrogen gas.

  • Solvent: Acetonitrile or isopropanol are common solvents that are compatible with the reaction conditions and effectively solubilize the catalyst and substrate.

  • Temperature: The reaction is often run at a slightly elevated temperature (e.g., 40 °C) to ensure a reasonable reaction rate.

Experimental Workflow

Noyori_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Charge flask with Ketone & Catalyst B Add Solvent (e.g., Acetonitrile) A->B C Add HCOOH/Et3N (5:2 mixture) B->C D Heat to 40°C and stir C->D E Monitor by TLC/HPLC D->E F Quench with NaHCO3 E->F G Extract with EtOAc F->G H Purify by Chromatography G->H

Caption: General workflow for Noyori Asymmetric Transfer Hydrogenation.

Step-by-Step Protocol
  • Preparation: In a round-bottom flask, combine 2-amino-1-(2-bromophenyl)ethanone (1.0 eq.) and the RuCl catalyst (0.01 eq., 1 mol%).

  • Solvent and Reagent Addition: Add acetonitrile as the solvent (to a substrate concentration of 0.1-0.2 M). To this mixture, add the 5:2 formic acid/triethylamine azeotrope (5.0 eq. relative to the substrate).

  • Reaction: Stir the mixture at 40 °C. Monitor the reaction's progress by TLC or HPLC. The reaction is typically complete within 12-24 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent and excess formic acid/triethylamine.

  • Extraction: Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove any remaining formic acid. Then, wash with brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel.

Data Summary and Comparison

The following table summarizes the expected outcomes for the stereoselective reduction of 2-amino-1-aryl ethanones based on literature for analogous substrates. Actual results for 2-amino-1-(2-bromophenyl)ethanone may vary and require optimization.

ParameterProtocol 1: CBS ReductionProtocol 2: Noyori ATH
Catalyst (R)- or (S)-Me-CBS-OxazaborolidineRuCl
Catalyst Loading 5–10 mol%0.5–2 mol%
Reducing Agent BH₃·THFHCOOH / Et₃N
Temperature 0 °C to Room Temp.25–40 °C
Typical Reaction Time 2–8 hours12–24 hours
Expected Yield 85–95%90–98%
Expected Enantiomeric Excess (ee) >90%>95%
Key Advantage Well-established, high ee for many ketones.Low catalyst loading, operational simplicity.

Analytical Protocol: Chiral HPLC for Enantiomeric Excess (ee) Determination

Accurate determination of the enantiomeric excess is crucial to validate the success of the stereoselective reduction. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the standard method.

Methodology
  • Chiral Stationary Phase (CSP): Polysaccharide-based columns, such as those with cellulose or amylose derivatives (e.g., Daicel Chiralcel® OD-H or Chiralpak® AD-H), are highly effective for separating enantiomers of amino alcohols.[5]

  • Mobile Phase: A normal-phase mobile phase, typically a mixture of hexane or heptane with an alcohol modifier like isopropanol or ethanol, is commonly used. The addition of a small amount of a basic modifier, such as diethylamine (DEA), is often necessary to improve the peak shape of basic analytes like amino alcohols.[6]

Step-by-Step HPLC Protocol
  • Column: Daicel Chiralcel® OD-H (250 x 4.6 mm, 5 µm).

  • Mobile Phase: n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v). Note: The ratio of hexane to isopropanol may require optimization to achieve baseline separation.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 220 nm.

  • Sample Preparation: Prepare a stock solution of the purified product in the mobile phase at a concentration of approximately 1 mg/mL. Prepare a working solution by diluting the stock solution to ~0.1 mg/mL with the mobile phase.

  • Racemic Standard: If available, inject a solution of the racemic 2-amino-1-(2-bromophenyl)ethanol to determine the retention times of both enantiomers.

  • Analysis: Inject the sample solution and integrate the peak areas for each enantiomer.

  • Calculation of Enantiomeric Excess (ee): ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] × 100 (where Area₁ is the area of the major enantiomer and Area₂ is the area of the minor enantiomer).

References

  • Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines. Mechanism and synthetic implications. Journal of the American Chemical Society, 109(18), 5551–5553. [Link]

  • Noyori, R., & Ohkuma, T. (2001). Asymmetric Catalysis by Architectural and Functional Molecular Engineering: Practical Chemo- and Stereoselective Hydrogenation of Ketones. Angewandte Chemie International Edition, 40(1), 40-73. [Link]

  • Ohkuma, T., Ishii, D., Takeno, H., & Noyori, R. (2000). Asymmetric Hydrogenation of Amino Ketones Using Chiral RuCl₂(diphosphine)(1,2-diamine) Complexes. Journal of the American Chemical Society, 122(27), 6510–6511. [Link]

  • Itsuno, S., Ito, K., Hirao, A., & Nakahama, S. (1983). Asymmetric reduction of aromatic ketones with the reagent prepared from borane and chiral β-amino alcohols. Journal of the Chemical Society, Chemical Communications, (8), 469. [Link]

  • Phenomenex Inc. (n.d.). Chiral HPLC Separations Guidebook. Retrieved from Phenomenex. [Link]

  • Organic Chemistry Portal. (n.d.). Corey-Bakshi-Shibata Reduction. Retrieved from [Link]

  • NROChemistry. (n.d.). Corey-Bakshi-Shibata Reduction: Mechanism & Examples. Retrieved from [Link]

  • Chem-Station. (2014). Noyori Asymmetric Hydrogenation. Retrieved from [Link]

  • Sandoval, C. A., Ohkuma, T., Muñiz, K., & Noyori, R. (2003). Mechanism of Asymmetric Hydrogenation of Ketones Catalyzed by BINAP/1,2-Diamine−Ruthenium(II) Complexes. Journal of the American Chemical Society, 125(44), 13490–13503. [Link]

  • Noyori, R., Yamakawa, M., & Hashiguchi, S. (2001). Metal−Ligand Bifunctional Catalysis: A Nonclassical Mechanism for Asymmetric Hydrogen Transfer between Alcohols and Carbonyl Compounds. The Journal of Organic Chemistry, 66(24), 7931–7944. [Link]

  • Armstrong, D. W., & Han, S. M. (1988). Enantiomeric separations in chromatography. CRC critical reviews in analytical chemistry, 19(3), 175-224. [Link]

  • W. P. J. D. Heuvel, et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI, 65(3), 205-213. [Link]

  • LCGC International. (2015). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC International, 28(1). [Link]

Sources

Application Note & Protocol: N-Alkylation of 2-Amino-1-(2-bromophenyl)ethanol for Derivative Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic Importance of N-Alkylated Arylethanolamines

2-Amino-1-(2-bromophenyl)ethanol is a valuable chiral building block in medicinal chemistry. The primary amino group and the hydroxyl moiety offer multiple reaction sites for structural diversification. Specifically, N-alkylation of this scaffold is a critical step in the synthesis of a wide range of pharmacologically active compounds. The introduction of various alkyl groups onto the nitrogen atom profoundly influences the molecule's physicochemical properties, such as lipophilicity, basicity, and steric profile. These modifications are instrumental in modulating biological activity, receptor affinity, and pharmacokinetic parameters (ADME). This guide provides a comprehensive overview and a detailed protocol for the selective mono-N-alkylation of 2-amino-1-(2-bromophenyl)ethanol, focusing on the underlying chemical principles to empower researchers in synthesizing diverse derivative libraries.

Mechanistic Framework: The Chemistry of Selective N-Alkylation

The synthesis of N-alkylated amines from a primary amine can be approached via several methods, most notably direct alkylation with alkyl halides or reductive amination.

Direct N-Alkylation via Nucleophilic Substitution (SN2)

Direct alkylation is a classical and straightforward approach involving the reaction of the primary amine with an alkyl halide (e.g., R-X where X = Br, I). The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.

  • Nucleophilic Attack: The lone pair of electrons on the primary amine's nitrogen atom acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide.

  • Transition State: A trigonal bipyramidal transition state is formed where the N-C bond is forming concurrently with the C-X bond breaking.

  • Product Formation: This results in the formation of a secondary ammonium salt. A base is required to deprotonate this salt, regenerating a neutral secondary amine.

A significant challenge in this method is controlling the selectivity. The product, a secondary amine, is often more nucleophilic than the starting primary amine due to the electron-donating nature of the newly added alkyl group.[1][2] This increased nucleophilicity can lead to a "runaway reaction" where the secondary amine competes with the remaining primary amine for the alkyl halide, resulting in the formation of tertiary amines and even quaternary ammonium salts.[1][3]

To achieve selective mono-N-alkylation, reaction conditions must be carefully controlled. This typically involves using a large excess of the primary amine or, more practically, using a stoichiometric amount of the amine and alkylating agent in the presence of a non-nucleophilic hindered base. The base neutralizes the ammonium salt as it forms, preventing it from consuming another equivalent of the starting amine while being too sterically hindered to compete in the alkylation reaction itself.

Reductive Amination: An Alternative Pathway

Reductive amination is a powerful alternative that offers high selectivity for mono-alkylation.[4][5] This two-step, often one-pot, process involves:

  • Imine Formation: The amine reacts with a carbonyl compound (an aldehyde or ketone) to form a hemiaminal, which then reversibly loses water to form an imine intermediate.[4]

  • Reduction: The imine is then reduced in situ to the corresponding secondary amine using a selective reducing agent, such as sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or sodium triacetoxyborohydride (NaBH(OAc)₃).[4][5]

This method is highly favored in modern synthesis because it inherently avoids over-alkylation issues.[6] The imine intermediate is more readily reduced than the starting carbonyl, and the resulting secondary amine does not react further under these conditions.

Experimental Protocol: N-Benzylation via Direct Alkylation

This section details a representative protocol for the selective mono-N-benzylation of 2-amino-1-(2-bromophenyl)ethanol using benzyl bromide.

Materials and Reagents
ReagentFormulaMW ( g/mol )Molarity/Conc.AmountMoles (mmol)
2-Amino-1-(2-bromophenyl)ethanolC₈H₁₀BrNO216.08-1.00 g4.63
Benzyl BromideC₇H₇Br171.04-0.87 g (0.61 mL)5.09 (1.1 eq)
Potassium Carbonate (K₂CO₃)K₂CO₃138.21-1.92 g13.89 (3.0 eq)
Acetonitrile (CH₃CN)C₂H₃N41.05Anhydrous25 mL-
Ethyl Acetate (EtOAc)C₄H₈O₂88.11ACS GradeAs needed-
Saturated NaCl Solution (Brine)NaCl(aq)-SaturatedAs needed-
Anhydrous Sodium Sulfate (Na₂SO₄)Na₂SO₄142.04-As needed-
Step-by-Step Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-amino-1-(2-bromophenyl)ethanol (1.00 g, 4.63 mmol) and anhydrous potassium carbonate (1.92 g, 13.89 mmol).

  • Solvent Addition: Add 25 mL of anhydrous acetonitrile to the flask. Stir the resulting suspension at room temperature for 10 minutes.

  • Reagent Addition: Add benzyl bromide (0.61 mL, 5.09 mmol) dropwise to the stirring suspension at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approx. 82°C) and maintain for 12-16 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate mobile phase. The product should have a higher Rf value than the starting amine.

  • Workup - Quenching and Extraction: After the reaction is complete (disappearance of starting material), cool the mixture to room temperature. Filter the solid K₂CO₃ and rinse the solid with ethyl acetate. Transfer the filtrate to a separatory funnel.

  • Washing: Wash the organic layer sequentially with water (2 x 20 mL) and then with saturated brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil via column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate (e.g., starting from 9:1 to 7:3) to yield the pure N-benzylated product.

Key Considerations and Troubleshooting

  • Choice of Base: Potassium carbonate (K₂CO₃) is a mild inorganic base that is effective for this transformation.[7] Stronger bases like sodium hydride (NaH) could deprotonate the hydroxyl group, leading to potential O-alkylation side products. Hindered organic bases like diisopropylethylamine (DIPEA) are also excellent choices to minimize side reactions.

  • Solvent: Acetonitrile is a polar aprotic solvent that effectively dissolves the reagents and facilitates the SN2 reaction. Dichloromethane (DCM) or Dimethylformamide (DMF) can also be used.

  • Over-alkylation: The primary cause of forming the di-benzylated product is the increased nucleophilicity of the secondary amine product.[1] Using a slight excess (1.1 eq) of the alkylating agent helps drive the reaction to completion while minimizing the risk of dialkylation. If dialkylation is still a significant issue, consider the reductive amination approach.

  • Purification: The product and starting material have different polarities, making silica gel chromatography an effective purification method. The non-polar bromine and benzyl groups make the product less polar than the starting amino alcohol.

Visualizing the Process

General N-Alkylation Reaction Scheme

N_Alkylation cluster_reactants Reactants cluster_reagents Conditions cluster_products Products start_amine 2-Amino-1-(2-bromophenyl)ethanol product N-Alkyl Derivative start_amine->product Sɴ2 Reaction alkyl_halide Alkyl Halide (R-X) alkyl_halide->product base Base (e.g., K₂CO₃) salt Salt Byproduct base->salt Neutralization solvent Solvent (e.g., ACN) Workflow setup Reaction Setup Add amine, base, and solvent to flask. reagent_add Reagent Addition Add alkyl halide dropwise. setup->reagent_add reflux Reaction Heat to reflux for 12-16h. reagent_add->reflux workup Workup Cool, filter, and perform liquid-liquid extraction. reflux->workup purify Purification Concentrate and purify by column chromatography. workup->purify characterize Characterization Analyze by NMR, MS. purify->characterize

Caption: Step-by-step experimental workflow.

References

  • Boruah, M., et al. (2017). Direct N-alkylation of unprotected amino acids with alcohols. Science. Available at: [Link]

  • Jagadeesh, R. V., et al. (2017). Highly Efficient Base Catalyzed N-alkylation of Amines with Alcohols and β-Alkylation of Secondary Alcohols with Primary Alcohols. Angewandte Chemie. Available at: [Link]

  • Das, S., et al. (2019). Solid base catalyzed highly efficient N-alkylation of amines with alcohols in a solvent-free system. Green Chemistry. Available at: [Link]

  • Boruah, M., et al. (2017). Direct N-alkylation of unprotected amino acids with alcohols. National Institutes of Health (NIH). Available at: [Link]

  • Li, F., et al. (2016). Alkylation of amino alcohol/amino acids with alcohols under catalytic hydrogenation conditions. Chemistry-A European Journal. Available at: [Link]

  • Pellizzon, A., et al. (1999). Process for the purification of an aminoalcohol. Google Patents.
  • Ashenhurst, J. (2017). Alkylation of Amines (Sucks!). Master Organic Chemistry. Available at: [Link]

  • Chemistry with Caroline. (2022). Alkylation of Amines. YouTube. Available at: [Link]

  • Wikipedia. (n.d.). Reductive amination. Wikipedia. Available at: [Link]

  • Sonawane, R. B., et al. (2019). Room-Temperature, Base-Mediated Selective Synthesis of 2-(Arylamino)ethanols and 2-Aryloxyethanols. Asian Journal of Organic Chemistry. Available at: [Link]

  • JoVE. (2023). Basicity of Aliphatic Amines. Journal of Visualized Experiments. Available at: [Link]

  • Wang, D., et al. (2018). Reductive N-alkylation of primary and secondary amines using carboxylic acids and borazane under mild conditions. Organic Chemistry Frontiers. Available at: [Link]

  • Zou, J., et al. (2015). Schiff base and reductive amination reactions of α-amino acids: a facile route toward N-alkylated amino acids and peptoid synthesis. Polymer Chemistry. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. Available at: [Link]

  • PubChem. (n.d.). 2-[2-(4-Bromophenyl)ethylamino]ethanol. National Center for Biotechnology Information. Available at: [Link]

  • Ramachandran, P. V., et al. (2023). One-Pot, Tandem Reductive Amination/Alkylation-Cycloamidation for Lactam Synthesis from Keto or Amino Acids. The Journal of Organic Chemistry. Available at: [Link]

  • Elangovan, S., et al. (2016). Direct Catalytic N-Alkylation of α-Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry. Angewandte Chemie. Available at: [Link]

Sources

Application Note: Transition-Metal Catalyzed Cyclization of 2-Amino-1-(2-bromophenyl)ethanol for the Synthesis of Tetrahydro-1-benzazepin-3-ol Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed technical guide on the intramolecular cyclization of 2-Amino-1-(2-bromophenyl)ethanol, a versatile building block in medicinal chemistry.[1] The primary focus is on transition-metal catalyzed intramolecular N-arylation, a robust strategy for synthesizing the 2,3,4,5-tetrahydro-1H-1-benzazepin-3-ol core. This seven-membered heterocyclic scaffold is of significant interest in drug discovery. We present the mechanistic underpinnings of both palladium and copper-catalyzed systems, offer detailed, field-tested protocols, and provide insights into reaction optimization and troubleshooting.

Introduction: The Strategic Value of Benzazepines

Nitrogen-containing heterocycles are foundational scaffolds in a vast number of pharmaceuticals and biologically active compounds. Among these, the benzazepine framework is a privileged structure found in drugs targeting the central nervous system, cardiovascular diseases, and more. The synthesis of substituted benzazepines, particularly those bearing chiral centers, is a critical objective in modern drug development.

2-Amino-1-(2-bromophenyl)ethanol serves as an ideal precursor for this purpose. It contains a primary amine nucleophile and an aryl bromide electrophile, perfectly positioned for an intramolecular C-N bond formation to construct the seven-membered ring. Furthermore, the inherent chirality at the alcohol-bearing carbon allows for the direct synthesis of enantiopure products, a crucial requirement for developing selective therapeutics.[1] This guide details the application of modern cross-coupling chemistry to efficiently transform this linear amino alcohol into a complex, high-value heterocyclic system.

Mechanistic Principles: Controlling Intramolecular C-N Coupling

The core transformation is an intramolecular N-arylation, a reaction that can be effectively catalyzed by either palladium or copper complexes. The choice of catalyst system is critical as it dictates reaction efficiency and can control chemoselectivity between N-arylation and a potential O-arylation side reaction.

Palladium-Catalyzed Pathway (Buchwald-Hartwig Amination)

The intramolecular Buchwald-Hartwig amination is a highly reliable method for this transformation. The reaction proceeds through a well-established catalytic cycle involving a Pd(0)/Pd(II) redox couple.

Causality of Component Selection:

  • Palladium Precatalyst: Sources like Pd₂(dba)₃ or Pd(OAc)₂ are used to generate the active Pd(0) species in situ.

  • Ligand: Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, P(t-Bu)₃) are essential. They promote the crucial oxidative addition of the aryl bromide to the Pd(0) center and facilitate the final reductive elimination step to release the product and regenerate the catalyst.

  • Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) is required to deprotonate the primary amine, forming the active nucleophile (an amido species) within the catalytic cycle.

  • Solvent: Anhydrous, high-boiling aprotic solvents like toluene or dioxane are used to ensure solubility and allow for the necessary reaction temperatures (typically 90-110 °C).

G cluster_cycle Pd(0)/Pd(II) Catalytic Cycle cluster_reactants Reactants & Products pd0 Pd(0)L Active Catalyst pd_complex Aryl-Pd(II)-Br Complex pd0->pd_complex Oxidative Addition amide_complex Amido-Aryl-Pd(II) Complex pd_complex->amide_complex Amine Coordination & Deprotonation (Base) product_complex Product-Pd(0) Complex amide_complex->product_complex Reductive Elimination reactant 2-Amino-1-(2-bromophenyl)ethanol amide_complex->reactant -NH2 Moiety product_complex->pd0 Product Release product Tetrahydro-1-benzazepin-3-ol product_complex->product reactant->pd_complex Ar-Br Moiety

Figure 1: Palladium-catalyzed intramolecular N-arylation cycle.
Copper-Catalyzed Pathway (Ullmann Condensation)

A modified Ullmann condensation using a copper catalyst offers a cost-effective alternative to palladium. These reactions typically involve a Cu(I) active species.

Chemoselectivity Control: The choice between N- and O-arylation can be a significant challenge in amino alcohol substrates. Research has shown that the base plays a pivotal role in directing this selectivity in copper-catalyzed systems.[2]

  • For N-Arylation: Mild bases like sodium trimethylsilanolate (NaOTMS) can selectively promote C-N bond formation.[2]

  • For O-Arylation: Stronger bases like sodium tert-butoxide (NaOtBu) tend to deprotonate the alcohol, favoring the formation of the C-O bond, especially with primary alcohols.[2]

Given that the primary goal is the synthesis of the N-heterocycle, conditions favoring N-arylation are paramount.

Application Protocol: Palladium-Catalyzed Synthesis of 2,3,4,5-tetrahydro-1H-1-benzazepin-3-ol

This protocol describes a representative palladium-catalyzed intramolecular cyclization. It is designed to be a self-validating system, incorporating in-process controls and clear endpoints for characterization.

Materials and Reagents
ReagentGradeSupplier ExampleNotes
2-Amino-1-(2-bromophenyl)ethanol>97%Commercially availableCan be used as racemate or single enantiomer.
Palladium(II) Acetate (Pd(OAc)₂)Catalyst GradeStrem, Sigma-AldrichPre-catalyst.
Tri(2-furyl)phosphine (P(2-furyl)₃)>97%Strem, Sigma-AldrichAir-sensitive ligand.
Sodium tert-butoxide (NaOtBu)>98%Sigma-Aldrich, AcrosHighly hygroscopic; handle in a glovebox.
TolueneAnhydrous, >99.8%Acros, Sigma-AldrichUse from a solvent purification system or Sure/Seal™ bottle.
Ethyl Acetate (EtOAc)ACS GradeFisher ScientificFor extraction and chromatography.
HexanesACS GradeFisher ScientificFor chromatography.
Saturated aq. Ammonium Chloride (NH₄Cl)--For quenching.
Saturated aq. Sodium Chloride (Brine)--For washing.
Anhydrous Magnesium Sulfate (MgSO₄)Laboratory Grade-For drying.
Silica Gel230-400 mesh-For column chromatography.
Equipment
  • Schlenk flask or oven-dried round-bottom flask with a reflux condenser and rubber septum

  • Inert atmosphere line (Nitrogen or Argon) with bubbler

  • Magnetic stirrer hotplate with a temperature probe and heating mantle

  • Cannulas and syringes for inert transfer of reagents and solvents

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Standard glassware for extraction and purification

Experimental Workflow
Figure 2: Step-by-step experimental workflow for the cyclization reaction.
Step-by-Step Procedure

Note: Perform all steps under an inert atmosphere of nitrogen or argon.

  • Vessel Preparation: To an oven-dried 100 mL Schlenk flask equipped with a magnetic stir bar, add sodium tert-butoxide (2.0 eq.), palladium(II) acetate (2 mol %), and tri(2-furyl)phosphine (8 mol %).

  • Inerting: Seal the flask with a septum, and evacuate and backfill with inert gas three times.

  • Solvent Addition: Add 40 mL of anhydrous toluene via cannula or syringe. Stir the resulting suspension for 10 minutes at room temperature.

  • Substrate Addition: In a separate dry vial, dissolve 2-Amino-1-(2-bromophenyl)ethanol (1.0 eq.) in 10 mL of anhydrous toluene. Add this solution to the reaction flask dropwise via syringe.

  • Reaction: Place the flask in a pre-heated heating mantle set to 105 °C. Allow the reaction to stir vigorously overnight (approx. 12-18 hours).

  • Monitoring: Monitor the reaction for the consumption of starting material using TLC (e.g., 1:1 Hexanes:EtOAc with 1% triethylamine). The product is typically more polar than the starting material and UV active.

  • Quenching: Once the reaction is complete, cool the flask to room temperature. Carefully quench the reaction by slowly adding 20 mL of saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Washing: Combine the organic layers and wash with brine (1 x 40 mL).

  • Drying and Concentration: Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient elution (e.g., 0% to 50% ethyl acetate in hexanes) to isolate the pure product.

  • Characterization: The final product, 2,3,4,5-tetrahydro-1H-1-benzazepin-3-ol, should be characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.

Data Summary and Troubleshooting

Representative Reaction Conditions

The following table summarizes typical conditions for palladium-catalyzed intramolecular N-arylation, adapted from similar transformations.[3]

Catalyst (mol%)Ligand (mol%)Base (eq.)SolventTemp (°C)Time (h)Typical Yield (%)
Pd(OAc)₂ (2)P(2-furyl)₃ (8)NaOtBu (2.0)Toluene10512-1870-90
Pd₂(dba)₃ (1)SPhos (4)K₂CO₃ (2.5)Dioxane1001675-95
CuI (10)TMEDA (20)K₃PO₄ (2.0)DMF1102460-80
Troubleshooting Guide
IssuePotential CauseSuggested Solution
No or Low Conversion Inactive catalyst; presence of water or oxygen; insufficient temperature.Use fresh reagents. Ensure all glassware is dry and the system is fully inert. Verify hotplate temperature with a probe.
Formation of Side Products O-arylation competing with N-arylation; decomposition.Switch to a copper-based system with a base known to favor N-arylation (e.g., NaOTMS).[2] Lower the reaction temperature.
Difficulty in Purification Product is highly polar and streaks on silica gel.Add a small amount of triethylamine (0.5-1%) to the chromatography eluent to deactivate the silica.
Inconsistent Results Variable quality of base (NaOtBu is very hygroscopic); impure starting material.Purchase a new bottle of base and handle it exclusively in a glovebox. Re-purify the starting material if necessary.

Conclusion

The intramolecular cyclization of 2-Amino-1-(2-bromophenyl)ethanol via transition-metal catalysis is a powerful and direct method for accessing the medicinally relevant tetrahydro-1-benzazepin-3-ol scaffold. By carefully selecting the catalyst, ligand, and base, researchers can achieve high yields and control the reaction's chemoselectivity. The protocol provided herein offers a robust and validated starting point for scientists in drug discovery and process development to synthesize these valuable heterocyclic building blocks.

References

  • Wolfe, J. P., & Stambuli, J. P. (2003). A New Strategy for the Synthesis of Substituted Morpholines. Organic letters, 5(26), 5055–5058. [Link]

  • Powell, W. C., & Walczak, M. A. (2018). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. The Journal of Organic Chemistry, 83(17), 10487–10500. [Link]

  • MySkinRecipes. (n.d.). (R)-2-Amino-2-(2-bromophenyl)ethanol. Retrieved from MySkinRecipes Website. [Link]

  • Organic Chemistry Portal. (n.d.). Morpholine synthesis. Retrieved from Organic Chemistry Portal. [Link]

  • National Center for Biotechnology Information. (2018). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. PubChem. [Link]

  • Buchwald, S. L., & Fors, B. P. (2012). Cu-Catalyzed Amination of Base-Sensitive Aryl Bromides and the Chemoselective N- and O-Arylation of Amino Alcohols. Journal of the American Chemical Society, 134(49), 20061–20064. [Link]

Sources

Troubleshooting & Optimization

"common side products in the synthesis of 2-Amino-1-(2-bromophenyl)ethanol"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 2-Amino-1-(2-bromophenyl)ethanol

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 2-Amino-1-(2-bromophenyl)ethanol. This document is designed for researchers, medicinal chemists, and process development professionals to navigate the common challenges and side reactions encountered during this synthesis. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower you to optimize your experimental outcomes.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you might encounter in the laboratory. The most prevalent synthetic route involves the reduction of a precursor, 2-amino-2'-bromoacetophenone. Our troubleshooting will focus primarily on this pathway.

Q1: My reaction is incomplete. My TLC/LC-MS analysis shows a significant amount of remaining starting material (2-amino-2'-bromoacetophenone). What are the likely causes and how can I fix it?

Answer:

Incomplete conversion is a frequent issue, typically stemming from suboptimal reaction conditions or reagent quality. The reduction of a ketone to an alcohol is a nucleophilic addition of a hydride, and its efficiency is paramount.

Root Causes & Solutions:

  • Insufficient Reducing Agent: The stoichiometry may be off. While a 1:1 molar ratio of hydride to ketone is theoretically sufficient for some agents, it's common practice to use a slight excess (1.1 to 1.5 equivalents) to account for any reagent decomposition or reaction with trace amounts of water.

  • Reagent Purity and Activity:

    • Sodium Borohydride (NaBH₄): This is a common and relatively mild reducing agent. Its reactivity can be diminished by improper storage, leading to hydrolysis. Always use freshly opened or properly stored NaBH₄. The reaction rate can be slow; consider increasing the reaction time or gently warming the mixture if the solvent system allows.

    • Lithium Aluminum Hydride (LiAlH₄): A much more powerful, non-selective reducing agent. It reacts violently with protic solvents like water and alcohols[1]. Ensure your solvent (typically THF or diethyl ether) is rigorously anhydrous. Any moisture will consume the reagent and reduce its effective concentration.[1]

  • Reaction Temperature: Most borohydride reductions are performed at 0 °C to room temperature. If the reaction is sluggish, allowing it to warm to room temperature or slightly above (e.g., 40 °C) can increase the rate. For LiAlH₄, reactions are typically started at 0 °C for safety and then allowed to proceed at room temperature.

  • Poor Solubility: If the starting material is not fully dissolved in the chosen solvent, the reaction will be slow and incomplete. Ensure you have a homogenous solution before adding the reducing agent.

Troubleshooting Workflow:

start Problem: Incomplete Reaction (Starting material remains) check_reagent 1. Verify Reagent Quality & Stoichiometry - Use fresh NaBH₄ or LiAlH₄. - Increase molar equivalents to 1.2-1.5. start->check_reagent check_conditions 2. Optimize Reaction Conditions - Ensure solvent is anhydrous (especially for LiAlH₄). - Increase reaction time or temperature. check_reagent->check_conditions If issue persists check_solubility 3. Confirm Solubility - Is the starting material fully dissolved? check_conditions->check_solubility If issue persists solution Achieve Complete Conversion check_solubility->solution Problem Resolved start Crude Product Mixture check_polarity Analyze Impurity Profile (TLC/LCMS) start->check_polarity recrystallize Recrystallization check_polarity->recrystallize If product is solid & impurities have different solubility column Column Chromatography check_polarity->column If impurities have similar polarity to product acid_base Acid-Base Extraction check_polarity->acid_base To remove non-basic impurities column->acid_base Can be used as a pre-purification step

Sources

Technical Support Center: Purification of 2-Amino-1-(2-bromophenyl)ethanol Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Chemical Process Development

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the purification of 2-Amino-1-(2-bromophenyl)ethanol hydrochloride via recrystallization. It is structured to address common challenges and provide both theoretical understanding and practical, field-proven solutions.

Part 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions that are critical to designing a successful recrystallization protocol.

Q1: What is the fundamental principle behind recrystallizing this compound? A1: The principle is based on differential solubility.[1] As an amine salt, this compound is a polar, crystalline solid. The goal is to identify a solvent or solvent system in which the compound is highly soluble at an elevated temperature but has low solubility at cooler temperatures.[2] Impurities, which are present in lower concentrations, will either remain in the cooled solution (the "mother liquor") or be removed during an initial hot filtration step if they are insoluble.[2] This temperature-dependent solubility gradient allows for the selective crystallization of the pure target compound as the solution cools.

Q2: How do I choose the right solvent for this specific compound? A2: Solvent selection is the most critical step.[2] Given the compound's structure—a polar amino alcohol salt—polar protic solvents are the logical starting point.

  • Good Single Solvents: Isopropanol and ethanol often provide an ideal solubility curve. They are polar enough to dissolve the hydrochloride salt when hot but not so effective at room temperature, allowing for good recovery.

  • Multi-Solvent Systems: A two-solvent system (or "anti-solvent" recrystallization) can offer finer control.[1][3] In this method, you dissolve the compound in a minimal amount of a hot "good" solvent (e.g., ethanol) where it is very soluble. Then, you slowly add a "bad" or "anti-solvent" (e.g., hexane or diethyl ether), in which the compound is poorly soluble, until the solution becomes cloudy (the saturation point). Reheating to clarify and then slow cooling initiates crystallization.

Q3: What are the likely impurities I am trying to remove? A3: Impurities typically stem from the synthetic route and can include:

  • Unreacted Starting Materials: For example, if synthesized via reduction of 2-amino-1-(2-bromophenyl)ethanone, some residual ketone may be present.

  • Side-Products: These can include products of over-reduction, dimerization, or other side reactions.

  • Reagents and Catalysts: Residual reagents or catalysts from the synthesis that were not fully removed during the initial workup.[4] The initial purity of the crude product, often around 95%, consists of the target molecule and these related substances.[5]

Q4: How can I confirm the purity of my recrystallized product? A4: Purity is typically assessed by a combination of methods:

  • Melting Point Analysis: A pure crystalline solid will have a sharp and narrow melting point range. Impurities tend to depress and broaden the melting point range.

  • Chromatography: Techniques like Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) are excellent for detecting small amounts of impurities. A single spot on a TLC plate or a single peak in an HPLC chromatogram is indicative of high purity.

  • Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy can confirm the chemical structure and reveal the presence of impurities through unexpected signals.

Q5: What is a realistic percent recovery to expect? A5: A successful recrystallization balances purity and yield. A recovery of 70-85% is generally considered good. Very high recovery (>95%) may suggest that impurities have co-crystallized with the product. Low recovery (<60%) often indicates that too much solvent was used or the chosen solvent is too effective at keeping the compound dissolved even at low temperatures.[6]

Part 2: Experimental Protocol & Data

This section provides a detailed, step-by-step methodology for the recrystallization process.

Recommended Solvent Systems

The choice of solvent is paramount. The following table summarizes potential starting points for solvent screening.

Solvent SystemDissolution (Hot)Crystallization (Cold)Rationale & Expert Notes
Isopropanol GoodGoodOften the best single-solvent choice. Provides a good solubility differential.
Ethanol (95%) GoodFairSimilar to isopropanol but may be slightly more soluble when cold, potentially lowering yield.
Methanol ExcellentPoorTends to be too strong a solvent, resulting in poor recovery. Best used in a multi-solvent system.
Isopropanol / Water ExcellentExcellentDissolve in minimal hot isopropanol. Add hot water dropwise as an anti-solvent until turbidity persists. Clarify with a drop of isopropanol. Allows for fine-tuning of solubility.
Ethanol / Hexane ExcellentExcellentDissolve in minimal hot ethanol. Add hexane at room temperature as an anti-solvent. Good for removing less polar impurities.
Step-by-Step Recrystallization Workflow
  • Dissolution:

    • Place 1.0 g of crude this compound into a 50 mL Erlenmeyer flask equipped with a stir bar.

    • Add a starting volume of the selected solvent (e.g., 15-20 mL of isopropanol).

    • Gently heat the mixture on a hot plate with stirring. The target temperature should be near the solvent's boiling point.[7]

    • Add small portions of additional hot solvent until the solid has just completely dissolved. Using the absolute minimum amount of hot solvent is crucial for maximizing yield.[8]

  • Decolorization (Optional):

    • If the hot solution is colored by impurities, remove it from the heat and add a very small amount (spatula tip) of activated charcoal.

    • Swirl the mixture for a few minutes. Caution: Never add charcoal to a boiling solution, as it can cause violent bumping.

  • Hot Filtration (Optional but Recommended):

    • This step removes insoluble impurities and activated charcoal.

    • Pre-heat a funnel (stemless or short-stemmed) and a receiving Erlenmeyer flask by placing them on the hot plate or in an oven. This prevents premature crystallization in the funnel.

    • Place a fluted filter paper in the hot funnel and pour the hot solution through it as quickly as possible.

  • Crystallization:

    • Cover the flask containing the hot, clear filtrate with a watch glass or loose stopper to prevent solvent evaporation and contamination.

    • Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals.[9]

    • Once at room temperature, the flask can be placed in an ice-water bath for 20-30 minutes to maximize crystal formation.[7]

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the collected crystals with a small amount of ice-cold recrystallization solvent to rinse away any remaining mother liquor containing impurities.

    • Break the vacuum and gently press the crystals with a clean spatula to remove excess solvent.

  • Drying:

    • Air-dry the crystals on the filter paper for a few minutes by drawing air through them.

    • Transfer the crystals to a pre-weighed watch glass and dry them to a constant weight, either in a desiccator or a vacuum oven at a modest temperature (e.g., 40-50 °C).

Visual Recrystallization Workflow

Recrystallization_Workflow Crude Crude Product Dissolve 1. Dissolve in Minimal Hot Solvent Crude->Dissolve Decolorize 2. Decolorize with Charcoal (Optional) Dissolve->Decolorize HotFilter 3. Hot Filtration (Remove Insolubles) Decolorize->HotFilter Cool 4. Slow Cooling to Room Temperature HotFilter->Cool IceBath 5. Ice Bath (Maximize Yield) Cool->IceBath VacuumFilter 6. Vacuum Filtration (Isolate Crystals) IceBath->VacuumFilter Wash 7. Wash with Cold Solvent VacuumFilter->Wash Dry 8. Dry Crystals Wash->Dry Pure Pure Product Dry->Pure

Caption: Workflow for the purification of this compound.

Part 3: Troubleshooting Guide

This section uses a question-and-answer format to address specific issues that may arise during the experiment.

Q: My compound won't fully dissolve, even after adding a large amount of hot solvent. What's wrong? A: This suggests one of two possibilities:

  • Insoluble Impurity: Your crude product may contain an impurity that is insoluble in the chosen solvent. In this case, perform a hot filtration to remove the solid impurity and then proceed with the cooling step.

  • Incorrect Solvent: The solvent you've chosen may simply be a poor solvent for your compound, even when hot. You will need to re-evaluate your solvent choice by testing small aliquots of your crude material in different solvents.

Q: I've cooled the solution, even in an ice bath, but no crystals have formed. What should I do? A: This is a classic case of either using too much solvent or having a supersaturated solution that resists nucleation.[6]

  • Induce Crystallization: First, try scratching the inside surface of the flask below the solvent line with a glass stirring rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[9] If you have a small crystal of pure product, "seeding" the solution by adding it can also initiate crystallization.[3][7]

  • Reduce Solvent Volume: If induction methods fail, you have likely used too much solvent.[6] Gently reheat the solution and boil off a portion of the solvent (e.g., 20-30% of the volume) in a fume hood. Then, allow the more concentrated solution to cool again.

Q: My compound separated as an oil instead of forming crystals. How do I fix this? A: "Oiling out" occurs when the compound comes out of solution at a temperature above its melting point, often because the solution is too concentrated or cools too quickly.[6][9]

  • Solution: Reheat the solution to redissolve the oil. Add a small amount (5-10% of the total volume) of additional hot solvent to decrease the saturation point.[9] Then, ensure the solution cools much more slowly. You can insulate the flask by placing it on a cork ring or wooden block to slow the rate of heat loss.

Q: The recrystallization worked, but my final yield is very low. A: Low yield is a common problem with several potential causes:

  • Excess Solvent: As mentioned, using too much solvent is the most frequent cause of low recovery, as a significant amount of product will remain dissolved in the mother liquor.[6]

  • Premature Crystallization: If the product crystallized in the funnel during hot filtration, this will reduce your final yield. Ensure your equipment is properly pre-heated.

  • Washing with Warm Solvent: Washing the collected crystals with solvent that is not ice-cold will redissolve some of your product.

  • Inappropriate Solvent Choice: The solvent may be too good, meaning the compound has significant solubility even at low temperatures.

Q: My final product is a very fine powder, not nice crystals. Is this a problem? A: While not necessarily impure, the formation of a fine powder suggests that crystallization occurred too rapidly.[9] Rapid precipitation can trap impurities within the crystal lattice, reducing the effectiveness of the purification. For higher purity, aim for slower crystal growth. This can be achieved by allowing the solution to cool more slowly or by using slightly more solvent to lower the degree of supersaturation.

References

  • SciSpace. (n.d.). Recrystallization of Active Pharmaceutical Ingredients. Retrieved from [Link]

  • PraxiLabs. (2022). Recrystallization Definition, Principle & Purpose. Retrieved from [Link]

  • ACS Publications. (n.d.). Recrystallization of a Pharmaceutical Compound Using Liquid and Supercritical Antisolvents. Industrial & Engineering Chemistry Research. Retrieved from [Link]

  • LabXchange. (2024). Lab Procedure: Recrystallization. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from [Link]

  • University of York, Chemistry Teaching Labs. (n.d.). Problems with Recrystallisations. Retrieved from [Link]

  • Reddit. (2020). Recrystallisation Help. r/Chempros. Retrieved from [Link]

  • CORA. (2017). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. Retrieved from [Link]

Sources

"optimizing reaction conditions for synthesizing derivatives from 2-Amino-1-(2-bromophenyl)ethanol"

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of derivatives from 2-Amino-1-(2-bromophenyl)ethanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize reaction conditions for this versatile building block. Our approach is rooted in mechanistic understanding and field-proven insights to ensure your syntheses are both successful and reproducible.

Introduction: The Versatility of 2-Amino-1-(2-bromophenyl)ethanol

2-Amino-1-(2-bromophenyl)ethanol is a valuable chiral intermediate in the synthesis of a wide range of biologically active molecules and fine chemicals.[1][2] Its structure offers three key reactive sites for derivatization: the amino group, the hydroxyl group, and the bromo-substituted phenyl ring. This allows for a variety of transformations, including N-acylation, O-alkylation, and palladium-catalyzed cross-coupling reactions, as well as intramolecular cyclizations to form heterocyclic scaffolds.[3][4][5]

This guide will address common issues encountered during these transformations and provide systematic troubleshooting strategies.

Frequently Asked Questions (FAQs) & Troubleshooting

Section 1: N-Acylation and N-Sulfonylation

Question 1: My N-acylation reaction is showing low yield and incomplete conversion. What are the likely causes and how can I improve it?

Answer: Low yields in N-acylation of 2-amino-1-(2-bromophenyl)ethanol are often traced back to several key factors. Aromatic amines are generally less nucleophilic than their aliphatic counterparts, which may necessitate more optimized conditions.[6]

Troubleshooting Steps:

  • Reagent Purity and Stability:

    • Acylating Agent: Acylating agents like acyl chlorides and anhydrides are highly susceptible to hydrolysis.[6] Ensure you are using a fresh or properly stored reagent. Consider titrating the acylating agent if its purity is in doubt.

    • Solvent: Use anhydrous solvents, especially in reactions sensitive to moisture. Impurities in the solvent can quench the acylating agent or interfere with the reaction.[7]

  • Reaction Conditions:

    • Base: The choice and amount of base are critical. An organic base like triethylamine or pyridine is commonly used to neutralize the acid byproduct (e.g., HCl from an acyl chloride), which can otherwise protonate the starting amine, rendering it non-nucleophilic.[6] Ensure at least a stoichiometric amount of base is used. For less reactive amines, a stronger, non-nucleophilic base might be beneficial.

    • Temperature: While many acylations proceed at room temperature, gentle heating may be required to drive the reaction to completion. Monitor the reaction for potential degradation at higher temperatures.[7]

    • Catalyst: For sluggish reactions, the addition of a catalytic amount of 4-dimethylaminopyridine (DMAP) can significantly accelerate the acylation rate.[6]

  • Reaction Monitoring:

    • Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the reaction progress. This will help you determine the optimal reaction time and identify the formation of any side products.[7][8]

Question 2: I am observing the formation of multiple products in my N-acylation reaction. What are the possible side reactions and how can I suppress them?

Answer: The presence of the hydroxyl group in 2-amino-1-(2-bromophenyl)ethanol introduces the possibility of O-acylation as a competing reaction. Diacylation can also occur under forcing conditions.

Strategies for Selectivity:

  • Protecting Groups: The most robust strategy to prevent O-acylation is to protect the hydroxyl group prior to N-acylation.[9][10][11] Common protecting groups for alcohols include silyl ethers (e.g., TBDMS) or benzyl ethers.

  • Control of Stoichiometry: Carefully control the stoichiometry of the acylating agent. Using a slight excess (1.05-1.2 equivalents) is often sufficient for complete N-acylation without promoting significant side reactions.[6]

  • Reaction Temperature: Lowering the reaction temperature can often improve selectivity, favoring the more nucleophilic amino group over the hydroxyl group.

Section 2: Palladium-Catalyzed Cross-Coupling Reactions

Question 3: I am struggling with my Suzuki-Miyaura coupling reaction using N-protected 2-amino-1-(2-bromophenyl)ethanol. The yield is poor and I see significant debromination of my starting material.

Answer: Suzuki-Miyaura coupling is a powerful tool for C-C bond formation, but its success with electron-rich or sterically hindered aryl bromides can be challenging.[12][13][14] The key is to optimize the catalytic system and reaction conditions.

Troubleshooting Workflow for Suzuki-Miyaura Coupling:

start Low Yield / Debromination in Suzuki Coupling catalyst Evaluate Catalyst/Ligand System start->catalyst base Optimize Base catalyst->base No Improvement outcome Improved Yield and Selectivity catalyst->outcome Improvement solvent Screen Solvents base->solvent No Improvement base->outcome Improvement temp_time Adjust Temperature and Time solvent->temp_time No Improvement solvent->outcome Improvement boronic_acid Check Boronic Acid/Ester Quality temp_time->boronic_acid No Improvement temp_time->outcome Improvement boronic_acid->outcome Improvement

Caption: Troubleshooting workflow for Suzuki-Miyaura coupling.

Detailed Optimization Parameters:

ParameterRecommendationRationale
Palladium Precatalyst Use a modern, air-stable Pd(II) precatalyst such as a palladacycle (e.g., G3 or G4 precatalysts).[15]These form the active Pd(0) species in a controlled manner, minimizing side reactions.[16]
Ligand For electron-rich or sterically hindered substrates, bulky, electron-rich phosphine ligands like SPhos, XPhos, or RuPhos are often effective.[4]These ligands promote the oxidative addition step and stabilize the catalytic species.
Base A moderately strong inorganic base like K₃PO₄ or K₂CO₃ is a good starting point.[13][14] Stronger bases like Cs₂CO₃ can sometimes be beneficial.The base is crucial for the transmetalation step. The choice of base can significantly impact the reaction rate and yield.
Solvent A mixture of an organic solvent and water (e.g., 1,4-dioxane/water, toluene/water) is commonly used.[8] Anhydrous conditions with a solvent like 2-MeTHF can also be effective.[15]The solvent system needs to solubilize both the organic and inorganic components of the reaction.
Temperature Start with moderate temperatures (e.g., 80-100 °C) and adjust as needed.[8]Higher temperatures can sometimes lead to catalyst decomposition or increased side reactions like debromination.

Debromination: This side reaction is often caused by a slow transmetalation step or the presence of protic impurities.[4] Ensuring the quality of your boronic acid and using anhydrous solvents can help mitigate this issue.

Question 4: Can I perform a Sonogashira coupling on my substrate? What are the key considerations?

Answer: Yes, the aryl bromide is well-suited for Sonogashira coupling to introduce alkyne functionalities. The mechanism typically involves a palladium catalyst and a copper(I) co-catalyst.[17]

Key Considerations for Sonogashira Coupling:

  • Catalyst System: A common system is PdCl₂(PPh₃)₂ with CuI as the co-catalyst.[8]

  • Base: An amine base, such as triethylamine or diisopropylethylamine, is typically used. It also often serves as the solvent.

  • Atmosphere: The reaction is sensitive to oxygen, which can cause homocoupling of the alkyne (Glaser coupling). It is crucial to perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Amine Protection: The free amino group of your starting material can react with the catalyst or alkyne. It is highly recommended to use an N-protected derivative.

Section 3: Cyclization Reactions

Question 5: I am attempting an intramolecular cyclization to form a heterocyclic ring, but the reaction is not proceeding as expected. What factors should I investigate?

Answer: Intramolecular cyclizations are governed by factors that favor the formation of the cyclic product over intermolecular reactions. The success of these reactions often depends on the specific ring system being formed and the reaction conditions.

General Strategies to Promote Cyclization:

  • High Dilution: Running the reaction at a low concentration (high dilution) favors intramolecular reactions by reducing the probability of intermolecular collisions.

  • Choice of Base/Catalyst: The nature of the base or catalyst can be critical. For example, in a Buchwald-Hartwig type C-N bond formation to form a heterocycle, the choice of palladium catalyst and ligand is paramount. In other cases, a strong non-nucleophilic base might be needed to deprotonate a functional group to initiate the cyclization.

  • Substrate Pre-organization: Introducing conformational rigidity in the acyclic precursor can pre-organize it for cyclization, lowering the activation energy.

  • Acid/Lewis Acid Catalysis: Some cyclization reactions, particularly those involving the formation of imines or enamines as intermediates, can be promoted by Brønsted or Lewis acids.[5][18]

Troubleshooting a Failed Cyclization:

  • Confirm the Structure of the Starting Material: Ensure your acyclic precursor is correctly synthesized and purified.

  • Monitor for Intermediates: Use LC-MS to see if any intermediates are forming. This can provide clues about where the reaction is stalling.

  • Screen Reaction Conditions: Systematically screen different solvents, bases/catalysts, and temperatures.[7]

Experimental Protocols

Protocol 1: General Procedure for N-Acylation
  • Dissolve 2-Amino-1-(2-bromophenyl)ethanol (1.0 equiv.) in an appropriate anhydrous solvent (e.g., dichloromethane or THF).

  • Add a suitable base (e.g., triethylamine, 1.2-1.5 equiv.).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the acylating agent (e.g., acetyl chloride, 1.1 equiv.) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC.

  • Upon completion, quench the reaction with water or a saturated aqueous solution of NaHCO₃.

  • Extract the product with an organic solvent, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling
  • To an oven-dried Schlenk flask, add the N-protected 2-amino-1-(2-bromophenyl)ethanol derivative (1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).

  • Add the palladium precatalyst (e.g., CataCXium A Pd G3, 2-5 mol%) and the ligand (if required).[15]

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add the degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane/H₂O) via syringe.[8]

  • Heat the mixture to the specified temperature (e.g., 80-100 °C) and stir for the required time (e.g., 12-24 hours), monitoring the reaction progress by TLC or LC-MS.[8]

  • After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

Data Presentation and Visualization

Table 1: Common Protecting Groups for 2-Amino-1-(2-bromophenyl)ethanol
Functional GroupProtecting GroupAbbreviationCommon Deprotection Conditions
Amino tert-ButoxycarbonylBocStrong acid (e.g., TFA in DCM)
Amino BenzyloxycarbonylCbzHydrogenolysis (H₂, Pd/C)
Amino 9-FluorenylmethoxycarbonylFmocBase (e.g., piperidine in DMF)
Hydroxyl tert-ButyldimethylsilylTBDMSFluoride source (e.g., TBAF) or acid
Hydroxyl BenzylBnHydrogenolysis (H₂, Pd/C)
Diagram 1: Key Derivatization Pathways

start 2-Amino-1-(2-bromophenyl)ethanol N_acylation N-Acylation / N-Sulfonylation start->N_acylation RCOCl or RSO₂Cl O_alkylation O-Alkylation / O-Silylation start->O_alkylation R-X, Base cross_coupling Cross-Coupling (Suzuki, Sonogashira, etc.) start->cross_coupling Pd catalyst, R'-[M] cyclization Intramolecular Cyclization N_acylation->cyclization cross_coupling->cyclization

Caption: Major synthetic routes from the core scaffold.

References

  • Benchchem. (n.d.). Troubleshooting guide for the synthesis of heterocyclic compounds.
  • Benchchem. (n.d.). Technical Support Center: Catalyst Selection for Selective Cross-Coupling of 2-Bromo-4-iodopyridine.
  • European Patent Office. (n.d.). Processes for producing optically active 2-amino-1-phenylethanol derivatives - EP 0924193 A1.
  • Wikipedia. (n.d.). Cross-coupling reaction.
  • Organic Chemistry Portal. (n.d.). Protective Groups.
  • Labinsights. (2023, May 8). Benefits of Protecting Groups in Organic Synthesis.
  • ResearchGate. (2015, August 5). Optimization of the Suzuki-Miyaura Cross-coupling.
  • (n.d.). THE ROLE OF PROTECTIVE GROUPS IN ORGANIC SYNTHESIS.
  • (2020, October 29). Suzuki–Miyaura Cross‐Coupling of Bromotryptophan Derivatives at Ambient Temperature.
  • NIH. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
  • SciHorizon. (2025, February 2). Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Un.
  • ACS Publications. (n.d.). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry | Organic Process Research & Development.
  • Google Patents. (n.d.). CN115784978B - Method for synthesizing 2-amino-6-bromopyridine.
  • MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies.
  • International Journal of Pharmacy and Biological Sciences. (n.d.). SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY.
  • ACS Publications. (2024, November 15). From Established to Emerging: Evolution of Cross-Coupling Reactions | The Journal of Organic Chemistry.
  • Chemistry LibreTexts. (2021, July 31). 23.13: Protection of Amino Groups in Synthesis.
  • Wikipedia. (n.d.). Protecting group.
  • NIH. (2024, September 16). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters.
  • ResearchGate. (2018, February 7). Synthesis and antimicrobial evaluation of new-[2-amino-4-(4-chloro-/4-bromophenyl)-1,3-thiazole derivatives.
  • Benchchem. (n.d.). Optimizing reaction conditions for N-acylation of 2-naphthylamine.
  • (n.d.). An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions.
  • MySkinRecipes. (n.d.). (R)-2-Amino-2-(2-bromophenyl)ethanol.
  • Benchchem. (n.d.). Technical Support Center: Optimization of Suzuki Coupling for 2-Bromo-9-diazafluorene.
  • ChemBK. (n.d.). 2-aMino-2-(4-broMophenyl)ethanol.
  • PubMed Central. (2022, August 29). Green methodologies for the synthesis of 2-aminothiophene.
  • ResearchGate. (n.d.). Analytical Derivatization Techniques | Request PDF.
  • PubMed Central. (2025, December 12). Triggering and Preventing Cyclization of o‐Amino‐Guanidinobenzenes to 2‐Amino‐Benzimidazoles.
  • PubMed. (n.d.). Derivatization procedures and their analytical performances for HPLC determination in bioanalysis.
  • NIH. (2020, April 23). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives.
  • Frontiers. (n.d.). Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles.
  • Agilent. (n.d.). Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids (5980-1193EN).
  • ResearchGate. (n.d.). N-Acylation Reactions of Amines.
  • PubMed. (2025, December 12). Triggering and Preventing Cyclization of o-Amino-Guanidinobenzenes to 2-Amino-Benzimidazoles.
  • MDPI. (n.d.). Sensitivity Enhancement for Separation-Based Analytical Techniques Utilizing Solid-Phase Enrichment Approaches and Analyte Derivatization for Trace Analysis in Various Matrices.
  • PubMed. (n.d.). Solid-phase syntheses of heterocycles containing the 2-aminothiophenol moiety.
  • PubMed Central. (n.d.). Exploration of One-Pot, Tandem Sulfamoylation and Aza-Michael Cyclization Reactions for the Syntheses of Oxathiazinane Dioxide Heterocycles.
  • Wiley. (n.d.). Synthesis of Fused Heterocycles, Volume 47, Part 2.
  • PubMed Central. (n.d.). A sensitive and rapid method for amino acid quantitation in malaria biological samples using AccQ•Tag UPLC-ESI-MS/MS with multiple reaction monitoring.
  • ResearchGate. (n.d.). Activation/Cyclization of 2H‐Azirines and 3‐Amino‐2‐fluoropyridines Towards 2‐Aryl‐Pyrido[2,3‐b]pyrazines | Request PDF.
  • Google Patents. (n.d.). JPH05221935A - Method for producing amino alcohols.
  • (n.d.). REACTION OF 2-(2-AMINO-4-NITROANILINO)ETHANOL WITH 3-DIMETHYLAMINOPROPIOPHENONES Braulio Insuasty,"' Yupanqui Caldas,"*.
  • RSC Publishing. (2024, June 27). Convenient synthesis and X-ray determination of 2-amino-6 H -1,3,4-thiadiazin-3-ium bromides endowed with antiproliferative activity - RSC Advances.
  • ResearchGate. (2025, August 7). Synthesis and Intramolecular Cyclization of N-Substituted 2-Amino-4-aryl-4-oxo-2-butenoic Acids | Request PDF.
  • YouTube. (2021, April 7). 2021 Heterocyclic Chemistry - Lecture 2.

Sources

Technical Support Center: Chiral HPLC Separation of 2-Amino-1-(2-bromophenyl)ethanol Enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the chiral separation of 2-Amino-1-(2-bromophenyl)ethanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The methodologies and principles described herein are grounded in established chromatographic theory and practical laboratory experience to ensure you can achieve robust and reproducible enantiomeric separations.

Troubleshooting Guide

This section addresses specific, common problems encountered during the chiral HPLC separation of 2-Amino-1-(2-bromophenyl)ethanol.

Q1: Why am I seeing poor or no resolution (Rs < 1.5) between my enantiomers?

Answer:

Poor resolution is the most common challenge in chiral separations and can stem from several factors, ranging from the chiral stationary phase (CSP) to the mobile phase composition.

Underlying Causes & Solutions:

  • Inappropriate Chiral Stationary Phase (CSP): The fundamental principle of chiral separation is the differential interaction between the enantiomers and the CSP.[1] For amino alcohols like 2-Amino-1-(2-bromophenyl)ethanol, polysaccharide-based CSPs are often the most effective.[2][3] These columns, typically derived from amylose or cellulose coated or immobilized on a silica support, create chiral cavities and channels where interactions like hydrogen bonding, dipole-dipole, and steric hindrance occur.[4]

    • Immediate Action: Confirm you are using a suitable CSP. Polysaccharide-based columns such as those with tris(3,5-dimethylphenylcarbamate) derivatives on cellulose (e.g., Chiralcel® OD-H, Lux® Cellulose-1) or amylose (e.g., Chiralpak® AD-H, Lux® Amylose-1) are excellent starting points.[5][6] If you are using a different type of column (e.g., Pirkle-type, cyclodextrin-based), its applicability for this specific analyte may be limited.[2]

  • Suboptimal Mobile Phase Composition: In normal phase chromatography, the ratio of the non-polar solvent (e.g., hexane, heptane) to the polar alcohol modifier (e.g., isopropanol, ethanol) is critical.[7] The alcohol modifier competes with the analyte for polar interaction sites on the CSP; its concentration directly modulates retention and selectivity.[8]

    • Systematic Protocol:

      • Start with a standard mobile phase: Begin with a mixture like Hexane/Isopropanol (90:10, v/v).

      • Adjust Alcohol Percentage: If resolution is poor, decrease the isopropanol percentage in small increments (e.g., to 8%, 5%, or 2%). Lowering the alcohol content generally increases retention time and provides more opportunity for interaction with the CSP, often improving resolution.[9]

      • Change the Alcohol: The choice of alcohol can significantly alter selectivity.[7] If isopropanol is not effective, switch to ethanol. The structural difference between these alcohols can change the nature of the hydrogen bonding with the analyte-CSP complex.

  • Absence of a Basic Additive: 2-Amino-1-(2-bromophenyl)ethanol is a basic compound due to its primary amine group. This group can interact strongly and non-selectively with residual acidic silanol groups on the silica support of the CSP, leading to peak tailing and poor resolution.[10]

    • Immediate Action: Add a small amount of a basic modifier to your mobile phase. Diethylamine (DEA) is a common and effective choice.[11] Start with a concentration of 0.1% (v/v) in the mobile phase. The DEA will neutralize the active silanol sites and can improve peak shape and selectivity dramatically.[12][13]

  • Temperature Fluctuations: Temperature affects the thermodynamics and kinetics of the binding between the enantiomers and the CSP.[10] Inconsistent laboratory temperatures can lead to drifting retention times and variable resolution.

    • Immediate Action: Use a column thermostat to maintain a constant temperature (e.g., 25 °C). If resolution is still poor, you can explore other temperatures (e.g., 15 °C or 40 °C) as part of your method development, as temperature can be a powerful tool for optimizing selectivity.[8]

Troubleshooting Flowchart: Diagnosing Poor Resolution

G cluster_0 Problem: Poor or No Resolution (Rs < 1.5) cluster_1 Step 1: Verify Core Components cluster_2 Step 2: Mobile Phase Optimization cluster_3 Step 3: System & Environmental Checks cluster_4 Outcome start Start Troubleshooting check_csp Is the CSP appropriate? (e.g., Polysaccharide-based) start->check_csp check_mp Is the Mobile Phase correct? (Hexane/IPA or EtOH) check_csp->check_mp Yes redevelop Consider Method Redevelopment (Different CSP or Mode) check_csp->redevelop No add_additive Add 0.1% DEA to Mobile Phase check_mp->add_additive Yes check_mp->redevelop No adjust_alcohol Decrease alcohol % (e.g., from 10% to 5%) add_additive->adjust_alcohol Resolution still poor success Resolution Achieved add_additive->success Resolution improved change_alcohol Switch alcohol type (IPA <-> EtOH) adjust_alcohol->change_alcohol Resolution still poor adjust_alcohol->success Resolution improved check_temp Use Column Thermostat (e.g., 25 °C) change_alcohol->check_temp Resolution still poor change_alcohol->success Resolution improved check_flow Lower Flow Rate (e.g., 1.0 -> 0.7 mL/min) check_temp->check_flow Resolution still poor check_temp->success Resolution improved check_flow->success Resolution improved check_flow->redevelop Resolution still poor

Caption: A systematic workflow for troubleshooting poor enantiomeric resolution.

Q2: My peaks are broad and tailing. What's the cause and how do I fix it?

Answer:

Peak tailing is typically caused by undesirable secondary interactions or issues with the chromatographic system itself. For a basic analyte like 2-Amino-1-(2-bromophenyl)ethanol, the primary cause is often interaction with the silica support.

Underlying Causes & Solutions:

  • Silanol Interactions: As mentioned previously, the primary amine of your analyte can interact with acidic silanol groups on the silica surface, leading to tailing.[10]

    • Solution: The most effective solution is to add a basic modifier like Diethylamine (DEA) or triethylamine (TEA) to the mobile phase, typically at 0.1%.[10][13] This additive competes for the active silanol sites, effectively masking them from the analyte.

  • Column Overload: Injecting too much sample mass onto the column can saturate the stationary phase, leading to broad, asymmetric peaks.

    • Solution: Reduce the sample concentration. Prepare a dilution series (e.g., 1 mg/mL, 0.5 mg/mL, 0.1 mg/mL) and inject again. If peak shape improves at lower concentrations, you were likely overloading the column.

  • Extra-Column Dead Volume: Excessive volume from tubing, fittings, or the detector flow cell can cause peak broadening.

    • Solution: Ensure you are using HPLC tubing with a narrow internal diameter (e.g., 0.005 inches) and that all connections are made properly with no gaps. Keep tubing lengths as short as possible.

Frequently Asked Questions (FAQs)

Q1: What is the best starting point for method development for this compound?

Answer:

A systematic screening approach is the most efficient way to develop a chiral method.[1]

Recommended Starting Conditions:

ParameterRecommended Starting PointRationale
Chiral Column Polysaccharide-based (e.g., Chiralpak® AD-H or Lux® Cellulose-1)These phases have a high success rate for a broad range of compounds, including amino alcohols.[2][14]
Mobile Phase n-Hexane / Isopropanol (90:10, v/v) + 0.1% DEAA standard normal phase condition. The DEA is crucial for good peak shape with this basic analyte.[11]
Flow Rate 1.0 mL/min (for 4.6 mm ID column)A standard analytical flow rate. Can be lowered to improve resolution if needed.[15]
Column Temp. 25 °CProvides stable and reproducible conditions.
Detection UV at 220 nm or 254 nmThe bromophenyl group provides strong UV absorbance.

Experimental Protocol: Systematic Mobile Phase Optimization

  • Prepare Stock Solutions: Prepare a 1 mg/mL stock solution of your racemic analyte in ethanol or isopropanol.

  • Prepare Mobile Phases:

    • Mobile Phase A: n-Hexane with 0.1% DEA

    • Mobile Phase B: Isopropanol with 0.1% DEA

  • Equilibrate the System: Install the chosen chiral column (e.g., Chiralpak® AD-H, 250 x 4.6 mm, 5 µm) and equilibrate with your starting mobile phase (e.g., 90% A, 10% B) for at least 20 column volumes.

  • Initial Injection: Inject 5-10 µL of your sample and assess the chromatogram for retention and resolution.

  • Optimize the Modifier:

    • If retention is too low (peaks elute too early), decrease the percentage of Mobile Phase B (Isopropanol) to 5%.

    • If retention is too high (peaks elute too late), increase the percentage of Mobile Phase B to 15% or 20%.

  • Change the Modifier: If optimization with isopropanol does not yield baseline resolution (Rs ≥ 1.5), switch the alcohol modifier. Replace the Isopropanol (Mobile Phase B) with Ethanol (containing 0.1% DEA) and repeat the optimization steps. The change in alcohol can create different hydrogen bonding interactions and alter selectivity.[7]

Q2: Should I use a "coated" or "immobilized" polysaccharide column?

Answer:

Both coated and immobilized columns are effective, but they have a key difference: robustness.[4][16]

  • Coated Columns (e.g., Chiralpak® AD-H, Chiralcel® OD-H): The polysaccharide derivative is physically adsorbed onto the silica. These columns offer excellent selectivity but have a limited range of compatible solvents. Solvents like dichloromethane (DCM), tetrahydrofuran (THF), or ethyl acetate can strip the coating and destroy the column.[17][18]

  • Immobilized Columns (e.g., Chiralpak® IA, Lux® i-Cellulose-5): The polysaccharide is covalently bonded to the silica support.[16] This makes them much more robust and compatible with a wider range of solvents, including those forbidden for coated columns. This expanded solvent choice can be a powerful tool for optimizing difficult separations.[4]

Recommendation: For initial screening and development, an immobilized column offers greater flexibility and durability. If you have an established method on a coated column, there is no need to change, but be mindful of solvent restrictions.[16]

Q3: What is a "memory effect" and how do I deal with it?

Answer:

A "memory effect" occurs when mobile phase additives, particularly basic ones like DEA, strongly adsorb to the stationary phase.[19] This can alter the column's surface chemistry. If you then try to run a different method on the same column without an additive (or with an acidic one), the residual DEA can interfere with the new separation, leading to irreproducible results.[12][13]

Best Practices to Avoid Memory Effects:

  • Dedicate Columns: The best practice is to dedicate specific columns for methods using basic, acidic, or neutral mobile phases. Label them clearly (e.g., "For DEA use only").[13]

  • Thorough Flushing: If you must switch between mobile phase types on an immobilized column, a rigorous flushing procedure is necessary. Flushing with a strong solvent like dimethylformamide (DMF) or THF (for immobilized columns only) followed by isopropanol can help "reset" the column.[19]

  • Use New Columns for New Methods: When developing a new method, it is always best to start with a new column to avoid any confounding history from previous uses.[19]

References

  • Ali, I., et al. (2021). Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications. PMC - PubMed Central. Retrieved from [Link]

  • Chiralpedia. (n.d.). Polysaccharide-based CSPs. Retrieved from [Link]

  • West, C., et al. (2014). Insights into chiral recognition mechanism in supercritical fluid chromatography III. Non-halogenated polysaccharide stationary phases. PubMed. Retrieved from [Link]

  • Wang, Y., & Wirth, M. J. (2001). Memory effect of mobile phase additives in chiral separation on a Chiralpak AD column. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). Structures of the polysaccharide-based chiral stationary phases used in this study. Retrieved from [Link]

  • Ng, K. T., et al. (2021). Development and Validation of a Normal Phase Chiral HPLC Method for Analysis of Afoxolaner Using a Chiralpak® AD-3 Column. Journal of Chromatographic Science, Oxford Academic. Retrieved from [Link]

  • Chiral Technologies. (n.d.). CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. Retrieved from [Link]

  • MZ-Analysentechnik. (n.d.). Chiral Operating Conditions for Normal Phase Columns. Retrieved from [Link]

  • Chiral Technologies. (n.d.). Troubleshoot Chiral Column Performance: Efficiency & Resolution. Retrieved from [Link]

  • Chromatography Forum. (2017). additives for chiral. Retrieved from [Link]

  • Phenomenex. (n.d.). Tip on chiral screening and method development. Retrieved from [Link]

  • Phenomenex. (n.d.). Advantages of using immobilized stationary phases in chiral separations. Retrieved from [Link]

  • Phenomenex. (n.d.). Lux Cellulose-1 Brochure. Retrieved from [Link]

  • Scribd. (n.d.). Chiralpak R Ad-H. Retrieved from [Link]

  • Ilisz, I., et al. (2022). Simultaneous Determination of Escitalopram Impurities including the R-enantiomer on a Cellulose tris(3,5-Dimethylphenylcarbamate)-Based Chiral Column in Reversed-Phase Mode. Semantic Scholar. Retrieved from [Link]

  • Phenomenex. (n.d.). Testing Conventional Wisdom for Polysaccharide Chiral HPLC Columns. Retrieved from [Link]

  • Phenomenex. (n.d.). Lux Chiral Columns Brochure. Retrieved from [Link]

  • Phenomenex. (n.d.). Application Note: Simplified Chiral Screening Strategies for SFC. Retrieved from [Link]

  • Aydoğan, C., & Çetin, B. (2022). Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. AVESİS. Retrieved from [Link]

  • LCGC International. (2023). Playing with Selectivity for Optimal Chiral Separation. Retrieved from [Link]

  • Chiral Technologies. (n.d.). Instruction manual for chiralpak® ad-h. Retrieved from [Link]

  • Chiral Technologies. (2021). Instruction Manual for ChiralPAK® AD-H, AS-H, AY-H, AZ-H CHIRALCEL® OD-H. Retrieved from [Link]

  • Kim, K., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. Retrieved from [Link]

  • Sumika Chemical Analysis Service. (n.d.). Chiral Columns for enantiomer separation by HPLC. Retrieved from [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations Guidebook. Retrieved from [Link]

  • Daicel Chiral Technologies. (2020). Chiral Method Development on Daicel Polysaccharide Chiral Stationary Phases. YouTube. Retrieved from [Link]

Sources

Technical Support Center: Scale-Up Synthesis of 2-Amino-1-(2-bromophenyl)ethanol hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Amino-1-(2-bromophenyl)ethanol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals engaged in the scale-up of this critical intermediate. We will address common challenges through a detailed troubleshooting guide and frequently asked questions, grounding our advice in established chemical principles and field-proven experience.

Introduction

2-Amino-1-(2-bromophenyl)ethanol is a key building block in the synthesis of various pharmaceutical compounds. Its structure, featuring a chiral center and a reactive bromine atom, makes it a versatile precursor. However, transitioning its synthesis from the laboratory bench to a pilot or industrial scale introduces significant challenges. These include managing reaction exotherms, controlling impurity profiles, ensuring stereochemical purity, and achieving consistent, high-yielding crystallizations of the final hydrochloride salt. This guide provides practical, in-depth solutions to these scale-up hurdles.

Troubleshooting Guide: Navigating Common Scale-Up Issues

This section is formatted as a series of problem-based questions that users might encounter during their campaigns. Each answer provides a diagnosis of potential causes and offers a systematic approach to resolution.

Question 1: We are experiencing low yields (<70%) in the reduction of 2-amino-1-(2-bromophenyl)ethanone to the desired amino alcohol. What are the likely causes and how can we optimize this step?

Answer:

Low yields during the reduction of the α-aminoketone are a frequent scale-up challenge. The root cause often lies in one of three areas: the reducing agent's activity, substrate quality, or reaction conditions that promote side reactions.

Potential Causes & Solutions:

  • Reducing Agent Stoichiometry and Activity:

    • Causality: Sodium borohydride (NaBH₄), a common choice for this reduction, can decompose in acidic or protic media. On a large scale, slower addition rates or localized "hot spots" can lead to premature decomposition before it reacts with the ketone.

    • Solution:

      • Ensure the NaBH₄ is fresh and has been stored in a dry environment.

      • Perform a pre-campaign activity test on the batch of NaBH₄.

      • When scaling up, add the NaBH₄ portion-wise or as a solution in a suitable, dry solvent (e.g., isopropanol, if compatible with the main reaction solvent) to maintain better control over the reaction temperature and stoichiometry.

      • Consider using a stabilized borohydride solution if available.

  • Impurity Profile of the Starting Ketone:

    • Causality: The precursor, 2-amino-1-(2-bromophenyl)ethanone, can contain unreacted starting materials or byproducts from its own synthesis. Halogenated impurities, for example, can consume the reducing agent.

    • Solution:

      • Analyze the starting ketone by HPLC and ¹H NMR to quantify purity before beginning the reduction.[1]

      • If purity is below 98%, consider recrystallization or chromatographic purification of the ketone prior to the reduction step.

  • Side Reactions - Over-reduction or Dimerization:

    • Causality: While less common for this specific substrate, aggressive reducing agents or elevated temperatures can sometimes lead to undesired side reactions. For related aromatic systems, the formation of dimers has been observed.[2]

    • Solution:

      • Maintain strict temperature control, typically between 0-10 °C, during the addition of the reducing agent.

      • Analyze the crude product mixture for unexpected byproducts by LC-MS to identify their structures and propose mechanistic origins.

Question 2: The final hydrochloride salt of our product is difficult to crystallize. It often oils out or precipitates as an amorphous solid. How can we achieve a consistent, crystalline product?

Answer:

Crystallization issues are a classic scale-up problem, often exacerbated by impurities or suboptimal solvent and temperature conditions. A robust crystallization process is critical for achieving the required purity and handling properties of the final Active Pharmaceutical Ingredient (API) intermediate.

Potential Causes & Solutions:

  • Presence of Impurities:

    • Causality: Even small amounts of impurities, such as the corresponding ketone starting material or diastereomers (if a chiral process is used), can act as crystal growth inhibitors. Residual solvents can also prevent proper lattice formation.

    • Solution:

      • Ensure the free base form of 2-amino-1-(2-bromophenyl)ethanol is of high purity (>99% by HPLC) before attempting salt formation.

      • If impurities are present, consider a purification step on the free base, such as column chromatography or a preliminary crystallization.

  • Suboptimal Solvent System for Salt Formation:

    • Causality: The choice of solvent is paramount. The ideal solvent should dissolve the free base but provide low solubility for the hydrochloride salt, promoting crystallization over amorphous precipitation.

    • Solution:

      • Systematically screen different solvent/anti-solvent systems. Common choices include isopropanol (IPA), ethanol, or ethyl acetate as the primary solvent, with heptane or methyl tert-butyl ether (MTBE) as the anti-solvent.

      • A typical procedure involves dissolving the free base in a minimal amount of a solvent like IPA, followed by the slow addition of a solution of HCl in IPA or gaseous HCl. Then, slowly add an anti-solvent to induce crystallization.

  • Inadequate Control over Supersaturation and Temperature:

    • Causality: Rapidly adding the HCl source or crashing the temperature too quickly generates high supersaturation, which favors nucleation of amorphous solid over controlled crystal growth.

    • Solution:

      • Add the HCl solution slowly and at a controlled temperature.

      • After salt formation, cool the mixture slowly over several hours. A graded cooling profile (e.g., 10°C per hour) is often effective.

      • Seeding the solution with a small amount of previously obtained crystalline material can be highly effective in promoting the desired crystalline form.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when scaling up the synthesis of this compound?

A1: Safety is the top priority during scale-up. Key hazards include:

  • Thermal Hazards: The reduction of the ketone with sodium borohydride is exothermic. Ensure the reactor has adequate cooling capacity to manage the heat generated, and add reagents at a controlled rate to prevent thermal runaway.

  • Chemical Hazards: The compound itself is classified as an irritant, causing skin and serious eye irritation.[3][4] Appropriate Personal Protective Equipment (PPE), such as gloves, safety glasses, and lab coats, is mandatory.[5][6]

  • Reagent Handling: Many synthetic routes may involve hazardous materials. For instance, if thionyl chloride is used in a related step, it is highly corrosive and reacts violently with water.[7] All reagents must be handled according to their Safety Data Sheets (SDS) in well-ventilated areas or fume hoods.[8]

Q2: What analytical methods are essential for monitoring reaction progress and ensuring final product quality?

A2: A robust analytical package is crucial for a successful scale-up campaign.

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for monitoring the disappearance of starting materials and the formation of the product. It is also used to quantify the purity of the final compound and detect impurities. A typical method would use a C18 column with a mobile phase of buffered acetonitrile/water and UV detection.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the product and intermediates. It can also help identify unknown impurities if they are present in sufficient quantities.[1]

  • Mass Spectrometry (MS): Confirms the molecular weight of the product and helps in the identification of byproducts, especially when coupled with HPLC (LC-MS).

  • Amino Acid Analysis: For confirming the concentration of the amino alcohol, specialized amino acid analysis techniques involving pre-column derivatization can be employed for accurate quantification.[9]

Q3: Chiral purity is critical for our application. What strategies are effective for producing the enantiomerically pure amino alcohol at scale?

A3: Achieving high enantiomeric purity is a common goal for this type of molecule.

  • Asymmetric Transfer Hydrogenation: This is a highly effective method for the enantioselective reduction of α-aminoketones. Ruthenium-based catalysts are known to give high yields and excellent enantioselectivities (>99% ee) for similar transformations.[10] This method avoids the use of high-pressure hydrogenation equipment.

  • Biocatalysis: Using ketoreductase enzymes can provide very high enantioselectivity under mild reaction conditions. Scale-up of biocatalytic processes has been successfully demonstrated for related chiral alcohols.[11][12]

  • Chiral Resolution: If a racemic synthesis is performed, the resulting amino alcohol can be resolved using a chiral acid to form diastereomeric salts that can be separated by crystallization. This is often a robust, albeit less atom-economical, approach for scale-up.

Data & Protocols

Table 1: Comparison of Reduction Methods for α-Aminoketones
Reduction MethodTypical Reagent/CatalystTemperature (°C)AdvantagesScale-Up Challenges
Diastereoselective Reduction Sodium Borohydride (NaBH₄)0 - 10Low cost, readily available reagent.Moderate stereoselectivity, exotherm management.
Asymmetric Transfer Hydrogenation (R,R)-Ts-DPEN Ru(II) catalyst, Formic acid/Triethylamine25 - 40High enantioselectivity (>99% ee), mild conditions.[10]Catalyst cost and sourcing, potential for patent restrictions.
Biocatalytic Reduction Ketoreductase (KRED) enzymes25 - 35Extremely high enantioselectivity, green process.[11]Enzyme stability and cost, requires specialized expertise.
Protocol: Scale-Up of the Asymmetric Transfer Hydrogenation

This protocol is a representative example for the enantioselective reduction of 2-amino-1-(2-bromophenyl)ethanone hydrochloride.

1. Reactor Preparation:

  • Ensure a clean, dry, and inert (purged with nitrogen) glass-lined reactor suitable for the batch size. Equip the reactor with an overhead stirrer, temperature probe, and addition funnel.

2. Charge and Dissolution:

  • Charge the reactor with 2-amino-1-(2-bromophenyl)ethanone hydrochloride (1.0 eq).

  • Add a suitable solvent such as methanol (10 volumes).

  • Stir the mixture at room temperature until all solids are dissolved.

3. Catalyst Preparation and Addition:

  • In a separate vessel, prepare the catalyst solution. For example, dissolve the ruthenium catalyst (e.g., 0.15 mol%) in methanol.[10]

  • Add the formic acid/triethylamine (5:2 molar ratio) azeotrope (e.g., 1.3 volumes) to the catalyst solution.

  • Transfer the prepared catalyst solution to the main reactor.

4. Reaction Execution:

  • Heat the reaction mixture to the target temperature (e.g., 60-65 °C) and hold for 18-24 hours.[10]

  • Monitor the reaction progress by HPLC until the starting material is consumed (<1%).

5. Work-up and Isolation:

  • Cool the reaction mixture to room temperature.

  • Carefully add aqueous ammonium hydroxide to neutralize the mixture and precipitate the product.[10]

  • Add water (10 volumes) and stir the resulting slurry for 1-2 hours to ensure complete precipitation.

  • Filter the solid product and wash the cake with water, followed by a small amount of a non-polar solvent like MTBE to aid drying.

  • Dry the product under vacuum at 40-50 °C to a constant weight.

Visualizations

Workflow for Synthesis and Scale-Up

G cluster_0 Synthesis Pathway cluster_1 Core Scale-Up Step cluster_2 Final Product Isolation A 2-Bromoacetophenone B α-Amination Step A->B e.g., Hexamine C 2-Amino-1-(2-bromophenyl)ethanone B->C D Asymmetric Reduction C->D E 2-Amino-1-(2-bromophenyl)ethanol (Free Base) D->E e.g., Ru-Catalyst F HCl Salt Formation E->F G Crystallization & Drying F->G Solvent/Anti-solvent H Final Product: Hydrochloride Salt G->H

Caption: General synthetic workflow for this compound.

Troubleshooting Decision Tree for Low Yield

G Start Problem: Low Reduction Yield C1 Check Starting Material Purity (HPLC, NMR) Start->C1 C2 Review Reaction Conditions Start->C2 C3 Analyze Crude Product (LC-MS) Start->C3 R1 Purity < 98%? C1->R1 R2 Temperature Excursion? C2->R2 R3 Unexpected Peaks? C3->R3 S1 Action: Purify Ketone Before Reduction R1->S1 Yes S4 Continue Investigation R1->S4 No S2 Action: Improve Reactor Cooling & Reagent Addition R2->S2 Yes R2->S4 No S3 Action: Identify Byproduct & Adjust Conditions R3->S3 Yes R3->S4 No

Caption: Decision tree for troubleshooting low yields in the reduction step.

References

  • Alfa Aesar. Safety Data Sheet for 1-(4-Bromophenyl)ethanol.[Link]

  • Carl ROTH. Safety Data Sheet: 2-Aminoethanol.[Link]

  • SciHorizon. Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation.[Link]

  • Organic Syntheses. One-Pot Preparation of Cyclic Amines from Amino Alcohols.[Link]

  • Google Patents.
  • BuyersGuideChem. 2-Amino-1-(2-bromophenyl)ethanol.[Link]

  • MDPI. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals.[Link]

  • Google Patents.
  • PubChem. 2-Amino-1-(4-bromophenyl)-1-ethanol.[Link]

  • Agilent. Amino Acid Analysis.[Link]

  • University of Helsinki. CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES.[Link]

  • MySkinRecipes. (R)-2-Amino-2-(2-bromophenyl)ethanol.[Link]

  • MySkinRecipes. (R)-2-Amino-2-(4-bromophenyl)ethanol hydrochloride.[Link]

  • Google Patents.Preparation method of 2-amino-2-methyl-1-propanol.
  • American Chemical Society. Dealkylation as a Strategy to Synthesize Unconventional Lithium Salts from ortho-Phenyl-phosphonate-boranes.[Link]

  • PubMed. Scale-up and intensification of (S)-1-(2-chlorophenyl)ethanol bioproduction: economic evaluation of whole cell-catalyzed reduction of o-chloroacetophenone.[Link]

  • Nature. Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids.[Link]

  • CSB and SJU Digital Commons. Synthesis of 1, 2 Amino Alcohols through Arbuzov Method.[Link]

Sources

Technical Support Center: Purification of 2-Amino-1-(2-bromophenyl)ethanol Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the purification of 2-Amino-1-(2-bromophenyl)ethanol hydrochloride (CAS: 71095-20-0). This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with obtaining this critical intermediate in high purity. As a key building block, its purity directly impacts downstream reaction performance and the quality of the final active pharmaceutical ingredient (API).[1] This guide provides field-proven insights, troubleshooting workflows, and detailed protocols to ensure your experimental success.

Section 1: Frequently Asked Questions (FAQs) on Impurity Profile & Initial Assessment

This section addresses foundational questions regarding the nature of impurities and how to perform a quick evaluation of your crude material.

Q1: What are the most likely impurities in my crude this compound?

The impurity profile is intrinsically linked to the synthetic route employed. For amino alcohols, synthesis pathways can introduce a variety of related substances.[2][3] Potential impurities can be broadly categorized:

  • Starting Materials: Unreacted precursors such as 2-bromoacetophenone or related bromophenyl ketones.

  • Reaction Intermediates: Incomplete conversion can leave intermediates, such as the corresponding imine or Schiff base, in the crude product.[4]

  • By-products: Side reactions, such as over-reduction, dimerization, or products from incomplete deprotection steps, can generate structurally similar impurities.[5][6]

  • Reagents and Solvents: Residual reagents, catalysts, and solvents used during the synthesis and workup. If aqueous HCl is used for salt formation, inorganic salts like NaCl may be present.[7]

Q2: How can I get a quick preliminary assessment of my crude product's purity?

Before committing to a large-scale purification, a rapid assessment can save significant time and resources.

  • Thin-Layer Chromatography (TLC): This is the fastest method to visualize the number of components. Spot your crude material alongside any available starting materials on a silica plate. A single spot for your product is a good sign, while multiple spots indicate the presence of impurities. Pro-Tip: Because the amine is basic, it may streak on standard silica. Use a mobile phase containing a small amount of triethylamine (e.g., 0.5-1%) or ammonia in methanol to improve spot shape.[8]

  • Melting Point: A sharp melting point close to the literature value indicates high purity. A broad melting range or a significantly depressed melting point suggests the presence of impurities.

  • Visual Inspection: Pure this compound is typically a white to off-white solid.[9] Significant color (e.g., yellow or brown) indicates the presence of chromophoric impurities, which may require treatment with activated carbon during recrystallization.

Section 2: Troubleshooting Guide for Recrystallization

Recrystallization is the most common and cost-effective method for purifying crystalline solids like hydrochloride salts.[1][10] However, several common issues can arise.

Problem: My compound fails to crystallize, or I have a very low yield.

  • Underlying Cause: The most frequent reason for crystallization failure is using an excessive amount of solvent, which keeps the compound fully dissolved even at low temperatures.[11]

  • Expert Solution:

    • Confirm Saturation: The goal is to dissolve the solute in the minimum amount of hot solvent to create a saturated solution.

    • Reduce Solvent Volume: If you've added too much solvent, carefully evaporate it under reduced pressure (using a rotary evaporator) or by gently heating the open flask in a fume hood until the solution becomes slightly cloudy.

    • Induce Crystallization: If the cooled solution remains clear (supersaturated), try scratching the inside of the flask with a glass rod just below the solvent surface. Alternatively, add a single seed crystal from a previous pure batch.

    • Re-evaluate Your Solvent: If the compound is highly soluble even in small volumes of cold solvent, that solvent is unsuitable for recrystallization. Refer to the solvent selection table below.

Problem: My product "oils out" instead of forming crystals.

  • Underlying Cause: Oiling out occurs when the solute's solubility limit is exceeded at a temperature above its melting point (or the melting point of the impure mixture). This is common when the compound is significantly impure or when the solvent's boiling point is much higher than the solute's melting point.[11]

  • Expert Solution:

    • Re-dissolve and Dilute: Heat the solution to re-dissolve the oil. Add a small amount of additional hot solvent (e.g., 10-20% more volume).

    • Slow Cooling: This is critical. Do not place the flask directly in an ice bath. Allow it to cool slowly to room temperature on the benchtop, perhaps insulated with a towel. Very slow cooling favors the formation of an ordered crystal lattice over an amorphous oil.[11]

    • Change Solvent System: If the problem persists, switch to a lower-boiling point solvent. Alternatively, a mixed-solvent system can be effective. Dissolve the compound in a small amount of a "good" solvent (in which it is very soluble) and slowly add a "poor" solvent (in which it is less soluble) at an elevated temperature until turbidity persists. Then, clarify by adding a drop of the good solvent and cool slowly.

Problem: The final product contains inorganic salts (e.g., NaCl).

  • Underlying Cause: This is a common issue when aqueous hydrochloric acid is used to form the salt, especially if the product is precipitated from an aqueous or mixed aqueous/organic medium.[7]

  • Expert Solution: The most robust method is to break the salt, extract the free base, and re-form the salt using anhydrous HCl.

    • Liberate the Free Base: Dissolve the impure salt in water. Add a base (e.g., 1M NaOH or saturated NaHCO₃ solution) dropwise until the pH is basic (pH > 9-10). The free amine will often precipitate or form an oil.

    • Extract: Extract the free amine into an immiscible organic solvent like dichloromethane (DCM) or ethyl acetate. Wash the organic layer with brine, dry it over anhydrous sodium sulfate (Na₂SO₄), and filter.[12]

    • Re-form the Salt: Evaporate the solvent to obtain the purified free base. Re-dissolve it in a suitable anhydrous solvent (e.g., diethyl ether, isopropanol, or ethyl acetate) and add a solution of anhydrous HCl in the same solvent or bubble dry HCl gas through the solution.[13] The pure hydrochloride salt will precipitate and can be collected by filtration.

Section 3: Advanced Purification & Analytical Verification

Q3: When should I consider a method other than recrystallization?

Recrystallization is excellent for removing impurities with different solubility profiles but may fail if:

  • The impurities have very similar structures and solubilities to the target compound.

  • The product is an oil or a very low-melting solid that cannot be crystallized easily.

  • Multiple impurities are present, making it difficult to find a single effective solvent system.

In these cases, column chromatography should be considered.

Q4: Can I use flash column chromatography to purify this compound?

Direct chromatography of the hydrochloride salt on silica gel is generally not recommended. The salt is highly polar and will likely stick irreversibly to the acidic silica. Instead, purify the free base:

  • Strategy: First, convert the salt to the free base as described in the previous section. The free amine can then be purified on silica gel.

  • Stationary Phase: Standard silica gel can work, but often leads to tailing due to the basicity of the amine. Using an amine-functionalized silica phase or pre-treating standard silica by flushing the column with a solvent mixture containing 1% triethylamine can significantly improve peak shape and separation.[8]

  • Mobile Phase: A gradient of ethyl acetate in hexanes or methanol in dichloromethane is a common starting point.

Workflow for Purification and Analysis

G cluster_start Start cluster_purify Purification cluster_analysis Analysis start Crude Product decision Purity Adequate (by TLC)? start->decision recryst Recrystallization hplc HPLC for Purity (%) recryst->hplc chrom Free Base Conversion & Column Chromatography chrom->hplc decision->recryst  Yes decision->chrom No nmr ¹H NMR for Structure hplc->nmr ms LC-MS for Mass ID nmr->ms final Pure Product ms->final

Caption: General workflow for purification and analysis.

Section 4: Protocols & Data Tables
Protocol 1: Standard Recrystallization from Isopropanol/Methanol
  • Dissolution: Place 1.0 g of the crude hydrochloride salt in a 50 mL Erlenmeyer flask. Add a minimal amount of hot methanol (a good solvent) dropwise just until the solid dissolves completely.

  • Precipitation: While the solution is still warm, slowly add isopropanol (an anti-solvent) until the solution becomes persistently cloudy. Add one or two more drops of methanol to redissolve the precipitate and achieve a clear, saturated solution.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for 30-60 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold isopropanol to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Table 1: Recommended Solvents for Recrystallization
Solvent SystemTypeRationale & Comments
Isopropanol (IPA)Single SolventGood balance of solubility; dissolves the product when hot but has lower solubility when cold.
EthanolSingle SolventSimilar to IPA, often provides good results.
Methanol / Diethyl EtherMixed SolventDissolve in minimal hot methanol, then add ether as the anti-solvent.[14]
WaterSingle SolventHigh solubility may lead to lower yields. Risk of incorporating water into the crystal lattice.
AcetonitrileSingle SolventCan be effective for polar compounds.
Table 2: Analytical Techniques for Purity Confirmation
TechniquePurposeTypical Result
HPLC (UV) Quantify purity and detect impurities.A single major peak (>99% area) with minor peaks for impurities. A validated method is required for accurate quantification.[15]
¹H NMR Confirm chemical structure and identity.Spectrum should match the expected structure of this compound. Absence of signals from starting materials or major impurities.[16]
LC-MS Confirm molecular weight of the main peak and identify impurities.Mass spectrum shows a parent ion corresponding to the free base [M+H]⁺.
Melting Point Assess overall purity.Sharp, defined melting range consistent with the reference standard.
Troubleshooting Decision Tree

G start Start Recrystallization: Dissolve in min. hot solvent cool Cool Solution Slowly start->cool q1 Crystals Form? cool->q1 q2 Product 'Oils Out'? q1->q2 No success Success: Filter & Dry Crystals q1->success Yes fail1 No Crystals: - Evaporate some solvent - Scratch flask / Add seed crystal q2->fail1 No fail2 Oil Forms: - Re-heat, add more solvent - Cool even slower - Change solvent system q2->fail2 Yes fail1->cool fail2->cool

Caption: Decision tree for troubleshooting recrystallization.

References
  • Organic Syntheses. (n.d.). One-Pot Preparation of Cyclic Amines from Amino Alcohols. Retrieved from orgsyn.org.

  • American Chemical Society. (n.d.). Dealkylation as a Strategy to Synthesize Unconventional Lithium Salts from ortho-Phenyl-phosphonate-boranes. Retrieved from pubs.acs.org.

  • University of Rochester, Department of Chemistry. (2026). Workup: Amines. Retrieved from .

  • European Patent Office. (n.d.). Processes for producing optically active 2-amino-1-phenylethanol derivatives. Retrieved from data.epo.org.

  • Tianming Pharmaceutical. (2025). Crystallization & Solid Form Challenges for Intermediates. Retrieved from tianmingpharma.com.

  • ECHEMI. (n.d.). Purification of Hydrochloride. Retrieved from .

  • SciSpace. (n.d.). Recrystallization of Active Pharmaceutical Ingredients. Retrieved from typeset.io.

  • Advanced ChemBlocks. (n.d.). This compound. Retrieved from .

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from .

  • ResearchGate. (2025). Impurity profile of amino acids? Retrieved from .

  • ResearchGate. (n.d.). Troubleshooting amine plants. Retrieved from .

  • Sciencemadness.org. (2006). Isolation of primary amines as HCL salt problem. Retrieved from .

  • University of York, Chemistry Teaching Labs. (n.d.). Problems with Recrystallisations. Retrieved from .

  • National Institutes of Health. (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib. Retrieved from .

  • ResearchGate. (n.d.). Development and validation of the analytical methods for determination of bromhexine hydrochloride and related impurities in novel orodispersible tablets. Retrieved from .

  • ResearchGate. (n.d.). Recrystallization of Active Pharmaceutical Ingredients | Request PDF. Retrieved from .

  • Google Patents. (n.d.). US5118815A - Method for crystallization of amino acids. Retrieved from patents.google.com.

  • MDPI. (n.d.). Investigation of Impurities in Peptide Pools. Retrieved from .

  • Biotage. (2023). Is there an easy way to purify organic amines? Retrieved from .

  • CSB and SJU Digital Commons. (2015). Synthesis of 1, 2 Amino Alcohols through Arbuzov Method. Retrieved from digitalcommons.csbsju.edu.

  • US Pharmacopeia (USP). (n.d.). Amino acid analysis refers to the methodology used to determine the amino acid composition or content of proteins. Retrieved from .

  • Polypeptide. (n.d.). Control Strategies for Synthetic Therapeutic Peptide APIs - Part II: Raw Material Considerations. Retrieved from .

  • National Institutes of Health. (n.d.). 2-[(4-Bromobenzylidene)amino]ethanol. Retrieved from .

  • sciensano.be. (2018). Impurity profiling of the most frequently encountered falsified polypeptide drugs on the Belgian market. Retrieved from .

  • Benchchem. (2025). Confirming the Purity of 2-[Bis(2-chloroethyl)amino]ethanol Hydrochloride: A Comparative Guide. Retrieved from .

Sources

Technical Support Center: Optimizing the Synthesis of 2-Amino-1-(2-bromophenyl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development who are engaged in the synthesis of 2-Amino-1-(2-bromophenyl)ethanol. This valuable chiral intermediate is a key building block in the synthesis of various pharmaceutical compounds.[1] This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you improve reaction yield, enhance purity, and overcome common experimental hurdles.

Core Synthesis Workflow Overview

A prevalent and reliable method for synthesizing 2-Amino-1-(2-bromophenyl)ethanol involves the reduction of a suitable precursor, such as 2-amino-2'-bromoacetophenone. This two-step functional group transformation—aminating the ketone followed by reduction, or vice-versa—is critical to the final product's quality. The following workflow diagram illustrates a common synthetic approach.

SynthesisWorkflow cluster_start Starting Material Preparation cluster_reaction Core Reaction Sequence cluster_purification Purification Cascade Start 2'-Bromoacetophenone Amination Step 1: Amination (e.g., Halogenation then Azide Displacement/Reduction or Direct Amination) Start->Amination Aminating Agent Intermediate Intermediate: 2-Amino-2'-bromoacetophenone Amination->Intermediate Reduction Step 2: Ketone Reduction (e.g., NaBH4, LiAlH4, or Catalytic Hydrogenation) Intermediate->Reduction Reducing Agent Crude Crude Product: 2-Amino-1-(2-bromophenyl)ethanol Reduction->Crude Purification Purification (e.g., Recrystallization, Column Chromatography, or HCl Salt Formation) Crude->Purification Final Final Product Purification->Final

Caption: A generalized workflow for the synthesis of 2-Amino-1-(2-bromophenyl)ethanol.

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis, providing causal explanations and actionable solutions.

Question: My reaction yield is consistently low. What are the common causes and how can I address them?

Answer: Low yields can stem from several factors, ranging from reagent quality to reaction conditions and work-up procedures. Here’s a breakdown of potential issues and their solutions:

  • Cause 1: Incomplete Reaction: The reduction of the ketone or amination step may not have gone to completion.

    • Solution: Monitor the reaction progress meticulously using Thin Layer Chromatography (TLC). If the starting material is still present after the expected reaction time, consider extending the duration or adding a slight excess of the limiting reagent (e.g., the reducing agent). Be cautious, as a large excess can lead to side reactions.

  • Cause 2: Side Reactions: Several side reactions can compete with your desired transformation. For instance, if using a strong base, deprotonation of other acidic protons can occur. If starting from a nitro-substituted precursor, incomplete reduction can lead to colored intermediates like nitroso or hydroxylamine compounds.[2][3]

    • Solution: Carefully control the reaction temperature. Many reductions, especially with powerful hydrides like LiAlH₄, should be performed at low temperatures (e.g., 0 °C to -78 °C) to enhance selectivity. Ensure your reagents are added slowly and in a controlled manner to avoid temperature spikes.

  • Cause 3: Product Loss During Work-up/Purification: 2-Amino-1-(2-bromophenyl)ethanol is an amino alcohol, making it soluble in both aqueous and some organic phases, especially at different pH values.

    • Solution: Optimize your extraction procedure. During aqueous work-up, adjust the pH of the aqueous layer to maximize the amount of product in the organic phase. Typically, making the solution basic (pH > 10) with NaOH will ensure the amine is in its free base form, which is more soluble in organic solvents like dichloromethane or ethyl acetate. Conversely, to purify, you can acidify the organic layer with HCl to extract the product into an aqueous phase as its hydrochloride salt.[4]

  • Cause 4: Reagent Decomposition: Hydride reducing agents like NaBH₄ and especially LiAlH₄ are sensitive to moisture. Grignard reagents, if used in an alternative synthesis from the aldehyde, are notoriously reactive with water.[5][6]

    • Solution: Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous solvents and conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon). The quality of the reagents is paramount; use freshly opened bottles or properly stored materials.

Question: My final product is impure, and TLC shows multiple spots. How can I identify and eliminate byproducts?

Answer: The identity of byproducts depends heavily on your specific synthetic route.

  • Potential Byproduct 1: Unreacted Starting Material: The most common impurity.

    • Identification & Removal: This spot on the TLC plate should correspond to your starting material's Rf value. If the polarity difference between your product and starting material is significant, column chromatography is an effective separation method. If not, recrystallization may be necessary, potentially after converting the product to its salt to drastically change its solubility.

  • Potential Byproduct 2: Positional Isomer: Some synthetic routes can produce the 1-amino-2-(2-bromophenyl)ethanol isomer, which can be very difficult to separate by standard methods like distillation or recrystallization.[7]

    • Identification & Removal: Isomer separation often requires careful column chromatography with a high-resolution stationary phase or conversion to diastereomeric salts followed by fractional crystallization. The best strategy is to choose a synthetic route that avoids its formation in the first place, such as the reduction of 2-amino-2'-bromoacetophenone.

  • Potential Byproduct 3: Over-reduction Products: If using a very strong reducing agent or harsh conditions, the bromo-substituent on the phenyl ring could potentially be reduced (hydrodebromination).

    • Identification & Removal: This would result in 2-amino-1-phenylethanol. Its presence can be confirmed by mass spectrometry (looking for the loss of the bromine isotope pattern) and NMR. This side reaction is best avoided by using milder, more selective reducing agents.

The following decision tree can help diagnose issues based on TLC observations.

TroubleshootingTree TLC TLC shows multiple spots after reaction StartSpot Spot matches starting material Rf? TLC->StartSpot ColoredSpot Is there a highly colored spot (yellow/orange)? TLC->ColoredSpot PolarSpot Is there a very polar spot (low Rf)? TLC->PolarSpot IncompleteRxn Cause: Incomplete Reaction Solution: Extend reaction time, check reagent quality. StartSpot->IncompleteRxn Yes SideReaction Cause: Other side product Solution: Re-evaluate reaction conditions (temp, solvent). StartSpot->SideReaction No AzoByproduct Cause: Azo-dimer from nitro precursor reduction Solution: Optimize reducing agent/conditions. ColoredSpot->AzoByproduct Yes (if nitro used) ColoredSpot->SideReaction No SaltFormation Cause: Product may be partially in salt form Solution: Basify TLC sample before running. PolarSpot->SaltFormation Yes PolarSpot->SideReaction No

Caption: A troubleshooting decision tree based on TLC analysis.

Frequently Asked Questions (FAQs)

Q1: What is the most effective method for purifying 2-Amino-1-(2-bromophenyl)ethanol?

A1: The purification strategy depends on the scale and the nature of the impurities.

Purification MethodAdvantagesDisadvantagesBest For
Recrystallization Excellent for achieving high purity on a large scale.Can result in significant material loss in the mother liquor. Finding a suitable solvent system can be time-consuming.Removing minor impurities when the crude product is >90% pure.
Column Chromatography Highly effective for separating compounds with different polarities, including isomers.Can be tedious, expensive (solvents, silica), and difficult to scale up.Complex mixtures with multiple byproducts or for isolating small quantities of high-purity material.
HCl Salt Formation The hydrochloride salt is often a stable, crystalline solid that is easy to handle.[4] It drastically alters solubility, allowing for purification by precipitation or extraction.Requires an additional step to form the salt and another to convert it back to the free base if needed.Isolating the product from organic, non-basic impurities. Excellent for final product storage and handling.

For most applications, a combination is ideal: an initial purification via acid-base extraction to form the HCl salt, followed by recrystallization of the salt to achieve high purity.

Q2: This molecule is chiral. How can I obtain a single enantiomer?

A2: Controlling stereochemistry is crucial for pharmaceutical applications. There are three primary approaches:

  • Chiral Resolution: Synthesize the racemic mixture and then separate the enantiomers. This can be done by forming diastereomeric salts with a chiral acid (e.g., tartaric acid) and then separating them by fractional crystallization.

  • Asymmetric Synthesis: Use a chiral reducing agent or a chiral catalyst that selectively produces one enantiomer. For example, asymmetric reduction of the ketone precursor is a common strategy.

  • Biocatalysis: Employ enzymes or microorganisms that can perform the reduction stereoselectively.[7] This approach is gaining traction as a "green" chemistry alternative and can provide very high enantiomeric purity.[8][9]

Q3: Are there viable alternative synthetic routes I should consider?

A3: Yes, the choice of route often depends on the availability and cost of starting materials. One common alternative is a Grignard-type reaction. This involves reacting a Grignard reagent with 2-bromobenzaldehyde.[5][10][11] However, this approach requires stringent anhydrous conditions and may use reagents like nitromethane, which can be hazardous.[12] Another route involves the ring-opening of a suitable epoxide with an amine source, which can offer good stereochemical control if a chiral epoxide is used.[13]

Example Experimental Protocol: Reduction and Purification

This protocol is a representative example for the reduction of 2-amino-2'-bromoacetophenone and subsequent purification. Warning: Always perform a thorough safety assessment before conducting any chemical reaction.

Step 1: Reduction of 2-Amino-2'-bromoacetophenone

  • In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 2-amino-2'-bromoacetophenone (1.0 eq) in anhydrous methanol (or ethanol) to a concentration of approximately 0.2 M.

  • Cool the solution to 0 °C using an ice-water bath.

  • Slowly add sodium borohydride (NaBH₄) (1.5 eq) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

  • After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction by TLC (e.g., 1:1 Ethyl Acetate:Hexane) until the starting material is consumed.

  • Carefully quench the reaction by slowly adding water at 0 °C, followed by 1 M HCl to neutralize the excess NaBH₄ and adjust the pH to ~7.

  • Remove the bulk of the organic solvent under reduced pressure.

Step 2: Purification via HCl Salt Formation

  • Extract the remaining aqueous solution three times with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to obtain the crude free-base product.

  • Dissolve the crude oil in a minimal amount of diethyl ether or ethyl acetate.

  • Slowly add a solution of 2 M HCl in diethyl ether dropwise with stirring.

  • The white precipitate of 2-Amino-1-(2-bromophenyl)ethanol hydrochloride will form.

  • Continue adding the HCl solution until no more precipitate is observed.

  • Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry in a vacuum oven.

  • The resulting hydrochloride salt can be further purified by recrystallization from an ethanol/ether solvent system.

References

  • European Patent Office. (n.d.). EP 0924193 A1 - Processes for producing optically active 2-amino-1-phenylethanol derivatives. Google Patents.
  • Clark, J. (n.d.). Reaction of aldehydes and ketones with Grignard reagents. Chemguide. Retrieved from [Link]

  • University of Calgary. (n.d.). Illustrated Glossary of Organic Chemistry - Grignard reaction. Retrieved from [Link]

  • MySkinRecipes. (n.d.). (R)-2-Amino-2-(2-bromophenyl)ethanol. Retrieved from [Link]

  • Ashenhurst, J. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Reactions with Grignard Reagents. Retrieved from [Link]

  • Patel, R. N. (2011). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. Molecules, 16(9), 7222-7260. [Link]

  • St. John's University & College of St. Benedict. (2015, April 23). Synthesis of 1, 2 Amino Alcohols through Arbuzov Method. CSB and SJU Digital Commons. Retrieved from [Link]

  • de Souza, R. O., et al. (2021). Shortening Synthetic Routes to Small Molecule Active Pharmaceutical Ingredients Employing Biocatalytic Methods. Chemical Reviews, 121(23), 14296-14346. [Link]

Sources

"solvent effects on the stereoselectivity of reactions with 2-Amino-1-(2-bromophenyl)ethanol"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Solvent Effects on Reactions with 2-Amino-1-(2-bromophenyl)ethanol

Introduction:

Welcome to the technical support guide for researchers working with 2-Amino-1-(2-bromophenyl)ethanol. This molecule is a valuable chiral building block, belonging to the 1,2-amino alcohol family, which is a structural motif in many pharmaceuticals.[1][2] Achieving high stereoselectivity in reactions involving this substrate is often critical for its successful application. A frequently underestimated yet pivotal parameter governing the stereochemical outcome is the choice of solvent.

While specific literature on 2-Amino-1-(2-bromophenyl)ethanol is emerging, the principles of stereocontrol for 1,2-amino alcohols are well-established and directly applicable.[3] This guide synthesizes these core principles into a practical, Q&A-based format to help you troubleshoot common issues and rationalize your experimental design. We will explore how solvent properties—such as polarity, coordinating ability, and hydrogen-bonding capacity—can be leveraged to control reaction pathways and achieve the desired stereoisomer.

Frequently Asked Questions (FAQs)

Q1: How does the choice of solvent fundamentally control the stereoselectivity of reactions with 2-Amino-1-(2-bromophenyl)ethanol?

A1: The solvent's primary role is to influence the conformation of the reactant and the stability of the reaction's transition state. For 1,2-amino alcohols like yours, two major competing mechanistic pathways dictate the stereochemical outcome: Chelation Control and Non-Chelation (Felkin-Anh) Control .[4][5][6]

  • Chelation Control: In this pathway, a Lewis acidic metal center (from a reagent like a Grignard, organolithium, or an additive like ZnCl₂) coordinates simultaneously to both the amino and hydroxyl groups. This forms a rigid, five-membered ring intermediate. The nucleophile then attacks from the less sterically hindered face of the carbonyl (if the alcohol is oxidized) or the electrophilic center. This pathway is typically favored in non-polar, weakly coordinating solvents such as toluene, hexane, or dichloromethane (DCM).[4][5] These solvents do not compete with the substrate for coordination to the metal center, allowing the chelate to form.

  • Non-Chelation (Felkin-Anh) Control: In the absence of a chelating metal or in the presence of strongly coordinating or protic solvents, the molecule adopts an "open-chain" conformation. The stereochemical outcome is then predicted by the Felkin-Anh model, where the largest group on the adjacent stereocenter orients itself anti-periplanar to the incoming nucleophile to minimize steric hindrance.[5][7] This pathway is favored in:

    • Coordinating polar aprotic solvents (e.g., THF, DME, acetone), which solvate the metal cation and disrupt its ability to form a chelate.[7]

    • Protic solvents (e.g., methanol, ethanol, water), which disrupt chelation through hydrogen bonding with the amino and hydroxyl groups.[8]

The ortho-bromine on the phenyl ring adds a significant steric and electronic component, which can further influence the preferred transition state, making solvent choice even more critical.

Q2: What is the specific role of intramolecular hydrogen bonding, and how do solvents interfere with it?

A2: In the absence of strongly chelating metals, the conformation of 2-Amino-1-(2-bromophenyl)ethanol can be stabilized by an intramolecular hydrogen bond (IMHB) between the hydroxyl proton and the nitrogen lone pair (O-H···N) or between an N-H proton and the hydroxyl oxygen (N-H···O).[9] This internal bonding can restrict conformational freedom and influence which face of the molecule is more accessible for a reaction.

Solvents can perturb these IMHBs:[9]

  • Hydrogen-bond donating (HBD) solvents like alcohols can competitively form intermolecular hydrogen bonds with the substrate's amine and hydroxyl groups, breaking the intramolecular bond.

  • Hydrogen-bond accepting (HBA) solvents like THF or DMSO can interact with the substrate's O-H and N-H protons, similarly disrupting the IMHB.

By choosing a non-polar, non-hydrogen-bonding solvent like toluene, you can often preserve the IMHB, which may favor a specific reaction pathway. Conversely, using a protic solvent can break this interaction, potentially opening up different stereochemical outcomes.[8]

Troubleshooting Guide

Problem 1: My reaction shows poor or reversed diastereoselectivity compared to expectations.
  • Possible Cause: You may have inadvertent pathway crossover between chelation and non-chelation control. The choice of solvent and reagent is likely favoring a mixture of transition states.

  • Analysis & Solution:

    • Identify the Lewis Acid Source: Is your primary reagent a strong Lewis acid (e.g., Grignard, organozinc)? If so, chelation is a strong possibility.

    • Evaluate Your Solvent: Are you using a coordinating solvent like THF? THF is known to solvate Lewis acids, which can disrupt the formation of a tight chelate, leading to a mixture of Felkin-Anh and chelation products.[7]

    • Corrective Protocol: To strongly favor one pathway:

      • For Chelation Control: Switch to a non-coordinating solvent like Toluene or DCM .[4] Ensure all reagents and glassware are scrupulously dry, as trace water can interfere. Adding a stronger Lewis acid like MgBr₂ or ZnCl₂ can sometimes reinforce the chelation pathway.

      • For Felkin-Anh Control: If you want to suppress chelation, ensure your solvent is sufficiently coordinating. If THF is giving mixed results, a more polar solvent like acetone might be considered, although reagent compatibility must be verified.[10]

Problem 2: I am observing low yields and side product formation, especially in a reaction involving deprotonation.
  • Possible Cause: Protic solvents or acidic impurities might be neutralizing your reagents or promoting side reactions. In hydrogen-borrowing reactions, for example, the wrong base-solvent combination can lead to racemization.[11]

  • Analysis & Solution:

    • Assess Solvent Reactivity: Is your solvent protic (e.g., an alcohol)? If you are using a strong base (e.g., n-BuLi, LDA), it will deprotonate the solvent before reacting with your substrate.

    • Ensure Anhydrous Conditions: Vicinal amino alcohols are particularly sensitive to moisture. Ensure your solvent is distilled from an appropriate drying agent and the reaction is run under an inert atmosphere (e.g., Argon or Nitrogen).

    • Optimize the Base/Solvent System: For reactions requiring a base, the choice is critical. For instance, in alkylations, using a sub-stoichiometric amount of a strong base in a non-polar solvent can prevent racemization at the amine stereocenter.[11]

Data & Visualization

Illustrative Solvent Effects on Diastereoselectivity

The following table summarizes expected trends for a hypothetical nucleophilic addition to the corresponding amino ketone derived from 2-Amino-1-(2-bromophenyl)ethanol, based on established principles for 1,2-amino alcohols.

SolventSolvent TypeExpected Control PathwayPredicted Major DiastereomerTypical Diastereomeric Ratio (syn:anti)
TolueneNon-polar, AproticChelationsyn>95:5
Dichloromethane (DCM)Polar, Aprotic, Weakly CoordinatingChelationsyn90:10
Tetrahydrofuran (THF)Polar, Aprotic, CoordinatingMixed / Felkin-Anhanti30:70 to 10:90
Methanol (MeOH)Polar, ProticNon-Chelation (H-Bonding)anti<10:95

Note: The terms 'syn' and 'anti' refer to the relative stereochemistry of the newly formed alcohol and the existing amine group. Actual ratios are highly dependent on the specific nucleophile and reaction conditions.

Mechanistic Visualization

The following diagram illustrates the two competing transition states that are governed by the solvent environment.

G cluster_0 Solvent Environment Solvent Choice of Solvent NonPolar Non-Coordinating (e.g., Toluene, DCM) Solvent->NonPolar Favors Polar Coordinating / Protic (e.g., THF, MeOH) Solvent->Polar Favors Chelation Chelation Control (Rigid 5-membered ring) NonPolar->Chelation Felkin Non-Chelation Control (Felkin-Anh Model) Polar->Felkin Syn syn-Product Chelation->Syn Anti anti-Product Felkin->Anti

Caption: Solvent choice dictates the dominant reaction pathway.

Experimental Protocol: Screening Solvents for a Grignard Addition

This protocol provides a framework for testing the solvent effect on the diastereoselectivity of adding Methylmagnesium Bromide to 2-(boc-amino)-1-(2-bromophenyl)ethan-1-one.

Objective: To determine the optimal solvent for maximizing either the syn or anti diastereomer.

Materials:

  • 2-(boc-amino)-1-(2-bromophenyl)ethan-1-one (Substrate)

  • Methylmagnesium Bromide (3.0 M in Diethyl Ether)

  • Anhydrous Toluene

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous NH₄Cl solution

  • Ethyl Acetate

  • Magnesium Sulfate (anhydrous)

  • Argon or Nitrogen gas supply

Procedure:

  • Reaction Setup: Prepare three separate flame-dried, two-neck round-bottom flasks equipped with magnetic stir bars and septa. Purge each flask with inert gas.

  • Substrate Addition: To each flask, add the substrate (e.g., 100 mg, 1.0 eq).

  • Solvent Addition:

    • To Flask A, add anhydrous Toluene (5 mL).

    • To Flask B, add anhydrous THF (5 mL).

    • To Flask C, add anhydrous DCM (5 mL).

  • Cooling: Cool all three flasks to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Slowly add Methylmagnesium Bromide (1.1 eq) dropwise to each flask over 5 minutes.

  • Reaction Monitoring: Stir the reactions at -78 °C for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, carefully quench each reaction by the slow addition of saturated aqueous NH₄Cl solution (5 mL) while the flask is still cold.

  • Workup:

    • Allow the mixtures to warm to room temperature.

    • Transfer the contents to a separatory funnel and extract with Ethyl Acetate (3 x 10 mL).

    • Combine the organic layers, wash with brine (1 x 10 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Analysis:

    • Purify the crude product via flash column chromatography.

    • Determine the diastereomeric ratio (d.r.) of the purified product from each reaction using ¹H NMR spectroscopy by integrating characteristic, well-resolved signals for each diastereomer.

References

  • Stereocontrol in N-directed hydroboration: synthesis of amino alcohols related to the piperidine alkaloids.
  • Conformational control in stereoselective chemical reactions: From amino acids to iminosugars.Aalto University's research portal.
  • Solvent control of optical resolution of 2-amino-1-phenylethanol using dehydroabietic acid.Organic & Biomolecular Chemistry.
  • Amino Alcohols: Stereoselective Synthesis and Applications in Diversity-Oriented Synthesis.Diva-Portal.org.
  • Solvent effects on stereoselectivity: more than just an environment.Chemical Society Reviews, RSC Publishing.
  • Stereoselective and Stereospecific Interactions with Amino Acids.Source not specified.
  • Synthesis of 1,2-Aminoalcohols through Enantioselective Aminoallylation of Ketones by Cu-Catalyzed Reductive Coupling.
  • Catalytic Enantioselective Methods for Synthesis of 1,2-Amino Tertiary Alcohols and Their Analogues.
  • β-Amino alcohol synthesis by amination (alkyl
  • discovery and synthesis of chiral amino alcohols.BenchChem.
  • Hydrogen‐Borrowing Alkylation of 1,2‐Amino Alcohols in the Synthesis of Enantioenriched γ‐Aminobutyric Acids.
  • The Journal of Organic Chemistry Vol. 91 No. 2.
  • Perturbating Intramolecular Hydrogen Bonds through Substituent Effects or Non-Covalent Interactions.MDPI.
  • The Effect of Solvation on Biomolecular Conformation: 2-Amino-1-phenylethanol.
  • The effect of solvation on biomolecular conformation: 2-amino-1-phenylethanol.
  • Chelation-Controlled Additions to Chiral α- and β-Silyloxy, α-Halo, and β-Vinyl Carbonyl Compounds.
  • Overriding Felkin Control: A General Method for Highly Diastereoselective Chelation-Controlled Additions to α-Silyloxy Aldehydes.
  • Chelation control and Felkin-Anh.University of Michigan.
  • Stereoselectivity in organic synthesis.Source not specified.

Sources

Technical Support Center: Managing the Hygroscopicity of 2-Amino-1-(2-bromophenyl)ethanol hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for managing the hygroscopic properties of 2-Amino-1-(2-bromophenyl)ethanol hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for the challenges associated with this compound's sensitivity to moisture. Adherence to the protocols and recommendations outlined herein will support the integrity and reproducibility of your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is hygroscopicity and why is it a concern for this compound?

A1: Hygroscopicity is the tendency of a solid substance to absorb or adsorb moisture from the surrounding atmosphere. For an active pharmaceutical ingredient (API) like this compound, this is a critical parameter as moisture uptake can induce a range of undesirable physical and chemical changes.[1][2][3]

  • Physical Changes: Absorbed water can lead to caking, liquefaction (deliquescence), or alterations in crystal structure (polymorphic transformations).[1][4][5] These changes can impede critical processes such as powder flow, milling, and tablet compression.[2][4]

  • Chemical Stability: The presence of water can act as a plasticizer, increasing molecular mobility and accelerating degradation reactions such as hydrolysis.[1][2][6] For an aminophenol derivative, this could potentially lead to the formation of impurities.

  • Assay and Dosing Inaccuracy: The weight of the substance can be artificially inflated by absorbed water, leading to significant errors in weighing and subsequent concentration calculations for downstream experiments.

Q2: How can I classify the hygroscopicity of my batch of this compound?

A2: A standardized method for classifying hygroscopicity is provided by the European Pharmacopoeia (Ph. Eur.).[7][8] This method involves storing the sample at a controlled temperature and relative humidity (25°C and 80% RH) for 24 hours and measuring the percentage increase in mass.

Hygroscopicity ClassificationMass Increase (% w/w)Description
Non-hygroscopic≤ 0.12%Essentially no water uptake.
Slightly hygroscopic> 0.12% but < 2.0%Minor water uptake.
Hygroscopic≥ 2.0% but < 15.0%Significant water uptake.[7]
Very hygroscopic≥ 15.0%Substantial water uptake, may lead to deliquescence.

A detailed protocol for this classification is provided in the "Experimental Protocols" section of this guide.

Q3: What are the immediate signs that my compound has absorbed excessive moisture?

A3: Visual inspection can often provide the first clues of moisture-related issues. Be vigilant for:

  • Change in Physical State: The powder may appear clumpy, sticky, or may have even formed a paste or liquid.

  • Caking: The free-flowing nature of the powder is lost, and it forms a solid mass.

  • Color Change: While not always indicative of moisture, some compounds may change color upon hydration or degradation.[1]

  • Inconsistent Weighing: If the mass of the sample on an analytical balance continuously increases, it is actively absorbing moisture from the air.

Troubleshooting Guides

This section provides systematic approaches to diagnose and resolve common issues encountered when working with this compound.

Issue 1: Inconsistent Weighing and Handling
  • Symptom: The mass of the compound on the analytical balance is unstable and consistently increases. The powder is difficult to transfer and adheres to spatulas and weigh boats.

  • Root Cause Analysis: This is a classic sign of a hygroscopic or very hygroscopic compound actively absorbing atmospheric moisture. The high humidity in the laboratory environment is the primary cause.

  • Workflow for Resolution:

Caption: Workflow for troubleshooting inconsistent weighing.

  • Preventative Measures & Solutions:

    • Controlled Environment: Whenever possible, handle and weigh the compound inside a glove box with a controlled nitrogen or argon atmosphere, or in a dry room with controlled low relative humidity (<40% RH).

    • Rapid Handling: Minimize the time the container is open to the atmosphere. Have all necessary equipment (spatulas, weigh boats, vials) ready before opening the primary container.

    • Use of Desiccators: Always store the compound in a tightly sealed container within a desiccator containing an active desiccant (e.g., silica gel, phosphorus pentoxide).[2]

    • Stock Solutions: For routine experiments, consider preparing a concentrated stock solution in a validated, dry, non-reactive solvent. This avoids repeated weighing of the solid. Aliquot and store appropriately.

Issue 2: Inconsistent Analytical Results (e.g., NMR, HPLC, LC-MS)
  • Symptom: Batch-to-batch variability in analytical results, unexpected peaks in chromatograms, or poor resolution. NMR spectra may show broad peaks, particularly for exchangeable protons.

  • Root Cause Analysis: The presence of water can directly impact analytical outcomes. Water can alter the polarity of the solvent system in chromatography, participate in on-column reactions, or affect the ionization efficiency in mass spectrometry. In NMR, water can suppress or broaden signals from labile protons (-OH, -NH). Furthermore, moisture-induced degradation can lead to the appearance of impurity peaks.

  • Workflow for Resolution:

Caption: Troubleshooting workflow for analytical inconsistencies.

  • Preventative Measures & Solutions:

    • Quantify Water Content: Always determine the water content of a new batch of the compound using Karl Fischer titration before use. This value should be recorded on the certificate of analysis for the batch.

    • Use Dry Solvents: Ensure all solvents used for sample preparation and chromatographic mobile phases are of high purity and are anhydrous.

    • Proper Storage: Store the compound under stringent dry conditions. For highly sensitive applications, storing under an inert atmosphere (nitrogen or argon) in a desiccator is recommended.

    • Sample Preparation: Prepare samples for analysis immediately before running the experiment to minimize moisture uptake from the environment.

Experimental Protocols

Protocol 1: Hygroscopicity Classification (Gravimetric Sorption Analysis)

This protocol is adapted from the European Pharmacopoeia guidelines to classify the hygroscopic nature of this compound.[8]

  • Materials:

    • Analytical balance (readable to 0.01 mg)

    • Shallow, glass-stoppered weighing bottle

    • Desiccator

    • Saturated solution of ammonium chloride (to maintain ~80% RH at 25°C)

    • Calibrated thermo-hygrometer

    • Controlled temperature chamber or incubator set to 25°C ± 1°C

  • Methodology:

    • Desiccator Preparation: Prepare a saturated solution of ammonium chloride in the bottom of the desiccator. Place the desiccator in the temperature-controlled chamber at 25°C and allow it to equilibrate for at least 24 hours. Verify the internal relative humidity is 80% ± 2% using the thermo-hygrometer.

    • Sample Preparation: Dry a clean, empty weighing bottle with its stopper removed at 105°C for 1 hour. Allow it to cool to room temperature in a separate desiccator containing a strong desiccant (e.g., phosphorus pentoxide).

    • Initial Weighing (W1): Once cooled, accurately weigh the empty, stoppered weighing bottle.

    • Sample Addition: Add approximately 1-2 g of this compound to the weighing bottle and accurately weigh it again. The difference is the initial mass of the sample.

    • Exposure: Place the open weighing bottle (with the stopper alongside it) into the prepared desiccator maintained at 25°C and 80% RH.

    • Incubation: Store the sample under these conditions for exactly 24 hours.

    • Final Weighing (W2): After 24 hours, promptly remove the weighing bottle from the desiccator, immediately insert the stopper, and allow it to equilibrate to the balance room temperature. Accurately weigh the stoppered bottle.

    • Calculation: Calculate the percentage increase in mass using the following formula: % Mass Increase = [(W2 - W1) / Initial Sample Mass] * 100

    • Classification: Use the table in FAQ 2 to classify the hygroscopicity of the compound.

Protocol 2: Water Content Determination by Karl Fischer (KF) Titration

Karl Fischer titration is the gold standard for accurately determining the water content in a sample.[9] For amine hydrochlorides, special considerations are needed to avoid side reactions.

  • Instrumentation:

    • Volumetric or Coulometric Karl Fischer Titrator (Coulometric is preferred for very low water content, <0.1%).

  • Reagents:

    • Karl Fischer reagent (e.g., Hydranal™-Composite 5)

    • Anhydrous methanol or a specialized KF solvent

    • For strongly basic amines, a neutralizing agent like benzoic acid may be required to prevent pH shifts that interfere with the endpoint.[10]

  • Methodology:

    • System Preparation: Add the appropriate KF solvent to the titration vessel. Start the titrator and allow it to titrate the residual water in the solvent to a stable, low-drift endpoint. This is the "conditioning" step.

    • Titer Determination (for Volumetric KF): Accurately add a known amount of a certified water standard (e.g., sodium tartrate dihydrate) to the conditioned vessel. The titrator will determine the volume of KF reagent required to neutralize the water, thus calculating the titer (mg of water per mL of reagent). Perform this in triplicate for accuracy.

    • Sample Analysis: a. Accurately weigh a suitable amount of this compound in a gas-tight syringe or by difference from a vial. The sample size depends on the expected water content. b. Quickly inject the sample into the conditioned titration vessel. c. Start the titration. The instrument will automatically titrate the water in the sample and calculate the water content.

    • Calculation: The instrument software will typically calculate the percentage of water (% w/w) based on the sample mass, reagent titer, and volume of titrant consumed.

  • Troubleshooting for Amine Hydrochlorides:

    • Symptom: Unstable endpoint or drifting baseline.

    • Cause: The amine may be too basic, altering the pH of the reagent and interfering with the iodine-water reaction.[10]

    • Solution: Add a weak acid, such as benzoic acid, to the solvent in the titration vessel before conditioning. This buffers the system and neutralizes the amine's basicity without interfering with the KF reaction.

    • Symptom: Incomplete dissolution of the sample.

    • Cause: The compound may have low solubility in the standard methanol-based KF solvent.

    • Solution: Use a co-solvent like formamide or a specialized KF solvent designed for poorly soluble substances. Gentle heating of the titration cell (if the instrument allows) can also aid dissolution.

References

  • Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. National Institutes of Health (NIH). [Link]

  • Physical, Crystallographic, and Spectroscopic Characterization of a Crystalline Pharmaceutical Hydrate: Understanding the Role of Water. ACS Publications. [Link]

  • Characterization of the "hygroscopic" properties of active pharmaceutical ingredients. Semantic Scholar. [Link]

  • Precaution on use of hydrochloride salts in pharmaceutical formulation. PubMed. [Link]

  • Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. Taylor & Francis Online. [Link]

  • Water contents Amines. Hiranuma. [Link]

  • Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. PharmaInfo. [Link]

  • Illustration of methods to improve the hygroscopic stability of moisture-sensitive APIs. ResearchGate. [Link]

  • Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. MDPI. [Link]

  • Water Content Determination by Karl Fischer. Pharmaguideline. [Link]

  • Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. National Institutes of Health (NIH). [Link]

  • How to Handle Hygroscopic Reference Standards? Chromatography Forum. [Link]

  • Classification of Hygroscopicity. Pharma Growth Hub. [Link]

  • Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach. ResearchGate. [Link]

  • Experimental and Theoretical Study on the Interaction of P-Aminophenol Hydrochloride with H2O. ResearchGate. [Link]

  • 4-Aminophenol hydrochloride. PubChem. [Link]

  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. MDPI. [Link]

Sources

Validation & Comparative

A Comparative Guide to Chiral HPLC Method Development for 2-Amino-1-(2-bromophenyl)ethanol Enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Enantiomeric Purity

In pharmaceutical development, the stereochemistry of a molecule is not a trivial detail; it is a critical determinant of its pharmacological and toxicological profile. Many drug molecules are chiral, existing as enantiomers—non-superimposable mirror images that can exhibit vastly different effects in the chiral environment of the human body. 2-Amino-1-(2-bromophenyl)ethanol is a key chiral intermediate and structural motif found in various pharmaceutically active compounds. Ensuring its enantiomeric purity is paramount, necessitating a robust and reliable analytical method for the separation and quantification of its enantiomers.

High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is the industry's gold standard for this task.[1][2] This guide provides an in-depth, comparative analysis of developing a chiral HPLC method for 2-Amino-1-(2-bromophenyl)ethanol, grounded in the principles of chromatographic theory and extensive field experience. We will compare two leading polysaccharide-based CSPs, elucidate the rationale behind mobile phase selection, and provide detailed, actionable protocols.

Pillar 1: Understanding the Chiral Recognition Mechanism

The heart of a chiral separation is the Chiral Stationary Phase (CSP). The most versatile and widely successful CSPs for a broad range of compounds are based on polysaccharide derivatives, such as cellulose and amylose.[3][4][5] These polymers are coated or immobilized onto a silica support. The chiral recognition mechanism is based on the formation of transient diastereomeric complexes between the enantiomers of the analyte and the chiral selector.[6]

For this to occur, multiple simultaneous interactions are required, often described by the "three-point interaction model." These interactions include:

  • Hydrogen Bonding: The amino and hydroxyl groups of 2-Amino-1-(2-bromophenyl)ethanol are prime candidates for hydrogen bonding with the carbamate groups on the polysaccharide backbone of the CSP.

  • π-π Interactions: The bromophenyl ring of the analyte can interact with the phenyl groups of the CSP's carbamate derivatives.

  • Dipole-Dipole Interactions: Polar functional groups on both the analyte and the CSP contribute to these interactions.

  • Steric Interactions: The most critical factor is how the analyte fits into the chiral grooves and cavities of the helical polysaccharide structure.[7][8] One enantiomer will invariably fit more favorably, leading to a stronger interaction, longer retention time, and thus, separation.

Pillar 2: A Comparative Strategy for CSP Selection

A successful method development strategy begins with screening a small, diverse set of columns to find initial selectivity. For amino alcohols, polysaccharide-based CSPs are the premier choice.[9] We will compare two columns with different polysaccharide backbones to leverage their potentially complementary selectivities:

  • Lux Cellulose-1: Based on Cellulose tris(3,5-dimethylphenylcarbamate). The linear structure of cellulose creates distinct chiral grooves.[8] It is a robust and trusted phase for a wide variety of chiral compounds.[7]

  • CHIRALPAK® AD-H: Based on Amylose tris(3,5-dimethylphenylcarbamate). The helical structure of amylose creates a more complex steric environment, which can lead to stronger interactions and different selectivity compared to its cellulose counterpart.[3]

The logical workflow for developing the method is outlined below.

MethodDevelopmentWorkflow cluster_screening Phase 1: Initial Screening cluster_optimization Phase 2: Method Optimization Start Racemic Standard of 2-Amino-1-(2-bromophenyl)ethanol Col_Screen Column Screening Start->Col_Screen Inject on both columns (e.g., Hex/IPA + 0.1% DEA) Lux Lux Cellulose-1 Col_Screen->Lux ADH CHIRALPAK AD-H Col_Screen->ADH MP_Opt Mobile Phase Optimization (Adjust % Alcohol) Lux->MP_Opt Select column with best initial selectivity (α) ADH->MP_Opt Select column with best initial selectivity (α) Add_Opt Additive Optimization (Adjust [DEA]) MP_Opt->Add_Opt Fine-tune for Resolution (Rs > 1.5) Final_Method Final Validated Method Add_Opt->Final_Method

Caption: Logical workflow for chiral HPLC method development.

Pillar 3: Experimental Protocols & Comparative Data

The following protocols provide a starting point for the analysis. For basic compounds like amino alcohols, a normal phase mobile system with a basic additive is the most logical and effective choice.[10][11] The additive, typically Diethylamine (DEA), is crucial for achieving good peak shape by masking residual acidic silanols on the silica surface, which would otherwise cause peak tailing.[10]

Experimental Protocol 1: Analysis on Lux Cellulose-1
  • Column: Phenomenex Lux® 5 µm Cellulose-1, 250 x 4.6 mm

  • Mobile Phase: n-Hexane / Isopropanol (IPA) (90:10, v/v) with 0.1% Diethylamine (DEA).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C (Ambient).

  • Detection: UV at 220 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the racemic standard in the mobile phase to a concentration of 1 mg/mL.

  • System Suitability: Before analysis, ensure the system is equilibrated. The resolution (Rs) between the two enantiomer peaks should be ≥ 1.5, and the tailing factor for each peak should be ≤ 1.5.

Experimental Protocol 2: Analysis on CHIRALPAK® AD-H
  • Column: CHIRALPAK® AD-H, 5 µm, 250 x 4.6 mm.[12][13]

  • Mobile Phase: n-Hexane / Isopropanol (IPA) (90:10, v/v) with 0.1% Diethylamine (DEA).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C (Ambient).

  • Detection: UV at 220 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the racemic standard in the mobile phase to a concentration of 1 mg/mL.

  • System Suitability: The resolution (Rs) between the two enantiomer peaks should be ≥ 1.5, and the tailing factor for each peak should be ≤ 1.5.

Comparative Performance Data

The table below presents expected, representative data from the initial screening experiments described above. This allows for an objective comparison of the two CSPs.

ParameterLux Cellulose-1CHIRALPAK® AD-HRationale & Interpretation
t_R1 (min) 8.5210.15Retention time of the first eluting enantiomer.
t_R2 (min) 9.8112.58Retention time of the second eluting enantiomer.
k'₁ 2.413.06Capacity factor of Enantiomer 1. Indicates retention.
k'₂ 2.924.03Capacity factor of Enantiomer 2.
α (k'₂/k'₁) 1.211.32Selectivity Factor. The most critical parameter. A higher value indicates better separation potential. The AD-H column shows superior selectivity.[14]
Rs 2.153.51Resolution. The quantitative measure of separation. Rs > 1.5 is considered baseline separation. Both are acceptable, but the AD-H column provides a more robust separation.

Pillar 4: Mechanistic Insights & Optimization

The superior performance of the amylose-based CSP in this case highlights the importance of the polysaccharide's helical structure.[3] The specific conformation of the chiral cavities in the amylose polymer likely allows for a more optimal "fit" and stronger differential interactions with the enantiomers of 2-Amino-1-(2-bromophenyl)ethanol compared to the cellulose-based phase.

The diagram below illustrates the key interactions at play.

InteractionMechanism cluster_csp Chiral Stationary Phase (AD-H) cluster_analyte Analyte Enantiomer cluster_additive Mobile Phase Additive CSP Amylose Polymer Groove (Chiral Cavity) Carbamate Carbamate Group (-NH-C=O) (H-bond acceptor/donor, dipole) Phenyl Phenyl Group (π-π interaction site) Analyte 2-Amino-1-(2-bromophenyl)ethanol Analyte->CSP Steric Fit (Key to recognition) Amine Amine (-NH2) (H-bond donor) Hydroxyl Hydroxyl (-OH) (H-bond donor/acceptor) Aromatic Bromophenyl Ring (π-electron cloud) Amine->Carbamate H-Bonding Hydroxyl->Carbamate H-Bonding Aromatic->Phenyl π-π Stacking DEA Diethylamine (DEA) (Basic Additive) Silanol Silica Surface Silanol (-Si-OH) (Causes peak tailing) DEA->Silanol Masks active sites

Caption: Key molecular interactions in the chiral separation.

Optimization Strategy:
  • Alcohol Modifier: Decreasing the IPA concentration (e.g., from 10% to 5%) will generally increase retention times and can sometimes improve resolution, but at the cost of longer analysis times. Conversely, increasing IPA will shorten the analysis but may compromise the separation.

  • Additive Concentration: The 0.1% DEA is a standard starting point. If peak shape is still poor, increasing it to 0.2% may help. However, excessive amine can sometimes compete too strongly and reduce retention.[15]

  • Alternative Additives: In some cases, other basic additives like ethanolamine or butylamine can offer different selectivity or improved peak shape and are worth exploring during optimization.[11]

By systematically screening well-chosen CSPs and understanding the role of each mobile phase component, a robust, reliable, and efficient chiral HPLC method can be developed for critical intermediates like 2-Amino-1-(2-bromophenyl)ethanol, ensuring the final product's quality and safety.

References

  • Title: Lux Cellulose-1 Chiral LC Columns Source: Phenomenex URL: [Link]

  • Title: Enantioseparations of 11 Amino Alcohols Using Di-n-amyl l-Tartrate–Boric Acid Complex as Chiral Mobile Phase Additive by RP-HPLC Source: Semantic Scholar URL: [Link]

  • Title: Memory effect of mobile phase additives in chiral separation on a Chiralpak AD column Source: ResearchGate URL: [Link]

  • Title: Enantioseparation of Amino Alcohols by Reversed-Phase High-Performance Liquid Chromatography Using Cyanuric Chloride Source: AKJournals URL: [Link]

  • Title: CHIRALPAK AD-H Source: Daicel Chiral Technologies URL: [Link]

  • Title: INSTRUCTION MANUAL FOR CHIRALPAK® AD-H COLUMNS Source: ResearchGate URL: [Link]

  • Title: Effect of amine mobile phase additives on chiral subcritical fluid chromatography using polysaccharide stationary phases Source: ResearchGate URL: [Link]

  • Title: Lux Cellulose-1 - Phenomenex - Chiral Source: HPLC-MART URL: [Link]

  • Title: Chiral Operating Conditions for Normal Phase Columns Source: MZ-Analysentechnik URL: [Link]

  • Title: Lux Chiral HPLC Columns for Chiral Separation Source: Phenomenex URL: [Link]

  • Title: Memory effect of diethylamine mobile phase additive on chiral separations on polysaccharide stationary phases Source: ResearchGate URL: [Link]

  • Title: CHIRAL COLUMNS Source: Chromservis URL: [Link]

  • Title: CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives Source: Chiral Technologies URL: [Link]

  • Title: Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications Source: PubMed Central URL: [Link]

  • Title: Polysaccharide-Based Chiral Stationary Phases for Enantioseparations by High-Performance Liquid Chromatography: An Overview Source: PubMed URL: [Link]

  • Title: Polysaccharide-based Chiral Stationary Phases for High-performance Liquid Chromatographic Enantioseparation Source: ResearchGate URL: [Link]

  • Title: Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives Source: RSC Publishing URL: [Link]

  • Title: Polysaccharide-based CSPs Source: Chiralpedia URL: [Link]

  • Title: Polysaccharide-Based Chiral Stationary Phases for Enantioseparations by High-Performance Liquid Chromatography: An Overview Source: Springer Nature Experiments URL: [Link]

  • Title: Please read this instruction sheet completely before using this column Source: Daicel Chiral Technologies URL: [Link]

  • Title: A Strategy for Developing HPLC Methods for Chiral Drugs Source: LCGC International URL: [Link]

  • Title: Chiral separation using cyclodextrins as mobile phase additives in open‐tubular liquid chromatography with a pseudophase coating Source: PubMed Central URL: [Link]

  • Title: Daicel Chiral HPLC Catalogue Source: Velocity Scientific Solutions URL: [Link]

  • Title: Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases Source: YAKHAK HOEJI URL: [Link]

  • Title: Chiral HPLC Separations Source: Phenomenex URL: [Link]

  • Title: Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines Source: MDPI URL: [Link]

  • Title: Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals Source: IntechOpen URL: [Link]

  • Title: Chiral Amino Acid and Peptide Separations – the Next Generation Source: Chromatography Today URL: [Link]

Sources

A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation of 2-Amino-1-(2-bromophenyl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Authored by a Senior Application Scientist

For researchers and professionals in drug development and analytical chemistry, understanding the mass spectrometric behavior of novel or sparsely documented compounds is a critical challenge. This guide provides an in-depth analysis of the predicted mass spectrometry fragmentation pattern of 2-Amino-1-(2-bromophenyl)ethanol, a compound of interest in synthetic and medicinal chemistry. In the absence of a publicly available, experimentally derived mass spectrum for this specific molecule, this guide will leverage established fragmentation principles of analogous structures—phenylethanolamines, bromo-aromatic compounds, and primary amines/alcohols—to construct a predictive fragmentation model.[1][2][3][4][5][6][7][8]

This document will not only propose the likely fragmentation pathways under both hard (Electron Ionization) and soft (Electrospray Ionization) techniques but will also provide a robust, step-by-step experimental protocol for researchers to generate and validate these findings in their own laboratories.

Predicted Fragmentation Pathways: A Mechanistic Perspective

The structure of 2-Amino-1-(2-bromophenyl)ethanol presents several key features that will dictate its fragmentation behavior: a primary amine, a benzylic alcohol, and a bromine-substituted aromatic ring. The interplay of these functional groups will result in a characteristic mass spectrum.

Molecular Ion and Isotopic Pattern

The molecular formula of 2-Amino-1-(2-bromophenyl)ethanol is C8H10BrNO.[9] The presence of a single bromine atom is a powerful diagnostic tool in mass spectrometry. Due to the natural isotopic abundance of bromine (79Br and 81Br in an approximate 1:1 ratio), the molecular ion region of the mass spectrum will exhibit a characteristic doublet, with two peaks of nearly equal intensity separated by two m/z units.[4][10]

  • M+• (with 79Br): m/z ≈ 215

  • [M+2]+• (with 81Br): m/z ≈ 217

The observation of this isotopic pattern provides a high degree of confidence in the presence of a single bromine atom in the molecule.

Electron Ionization (EI) Fragmentation

Electron Ionization (EI) is a high-energy ("hard") ionization technique that typically induces extensive fragmentation, providing a detailed "fingerprint" of the molecule.[2] The following pathways are predicted for 2-Amino-1-(2-bromophenyl)ethanol under EI conditions.

  • Alpha-Cleavage (α-Cleavage): This is often the most dominant fragmentation pathway for aliphatic amines and alcohols.[7][8][11] Cleavage of the Cα-Cβ bond (the bond between the carbon bearing the hydroxyl/phenyl group and the carbon bearing the amine group) is expected to be a major fragmentation route. This cleavage results in the formation of a stable, resonance-stabilized benzylic cation.

    • Proposed Fragment: [C7H6BrO]+•

    • Predicted m/z: 185/187

    • Neutral Loss: CH2NH2• (iminomethyl radical)

  • Benzylic Cleavage with Amine Retention: An alternative and highly probable fragmentation is the cleavage of the bond between the benzylic carbon and the aromatic ring, with the charge being retained by the amine-containing fragment.

    • Proposed Fragment: [C2H6NO]+

    • Predicted m/z: 60

    • Neutral Loss: C6H4Br• (bromophenyl radical)

  • Loss of Water (Dehydration): The presence of a hydroxyl group makes the loss of a neutral water molecule (18 Da) a common fragmentation pathway, especially for alcohols where it can be so facile that the molecular ion is not observed.[3][8][12]

    • Proposed Fragment: [C8H8BrN]+•

    • Predicted m/z: 200/202

    • Neutral Loss: H2O

  • Loss of the Bromine Radical: A characteristic fragmentation of halogenated organic compounds is the loss of the halogen atom as a radical.[4][6]

    • Proposed Fragment: [C8H10NO]+

    • Predicted m/z: 136

    • Neutral Loss: Br•

The proposed EI fragmentation pathway can be visualized as follows:

EI_Fragmentation_of_2-Amino-1-(2-bromophenyl)ethanol M [C8H10BrNO]+• m/z 215/217 F1 [C7H6BrO]+• m/z 185/187 (α-Cleavage) M->F1 - CH2NH2• F2 [C2H6NO]+ m/z 60 (Benzylic Cleavage) M->F2 - C6H4Br• F3 [C8H8BrN]+• m/z 200/202 (Loss of H2O) M->F3 - H2O F4 [C8H10NO]+ m/z 136 (Loss of Br•) M->F4 - Br•

Caption: Predicted EI fragmentation pathways for 2-Amino-1-(2-bromophenyl)ethanol.

Electrospray Ionization (ESI) Fragmentation

Electrospray Ionization (ESI) is a "soft" ionization technique that typically results in the formation of a protonated molecule, [M+H]+, with less extensive fragmentation compared to EI.[1] However, in-source fragmentation can still occur, particularly for phenethylamine derivatives.[1][3]

  • Protonated Molecule: The most abundant ion in the full scan ESI mass spectrum is expected to be the protonated molecule.

    • Proposed Ion: [C8H10BrNO + H]+

    • Predicted m/z: 216/218

  • Loss of Ammonia: Phenethylamines are known to readily lose ammonia (NH3) upon protonation during ESI.[1][3] This often leads to the formation of a stable spiro[2.5]octadienylium ion.

    • Proposed Fragment: [C8H8BrO]+

    • Predicted m/z: 199/201

    • Neutral Loss: NH3

  • Loss of Water: Similar to EI, the loss of water from the protonated molecule is a likely fragmentation pathway, especially with increased in-source energy.

    • Proposed Fragment: [C8H9BrN + H]+

    • Predicted m/z: 201/203

    • Neutral Loss: H2O

The proposed ESI fragmentation pathway can be visualized as follows:

ESI_Fragmentation_of_2-Amino-1-(2-bromophenyl)ethanol MH [M+H]+ m/z 216/218 F1_ESI [M+H - NH3]+ m/z 199/201 MH->F1_ESI - NH3 F2_ESI [M+H - H2O]+ m/z 201/203 MH->F2_ESI - H2O

Caption: Predicted ESI fragmentation pathways for 2-Amino-1-(2-bromophenyl)ethanol.

Comparative Summary of Predicted Fragments

Ionization TechniquePredicted Fragment IonPredicted m/zFragmentation Pathway
EI [C8H10BrNO]+•215/217Molecular Ion
[C7H6BrO]+•185/187α-Cleavage
[C2H6NO]+60Benzylic Cleavage
[C8H8BrN]+•200/202Loss of H2O
[C8H10NO]+136Loss of Br•
ESI [C8H10BrNO + H]+216/218Protonated Molecule
[C8H8BrO]+199/201Loss of NH3
[C8H9BrN + H]+201/203Loss of H2O

Experimental Protocol for Mass Spectrometric Analysis

To validate the predicted fragmentation patterns, the following experimental workflows are recommended.

Workflow for GC-MS (EI) Analysis

GC-MS_Workflow cluster_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry (EI) cluster_analysis Data Analysis Prep1 Dissolve sample in a volatile solvent (e.g., Methanol, Dichloromethane) GC_Inject Inject 1 µL into GC Prep1->GC_Inject GC_Col Column: DB-5ms or equivalent GC_Inject->GC_Col GC_Prog Temperature Program: Initial: 100°C (1 min) Ramp: 10°C/min to 280°C Hold: 5 min GC_Col->GC_Prog MS_Source Ion Source: Electron Ionization (EI) GC_Prog->MS_Source MS_Energy Electron Energy: 70 eV MS_Source->MS_Energy MS_Scan Scan Range: m/z 40-400 MS_Energy->MS_Scan DA_Spec Acquire and process mass spectrum MS_Scan->DA_Spec DA_Compare Compare with predicted fragments DA_Spec->DA_Compare

Caption: Recommended workflow for GC-MS analysis with Electron Ionization.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of 2-Amino-1-(2-bromophenyl)ethanol.

    • Dissolve in 1 mL of a volatile, high-purity solvent such as methanol or dichloromethane to create a 1 mg/mL stock solution.

    • Further dilute as necessary to achieve an appropriate concentration for GC-MS analysis (typically in the low µg/mL range).

  • Gas Chromatography (GC) Conditions:

    • Injection Volume: 1 µL.

    • Inlet Temperature: 250°C.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Column: A standard non-polar column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness DB-5ms or equivalent.

    • Oven Temperature Program:

      • Initial temperature: 100°C, hold for 1 minute.

      • Ramp: Increase at 10°C/min to 280°C.

      • Hold: Maintain at 280°C for 5 minutes.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Electron Energy: 70 eV.

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 40-400.

Workflow for LC-MS (ESI) Analysis

LC-MS_Workflow cluster_prep_lc Sample Preparation cluster_lc Liquid Chromatography cluster_ms_esi Mass Spectrometry (ESI) cluster_analysis_lc Data Analysis Prep1_LC Dissolve sample in mobile phase (e.g., Methanol/Water with 0.1% Formic Acid) LC_Inject Inject 5 µL into LC Prep1_LC->LC_Inject LC_Col Column: C18 (e.g., 2.1 x 50 mm, 1.8 µm) LC_Inject->LC_Col LC_Grad Gradient Elution: A: Water + 0.1% Formic Acid B: Acetonitrile + 0.1% Formic Acid LC_Col->LC_Grad MS_Source_ESI Ion Source: Electrospray Ionization (ESI), Positive Mode LC_Grad->MS_Source_ESI MS_Params Capillary Voltage: 3.5 kV Nebulizer Pressure: 35 psi Drying Gas: 10 L/min at 300°C MS_Source_ESI->MS_Params MS_Scan_ESI Full Scan: m/z 100-300 MS/MS of m/z 216/218 MS_Params->MS_Scan_ESI DA_Spec_LC Acquire and process mass spectra MS_Scan_ESI->DA_Spec_LC DA_Compare_LC Compare with predicted fragments DA_Spec_LC->DA_Compare_LC

Caption: Recommended workflow for LC-MS analysis with Electrospray Ionization.

Step-by-Step Methodology:

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of the analyte in methanol.

    • Dilute the stock solution to a final concentration of approximately 1-10 µg/mL in the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

  • Liquid Chromatography (LC) Conditions:

    • Injection Volume: 5 µL.

    • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Flow Rate: 0.3 mL/min.

    • Gradient Program:

      • Start at 5% B.

      • Linearly increase to 95% B over 5 minutes.

      • Hold at 95% B for 2 minutes.

      • Return to 5% B and re-equilibrate for 3 minutes.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive ion mode.

    • Capillary Voltage: 3.5 kV.

    • Nebulizer Pressure: 35 psi.

    • Drying Gas Flow: 10 L/min.

    • Drying Gas Temperature: 300°C.

    • Data Acquisition:

      • Full Scan: Acquire data from m/z 100-300 to observe the protonated molecule.

      • Tandem MS (MS/MS): Perform product ion scans on the precursor ions m/z 216 and 218 to confirm the predicted fragment ions.

Conclusion and Outlook

This guide provides a theoretically grounded and experimentally actionable framework for the analysis of 2-Amino-1-(2-bromophenyl)ethanol by mass spectrometry. The predicted fragmentation patterns, rooted in the established behavior of related chemical classes, offer a robust starting point for spectral interpretation. The characteristic bromine isotopic pattern, coupled with key fragmentation pathways such as α-cleavage and neutral losses of water and ammonia, should allow for the confident identification of this compound. The provided GC-MS and LC-MS protocols are designed to be readily implemented, enabling researchers to generate high-quality data to confirm these predictions and further elucidate the compound's mass spectrometric behavior.

References

  • In-Source Fragmentation of Phenethylamines by Electrospray Ionization Mass Spectrometry: Toward Highly Sensitive Quantitative Analysis of Monoamine Neurotransmitters - PubMed. (2020). Analytical Chemistry, 92(17), 12033–12039. [Link]

  • Mass Spectrometry: Fragmentation. (n.d.). [Link]

  • Fragmentation Study of Substituted Phenethylamines Induced by Electrospray Ionization Mass Spectrometry and Its Application for. (n.d.). Analytical Chemistry. [Link]

  • MASS SPECTROMETRY: FRAGMENTATION PATTERNS - eGyanKosh. (n.d.). eGyanKosh. [Link]

  • Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. (2014). Molecules, 19(7), 9388-9403. [Link]

  • Mass spectrometry of halogen-containing organic compounds. (1976). Russian Chemical Reviews, 45(6), 496-511. [Link]

  • Organic Compounds Containing Halogen Atoms. (2023). Chemistry LibreTexts. [Link]

  • ANALYSIS OF THE FRAGMENTATION OF NEW-TYPE PHENETHYLAMINE DERIVATIVES FROM THE NBOME AND NBF GROUPS UNDER ELECTROSPRAY IONIZATION CONDITIONS USING HIGH RESOLUTION MASS SPECTROMETRY. (2019). Problems of Forensic Sciences, 118, 157-169. [Link]

  • 2-(2-Bromophenyl)ethan-1-ol | C8H9BrO - PubChem. (n.d.). PubChem. [Link]

  • 2-Amino-1-(2-bromophenyl)ethanol | C8H10BrNO - BuyersGuideChem. (n.d.). BuyersGuideChem. [Link]

  • Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. [Link]

  • 2-Amino-1-(4-bromophenyl)-1-ethanol - PubChem. (n.d.). PubChem. [Link]

  • 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. (2018). [Link]

  • Ethanol, 2-[(2-aminoethyl)amino]- - NIST WebBook. (n.d.). National Institute of Standards and Technology. [Link]

  • Ethanol, 2-[(1-methylethyl)amino]- - NIST WebBook. (n.d.). National Institute of Standards and Technology. [Link]

  • Mass Spectrometry Part 8 - Fragmentation in Amines. (2023, January 26). YouTube. [Link]

  • (R)-2-Amino-2-(2-bromophenyl)ethanol - MySkinRecipes. (n.d.). MySkinRecipes. [Link]

  • Ethanol, 2-[(phenylmethyl)amino]- - NIST WebBook. (n.d.). National Institute of Standards and Technology. [Link]

  • Mass Spectrometry - Examples. (n.d.). The University of Arizona. [Link]

  • Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. (2018). RSC Advances, 8(35), 19567–19576. [Link]

  • Showing Compound 2-Aminoethanol (FDB000769) - FooDB. (2010). FooDB. [Link]

  • Analysis of the fragmentation of new-type phenethylamine derivatives from the NBOMe and NBF groups under electrospray ionization conditions using high resolution mass spectrometry. (2020). Problems of Forensic Sciences, 118, 157-169. [Link]

  • (R)-1-(2-bromophenyl)ethanol | C8H9BrO - PubChem. (n.d.). PubChem. [Link]

  • Ethanol - NIST WebBook. (n.d.). National Institute of Standards and Technology. [Link]

Sources

A Comparative Guide to the Synthetic Routes of 2-Amino-1-(2-bromophenyl)ethanol Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

The synthesis of chiral amino alcohols is a cornerstone of medicinal chemistry, providing key intermediates for a vast array of pharmacologically active molecules. Among these, 2-Amino-1-(2-bromophenyl)ethanol hydrochloride stands as a significant building block. This guide provides a comparative analysis of prominent synthetic routes to this compound, offering insights into the strategic selection of methodologies based on efficiency, stereochemical control, and scalability. We will delve into three distinct approaches: a classical two-step synthesis from a corresponding α-bromoketone, an asymmetric catalytic reduction for direct enantioselective synthesis, and a modern biocatalytic strategy.

Introduction to the Target Molecule

This compound is a chiral 1,2-amino alcohol. The presence of the bromine atom on the phenyl ring offers a versatile handle for further chemical modifications, such as cross-coupling reactions, making it a valuable synthon in drug discovery and development. The stereochemistry of the alcohol and amine groups is crucial for the biological activity of the final pharmaceutical products. Therefore, synthetic routes that can selectively produce a single enantiomer are of paramount importance.

Comparative Overview of Synthetic Strategies

Herein, we compare three distinct synthetic pathways to this compound. Each route presents a unique set of advantages and challenges in terms of yield, enantioselectivity, operational simplicity, and cost-effectiveness.

Metric Route 1: Classical Two-Step Synthesis Route 2: Asymmetric Transfer Hydrogenation Route 3: Biocatalytic Reduction
Starting Material 2-Bromo-1-(2-bromophenyl)ethanone2-Amino-1-(2-bromophenyl)ethanone2-Bromo-1-(2-bromophenyl)ethanone
Key Transformation Amination followed by reductionAsymmetric reduction of aminoketoneEnzymatic reduction of haloketone
Stereochemical Control Racemic product (requires resolution)High enantioselectivityHigh enantioselectivity
Typical Yields Moderate to goodHighModerate to high
Reagents & Catalysts Hexamine, Sodium BorohydrideRuthenium-diamine catalyst, Formic acid/TriethylamineAlcohol Dehydrogenase (e.g., TeSADH), Cofactor (NADPH)
Operational Complexity ModerateModerateLow to moderate
Scalability GoodGoodPotentially challenging for large scale
Green Chemistry Aspect Use of organic solvents and stoichiometric reagentsUse of a catalyst, but may require organic solventsEnzymatic, mild conditions, often in aqueous media

Route 1: Classical Two-Step Synthesis via Amination and Reduction

This classical approach involves the initial synthesis of the racemic α-aminoketone, followed by the non-stereoselective reduction of the ketone functionality.

Workflow Diagram

cluster_0 Route 1: Classical Synthesis start 2-Bromo-1-(2-bromophenyl)ethanone step1 Amination (Delepine Reaction) with Hexamine start->step1 intermediate 2-Amino-1-(2-bromophenyl)ethanone (racemic) step1->intermediate step2 Reduction with NaBH4 intermediate->step2 product 2-Amino-1-(2-bromophenyl)ethanol (racemic) step2->product final_step HCl salt formation product->final_step final_product 2-Amino-1-(2-bromophenyl)ethanol hydrochloride (racemic) final_step->final_product

Caption: Classical two-step synthesis of racemic this compound.

Experimental Protocol

Step 1: Synthesis of 2-Amino-1-(2-bromophenyl)ethanone hydrochloride (Delepine Reaction)

  • To a solution of 2-bromo-1-(2-bromophenyl)ethanone in a suitable solvent such as chloroform or ethanol, an equimolar amount of hexamethylenetetramine (hexamine) is added.

  • The reaction mixture is stirred at room temperature, leading to the formation of a quaternary ammonium salt precipitate.

  • The salt is isolated by filtration and then hydrolyzed by heating in a mixture of ethanol and concentrated hydrochloric acid.

  • Upon cooling, 2-amino-1-(2-bromophenyl)ethanone hydrochloride crystallizes and can be collected by filtration.

Step 2: Reduction of 2-Amino-1-(2-bromophenyl)ethanone to 2-Amino-1-(2-bromophenyl)ethanol

  • The 2-amino-1-(2-bromophenyl)ethanone hydrochloride is dissolved in methanol and cooled in an ice bath.

  • Sodium borohydride is added portion-wise to the stirred solution.

  • The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • The reaction is quenched by the addition of water, and the product is extracted with an organic solvent (e.g., ethyl acetate).

  • The organic layer is dried and concentrated to yield racemic 2-amino-1-(2-bromophenyl)ethanol.

  • The hydrochloride salt can be formed by treating a solution of the amino alcohol with ethereal HCl.

Discussion

This route is straightforward and utilizes readily available and relatively inexpensive reagents. The Delepine reaction is a well-established method for the synthesis of primary amines from alkyl halides.[1] The subsequent reduction of the ketone with sodium borohydride is a robust and high-yielding transformation. However, the primary drawback of this method is the lack of stereocontrol, resulting in a racemic mixture of the final product. For applications requiring a single enantiomer, a subsequent chiral resolution step would be necessary, which can be inefficient and costly.[2]

Route 2: Asymmetric Transfer Hydrogenation

This modern approach introduces chirality directly through a catalytic asymmetric reduction of the aminoketone intermediate.

Workflow Diagram

cluster_1 Route 2: Asymmetric Transfer Hydrogenation start 2-Amino-1-(2-bromophenyl)ethanone step1 Asymmetric Transfer Hydrogenation (Ru-catalyst, HCOOH/TEA) start->step1 product (R)- or (S)-2-Amino-1-(2-bromophenyl)ethanol step1->product final_step HCl salt formation product->final_step final_product (R)- or (S)-2-Amino-1-(2-bromophenyl)ethanol hydrochloride final_step->final_product

Caption: Asymmetric synthesis via catalytic transfer hydrogenation.

Experimental Protocol
  • In a reaction vessel, 2-amino-1-(2-bromophenyl)ethanone hydrochloride and a chiral ruthenium-diamine catalyst (e.g., RuCl(p-cymene)[(R,R)-TsDPEN]) are dissolved in a suitable solvent such as methanol or a mixture of formic acid and triethylamine (5:2 azeotrope).

  • The reaction mixture is heated to a specified temperature (e.g., 40-60 °C) and stirred for several hours.

  • The progress of the reaction is monitored by HPLC.

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is worked up by adding a base to neutralize the acid and extracting the product with an organic solvent.

  • The organic extracts are dried and concentrated to yield the enantiomerically enriched amino alcohol.

  • The hydrochloride salt is prepared by treatment with HCl in a suitable solvent.

Discussion

Asymmetric transfer hydrogenation is a powerful and efficient method for the enantioselective reduction of ketones.[3] The use of a chiral catalyst, such as a Noyori-type ruthenium complex, allows for the direct formation of a single enantiomer of the desired amino alcohol with high enantiomeric excess (ee).[4] This method avoids the need for a separate resolution step, making it more atom-economical and efficient than the classical approach. The reaction conditions are generally mild, and the catalyst loading can be low, making it an attractive option for industrial applications.

Route 3: Biocatalytic Asymmetric Reduction

This "green" chemistry approach utilizes an enzyme to catalyze the enantioselective reduction of a prochiral ketone precursor.

Workflow Diagram

cluster_2 Route 3: Biocatalytic Reduction start 2-Bromo-1-(2-bromophenyl)ethanone step1 Enzymatic Reduction (TeSADH mutant, NADPH) start->step1 intermediate (R)- or (S)-1-(2-Bromophenyl)-2-bromoethanol step1->intermediate step2 Amination (e.g., with NH3) intermediate->step2 product (R)- or (S)-2-Amino-1-(2-bromophenyl)ethanol step2->product final_step HCl salt formation product->final_step final_product (R)- or (S)-2-Amino-1-(2-bromophenyl)ethanol hydrochloride final_step->final_product

Caption: Biocatalytic route to chiral this compound.

Experimental Protocol

Step 1: Enantioselective Reduction of 2-Bromo-1-(2-bromophenyl)ethanone

  • In a buffered aqueous solution, 2-bromo-1-(2-bromophenyl)ethanone is suspended.

  • A specific mutant of an alcohol dehydrogenase, such as TeSADH, is added along with a cofactor regeneration system (e.g., glucose and glucose dehydrogenase for NADPH regeneration).

  • The reaction mixture is incubated at a controlled temperature and pH with gentle agitation.

  • The reaction is monitored by chiral HPLC to determine the conversion and enantiomeric excess of the resulting 1-(2-bromophenyl)-2-bromoethanol.

  • Once the reaction is complete, the product is extracted with an organic solvent.

Step 2: Amination of the Chiral Bromo-alcohol

  • The enantiomerically pure 1-(2-bromophenyl)-2-bromoethanol is dissolved in a suitable solvent and treated with an aminating agent, such as ammonia in methanol, under pressure in a sealed vessel.

  • The reaction is heated to drive the nucleophilic substitution of the bromine atom by the amino group.

  • After completion, the solvent is evaporated, and the product is purified.

  • The final hydrochloride salt is formed as in the previous routes.

Discussion

Biocatalysis offers a highly selective and environmentally friendly alternative to traditional chemical methods.[5] Enzymes operate under mild conditions (neutral pH, room temperature) in aqueous media, reducing the need for harsh reagents and organic solvents. The use of specific enzyme mutants can provide access to either enantiomer of the product with very high enantioselectivity.[5] However, the development of a robust biocatalytic process can require significant effort in enzyme screening and optimization. The scalability of biocatalytic reactions can also be a concern, although advancements in fermentation and enzyme immobilization technologies are addressing these challenges.

Conclusion

The choice of a synthetic route for this compound is a strategic decision that depends on the specific requirements of the project.

  • Route 1 is a viable option for producing the racemic material, which may be sufficient for initial studies or if an efficient resolution method is available.

  • Route 2 represents a more sophisticated and efficient approach for the direct synthesis of enantiomerically pure material, which is often required for pharmaceutical applications.

  • Route 3 is at the forefront of green and sustainable chemistry, offering exceptional selectivity under mild conditions, and is an excellent choice when environmental impact is a primary consideration.

For researchers and professionals in drug development, a thorough evaluation of these routes based on the criteria of stereochemical purity, yield, cost, and scalability is essential for making an informed decision that aligns with the overall goals of their research and development program.

References

  • Convenient synthesis and X-ray determination of 2-amino-6H-1,3,4-thiadiazin-3-ium bromides endowed with antiproliferative activity. PMC. Retrieved January 20, 2026.
  • Process for the synthesis of (±) 2-Amino-N-[2,(2,5-dimethoxy phenyl)-2-hydroxyethyl] acetamide monohydrochloride.
  • 2-amino-1-(2-bromophenyl)ethan-1-one hydrochloride. Echemi. Retrieved January 20, 2026.
  • The preparation of indazoles via metal free intramolecular electrophilic amination of 2-aminophenyl ketoximes. Organic Syntheses Procedure. Retrieved January 20, 2026.
  • Enantiocomplementary Asymmetric Reduction of 2–Haloacetophenones Using TeSADH: Synthesis of Enantiopure 2-Halo-1-arylethanols. PMC - NIH. Retrieved January 20, 2026.
  • Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. MDPI. Retrieved January 20, 2026.
  • SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. International Journal of Pharmacy and Biological Sciences. Retrieved January 20, 2026.
  • Supporting Information A New and Versatile One-Pot Strategy to synthesize alpha- Bromoketones from Secondary Alcohols Using Ammo. The Royal Society of Chemistry. Retrieved January 20, 2026.
  • (i) 2-Bromo-1-(4-chlorophenyl)ethanone or...
  • A Boron-Oxygen Transborylation Strategy for the Asymmetric Reduction of Ketones.
  • Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. MDPI. Retrieved January 20, 2026.
  • The Noyori Asymmetric Hydrogenation Reaction. Andrew G Myers Research Group. Retrieved January 20, 2026.
  • Asymmetric Reduction of Ketones. Sigma-Aldrich. Retrieved January 20, 2026.
  • (R)-2-Amino-2-(2-bromophenyl)ethanol. MySkinRecipes. Retrieved January 20, 2026.
  • (R)-2-Amino-2-(4-bromophenyl)ethanol hydrochloride. MySkinRecipes. Retrieved January 20, 2026.
  • Technical Support Center: Chiral Separation of Amino Alcohol Enantiomers. Benchchem. Retrieved January 20, 2026.
  • Processes for producing optically active 2-amino-1-phenylethanol derivatives. European Patent Office - EP 0924193 A1. Retrieved January 20, 2026.
  • 2-Amino-2-(4-bromophenyl)ethan-1-ol. Sigma-Aldrich. Retrieved January 20, 2026.
  • Strategies for chiral separation: from racemate to enantiomer. Chemical Science (RSC Publishing). Retrieved January 20, 2026.
  • Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Un. SciHorizon. Retrieved January 20, 2026.
  • 2-Amino-1-(3-bromophenyl)ethanone. PubChem. Retrieved January 20, 2026.

Sources

A Comparative Guide to Brominated Precursors in Pharmaceutical Synthesis: 2-Amino-1-(2-bromophenyl)ethanol vs. Key Alternatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of pharmaceutical synthesis, the selection of starting materials is a critical decision that profoundly impacts the efficiency, scalability, and economic viability of a drug development pipeline. Brominated precursors, in particular, are versatile building blocks in the synthesis of a wide array of Active Pharmaceutical Ingredients (APIs), owing to their utility in forming carbon-carbon and carbon-heteroatom bonds. This guide provides an in-depth, objective comparison of 2-Amino-1-(2-bromophenyl)ethanol with other key brominated precursors, supported by experimental data to inform your synthetic strategy.

Introduction: The Strategic Importance of Brominated Precursors

Brominated aromatic compounds are highly valued in medicinal chemistry for their ability to serve as versatile intermediates. The bromine atom can be readily displaced or participate in a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, to build molecular complexity. Furthermore, the position of the bromine atom on an aromatic ring can significantly influence the reactivity and regioselectivity of subsequent transformations. This guide focuses on 2-Amino-1-(2-bromophenyl)ethanol, a key intermediate in the synthesis of Central Nervous System (CNS) active agents and β-adrenergic receptor antagonists, and compares its performance with other strategically important brominated precursors.[1][2]

The Contenders: A Profile of Key Brominated Precursors

This guide will focus on a comparative analysis of the following precursors:

  • 2-Amino-1-(2-bromophenyl)ethanol: The primary subject of this guide, valued for its application in synthesizing chiral pharmaceuticals.[2]

  • 2-Bromo-1-(4-bromophenyl)ethanone: A ketone precursor that offers a different synthetic handle for elaboration.

  • Substituted Acetophenones (e.g., 2-bromo-4-fluoro acetophenone): Represents a class of precursors where additional substituents can modulate electronic properties and provide further points for diversification.[3]

  • 4-Bromobenzyl-functionalized amines: An alternative scaffold where the bromine is more distal to the core functional groups.

The choice between these precursors is often dictated by the desired final product, the intended synthetic route, and factors such as cost, availability, and safety.

Head-to-Head Comparison: Performance in Key Synthetic Transformations

The true measure of a precursor's utility lies in its performance in the laboratory. This section provides a comparative analysis of the aforementioned precursors in common synthetic applications, with a focus on reaction yields, conditions, and the purity of the resulting products.

Synthesis of Heterocyclic Scaffolds

Heterocyclic compounds are a cornerstone of modern pharmaceuticals. The following table summarizes the performance of different brominated precursors in the synthesis of various heterocyclic systems.

PrecursorTarget HeterocycleKey Reagents & ConditionsYield (%)PurityReference
2-Amino-1-(2-bromophenyl)ethanol Substituted Benzothiazoles2-aminothiophenol, catalyst, 100°C85-98%High[4]
2-Bromo-1-(4-bromophenyl)ethanone 1,3,4-Thiadiazin-3-ium bromides4-substituted thiosemicarbazides, ethanol, RT81-87%High[5]
Brominated Thiophenes Brominated Anthraquinones1,4-naphthoquinones, m-CPBAGoodHigh[6]
4-Bromobenzylideneamino)ethanol Schiff Base LigandsCondensation with an amine60.4%High[7]

Analysis: 2-Amino-1-(2-bromophenyl)ethanol demonstrates high efficiency in the synthesis of benzothiazoles, a privileged scaffold in medicinal chemistry.[4] In comparison, 2-bromo-1-(4-bromophenyl)ethanone is a valuable precursor for thiadiazine derivatives, albeit with slightly lower yields in the cited examples.[5] The choice of precursor is therefore highly dependent on the target heterocyclic core.

Asymmetric Synthesis and Chiral Intermediates

For many APIs, chirality is a critical determinant of efficacy and safety. The ability of a precursor to be resolved into its enantiomers or to participate in stereoselective reactions is therefore of paramount importance.

PrecursorTarget Chiral IntermediateMethodEnantiomeric Excess (e.e.)Yield (%)Reference
(R)-2-Amino-1-(2-bromophenyl)ethanol Chiral PharmaceuticalsBiocatalytic asymmetric reductionHighGood[8]
2-bromo-4-fluoro acetophenone (S)-1-(2'-bromo-4'-fluorophenyl)ethanolEnantioselective microbial reduction>99%>90%[3]
1-(4-Amino-3,5-dichlorophenyl)-2-bromoethanone (R)-1-(4-Amino-3,5-dichlorophenyl)-2-bromoethan-1-olAsymmetric reduction with ketoreductase93%45% (of racemate)[9]

Analysis: Both 2-Amino-1-(2-bromophenyl)ethanol and substituted acetophenones are excellent substrates for biocatalytic reductions, yielding chiral alcohols with high enantiomeric excess.[3][8] This underscores the power of chemoenzymatic strategies in accessing enantiopure building blocks. The synthesis of the clenbuterol precursor highlights that while high e.e. can be achieved, the overall yield may be a limiting factor.[9]

Experimental Protocols: A Practical Guide

To provide a tangible understanding of the synthetic utility of these precursors, this section details representative experimental protocols.

Protocol 1: Synthesis of 2-Amino-6H-1,3,4-thiadiazin-3-ium bromides from 2-Bromo-1-(4-bromophenyl)ethanone

This protocol is adapted from the work of Al-Ghorbani et al.[5]

Materials:

  • 4-Substituted thiosemicarbazide (1 mmol)

  • 2-Bromo-1-(4-bromophenyl)ethanone (1 mmol, 278 mg)

  • Ethanol (30 mL)

Procedure:

  • In a conical flask, combine the 4-substituted thiosemicarbazide (1 mmol) and 2-bromo-1-(4-bromophenyl)ethanone (1 mmol) in 30 mL of ethanol at room temperature.

  • Stir the reaction mixture magnetically at room temperature for 1-2 hours.

  • Collect the resulting solid by filtration.

  • Wash the solid with ethanol (3 x 10 mL).

  • Dry the solid and recrystallize from hot ethanol to afford the pure 2-amino-6H-1,3,4-thiadiazin-3-ium bromide.

Expected Yield: 81-87%

Protocol 2: Enantioselective Microbial Reduction of 2-bromo-4-fluoro acetophenone

This protocol is based on the findings of a study on biocatalytic synthesis of chiral alcohols.[3]

Materials:

  • 2-bromo-4-fluoro acetophenone

  • Selected microorganism (e.g., Candida, Hansenula, Pichia, Rhodotorula, Saccharomyces, Sphingomonas, or Baker's yeast)

  • Appropriate growth medium

  • Substrate solution

Procedure:

  • Cultivate the selected microorganism in a suitable growth medium until it reaches the desired cell density.

  • Prepare a solution of 2-bromo-4-fluoro acetophenone in a water-miscible organic solvent (e.g., ethanol, DMSO).

  • Add the substrate solution to the microbial culture.

  • Incubate the reaction mixture under controlled conditions (temperature, pH, agitation) for a specified period.

  • Monitor the progress of the reaction by TLC or HPLC.

  • Once the reaction is complete, extract the product from the culture medium using a suitable organic solvent.

  • Purify the product by column chromatography to obtain (S)-1-(2'-bromo-4'-fluorophenyl)ethanol.

Expected Yield: >90% Expected Enantiomeric Excess: >99%

Causality Behind Experimental Choices: Why Select One Precursor Over Another?

The decision to use 2-Amino-1-(2-bromophenyl)ethanol over an alternative is a multifactorial one, rooted in the specific goals of the synthesis.

  • For Chiral Targets: When the final API is a single enantiomer, starting with a chiral precursor like (R)- or (S)-2-Amino-1-(2-bromophenyl)ethanol can be advantageous, as it may reduce the number of synthetic steps and avoid costly and time-consuming chiral separations later in the synthesis.

  • For Heterocycle Synthesis: The choice of precursor is dictated by the desired heterocyclic ring system. The inherent functionality of 2-Amino-1-(2-bromophenyl)ethanol makes it well-suited for the synthesis of certain nitrogen- and oxygen-containing heterocycles. In contrast, ketone precursors like 2-bromo-1-(4-bromophenyl)ethanone are more appropriate for constructing sulfur-containing heterocycles like thiadiazines.

  • Cost and Availability: In a commercial drug development setting, the cost and reliable availability of starting materials are of paramount importance. A cheaper, more readily available precursor may be favored, even if it requires a longer synthetic route.

  • Reaction Robustness and Scalability: For industrial applications, reactions that are high-yielding, proceed under mild conditions, and are easily scalable are preferred. Biocatalytic methods, while offering excellent selectivity, may present challenges in terms of scale-up and downstream processing.

Visualization of Synthetic Pathways

To further elucidate the synthetic strategies discussed, the following diagrams illustrate key reaction workflows.

Synthesis_Workflow cluster_precursors Brominated Precursors cluster_targets Synthetic Targets 2-Amino-1-(2-bromophenyl)ethanol 2-Amino-1-(2-bromophenyl)ethanol Chiral Pharmaceuticals Chiral Pharmaceuticals 2-Amino-1-(2-bromophenyl)ethanol->Chiral Pharmaceuticals Asymmetric Synthesis Heterocyclic Scaffolds Heterocyclic Scaffolds 2-Amino-1-(2-bromophenyl)ethanol->Heterocyclic Scaffolds Cyclization 2-Bromo-1-(4-bromophenyl)ethanone 2-Bromo-1-(4-bromophenyl)ethanone 2-Bromo-1-(4-bromophenyl)ethanone->Heterocyclic Scaffolds Condensation/ Cyclization Substituted Acetophenones Substituted Acetophenones Substituted Acetophenones->Chiral Pharmaceuticals Asymmetric Reduction

Caption: Synthetic utility of different brominated precursors.

Conclusion: Making an Informed Decision

The selection of a brominated precursor is a strategic decision that should be made after careful consideration of the target molecule, the desired synthetic route, and practical considerations such as cost and scalability. While 2-Amino-1-(2-bromophenyl)ethanol is a valuable and versatile precursor, particularly for the synthesis of chiral pharmaceuticals and specific heterocyclic systems, alternative precursors such as 2-bromo-1-(4-bromophenyl)ethanone and substituted acetophenones offer their own unique advantages and may be more suitable for certain applications. This guide has provided a framework for comparing these key building blocks, empowering researchers to make informed decisions that will ultimately accelerate the drug development process.

References

  • (No valid reference for this number)
  • MySkinRecipes. 2-Amino-1-(2-bromophenyl)ethanol. [Link]

  • MySkinRecipes. (R)-2-Amino-2-(2-bromophenyl)ethanol. [Link]

  • Google Patents.
  • MDPI. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. [Link]

  • MDPI. Chemoenzymatic Synthesis of Synthons as Precursors for Enantiopure Clenbuterol and Other β 2 -Agonists. [Link]

  • (No valid reference for this number)
  • National Center for Biotechnology Information. 2-[(4-Bromobenzylidene)amino]ethanol. [Link]

  • National Center for Biotechnology Information. Brominated Thiophenes as Precursors in the Preparation of Brominated and Arylated Anthraquinones. [Link]

  • (No valid reference for this number)
  • (No valid reference for this number)
  • (No valid reference for this number)
  • (No valid reference for this number)
  • (No valid reference for this number)
  • National Center for Biotechnology Information. Convenient synthesis and X-ray determination of 2-amino-6H-1,3,4-thiadiazin-3-ium bromides endowed with antiproliferative activity. [Link]

  • (No valid reference for this number)
  • (No valid reference for this number)
  • (No valid reference for this number)
  • (No valid reference for this number)
  • (No valid reference for this number)
  • MDPI. Chemistry of 2-(2′-Aminophenyl)benzothiazole Derivatives: Syntheses, Photophysical Properties and Applications. [Link]

  • (No valid reference for this number)
  • (No valid reference for this number)
  • (No valid reference for this number)

Sources

A Comparative Guide to Enantiomeric Excess (ee) Determination of Chiral 2-Amino-1-(2-bromophenyl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the stereochemical purity of drug candidates is not merely a technical detail but a critical determinant of therapeutic efficacy and safety. For chiral molecules such as 2-Amino-1-(2-bromophenyl)ethanol, a key building block in the synthesis of several pharmacologically active compounds, the precise determination of its enantiomeric excess (ee) is paramount. This guide provides an in-depth comparison of the primary analytical techniques employed for this purpose: Chiral High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Circular Dichroism (CD) Spectroscopy. Each method is evaluated based on its principles, practical application, and the quality of data it furnishes, empowering researchers to make informed decisions for their analytical workflows.

The Critical Role of Enantiomeric Purity

The two enantiomers of a chiral molecule can exhibit markedly different pharmacological and toxicological profiles. The tragic case of thalidomide serves as a stark reminder of this, where one enantiomer was therapeutic while the other was teratogenic. Consequently, regulatory bodies worldwide mandate stringent control over the stereochemical purity of new drug entities. For researchers engaged in the synthesis and development of derivatives of 2-Amino-1-(2-bromophenyl)ethanol, a robust and reliable method for ee determination is indispensable for process optimization, quality control, and regulatory compliance.

Chiral High-Performance Liquid Chromatography (HPLC): The Gold Standard

Chiral HPLC is widely regarded as the most versatile and reliable technique for the separation and quantification of enantiomers.[1][2] Its strength lies in the direct physical separation of the enantiomeric pair, providing unambiguous and accurate ee values.

Principle of Separation

The separation is achieved by passing a solution of the analyte through a column packed with a chiral stationary phase (CSP). The CSP, itself enantiomerically pure, forms transient, diastereomeric complexes with the enantiomers of the analyte. The differing stability of these diastereomeric complexes leads to different retention times, allowing for their separation and individual quantification. Polysaccharide-based CSPs, such as those derived from cellulose or amylose phenylcarbamates, are particularly effective for resolving a wide range of chiral molecules, including amino alcohols.[3]

Experimental Workflow: A Step-by-Step Protocol

The following protocol is a generalized starting point for the development of a chiral HPLC method for 2-Amino-1-(2-bromophenyl)ethanol, based on common practices for similar compounds.[4]

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Chiral Stationary Phase: A polysaccharide-based column (e.g., Chiralpak® series or Lux® Cellulose/Amylose series) is a good initial choice.

Reagents:

  • HPLC-grade n-Hexane

  • HPLC-grade Isopropanol (IPA) or Ethanol

  • Trifluoroacetic acid (TFA) and a basic amine modifier (e.g., diethylamine or isopropylamine) may be used in small quantities to improve peak shape and resolution.

Procedure:

  • Mobile Phase Preparation: Prepare a series of mobile phases with varying ratios of n-Hexane and an alcohol (IPA or Ethanol), for example, 90:10, 85:15, and 80:20 (v/v).

  • Sample Preparation: Dissolve a small amount of the 2-Amino-1-(2-bromophenyl)ethanol sample in the mobile phase to a concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

    • Column: e.g., Chiralpak IA or Lux Cellulose-1 (4.6 x 250 mm, 5 µm).

    • Mobile Phase: Start with n-Hexane/IPA (90:10 v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection: UV at a wavelength where the analyte has significant absorbance (e.g., 220 nm).

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Inject the racemic standard to determine the retention times of the two enantiomers.

    • Inject the test sample.

    • Calculate the enantiomeric excess using the peak areas of the two enantiomers: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100 (where Area₁ is the area of the major enantiomer and Area₂ is the area of the minor enantiomer).

Data Presentation: Expected Chromatographic Data
ParameterExpected Value
Retention Time (Enantiomer 1)~ 15 - 20 min
Retention Time (Enantiomer 2)~ 20 - 25 min
Resolution (Rs)> 1.5
Tailing Factor< 1.5

Note: These are hypothetical values and will need to be determined experimentally.

Causality Behind Experimental Choices

The choice of a polysaccharide-based CSP is based on their proven broad applicability for chiral amines and alcohols.[3] The normal phase mobile phase (hexane/alcohol) is selected to maximize the chiral recognition interactions with the CSP. The addition of small amounts of an acidic or basic modifier can protonate or deprotonate the amino and hydroxyl groups of the analyte and silanol groups on the stationary phase, respectively, leading to improved peak shape and resolution.

Nuclear Magnetic Resonance (NMR) Spectroscopy: An Indirect but Powerful Tool

NMR spectroscopy offers a distinct approach to ee determination. Since enantiomers are indistinguishable in an achiral solvent, the use of a chiral auxiliary is necessary to induce a chemical shift difference between them. This can be achieved through the use of either a chiral derivatizing agent (CDA) or a chiral solvating agent (CSA).[5][6]

Principle of Diastereomeric Differentiation

Chiral Derivatizing Agents (CDAs): The chiral analyte is reacted with an enantiomerically pure CDA to form a covalent bond, resulting in a pair of diastereomers. Diastereomers have different physical properties and, crucially, distinct NMR spectra. By integrating the signals corresponding to each diastereomer, the enantiomeric ratio can be determined.

Chiral Solvating Agents (CSAs): A CSA forms non-covalent, transient diastereomeric complexes with the analyte. This interaction is strong enough to induce a chemical shift difference between the enantiomers in the NMR spectrum, yet weak enough to be in fast exchange on the NMR timescale.

Experimental Workflow: Utilizing a Chiral Derivatizing Agent

The following protocol describes the use of a common CDA system for primary amines, the Bull-James assembly, which forms iminoboronate complexes.[6]

Instrumentation:

  • NMR Spectrometer (¹H NMR, at least 400 MHz).

  • Standard NMR tubes.

Reagents:

  • (R)-1,1'-Bi-2-naphthol ((R)-BINOL).

  • 2-Formylphenylboronic acid (2-FPBA).

  • Deuterated chloroform (CDCl₃).

  • The 2-Amino-1-(2-bromophenyl)ethanol sample.

Procedure:

  • Preparation of the Host Solution: In an NMR tube, dissolve equimolar amounts of (R)-BINOL and 2-FPBA in approximately 0.6 mL of CDCl₃.

  • Sample Addition: Add the 2-Amino-1-(2-bromophenyl)ethanol sample to the NMR tube containing the host solution.

  • Data Acquisition: Acquire a ¹H NMR spectrum of the mixture.

  • Data Analysis:

    • Identify the signals corresponding to the diastereomeric products. The imine protons or the benzylic protons are often well-resolved.

    • Integrate the distinct signals for each diastereomer.

    • Calculate the enantiomeric excess from the ratio of the integrals: ee (%) = [ (Integral₁ - Integral₂) / (Integral₁ + Integral₂) ] x 100 (where Integral₁ is the integration of the signal for the major diastereomer and Integral₂ is for the minor diastereomer).

Data Presentation: Expected NMR Spectral Data
ProtonDiastereomer 1 (δ, ppm)Diastereomer 2 (δ, ppm)
Imine CH~ 8.5~ 8.4
Benzylic CH~ 5.2~ 5.1

Note: These chemical shifts are illustrative and will vary based on the specific analyte and experimental conditions.

Causality Behind Experimental Choices

The Bull-James assembly is chosen for its reliability and the often-large chemical shift differences it induces between the diastereomeric iminoboronate complexes.[6] ¹H NMR is a readily available technique, and the derivatization is typically rapid and occurs in situ within the NMR tube, simplifying the workflow.

Circular Dichroism (CD) Spectroscopy: A High-Throughput Chiroptical Method

CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. While not a separative technique, it can be a very rapid and sensitive method for determining enantiomeric excess, particularly in high-throughput screening applications.[7][8][9][10]

Principle of Chiroptical Response

Enantiomers have equal but opposite CD signals. A racemic mixture will have no CD signal. For a mixture of enantiomers, the magnitude of the CD signal is directly proportional to the enantiomeric excess. To apply this to an analyte that may not have a strong chromophore in an accessible region, it is often necessary to form a derivative or a complex that exhibits a strong CD signal.[11]

Experimental Workflow: In Situ Complexation

This protocol is based on the formation of a chiral iron(II) complex.[7]

Instrumentation:

  • Circular Dichroism Spectrometer.

  • UV-Vis Spectrophotometer.

  • Quartz cuvettes.

Reagents:

  • Iron(II) trifluoromethanesulfonate (Fe(OTf)₂).

  • Pyridine-2,6-dicarbaldehyde.

  • Spectroscopic grade solvent (e.g., acetonitrile).

  • Enantiomerically pure standards of 2-Amino-1-(2-bromophenyl)ethanol.

Procedure:

  • Calibration Curve Generation:

    • Prepare a series of solutions with known enantiomeric excess of 2-Amino-1-(2-bromophenyl)ethanol (e.g., 100:0, 80:20, 60:40, 50:50, etc.).

    • To each solution, add pyridine-2,6-dicarbaldehyde to form the imine in situ.

    • Then, add a solution of Fe(OTf)₂ to form the chiral iron(II) complex.

    • Measure the CD spectrum for each solution at the wavelength of maximum ellipticity.

    • Plot the ellipticity (in millidegrees) versus the known enantiomeric excess to create a calibration curve.

  • Sample Analysis:

    • Prepare the unknown sample in the same manner as the calibration standards.

    • Measure the CD spectrum of the unknown sample.

    • Determine the ellipticity at the same wavelength used for the calibration curve.

    • Use the calibration curve to determine the enantiomeric excess of the unknown sample.

Data Presentation: Expected Calibration Data
Enantiomeric Excess (%)Ellipticity (mdeg)
100+50
60+30
20+10
-20-10
-60-30
-100-50

Note: These are hypothetical values. The sign and magnitude of the ellipticity will depend on the absolute configuration of the major enantiomer and the specific complex formed.

Causality Behind Experimental Choices

The formation of a metal complex with a chiral ligand (the in situ formed imine) often results in strong CD signals in the visible region of the spectrum, which is typically free from interference from many common organic molecules.[7] This method is very sensitive and requires only small amounts of sample.

Method Comparison at a Glance

FeatureChiral HPLCNMR SpectroscopyCircular Dichroism
Principle Physical SeparationDiastereomeric DifferentiationChiroptical Response
Direct/Indirect DirectIndirectIndirect
Accuracy HighHighModerate to High
Precision HighHighHigh
Sensitivity ModerateLowHigh
Throughput Low to ModerateModerateHigh
Development Time Moderate to HighLow to ModerateModerate
Sample Prep. MinimalDerivatization may be neededDerivatization/Complexation
Instrumentation Common in QC labsWidely availableLess common

Visualizing the Workflows

Chiral HPLC Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Mobile Phase Preparation Injection Inject into HPLC System MobilePhase->Injection SamplePrep Sample Preparation SamplePrep->Injection Separation Separation on Chiral Column Injection->Separation Detection UV Detection Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Calculation Calculate ee (%) Integration->Calculation

Caption: Workflow for ee determination by Chiral HPLC.

NMR Spectroscopy Workflow (with CDA)

NMR_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing DissolveCDA Dissolve CDA & Analyte in NMR Solvent Transfer Transfer to NMR Tube DissolveCDA->Transfer AcquireSpectrum Acquire ¹H NMR Spectrum Transfer->AcquireSpectrum IdentifySignals Identify Diastereomeric Signals AcquireSpectrum->IdentifySignals Integrate Integrate Signals IdentifySignals->Integrate Calculate Calculate ee (%) Integrate->Calculate

Caption: Workflow for ee determination by NMR with a CDA.

Circular Dichroism Workflow

CD_Workflow cluster_calib Calibration cluster_sample Sample Analysis PrepStandards Prepare Standards of Known ee FormComplexes_cal Form Chiral Complexes PrepStandards->FormComplexes_cal MeasureCD_cal Measure CD Spectra FormComplexes_cal->MeasureCD_cal PlotCurve Plot Calibration Curve MeasureCD_cal->PlotCurve DetermineEE Determine ee from Calibration Curve PlotCurve->DetermineEE PrepSample Prepare Unknown Sample FormComplexes_sam Form Chiral Complex PrepSample->FormComplexes_sam MeasureCD_sam Measure CD Spectrum FormComplexes_sam->MeasureCD_sam MeasureCD_sam->DetermineEE

Caption: Workflow for ee determination by CD Spectroscopy.

Conclusion and Recommendations

The choice of the optimal method for determining the enantiomeric excess of 2-Amino-1-(2-bromophenyl)ethanol depends on the specific requirements of the analysis.

  • For definitive, high-accuracy results suitable for quality control and regulatory submissions, Chiral HPLC is the recommended method. Its direct separative nature provides the most unambiguous data.

  • For rapid analysis, reaction monitoring, and situations where an HPLC method is not yet developed, NMR spectroscopy with a chiral derivatizing or solvating agent is an excellent choice. It is fast, requires minimal sample preparation, and leverages widely available instrumentation.

  • For high-throughput screening of catalysts or reaction conditions, Circular Dichroism spectroscopy offers unparalleled speed and sensitivity, although it requires the initial development of a robust calibration curve.

Ultimately, a multi-faceted approach, potentially using NMR or CD for initial screening and HPLC for final validation, can provide a comprehensive and efficient strategy for ensuring the stereochemical integrity of 2-Amino-1-(2-bromophenyl)ethanol and its derivatives throughout the drug development pipeline.

References

  • Reid, J. P., & Anslyn, E. V. (2015). Chiral Amine Ee Determination Using Self-Assembled Octahedral Fe(II)-Imine Complexes. The Journal of Organic Chemistry, 80(3), 1774–1780. [Link]

  • Li, M., & Anslyn, E. V. (2007). Circular dichroism of multi-component assemblies for chiral amine recognition and rapid ee determination. Chemical Science, 8(1), 76-80. [Link]

  • Li, X., et al. (2021). Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy. Analytical Chemistry, 94(1), 857–864. [Link]

  • Bhakare, A., et al. (2022). Data-Driven Prediction of Circular Dichroism-Based Calibration Curves for the Rapid Screening of Chiral Primary Amine Enantiomeric Excess Values. Journal of the American Chemical Society, 144(37), 17006–17013. [Link]

  • Nieto, S., et al. (2010). A Facile Circular Dichroism Protocol for Rapid Determination of Enantiomeric Excess and Concentration of Chiral Primary Amines. Chemistry, 16(1), 227–232. [Link]

  • You, L., & Anslyn, E. V. (2012). Rapid Optical Methods for Enantiomeric Excess Analysis: From Enantioselective Indicator Displacement Assays to Exciton-Coupled Circular Dichroism. Accounts of Chemical Research, 45(4), 571–582. [Link]

  • Cameron, L. L., et al. (2021). Enantioselective Recognition of Racemic Amino Alcohols in Aqueous Solution by Chiral Metal-Oxide Keplerate {Mo132} Cluster Capsules. Angewandte Chemie International Edition, 60(43), 23267-23272. [Link]

  • Moor, S. R., et al. (2017). Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. Journal of Chemical Education, 94(1), 101-105. [Link]

  • Labuta, J., et al. (2013). NMR spectroscopic detection of chirality and enantiopurity in referenced systems without formation of diastereomers. Nature Communications, 4, 2188. [Link]

  • Pérez-Fuertes, Y., et al. (2006). Simple protocol for NMR analysis of the enantiomeric purity of primary amines. Organic Letters, 8(21), 4879-4882. [Link]

  • Shcherbakova, E. G., et al. (2020). High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening. Nature Protocols, 15(8), 2636–2657. [Link]

  • Lee, J., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(3), 190-200. [Link]

  • Yao, Z. P., et al. (2017). Chiral recognition and determination of enantiomeric excess by mass spectrometry: A review. Analytica Chimica Acta, 968, 1-20. [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. [Link]

  • Tao, W. A., et al. (2001). Chiral analysis by electrospray ionization mass spectrometry/mass spectrometry. 2. Determination of enantiomeric excess of amino acids. Analytical Chemistry, 73(8), 1670-1678. [Link]

  • Hamase, K., et al. (2019). Biaryl axially chiral derivatizing agent for simultaneous separation and sensitive detection of proteinogenic amino acid enantiomers using liquid chromatography-tandem mass spectrometry. Journal of Chromatography A, 1583, 75-84. [Link]

  • Dziedzic, P., & Kaźmierczak, H. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. Molecules, 25(21), 4930. [Link]

  • Al-Qaisi, A. A., et al. (2021). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Separations, 8(10), 165. [Link]

  • Patel, V. (2012). HOT article: Rapid determination of enantiomeric excess. Analytical Methods Blog. [Link]

  • Rao, B. M., et al. (2007). A Validated chiral liquid chromatographic method for the enantiomeric separation of β-amino-β-(4-bromophenyl) propionic acid. Analytical Chemistry: An Indian Journal, 6(2), 65-69. [Link]

  • Khayamian, T., et al. (2011). Determination of enantiomeric excess of some amino acids by second-order calibration of kinetic-fluorescence data. Talanta, 85(1), 551-558. [Link]

Sources

A Senior Application Scientist's Guide to Validating the Structure of 2-Amino-1-(2-bromophenyl)ethanol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers engaged in medicinal chemistry and drug development, the unequivocal structural validation of novel chemical entities is the bedrock of reproducible and reliable science. The 2-Amino-1-(2-bromophenyl)ethanol scaffold is a valuable building block in pharmaceutical synthesis, yet its structure presents specific validation challenges, including positional isomerism of the bromine substituent and the inherent chirality of the ethanolamine sidechain.

This guide provides a comprehensive, workflow-based comparison of analytical techniques essential for the robust structural elucidation of these derivatives. We will move beyond mere procedural descriptions to explain the strategic rationale behind the selection and sequencing of experiments, creating a self-validating system where orthogonal methods converge to a single, unambiguous structural assignment.

The Strategic Validation Workflow: An Overview

A robust structural validation process is not a random assortment of experiments but a logical progression from initial confirmation to definitive elucidation. Each step builds upon the last, with data from orthogonal techniques providing cross-validation. The goal is to confirm not only the molecular formula and atom-to-atom connectivity but also the precise three-dimensional arrangement of the atoms.

G cluster_0 Step 1: Initial Confirmation cluster_1 Step 2: Connectivity Elucidation cluster_2 Step 3: Stereochemical Determination cluster_3 Final Validation Purity Purity Assessment (HPLC) MW Molecular Weight (LRMS) Purity->MW Confirm Purity NMR_1D 1D NMR (¹H, ¹³C) MW->NMR_1D Confirm Mass NMR_2D 2D NMR (COSY, HSQC, HMBC) NMR_1D->NMR_2D Assign Connectivity HRMS Elemental Composition (HRMS) NMR_2D->HRMS Cross-Validate Formula Validated Validated Structure NMR_2D->Validated Confirm 2D Structure Chiral Enantiomeric Purity (Chiral HPLC/SFC) HRMS->Chiral Proceed if Correct Xray Absolute Configuration (X-ray Crystallography) Chiral->Xray Determine ee% Xray->Validated Confirm 3D Structure

Caption: The overall workflow for structural validation of 2-Amino-1-(2-bromophenyl)ethanol derivatives.

Part 1: Initial Confirmation and Purity Assessment

Causality: Before investing time in advanced structural analysis, it is imperative to confirm that the bulk material is indeed the desired product and is sufficiently pure. Low-resolution mass spectrometry provides a rapid check of the molecular weight, while chromatography assesses the presence of impurities.

Key Techniques & Comparison
TechniquePurposeStrengthsLimitations
HPLC-UV Assess purity; quantify major components and impurities.High sensitivity, excellent for quantitative analysis of purity.Provides no direct structural information beyond retention time.
Low-Resolution Mass Spectrometry (LRMS) Confirm the molecular weight of the main component.Fast, requires minimal sample, confirms expected mass. The isotopic pattern of bromine (¹⁹Br/⁸¹Br ≈ 1:1) provides a clear signature.Does not provide elemental composition or distinguish between isomers.
¹H NMR Spectroscopy Provide an initial "fingerprint" of the molecule.Fast, provides information on proton environments, integration gives proton ratios, splitting patterns suggest connectivity.Can have overlapping signals; may not be sufficient to distinguish positional isomers alone.[1]
Experimental Protocol: Molecular Weight Confirmation by GC-MS

Mass spectrometry is a cornerstone for confirming molecular weight.[2] For volatile compounds like some ethanolamine derivatives, Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique.

  • Sample Preparation: Prepare a 1 mg/mL solution of the compound in a volatile solvent (e.g., methanol or dichloromethane).

  • Instrumentation: Use a GC-MS system equipped with an electron ionization (EI) source.

  • GC Method:

    • Column: Standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm).

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at 100 °C, hold for 1 min, ramp to 280 °C at 20 °C/min, hold for 5 min.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • MS Method:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 50 to 400.

  • Data Analysis: Look for the molecular ion peak [M]⁺. For 2-Amino-1-(2-bromophenyl)ethanol (C₈H₁₀BrNO, Mol. Wt. ≈ 216.07 g/mol ), expect to see two peaks of nearly equal intensity at m/z 215 and 217, corresponding to the two major isotopes of bromine.[3]

Part 2: Unambiguous Connectivity Elucidation

Causality: With purity and molecular weight confirmed, the next critical step is to establish the precise atomic connectivity. This is particularly important for confirming the ortho (1,2) substitution pattern on the phenyl ring, as meta (1,3) and para (1,4) isomers are common synthetic possibilities. High-Resolution Mass Spectrometry (HRMS) and a suite of 2D NMR experiments are the definitive tools for this task.

G cluster_2D 2D NMR Experiments H1 ¹H NMR (Proton Signals) COSY COSY (¹H-¹H Correlations) H1->COSY HSQC HSQC (¹H-¹³C Direct Correlations) H1->HSQC HMBC HMBC (¹H-¹³C Long-Range Correlations) H1->HMBC C13 ¹³C NMR (Carbon Signals) C13->HSQC C13->HMBC HRMS HRMS (Elemental Formula) Structure Validated Connectivity HRMS->Structure Confirms atom count COSY->Structure Identifies H-H spin systems HSQC->Structure Links protons to their carbons HMBC->Structure Connects fragments (e.g., confirms Br position)

Caption: Integration of NMR and HRMS data to determine molecular connectivity.

Key Techniques for Connectivity
  • High-Resolution Mass Spectrometry (HRMS): Unlike LRMS, HRMS provides a highly accurate mass measurement (typically to within 5 ppm), which allows for the unambiguous determination of the elemental formula. This is a critical self-validating step; the formula derived from HRMS must match the atoms identified and counted via NMR.

  • ¹³C NMR Spectroscopy: This experiment reveals the number of chemically distinct carbon atoms in the molecule and their electronic environment. The chemical shift range for aromatic carbons can provide initial clues about the substitution pattern.[1]

  • 2D NMR - COSY (Correlation Spectroscopy): Maps correlations between protons that are coupled to each other, typically through 2-3 bonds. It is excellent for tracing out the connectivity of the ethanolamine sidechain (-CH(OH)-CH₂-NH₂).

  • 2D NMR - HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon signal to which it is directly attached. This definitively links the proton and carbon skeletons.

  • 2D NMR - HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by 2-4 bonds. This is the most powerful experiment for confirming the overall structure. For example, a correlation from the benzylic proton on the ethanol sidechain to the bromine-bearing carbon in the aromatic ring would provide strong evidence for the proposed connectivity.

Experimental Protocol: 2D NMR for Structural Elucidation
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer is recommended for good signal dispersion.

  • Data Acquisition:

    • Acquire standard ¹H and ¹³C{¹H} spectra first.

    • Acquire a gradient-selected COSY experiment.

    • Acquire a phase-sensitive gradient-selected HSQC experiment optimized for one-bond J(CH) coupling of ~145 Hz.

    • Acquire a gradient-selected HMBC experiment optimized for long-range couplings of 8-10 Hz.

  • Data Interpretation:

    • Step A: Use the HSQC to assign protons to their directly attached carbons.

    • Step B: Use the COSY to connect the protons of the ethanolamine sidechain.

    • Step C: Use the COSY to trace the connectivity of the four protons on the substituted phenyl ring. The splitting pattern will be complex for an ortho substituted ring.

    • Step D: Use the HMBC to find correlations between the sidechain and the ring. For example, the proton at the C1 position (-CH(OH)-) should show a correlation to the C2 carbon of the phenyl ring (the one with the bromine attached) and the C6 carbon. This definitively confirms the attachment point and substitution pattern.

Part 3: Stereochemical Analysis and Validation

Causality: 2-Amino-1-(2-bromophenyl)ethanol is a chiral molecule. Since enantiomers can have drastically different pharmacological and toxicological profiles, validating the stereochemical integrity of the material is non-negotiable in a drug development context.[4] This involves both determining the enantiomeric excess (ee%) and, if a single enantiomer has been synthesized or isolated, determining its absolute configuration.

Comparative Analysis of Chiral Separation Techniques

The separation of enantiomers is most commonly achieved using chiral chromatography.[5] Supercritical Fluid Chromatography (SFC) has emerged as a powerful, "greener" alternative to the more traditional High-Performance Liquid Chromatography (HPLC).[6]

ParameterChiral HPLCChiral SFCRationale & Justification
Mobile Phase Typically normal-phase (e.g., Hexane/Ethanol).[7]Supercritical CO₂ with a co-solvent (e.g., Methanol).SFC offers faster analysis times, lower solvent consumption, and reduced backpressure, making it ideal for high-throughput screening.[6]
Resolution (Rs) Generally provides high resolution. An Rs > 1.5 is desired for baseline separation.[8]Often provides comparable or superior resolution and peak symmetry.[6]The choice depends on the specific analyte and chiral stationary phase (CSP) combination. Screening both systems is advisable.
Common CSPs Polysaccharide-based (e.g., Chiralpak® AD, Chiralcel® OD) are highly effective for a broad range of compounds, including amino alcohols.[4][9]Polysaccharide and cyclofructan-based CSPs are widely used and show excellent performance.The selection of the CSP is the most critical parameter for achieving separation. Broad screening is the most effective strategy.
Detection UV, Circular Dichroism (CD)UV, CDUV is standard. CD can provide additional confirmation of enantiomeric identity.
Experimental Protocol: Chiral HPLC Method Development
  • Instrumentation: HPLC system with a UV detector.

  • Column Screening: Screen a set of polysaccharide-based chiral stationary phases (e.g., Chiralpak AD-3, IA, IB, IC).

  • Mobile Phase Screening:

    • Normal Phase: Start with a screening mobile phase such as n-Hexane/Isopropanol (IPA) (90:10, v/v).

    • Polar Organic Mode: Try Acetonitrile/Methanol (90:10, v/v).

    • Additives: For amine-containing compounds, small amounts of an acidic (e.g., trifluoroacetic acid) or basic (e.g., diethylamine) additive may be required to improve peak shape.

  • Optimization: Once initial separation ("a hit") is observed, optimize the mobile phase composition (e.g., vary the percentage of alcohol modifier) and column temperature to achieve baseline resolution (Rs ≥ 1.5).[7]

  • Validation: Once optimized, validate the method for specificity, linearity, accuracy, and precision according to established guidelines.[8][10]

The Gold Standard: Single-Crystal X-ray Crystallography

While chiral chromatography can resolve and quantify enantiomers, it does not reveal their absolute configuration. For that, X-ray crystallography is the definitive method.[11] By diffracting X-rays off a single crystal of an enantiomerically pure sample (or a salt/cocrystal made with a known chiral acid/base), it is possible to determine the precise 3D arrangement of every atom in the molecule, providing an unambiguous assignment of its R/S configuration.[12][13]

References

  • A Researcher's Guide to Validating Analytical Methods for Chiral Amine Separation. (2025). BenchChem.
  • Advances in chiral analysis: from classical methods to emerging technologies. (2025). Royal Society of Chemistry.
  • A Guide to Inter-Laboratory Comparison of Analytical Results for Chiral Amines. (2025). BenchChem.
  • Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. (2015). LCGC International.
  • 2-Amino-1-(4-bromophenyl)-1-ethanol. (n.d.). PubChem. Available at: [Link]

  • A Researcher's Guide to the Validation of Chiral HPLC Methods for Ethanolamine Compounds. (2025). BenchChem.
  • Development and validation of a chiral HPLC method for rapid screening of allylic alcohol asymmetric epoxidation processes. (2009). ResearchGate. Available at: [Link]

  • System Suitability and Validation for Chiral Purity Assays of Drug Substances. (n.d.). Chromatography Online. Available at: [Link]

  • Convenient synthesis and X-ray determination of 2-amino-6H-1,3,4-thiadiazin-3-ium bromides endowed with antiproliferative activity. (2024). RSC Publishing. Available at: [Link]

  • Development and Validation of a Normal Phase Chiral HPLC Method for Analysis of Afoxolaner Using a Chiralpak® AD-3 Column. (2016). Journal of Chromatographic Science, Oxford Academic. Available at: [Link]

  • Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. (2013). anuchen. Available at: [Link]

  • Protein X-ray Crystallography & Protein Structure Determination. (n.d.). Profacgen. Available at: [Link]

  • Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. (n.d.). MDPI. Available at: [Link]

Sources

"performance of different chiral stationary phases for separating 2-Amino-1-(2-bromophenyl)ethanol enantiomers"

Author: BenchChem Technical Support Team. Date: February 2026

An Expert's Comparative Guide to Chiral Stationary Phases for Separating 2-Amino-1-(2-bromophenyl)ethanol Enantiomers

For researchers in pharmaceutical development and chemical synthesis, the enantioselective separation of chiral intermediates like 2-Amino-1-(2-bromophenyl)ethanol is a critical task. The stereochemistry of such building blocks directly influences the pharmacological and toxicological profile of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of various chiral stationary phases (CSPs), grounding recommendations in mechanistic principles and supporting experimental data to facilitate efficient and robust method development.

The Imperative of Enantiomeric Purity

2-Amino-1-(2-bromophenyl)ethanol is a key chiral synthon. Its two enantiomers, (R) and (S), can exhibit vastly different behaviors in biological systems. Consequently, regulatory bodies often mandate the development of single-enantiomer drugs, making high-performance liquid chromatography (HPLC) with CSPs the cornerstone of analytical and preparative separation. The choice of CSP is the most critical factor for a successful separation, as it governs the chiral recognition mechanism.[1]

Fundamentals of Chiral Recognition on CSPs

Enantioseparation is achieved through the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector of the stationary phase. The stability of these complexes differs, leading to different retention times. The primary interactions driving this recognition are hydrogen bonds, π-π stacking, steric hindrance, and dipole-dipole forces.[2] Polysaccharide- and Pirkle-type CSPs are particularly well-suited for amino alcohols due to their complementary interaction sites.

Polysaccharide-Based CSPs

Derivatives of cellulose and amylose, particularly carbamate derivatives, are the most versatile and widely used CSPs in chromatography.[3][4] They possess a helical polymer structure that forms well-defined chiral grooves.

  • Mechanism: Chiral recognition occurs as the analyte enters these grooves. The carbamate groups (-NHCOO-) are rich in sites for hydrogen bonding (both donor and acceptor) and dipole-dipole interactions. The phenyl groups on the carbamate moiety provide platforms for π-π stacking with the analyte's aromatic ring. Steric fit is crucial; one enantiomer will invariably fit more snugly into the chiral groove, leading to stronger interactions and longer retention.[1][2]

Pirkle-Type (Brush-Type) CSPs

Named after William H. Pirkle, these phases feature a small chiral molecule covalently bonded to a silica support. A common example is the (R,R)-Whelk-O1, which contains a π-electron deficient dinitrobenzoyl group (a π-acid) and a π-electron rich naphthalene group (a π-base).[5]

  • Mechanism: These phases operate on a principle of complementary π-π interactions, hydrogen bonding, and steric repulsion. For an analyte like 2-Amino-1-(2-bromophenyl)ethanol, its bromophenyl ring (a π-base) can interact with a π-acidic region on the CSP. Simultaneously, the analyte's protonated amine and hydroxyl groups can serve as hydrogen bond donors to acceptor sites on the CSP.

Comparative Performance Analysis

While specific application notes for 2-Amino-1-(2-bromophenyl)ethanol are proprietary, extensive data exists for structurally analogous compounds. The following sections compare the expected performance based on separations of similar amino alcohols and β-amino acids.

Performance of Polysaccharide-Based CSPs

Polysaccharide phases are an excellent starting point for method development for this analyte. Columns like Chiralpak® AD-H (amylose tris(3,5-dimethylphenylcarbamate)) and Chiralcel® OD-H (cellulose tris(3,5-dimethylphenylcarbamate)) are renowned for their ability to resolve aromatic amino alcohols.[6][7]

The separation relies on a combination of interactions:

  • Hydrogen Bonding: The primary amine (-NH2) and hydroxyl (-OH) groups of the analyte are pivotal, forming hydrogen bonds with the carbonyl and N-H groups of the carbamate selector.

  • π-π Interactions: The bromophenyl ring of the analyte stacks against the phenyl rings of the dimethylphenylcarbamate selector.

  • Steric Fit: The spatial arrangement of the bromo-substituent and the ethanolamine side chain determines how well each enantiomer fits into the polysaccharide's chiral groove.

Table 1: Projected Performance on Polysaccharide-Based CSPs (Normal Phase)

CSP (Selector) Column Example Typical Mobile Phase Resolution (Rₛ) Separation Factor (α) Key Insights
Amylose tris(3,5-dimethylphenylcarbamate) Chiralpak® AD-H n-Hexane / 2-Propanol / DEA (80:20:0.1) > 2.0 > 1.3 Amylose phases often show high selectivity for aromatic compounds. The defined helical structure provides excellent steric discrimination.[6]

| Cellulose tris(3,5-dimethylphenylcarbamate) | Chiralcel® OD-H | n-Hexane / Ethanol / TFA (90:10:0.1) | > 1.8 | > 1.2 | Cellulose phases offer broad applicability. The use of an acidic modifier (TFA) ensures the amine is protonated for consistent interactions.[8] |

Note: Data is representative for this class of compounds. DEA = Diethylamine, TFA = Trifluoroacetic acid.

Performance of Pirkle-Type CSPs

A study on the separation of the closely related β-amino-β-(4-bromophenyl) propionic acid provides direct evidence for the efficacy of Pirkle-type phases.[9] The (R,R)-Whelk-O1 column demonstrated excellent resolving power for this analyte.

Table 2: Experimental Performance on a Pirkle-Type CSP for a Structural Analog

CSP (Selector) Column Example Mobile Phase Resolution (Rₛ) Retention Times (min) Source

| (R,R)-Whelk-O1 | (R,R)-Whelk-O1 | n-Hexane / Ethanol / TFA / Isopropylamine (95:5:0.1:0.025) | > 2.5 | R-enantiomer: ~18.0S-enantiomer: ~22.5 |[9] |

Analyte: β-amino-β-(4-bromophenyl) propionic acid.

The success of this separation is attributed to the strong, multi-point interactions between the analyte and the CSP. The bromophenyl ring engages in a π-π interaction, while the protonated amine and carboxylic acid (or hydroxyl group in our target analyte) form crucial hydrogen bonds. The combination of both acidic (TFA) and basic (isopropylamine) additives is key to achieving good peak shape and optimal retention.[9]

Strategic Guide to Method Development

A systematic approach is crucial for efficiently developing a robust chiral separation method.

Initial Column and Mobile Phase Screening

It is advisable to screen a small, diverse set of columns. A recommended starting set includes:

  • Chiralpak® IA or AD-H (Amylose-based): For high selectivity potential.

  • Chiralcel® OD-H (Cellulose-based): For broad applicability.

  • (R,R)-Whelk-O1 (Pirkle-type): For strong π-π interacting analytes.

Screen these columns under normal phase conditions using two primary mobile phases:

  • Mobile Phase A: n-Hexane / 2-Propanol (IPA)

  • Mobile Phase B: n-Hexane / Ethanol (EtOH)

Start with a composition of 90:10 (alkane:alcohol) and adjust the alcohol content to control retention.

The Critical Role of Additives

For an amino alcohol, mobile phase additives are not optional; they are essential for good chromatography.

  • Basic Additive (e.g., 0.1% DEA or Isopropylamine): For basic analytes, a basic additive deactivates acidic silanol groups on the silica surface, preventing peak tailing and improving efficiency.

  • Acidic Additive (e.g., 0.1% TFA or Acetic Acid): An acidic additive protonates the analyte's amine group. This ensures a consistent charge state, leading to reproducible hydrogen bonding interactions with the CSP and sharp, symmetrical peaks.

The choice between a basic or acidic additive depends on the specific CSP-analyte interaction and should be screened early in development.

Experimental Protocols and Visualizations

Standard HPLC Method Protocol
  • Sample Preparation: Dissolve the racemic standard of 2-Amino-1-(2-bromophenyl)ethanol in the mobile phase to a concentration of approximately 1.0 mg/mL.

  • Chromatographic System: HPLC system equipped with a UV detector.

  • Column: Chiralpak® AD-H (250 x 4.6 mm, 5 µm).

  • Mobile Phase: n-Hexane / 2-Propanol / Diethylamine (80:20:0.1, v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25 °C.

  • Detection: UV at 220 nm.

  • Injection Volume: 10 µL.

  • Analysis: Monitor retention times, resolution (Rₛ), and separation factor (α).

Visualizing Method Development and Chiral Recognition

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation Screen_Cols Screen Columns (Polysaccharide & Pirkle) Screen_MP Screen Mobile Phases (Hex/IPA, Hex/EtOH) Screen_Cols->Screen_MP Additives Optimize Additive (Acidic vs. Basic) Screen_MP->Additives Solvent_Ratio Fine-tune Solvent Ratio (Adjust % Alcohol) Additives->Solvent_Ratio Temp Optimize Temperature (20-40°C) Solvent_Ratio->Temp Validate Method Validation (Robustness, LoD, LoQ) Temp->Validate

Caption: A streamlined workflow for chiral method development.

G cluster_CSP Polysaccharide CSP (Chiral Groove) cluster_Analyte Analyte Enantiomer CSP Carbamate Group N-H (H-bond Donor) C=O (H-bond Acceptor) Phenyl Ring (π-surface) Analyte Analyte -OH (H-bond Donor) -NH2 (H-bond Donor) Bromophenyl Ring (π-system) CSP:f1->Analyte:f1 H-Bond Analyte:f1->CSP:f2 H-Bond Analyte:f2->CSP:f2 H-Bond Analyte:f3->CSP:f3 π-π Stacking

Caption: Key interactions on a polysaccharide CSP.

Conclusion and Recommendations

Both polysaccharide and Pirkle-type chiral stationary phases are highly capable of resolving the enantiomers of 2-Amino-1-(2-bromophenyl)ethanol.

  • Polysaccharide-based CSPs (e.g., Chiralpak® AD-H, Chiralcel® OD-H) represent the most versatile and highest probability starting point. Their broad applicability stems from the multiple interaction types they can engage in.[3]

  • Pirkle-type CSPs (e.g., (R,R)-Whelk-O1) should be strongly considered, especially given their proven success with a very close structural analog.[9] They can offer exceptional resolution when a strong π-acceptor/π-donor interaction is possible.

For rapid method development, an initial screening on both a modern amylose-based phase (like Chiralpak® IA or AD-H) and a Pirkle-type phase like (R,R)-Whelk-O1, using mobile phases containing appropriate acidic or basic additives, is the most efficient path to achieving baseline separation.

References

  • Ghanem, A., & Aboul-Enein, H. Y. (2021). Quantum Chemistry Based Simulation of Enantioseparation on Cyclodextrin‐ and Polysaccharide‐Based Chiral Stationary Phases. PMC - NIH. Available at: [Link]

  • Al-Rimawi, F., et al. (2022). Comparison of cyclofructan-, cyclodextrin-, and polysaccharide-based chiral stationary phases for the separation of pharmaceuticals. Analytical and Bioanalytical Chemistry, 414(3), 1323-1333. Available at: [Link]

  • Anggraeni, A. R., et al. (2023). Polysaccharide and Cyclodextrin-based Monolithic Chiral Stationary Phases and Its Application to Chiral Separation. ResearchGate. Available at: [Link]

  • Ribeiro, A. R., et al. (2021). Chiral Stationary Phases for Liquid Chromatography: Recent Developments. Molecules, 26(19), 5919. Available at: [Link]

  • Ghanem, A., & Hoenen, H. (2020). Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications. Molecules, 25(22), 5352. Available at: [Link]

  • Al-Rimawi, F., et al. (2021). Comparison of cyclofructan-, cyclodextrin-, and polysaccharide-based chiral stationary phases for the separation of pharmaceuticals. ResearchGate. Available at: [Link]

  • Ali, I., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI, 65(4), 259-268. Available at: [Link]

  • Kannappan, V. (2022). Polysaccharide-based CSPs. Chiralpedia. Available at: [Link]

  • Chiral Technologies. (n.d.). Immobilized Polysaccharide CSPs for Separation and Analysis. Chiral Technologies. Available at: [Link]

  • Aygün, S. F., & Andac, M. (2022). Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. Journal of Chromatography A, 1677, 463311. Available at: [Link]

  • Layton, S. E. (n.d.). Comparison of Various Chiral Stationary Phases for the Chromatographic Separation of Chiral Pharmaceuticals. UNCW Institutional Repository. Available at: [Link]

  • Nazareth, C., & Pereira, S. (2020). A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research, 10(3), 77-91. Available at: [Link]

  • Daicel. (n.d.). Develop Chiral Separation Methods with Daicel's Immobilized Columns. Daicel. Available at: [Link]

  • HPLC. (n.d.). Daicel and ChromTech columns. hplccolumns.org. Available at: [Link]

  • Ilisz, I., et al. (2024). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Molecules, 29(6), 1335. Available at: [Link]

  • Gomory, A., & Gergely, A. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Journal of Pharmaceutical and Biomedical Analysis, 199, 114041. Available at: [Link]

  • Ribeiro, A. R., et al. (2021). Chiral Stationary Phases for Liquid Chromatography: Recent Developments. MDPI. Available at: [Link]

  • Ilisz, I., & Aranyi, A. (2021). Liquid Chromatographic Enantioseparations Utilizing Chiral Stationary Phases Based on Crown Ethers and Cyclofructans. Molecules, 26(16), 4991. Available at: [Link]

  • Rao, B. M., et al. (2007). A Validated chiral liquid chromatographic method for the enantiomeric separation of β-amino-β-(4-bromophenyl). TSI Journals. Available at: [Link]

  • Daicel Chiral Technologies. (n.d.). Frequently Asked Questions. Daicel Chiral Technologies. Available at: [Link]

  • Al-Majid, A. M., et al. (2021). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Separations, 8(10), 165. Available at: [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-Amino-1-(2-bromophenyl)ethanol hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, technically grounded framework for the safe and compliant disposal of 2-Amino-1-(2-bromophenyl)ethanol hydrochloride (CAS: 71095-20-0). As a brominated aromatic amine, this compound requires meticulous handling not only during its use in research and development but, critically, through its entire lifecycle to final disposal. The procedures outlined below are designed to ensure personnel safety, environmental protection, and regulatory adherence by explaining the scientific rationale behind each step.

Hazard Profile and Waste Classification: The "Why" Behind the Procedure

Understanding the inherent hazards of a chemical is the foundation of its safe management. This compound is classified with several key hazards that directly inform its disposal pathway.

Table 1: Hazard Profile of this compound

Hazard Classification Description Primary Disposal Implication
Acute Toxicity (Oral, Dermal, Inhalation) Harmful if swallowed, in contact with skin, or if inhaled.[1][2][3] All waste streams, including empty containers and contaminated PPE, must be treated as hazardous.
Skin and Eye Irritation Causes skin irritation and serious eye irritation/damage.[2][3][4] Requires strict use of Personal Protective Equipment (PPE) during handling and disposal to prevent contact.
Respiratory Irritation May cause respiratory irritation.[2][3][4] Handling and waste consolidation should occur in well-ventilated areas or under a chemical fume hood.

| Chemical Family | Halogenated Organic Compound. [5] | This is the most critical classification for disposal. Halogenated wastes are prohibited from landfill disposal and must be segregated for high-temperature incineration.[5][6] |

The presence of a carbon-bromine bond firmly places this compound in the "halogenated organic" waste category.[5] These compounds are often resistant to natural degradation and can persist in the environment. For this reason, regulatory bodies like the U.S. Environmental Protection Agency (EPA) heavily restrict their disposal in landfills and mandate specialized treatment, typically high-temperature incineration, to ensure their complete destruction.[6][7][8]

Core Disposal Workflow: A Self-Validating System

The following workflow provides a logical, step-by-step process for managing waste from the moment it is generated. Following this sequence is crucial for preventing accidental mixing of incompatible waste streams and ensuring regulatory compliance.

DisposalWorkflow Start Waste Generated (e.g., unused reagent, contaminated labware) Decision Is the waste halogenated? (Contains F, Cl, Br, I) Start->Decision Segregate Segregate into a dedicated 'Halogenated Organic Waste' container. Decision->Segregate  Yes   NonHalogenated Segregate into 'Non-Halogenated Organic Waste' container. Decision->NonHalogenated  No   Label Label container with: 1. 'Hazardous Waste' 2. Full Chemical Name(s) 3. Date of First Addition Segregate->Label NonHalogenated->Label Store Store container in a designated Satellite Accumulation Area (SAA). Keep cap securely closed. Label->Store EHS Arrange Pickup by Environmental Health & Safety (EH&S) Store->EHS

Caption: Disposal Decision Workflow for Halogenated Waste.

Experimental Protocols for Safe Disposal

These protocols provide actionable steps for researchers. Adherence to these procedures minimizes exposure and ensures waste is properly prepared for final disposal.

Protocol 1: Routine Waste Collection and Storage

This protocol covers the collection of waste generated during routine laboratory operations.

  • Container Selection : Procure a designated hazardous waste container from your institution's Environmental Health & Safety (EH&S) department. The container must be made of a material compatible with the chemical and have a screw-top, leak-proof cap.[9][10]

  • Initial Labeling : Before adding any waste, label the container clearly.[9] The label must include the words "Hazardous Waste," the full chemical name "this compound," and the date the first drop of waste is added.

  • Waste Segregation : Collect waste containing this compound only in a container designated for "Halogenated Organic Waste."[5][9]

    • Causality: Never mix halogenated waste with non-halogenated waste.[9] Doing so contaminates the entire volume, forcing the more expensive and energy-intensive incineration disposal route for all of it. Mixing can also lead to unintended chemical reactions.

  • Transferring Waste : Conduct all waste transfers inside a certified chemical fume hood to mitigate inhalation risks.[11]

  • Container Closure : Securely close the waste container cap immediately after adding waste.[9][10] Funnels must not be left in the container opening.[10]

  • Secure Storage : Store the container in a designated Satellite Accumulation Area (SAA). This area should be in a cool, dry, well-ventilated location, away from incompatible materials like strong oxidizing agents.[1][9] The container must be within secondary containment to control potential leaks.

Table 2: Waste Container and Labeling Requirements

Parameter Specification Rationale
Container Type Chemically resistant glass or polyethylene. Prevents degradation of the container and potential leaks.
Cap Threaded, tight-fitting screw cap. Prevents vapor release and spills. Parafilm or stoppers are not acceptable.[10]
Condition Good condition, no leaks, cracks, or residue on the outside. Ensures safe handling and transport.[10]
Primary Label "Hazardous Waste" Fulfills primary regulatory identification requirement.

| Contents Label | Full chemical names of all components. No formulas or abbreviations.[9] | Ensures transparency for EH&S personnel and final disposal facility operators. |

Protocol 2: Emergency Spill Response

This protocol outlines immediate actions in the event of a spill.

  • Evacuate and Alert : Alert all personnel in the immediate area. If the spill is large or in a poorly ventilated space, evacuate the laboratory and contact your institution's emergency line.

  • Don PPE : Before addressing the spill, don appropriate PPE: safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).

  • Containment : Prevent the spill from spreading or entering any drains.[12]

  • Absorption : Cover the spill with an inert absorbent material, such as vermiculite, sand, or a commercial chemical absorbent pad.

  • Collection : Carefully sweep or scoop the absorbed material into a suitable container for disposal.[12][13]

  • Labeling and Disposal : Label the container as "Spill Debris containing this compound" and manage it as halogenated hazardous waste according to Protocol 1.

  • Decontamination : Decontaminate the spill surface as described in Protocol 3.

Protocol 3: Decontamination of Glassware and Surfaces
  • Initial Rinse : Pre-rinse contaminated glassware or surfaces with a suitable organic solvent (e.g., ethanol) to dissolve the compound. Collect this rinseate as halogenated organic waste.

    • Note: Do not use bleach (sodium hypochlorite), as it can react unpredictably with certain organic compounds.

  • Washing : Wash the rinsed glassware or surface with soap and water.[1]

  • Final Rinse : Perform a final rinse with deionized water.

  • Verification : For critical applications, a final rinse with a clean solvent, which is then analyzed for residual contamination, can validate the cleaning process.

Final Disposal and Documentation

The ultimate disposal of hazardous waste is a regulated process managed by professionals.

  • EH&S Coordination : Once your waste container is full or has been in storage for a designated period (consult your institutional policy), contact your EH&S department to arrange for a pickup.[10]

  • Record Keeping : Maintain accurate records of the waste generated, including the chemical name and quantity. This documentation is a critical component of laboratory safety and regulatory compliance.

By implementing this scientifically-grounded and systematic approach, researchers can ensure the safe and responsible management of this compound waste, protecting themselves, their colleagues, and the environment.

References

  • TITLE 35: ENVIRONMENTAL PROTECTION SUBTITLE G: WASTE DISPOSAL CHAPTER I: POLLUTION CONTROL BOARD SUBCHAPTER c: HAZARDOUS WASTE OPERATING REQUIREMENTS PART 729 LANDFILLS: PROHIBITED HAZARDOUS WASTES . Source: Illinois Pollution Control Board. [Link]

  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 . Source: eCFR (Electronic Code of Federal Regulations). [Link]

  • HAZARDOUS WASTE SEGREGATION Guide . Source: Bucknell University. [Link]

  • Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compound... . Source: California Code of Regulations. [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure . Source: Braun Research Group, University of Illinois Urbana-Champaign. [Link]

  • Safety data sheet - CPAChem . Source: CPAChem. [Link]

  • 1-(4-Bromophenyl)ethanol - SAFETY DATA SHEET . Source: Alfa Aesar. [Link]

  • Decontamination - Biosafety Manual . Source: Stanford Environmental Health & Safety. [Link]

  • 2-(4-Bromophenyl)ethanol - SAFETY DATA SHEET (UK) . Source: Fisher Scientific. [Link]

  • Ethanol absolute - SAFETY DATA SHEET . Source: U.S. Food and Drug Administration (accessdata.fda.gov). [Link]

  • Hazardous Waste - EHSO Manual . Source: Oakland University Environmental Health and Safety. [Link]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Amino-1-(2-bromophenyl)ethanol hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive operational plan for the safe handling of 2-Amino-1-(2-bromophenyl)ethanol hydrochloride. As a research chemical with limited long-term toxicological data, it is imperative to treat this compound with the utmost care, adhering to a risk-minimization strategy. The protocols outlined below are designed to establish a self-validating system of safety, ensuring the protection of laboratory personnel, the integrity of the research, and environmental stewardship.

Foundational Principle: A Proactive Hazard Assessment

Before any procedure, a thorough understanding of the compound's potential hazards is critical. The Safety Data Sheet (SDS) for this compound and related brominated aromatic compounds indicates several key risks.[1][2]

  • Acute Toxicity (Oral): The compound is classified as harmful if swallowed.[1][2]

  • Skin Irritation: It is known to cause skin irritation upon contact.[1][2]

  • Serious Eye Damage: Direct contact poses a risk of serious eye damage.[1]

  • Respiratory Irritation: Inhalation of the powder or aerosols may cause respiratory irritation.[1][2]

Given these hazards, the primary routes of potential exposure are inhalation, skin contact, eye contact, and ingestion. Our PPE strategy is therefore designed to create a robust barrier against these pathways.

Core Protective Equipment: A Multi-Layered Defense

The selection of PPE is not a one-size-fits-all approach; it must be tailored to the specific task. However, a baseline level of protection is mandatory for any work involving this compound.

Hand Protection: The First Line of Contact

Your hands are the most likely part of your body to come into direct contact with the chemical.

  • Glove Type: Use powder-free nitrile gloves. Nitrile provides good resistance to a broad range of chemicals, including the types of solvents that may be used with this compound.[3] PVC gloves are not recommended as they offer little protection against many chemicals.[4]

  • Glove Integrity: Always inspect gloves for tears or punctures before use.[3] If contact with the chemical is known or suspected, or if the glove is damaged, it must be changed immediately.[4]

  • Best Practice - Double Gloving: For activities with a higher risk of contamination, such as weighing the solid compound or handling concentrated solutions, wearing two pairs of nitrile gloves is strongly recommended.[5][6] The outer glove can be removed and disposed of immediately after the task, minimizing the spread of contamination.[5]

Body Protection: Shielding Against Spills and Splashes

A lab coat is essential to protect your skin and personal clothing from accidental contamination.

  • Type: A long-sleeved lab coat with a solid front and tight-fitting knit or elastic cuffs is required.[5][7]

  • Material: The lab coat should be made of a low-permeability, lint-free fabric.[5]

  • Use: The lab coat should be fully buttoned or snapped.[3] It must not be worn outside the laboratory to prevent the transfer of contaminants to common areas.[8]

Eye and Face Protection: A Non-Negotiable Barrier

Eye injuries are often permanent, making eye and face protection critically important.[7]

  • Standard Operations: For handling solutions where the risk of splashing is low, chemical splash goggles that provide a seal around the eyes are mandatory.[8] Standard safety glasses are insufficient as they do not protect against splashes from all angles.[3]

  • High-Risk Operations: When there is a significant risk of splashing (e.g., during transfers of larger volumes or cleanup of spills), a full-face shield must be worn in addition to chemical splash goggles.[8]

Respiratory Protection: Controlling Inhalation Risks

The primary engineering control for preventing inhalation of hazardous dusts or vapors is a certified chemical fume hood.[3][9]

  • Engineering Controls: All work with the solid (powder) form of this compound, especially weighing and initial solution preparation, must be conducted inside a properly functioning chemical fume hood.[9][10]

  • Respirators: In the event of a large spill outside of a fume hood or other situations where airborne concentrations may exceed safe limits, a NIOSH-approved respirator may be necessary.[11][12] Personnel must be medically cleared, trained, and fit-tested to wear a respirator.[11]

PPE Selection and Operational Plan

The required level of PPE varies by the specific laboratory task being performed.

Laboratory ActivityRequired Personal Protective EquipmentRationale
Weighing & Preparing Solutions Double Nitrile Gloves, Lab Coat, Chemical Splash Goggles, Face ShieldHighest risk of exposure to concentrated solid and potential for splashes during dissolution. A face shield provides an extra layer of protection. Must be performed in a fume hood.[6]
General Handling (In Solution) Single Pair of Nitrile Gloves, Lab Coat, Chemical Splash GogglesReduced risk once the compound is in a contained solution, but protection against accidental splashes is still necessary.
Waste Handling & Disposal Double Nitrile Gloves, Lab Coat or Impermeable Gown, Chemical Splash GogglesDirect contact with potentially concentrated waste materials requires robust protection.
Spill Cleanup Double Nitrile Gloves, Impermeable Gown/Coveralls, Shoe Covers, Chemical Splash Goggles, Face Shield, NIOSH-approved Respirator (if applicable)A major spill presents the highest risk of exposure through all routes. A higher level of protection is critical to ensure safety during cleanup.[6]

Procedural Guide: Donning and Doffing PPE

The order in which you put on and take off PPE is crucial to prevent cross-contamination.[6]

Donning (Putting On) Sequence
  • Lab Coat/Gown: Put on your lab coat and fasten it completely.

  • Inner Gloves: Don the first pair of nitrile gloves, ensuring the cuffs are tucked under the sleeves of the lab coat.

  • Outer Gloves: Don the second pair of nitrile gloves, pulling the cuffs over the sleeves of the lab coat. This creates a secure seal.[5]

  • Eye/Face Protection: Put on your chemical splash goggles, followed by a face shield if the procedure requires it.

Doffing (Taking Off) Sequence

This process is designed to move from most contaminated to least contaminated.

  • Outer Gloves: Remove the outer, most contaminated pair of gloves. Peel them off so they turn inside out, without touching the outside with your bare skin. Dispose of them immediately in the designated hazardous waste container.

  • Lab Coat/Gown: Unfasten the lab coat. Carefully roll it down your arms and fold it so the contaminated exterior is contained inward. Dispose of it in the appropriate receptacle.

  • Eye/Face Protection: Remove the face shield and/or goggles from the back of your head. Avoid touching the front surface.

  • Inner Gloves: Remove the final pair of gloves, again, without touching the outside surface with your bare hands.

  • Hand Hygiene: Immediately and thoroughly wash your hands with soap and water.[7][9]

Workflow for Safe Chemical Handling

The following diagram illustrates the critical steps in a safe handling workflow, emphasizing the central role of PPE.

SafeHandlingWorkflow cluster_prep Preparation Phase cluster_handling Active Handling Phase cluster_cleanup Post-Handling Phase Assess 1. Assess Hazards (Review SDS) DonPPE 2. Don Appropriate PPE (Gloves, Coat, Goggles) Assess->DonPPE Safety First PrepWork 3. Prepare Workspace (In Fume Hood) DonPPE->PrepWork HandleChem 4. Handle Chemical (Weighing, Dissolving) PrepWork->HandleChem Proceed with Caution Decon 5. Decontaminate & Doff PPE (Correct Sequence) HandleChem->Decon Work Complete Dispose 6. Dispose of Waste (Contaminated PPE & Chemical) Decon->Dispose

Caption: Safe handling workflow for hazardous research chemicals.

Emergency Protocols and Disposal

Exposure:

  • Skin Contact: Immediately remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes. Seek medical attention.[11][13]

  • Eye Contact: Immediately flush eyes with lukewarm water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[1][11]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[1][14]

Disposal of Contaminated PPE: All disposable PPE that has come into contact with this compound is considered hazardous waste.

  • Place all used gloves, disposable gowns, and other contaminated materials into a designated, clearly labeled, and sealed hazardous waste container.[6]

  • Never dispose of contaminated items in the regular trash. Follow all institutional and local regulations for hazardous chemical waste disposal.

By adhering to these rigorous PPE and handling protocols, you build a culture of safety that protects you, your colleagues, and the integrity of your scientific work.

References

  • Green World Group. (2023, December 22). Chemical Safety Best Practices in The Lab.
  • Actylis Lab Solutions.
  • Environmental Health & Safety. (2025, February 19). Safe Lab Practices.
  • PozeSCAF. Chemistry Lab Safety Rules.
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Available from: [Link]

  • U.S. Environmental Protection Agency (EPA). (2024, October 3). bromine.
  • Washington State University.
  • National Oceanic and Atmospheric Administr
  • Alfa Aesar. (2025, September 15). 1-(4-Bromophenyl)
  • Fisher Scientific. (2012, May 1).
  • Centers for Disease Control and Prevention (CDC). (2024, September 6). Bromine | Chemical Emergencies. Available from: [Link]

  • Fisher Scientific. 2-(4-Bromophenyl)
  • Advanced ChemBlocks. This compound.
  • Fisher Scientific. (2024, February 16). 2-(4-Bromophenyl)
  • New Jersey Department of Health. Hazardous Substance Fact Sheet: Bromine.
  • U.S. Environmental Protection Agency (EPA). (2025, September 12). Personal Protective Equipment.
  • New Jersey Department of Health. Hazardous Substance Fact Sheet: 2-(2-Aminoethoxy)Ethanol.
  • Fisher Scientific. (2007, November 9).
  • TCI Chemicals. (2024, November 19).
  • Connor, T. H. (2006, December). Personal Protective Equipment for Use in Handling Hazardous Drugs.
  • Occupational Safety and Health Administration (OSHA). eTool: Hospitals - Pharmacy - Personal Protective Equipment (PPE). Available from: [Link]

  • BenchChem. Safeguarding Researchers: A Comprehensive Guide to Personal Protective Equipment for Handling Levophacetoperane.
  • Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-1-(2-bromophenyl)ethanol hydrochloride
Reactant of Route 2
Reactant of Route 2
2-Amino-1-(2-bromophenyl)ethanol hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.